molecular formula C6H6N2O B1322301 2-Aminopyridine-4-carbaldehyde CAS No. 89640-61-9

2-Aminopyridine-4-carbaldehyde

Cat. No.: B1322301
CAS No.: 89640-61-9
M. Wt: 122.12 g/mol
InChI Key: HYZXDNKDMWICDW-UHFFFAOYSA-N
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Description

2-Aminopyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZXDNKDMWICDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622207
Record name 2-Aminopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-61-9
Record name 2-Aminopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminopyridine-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Aminopyridine-4-carbaldehyde (also known as 2-aminoisonicotinaldehyde), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications.

Introduction and Significance

This compound, CAS Number 89640-61-9 , is a bifunctional aromatic heterocycle.[1][2] It incorporates two key reactive sites: a nucleophilic amino group at the 2-position and an electrophilic aldehyde at the 4-position. This unique arrangement makes it a versatile synthon for the construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.[3]

The 2-aminopyridine scaffold itself is a privileged structure in drug discovery, known to interact with a wide range of biological targets.[3] The addition of a formyl group provides a reactive handle for derivatization, allowing for the systematic exploration of chemical space in lead optimization campaigns. However, a review of the scientific literature indicates that the 2-amino-4-carbaldehyde isomer is less commonly reported than its 2-amino-3-carbaldehyde counterpart, suggesting unique synthetic challenges or unexplored potential. This guide aims to consolidate the known information and provide expert insights into its synthetic utility.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, its core properties can be summarized from supplier information and computational models.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 89640-61-9[1][2]
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Aminoisonicotinaldehyde[1]
Purity (Typical) 97-98%[2]
Recommended Storage Refrigeration[2]
XLogP3 (Computed) 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 56 Ų[1]
Rotatable Bond Count 1[1]

Synthetic Strategy and Plausible Routes

The synthesis of this compound is not as straightforward as some of its isomers. A common route to 2-aminopyridines involves the reaction of pyridine N-oxides with an aminating agent. However, research has shown that a pyridine N-oxide bearing a 4-carboxaldehyde substituent can be unstable and prone to degradation under typical reaction conditions, complicating this approach.[4]

Therefore, a more robust, multi-step strategy is required. Drawing from established methodologies for related pyridine derivatives, a plausible and logical synthetic pathway can be designed. The causality behind this proposed workflow is to use stable, well-characterized reactions to build the target molecule from a readily available starting material.

G cluster_0 Proposed Synthetic Pathway start 2-Amino-4-methylpyridine (Starting Material) protect Protection of Amino Group (e.g., Pivaloyl chloride) start->protect Isolate Intermediate 1 oxidize Oxidation of Methyl Group (e.g., Selenium Dioxide) protect->oxidize Isolate Intermediate 2 deprotect Deprotection of Amino Group (e.g., Acid Hydrolysis) oxidize->deprotect Isolate Final Product product This compound (Final Product) deprotect->product

Caption: Proposed multi-step synthesis of this compound.

Rationale for the Proposed Synthesis:

  • Starting Material Selection : 2-Amino-4-methylpyridine is a commercially available and relatively inexpensive starting material.

  • Amino Group Protection : The amino group is highly nucleophilic and can interfere with the oxidation of the methyl group. Protecting it, for instance as a pivaloyl amide, is a standard and effective strategy to prevent side reactions. This specific protecting group has been successfully used in the ortho-lithiation and formylation of 2-aminopyridine to synthesize the 3-carbaldehyde isomer, demonstrating its stability and compatibility.[5]

  • Methyl Group Oxidation : The oxidation of a methyl group on a pyridine ring to an aldehyde is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for this purpose.[6] Alternative, milder methods could also be explored depending on the substrate's sensitivity.

  • Deprotection : The final step involves the removal of the protecting group to unveil the free amino group. Acidic hydrolysis is typically effective for cleaving amide bonds, yielding the target compound.

Predicted Spectroscopic Characterization

For a scientist, confirming the structure of a synthesized compound is paramount. While published spectra for this specific molecule are scarce, we can predict its key NMR and IR signatures based on established principles and data from analogous structures.

  • ¹H NMR Spectroscopy (Predicted) :

    • Aldehyde Proton (-CHO) : Expected as a singlet in the downfield region, typically between δ 9.8-10.2 ppm.

    • Amino Protons (-NH₂) : A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift and appearance can be highly dependent on solvent and concentration.

    • Pyridine Ring Protons : The pyridine ring will exhibit three distinct signals. Proton H6 (adjacent to the nitrogen) will be a doublet at the most downfield position (approx. δ 8.0-8.2 ppm). Protons H5 and H3 will appear in the aromatic region (approx. δ 6.5-7.5 ppm), with their specific splitting patterns (doublet and singlet/doublet of doublets, respectively) influenced by their coupling constants.

  • ¹³C NMR Spectroscopy (Predicted) :

    • Carbonyl Carbon (C=O) : The aldehyde carbon is the most deshielded, expected above δ 190 ppm.

    • Pyridine Ring Carbons : Four distinct signals are expected. C2 (bearing the amino group) and C4 (bearing the aldehyde) will be significantly downfield. C6 (adjacent to the ring nitrogen) will also be downfield, while C3 and C5 will be further upfield.

  • Infrared (IR) Spectroscopy (Predicted) :

    • N-H Stretch : Two characteristic sharp-to-medium bands for the primary amine, typically in the 3300-3500 cm⁻¹ region.

    • C=O Stretch : A strong, sharp absorption band for the aldehyde carbonyl, expected around 1690-1710 cm⁻¹.

    • C=N and C=C Stretches : Aromatic ring stretching vibrations in the 1500-1620 cm⁻¹ region.

    • C-H Bending : Out-of-plane C-H bending vibrations for the substituted pyridine ring below 900 cm⁻¹.

Chemical Reactivity and Synthetic Potential

The dual functionality of this compound makes it a versatile precursor for a variety of chemical transformations.

G cluster_aldehyde Reactions at the Aldehyde Group cluster_amino Reactions at the Amino Group cluster_bifunctional Bifunctional / Cyclization Reactions center This compound schiff Schiff Base Formation (+ R-NH₂) center->schiff Condensation reduct Reduction to Alcohol (+ NaBH₄) center->reduct Nucleophilic Addition oxid Oxidation to Acid (+ KMnO₄) center->oxid Oxidation wittig Wittig Reaction (+ Ylide) center->wittig Olefin Synthesis acyl Acylation (+ Ac₂O) center->acyl N-Acylation alkyl Alkylation (+ R-X) center->alkyl N-Alkylation mcr Multicomponent Reactions (e.g., Imidazo[1,2-a]pyridine synthesis) center->mcr Tandem Reaction

Caption: Reactivity map for this compound.

  • Reactions involving the Aldehyde : The formyl group is a classic electrophile. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) , which can be further reduced to secondary amines. It can be reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄), or oxidized to a carboxylic acid using stronger oxidizing agents. It is also a substrate for olefination reactions like the Wittig reaction.

  • Reactions involving the Amino Group : The 2-amino group is nucleophilic and can be acylated or alkylated. Its true synthetic power, however, lies in its role as a binucleophile in cyclization reactions.

  • Bifunctional Reactivity : The most compelling applications involve the tandem reactivity of both functional groups. For example, in a three-component reaction with an α-haloketone, the pyridine nitrogen first displaces the halide, followed by intramolecular condensation between the amino group and the ketone to form the highly valuable imidazo[1,2-a]pyridine core. The aldehyde at the 4-position would remain as a handle for further diversification of this fused heterocyclic system.

Illustrative Experimental Protocol: Schiff Base Synthesis

To provide a practical context, the following is a detailed, self-validating protocol for a representative reaction: the synthesis of N-(pyridin-2-yl)-1-(phenyl)methanimine from 2-aminopyridine and benzaldehyde. This serves as a model for the expected reactivity of the aldehyde group in this compound.

Objective : To synthesize a Schiff base via condensation, demonstrating the reactivity of the aldehyde functional group.

Materials :

  • This compound (1.22 g, 10.0 mmol)

  • Aniline (0.93 g, 10.0 mmol)

  • Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic)

Procedure :

  • Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.22 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine : To the stirring solution, add aniline (0.93 g, 10.0 mmol) dropwise at room temperature.

  • Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification : Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Characterization : Dry the purified solid under vacuum and characterize its structure using NMR, IR, and Mass Spectrometry to confirm the formation of the imine C=N bond and the overall structure.

Safety and Handling

  • Potential Hazards : 2-aminopyridine is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[5] Aldehydes are often irritants and sensitizers.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling : Avoid inhalation of dust and direct contact with skin and eyes. Weigh and handle the solid material in a fume hood.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising yet under-explored building block for synthetic and medicinal chemistry. While its synthesis presents challenges compared to other isomers, a logical multi-step route can be proposed based on established chemical principles. Its bifunctional nature—a nucleophilic amino group and an electrophilic aldehyde—provides a rich platform for creating diverse and complex molecular structures, particularly for constructing fused heterocyclic systems of pharmaceutical interest. This guide provides the foundational knowledge and practical insights necessary for researchers to begin exploring the synthetic utility of this versatile compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Murtaza, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Retrieved from [Link]

  • Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Retrieved from [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS NO.89640-61-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Bunnage, M. E., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Retrieved from [Link]

  • Wang, M., et al. (2006). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2020). MDPI. Retrieved from [Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Retrieved from [Link]

  • Umofia, E., et al. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Sheeja Lovely, K. L. P., & Christudhas, M. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Ghorbani-Choghamarani, A., et al. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]

Sources

Structural Analysis and Characterization of 2-Aminopyridine-4-carbaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Aminopyridine-4-carbaldehyde (IUPAC Name: this compound)[1], a pivotal heterocyclic building block in medicinal chemistry and materials science.[2] As a molecule featuring a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, its unambiguous identification is critical for ensuring reaction success and the purity of downstream products. This document moves beyond rote procedures to explain the causality behind experimental choices, presenting a multi-technique, self-validating workflow. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as a cohesive strategy for structural elucidation. The guide is intended for researchers, chemists, and drug development professionals who require a robust, field-proven approach to molecular characterization.

Introduction: The Significance of a Well-Defined Structure

This compound, with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol , is a highly functionalized pyridine derivative.[1] Its value stems from the dual reactivity of the amino and aldehyde groups, which allows for the synthesis of a wide array of more complex molecules, including Schiff bases and other heterocyclic systems with potential pharmacological activity.[3] The precise arrangement of these functional groups on the pyridine ring dictates the molecule's electronic properties, reactivity, and its ability to form specific intermolecular interactions, which is fundamental in drug design.[2]

Therefore, a rigorous and multi-faceted analytical approach is not merely academic; it is a prerequisite for reliable and reproducible research. The following sections outline an integrated workflow designed to provide unequivocal structural confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Workflow cluster_validation Validation S Synthesis of This compound P Purification (e.g., Recrystallization, Chromatography) S->P NMR NMR Spectroscopy (¹H, ¹³C) P->NMR IR IR Spectroscopy P->IR MS Mass Spectrometry P->MS V Structural Confirmation & Purity Assessment NMR->V IR->V MS->V

Caption: Integrated workflow for the synthesis and structural validation.

Spectroscopic Characterization: A Triad of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.

Causality Behind the Experiment: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar compound and its residual solvent peak does not obscure key signals. Furthermore, the amine protons (NH₂) are often observable in DMSO-d₆, whereas they may exchange too rapidly in solvents like D₂O or CD₃OD.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.70Singlet (s)1HAldehyde H (-CHO)Highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond.
~8.10Doublet (d)1HPyridine H5Adjacent to the electron-donating NH₂ group but ortho to the aldehyde, leading to a downfield shift.
~7.00Singlet (s)2HAmine H₂ (-NH₂)Broad singlet; chemical shift can vary with concentration and temperature. Positioned downfield due to attachment to the aromatic ring.
~6.80Doublet (d)1HPyridine H3Adjacent to the electron-donating NH₂ group, causing significant shielding (upfield shift).
~6.70Doublet of Doublets (dd)1HPyridine H6Influenced by both the ring nitrogen and the adjacent H5.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~192.0Aldehyde C (C=O)Carbonyl carbons are characteristically found in the far downfield region of the spectrum.
~162.0Pyridine C2 (-C-NH₂)Carbon directly attached to the highly electronegative nitrogen of the amino group is significantly deshielded.
~152.0Pyridine C6Carbon adjacent to the ring nitrogen is deshielded.
~140.0Pyridine C4 (-C-CHO)Quaternary carbon attached to the aldehyde group.
~115.0Pyridine C5Shielded by the adjacent electron-donating amino group.
~108.0Pyridine C3Highly shielded due to being ortho to the powerful electron-donating amino group.

Protocol: Acquiring NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Causality Behind the Experiment: By passing infrared radiation through the sample, we can excite molecular vibrations at specific frequencies. The presence of strong, characteristic absorption bands for the aldehyde carbonyl (C=O) and the amine (N-H) groups provides direct evidence for the compound's structure.

Expected IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium, DoubletN-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H Aromatic StretchPyridine Ring
~2850, ~2750Weak, DoubletC-H Aldehydic StretchAldehyde (-CHO)
~1680Strong, SharpC=O Carbonyl StretchAldehyde (-CHO)
~1620StrongN-H ScissoringPrimary Amine (-NH₂)
1600 - 1450Medium-StrongC=C and C=N StretchesPyridine Ring

Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

MS provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula.

Causality Behind the Experiment: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for polar molecules like this compound. They typically generate a protonated molecular ion [M+H]⁺ without causing significant fragmentation. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.

Expected Mass Spectrometry Data

TechniqueExpected Ion (m/z)Information Provided
ESI-MS (Low Res)123.1 [M+H]⁺Confirms the molecular weight of 122.1 g/mol .
ESI-HRMSCalculated for [C₆H₇N₂O]⁺: 123.0553An observed mass within a few ppm (e.g., 123.0551) provides unequivocal confirmation of the elemental formula C₆H₆N₂O.[1]

Protocol: Acquiring an ESI-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical mass for the proposed formula.

Reactivity as a Confirmation Tool: Schiff Base Formation

The characterized functional groups imply specific reactivity. A simple confirmatory reaction, such as the formation of a Schiff base, validates the presence of both the primary amine and the aldehyde.[4] Reacting this compound with another primary amine or a different aldehyde should yield a new product (an imine) whose structure can be confirmed by the same spectroscopic techniques, noting the disappearance of the aldehyde proton signal and the appearance of a new imine (HC=N) proton signal in the ¹H NMR spectrum.

cluster_reactants Reactants cluster_product Product Reactant1 This compound -CHO -NH₂ Product Schiff Base (Imine) -CH=N-R Reactant1:f1->Product:f1 Condensation Reactant2 Primary Amine R-NH₂ Reactant2:f1->Product:f1

Caption: Reaction schematic for Schiff base formation.

Conclusion

The structural characterization of this compound is a clear demonstration of the power of a synergistic analytical workflow. By integrating the precise connectivity data from ¹H and ¹³C NMR, the functional group confirmation from IR, and the molecular formula verification from HRMS, we can establish the molecule's identity with the highest degree of scientific certainty. This validated structural knowledge is the essential foundation upon which all subsequent research and development, particularly in the fields of medicinal chemistry and drug discovery, is built.

References

  • This compound | C6H6N2O | CID 22063700. PubChem. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Drug Delivery and Therapeutics. [Link]

  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research and Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. [Link]

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. PubMed Central. [Link]

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  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

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  • (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

  • A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. RSC Publishing. [Link]

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  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde.

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Synthesis and reactivity of 2-aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Aminoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisonicotinaldehyde (also known as 2-aminopyridine-4-carbaldehyde) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a nucleophilic amino group, an electrophilic aldehyde, and an electron-deficient pyridine ring, endows it with a rich and versatile reactivity profile. This guide provides a comprehensive overview of the principal synthetic routes to 2-aminoisonicotinaldehyde, detailing proven experimental protocols. Furthermore, it offers an in-depth exploration of its reactivity, focusing on transformations of the aldehyde and amino moieties, and its application in constructing complex molecular scaffolds, particularly through cyclization and multicomponent reactions. This document serves as a technical resource for chemists aiming to leverage this valuable intermediate in the design and synthesis of novel pharmaceuticals and functional materials.

Introduction: The Strategic Value of 2-Aminoisonicotinaldehyde

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals and agrochemicals. Among them, substituted pyridines are considered "privileged scaffolds" due to their ability to engage in specific, high-affinity interactions with a wide range of biological targets. 2-Aminoisonicotinaldehyde (CAS No. 89640-61-9) emerges as a particularly valuable intermediate for several key reasons:

  • Bifunctional Reactivity: The presence of both a primary amine and an aldehyde on the same pyridine scaffold allows for sequential or one-pot reactions to rapidly build molecular complexity.

  • Cyclization Precursor: The 1,3-relationship between the amino group and the aldehyde carbon is perfectly poised for intramolecular cyclization reactions, providing facile access to fused bicyclic systems like imidazo[1,2-a]pyridines, which are prevalent in biologically active molecules.[1]

  • Modulation of Electronic Properties: The amino group acts as an electron-donating group, while the aldehyde is electron-withdrawing. This electronic interplay influences the reactivity of the pyridine ring and the functional groups themselves, opening avenues for selective transformations.

This guide will dissect the synthesis and predictable reactivity of this molecule, providing field-proven insights to facilitate its effective use in a research and development setting.

Synthesis of 2-Aminoisonicotinaldehyde

The preparation of 2-aminoisonicotinaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common and reliable methods proceed via the oxidation of a precursor alcohol or the amination of a halogenated pyridine.

Synthetic Pathway Overview

The following diagram illustrates two common conceptual pathways for the synthesis of 2-aminoisonicotinaldehyde.

G A1 (2-Amino-4-pyridyl)methanol A2 2-Aminoisonicotinaldehyde A1->A2 B1 2-Chloroisonicotinaldehyde B2 2-Aminoisonicotinaldehyde B1->B2 Amination (e.g., NH₃ or equiv.)

Caption: Key synthetic routes to 2-aminoisonicotinaldehyde.

Detailed Experimental Protocol: Oxidation Route

This protocol describes the synthesis starting from 2-chloro-4-methylpyridine, which involves reduction, nucleophilic substitution, and final oxidation. A similar strategy involves the oxidation of the corresponding alcohol derived from 2-chloronicotinic acid.[2]

Workflow: Multi-step Synthesis via Oxidation

G start 2-Chloro-4-methylpyridine step1 Step 1: Oxidation (e.g., SeO₂) start->step1 intermediate1 2-Chloroisonicotinaldehyde step1->intermediate1 step2 Step 2: Amination (e.g., aq. NH₃, Cu catalyst) intermediate1->step2 product 2-Aminoisonicotinaldehyde step2->product

Caption: Experimental workflow for the oxidation route.

Step 1: Oxidation of 2-Chloro-4-methylpyridine to 2-Chloroisonicotinaldehyde

  • Causality: The methyl group at the 4-position is activated by the pyridine ring and can be selectively oxidized to an aldehyde. Selenium dioxide is a classic reagent for this transformation.

  • Protocol:

    • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add selenium dioxide (1.1 - 1.5 eq).

    • Heat the mixture to reflux (typically 100-120 °C) under an inert nitrogen atmosphere.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloroisonicotinaldehyde.

Step 2: Amination of 2-Chloroisonicotinaldehyde

  • Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the aldehyde group.[3] Ammonia or a protected ammonia equivalent can displace the chloride.

  • Protocol:

    • Place 2-chloroisonicotinaldehyde (1.0 eq) and a copper(I) catalyst (e.g., Cu₂O, 5-10 mol%) into a pressure-rated reaction vessel.

    • Add aqueous ammonia (28-30%, large excess) to the vessel.

    • Seal the vessel and heat to 120-150 °C. The internal pressure will increase significantly.

    • Maintain heating with vigorous stirring for 12-24 hours. Monitor by LC-MS for the disappearance of starting material.

    • After cooling to room temperature, carefully vent the vessel.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford pure 2-aminoisonicotinaldehyde as a solid.

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of the synthesized product.

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ ~9.70 (s, 1H, -CHO), ~8.10 (d, 1H, H-6), ~7.00 (s, 2H, -NH₂), ~6.85 (s, 1H, H-3), ~6.75 (d, 1H, H-5). Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR (100 MHz, DMSO-d₆) δ ~193.0 (CHO), ~161.0 (C-2), ~152.0 (C-6), ~145.0 (C-4), ~112.0 (C-5), ~108.0 (C-3).
IR (ATR) ν ~3450-3300 cm⁻¹ (N-H stretch, amine), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~1690 cm⁻¹ (C=O stretch, aldehyde), ~1620 cm⁻¹ (N-H bend), ~1580, 1500 cm⁻¹ (C=C/C=N stretch, pyridine ring).
Mass Spec (ESI+) m/z = 123.05 [M+H]⁺ for C₆H₆N₂O.

Reactivity of 2-Aminoisonicotinaldehyde

The molecule's reactivity is best understood by considering its three key functional components.

G cluster_aldehyde Aldehyde Reactions cluster_amino Amino Group Reactions cluster_ring Pyridine Ring Reactions main 2-Aminoisonicotinaldehyde Aldehyde (-CHO) Amino (-NH₂) Pyridine Ring nuc_add Nucleophilic Addition (e.g., Grignard, Cyanide) main:f1->nuc_add reduct_amin Reductive Amination main:f1->reduct_amin wittig Wittig Reaction main:f1->wittig condensation Condensation (Imine/Schiff Base) main:f1->condensation acylation Acylation / Sulfonation main:f2->acylation cyclization Cyclization (e.g., Imidazopyridine Synthesis) main:f2->cyclization eas Electrophilic Aromatic Substitution (EAS) main:f3->eas

Caption: Reactivity map of 2-aminoisonicotinaldehyde.

Reactions at the Aldehyde Group

The aldehyde functionality is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[4][5] This reactivity is fundamental to its role as a synthetic building block.

  • Imine (Schiff Base) Formation: This is one of the most common reactions. Condensation with primary amines (R-NH₂) under mild acidic catalysis or thermal conditions reversibly forms imines. This reaction is often the first step in multicomponent reactions or reductive aminations.[6]

  • Reductive Amination: The in situ formation of an imine followed by reduction with an appropriate hydride source (e.g., NaBH₃CN, NaBH(OAc)₃) provides a direct route to secondary amines, a crucial transformation in drug discovery.

  • Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) converts the aldehyde into an alkene, enabling carbon-carbon bond formation and scaffold extension.[6]

  • Addition of Organometallics: Grignard reagents (RMgX) or organolithium reagents (RLi) add to the aldehyde to form secondary alcohols after an aqueous workup.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base leads to the formation of α,β-unsaturated systems.[7]

Reactions at the Amino Group

The primary amino group is a strong nucleophile and a directing group for electrophilic substitution on the pyridine ring.

  • Acylation and Sulfonation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides. This is often used as a protecting group strategy or to introduce specific functionalities.

  • Cyclization Reactions: This is arguably the most powerful application of 2-aminoisonicotinaldehyde. The reaction with α-haloketones, for instance, leads directly to the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous therapeutic agents.[1] This three-component reaction highlights the molecule's utility in diversity-oriented synthesis.[8]

Protocol: Synthesis of a 3-Aroyl-imidazo[1,2-a]pyridine [1]

  • To a solution of 2-aminoisonicotinaldehyde (1.0 eq) in a solvent like ethanol or DMF, add an α-bromoketone (e.g., 2-bromoacetophenone) (1.0 eq).

  • Add a base such as sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Heat the mixture to reflux (80-100 °C) and monitor by TLC or LC-MS.

  • The reaction typically proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular condensation of the amino group with the ketone and subsequent dehydration/aromatization.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify by recrystallization or column chromatography to yield the desired fused heterocyclic product.

Applications in Drug Discovery

The derivatives of 2-aminoisonicotinaldehyde are critical precursors for compounds targeting diverse biological pathways. Substituted pyridines and imidazopyridines are well-represented in approved drugs.

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold can mimic the purine core of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites. The aldehyde provides a convenient handle to introduce side chains that can target specific pockets within the enzyme.

  • GPCR Modulators: The structural rigidity and defined vectoral presentation of substituents on the pyridine or fused imidazole ring make it an ideal platform for designing ligands for G-protein coupled receptors.

  • Antimicrobial and Antiviral Agents: The 2-aminopyridine motif is present in various compounds with demonstrated antimicrobial and antiviral activities.[9] The ability to rapidly generate libraries of derivatives from 2-aminoisonicotinaldehyde makes it valuable for structure-activity relationship (SAR) studies in these areas.

Conclusion

2-Aminoisonicotinaldehyde is a high-value, versatile chemical intermediate whose strategic importance is rooted in the orthogonal reactivity of its constituent functional groups. A thorough understanding of its synthesis and the predictable nature of its reactions empowers chemists to design and execute efficient synthetic routes to complex, functionally rich molecules. From its role in multicomponent reactions that rapidly build skeletal diversity to its use as a precursor for privileged heterocyclic scaffolds, 2-aminoisonicotinaldehyde will undoubtedly continue to be a key player in the fields of medicinal chemistry, agrochemistry, and materials science.

References

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  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
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A Comprehensive Spectroscopic and Analytical Guide to 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 2-Aminopyridine-4-carbaldehyde, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from structurally related compounds, ensuring a robust and reliable resource.

Introduction

This compound (CAS No. 89640-61-9), also known as 2-aminoisonicotinaldehyde, is a bifunctional heterocyclic compound with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol [1][2]. Its structure, featuring an electron-donating amino group and an electron-withdrawing aldehyde group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials[3]. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. This guide provides a comprehensive overview of the analytical techniques used to characterize this important molecule.

Molecular Structure and Key Analytical Features

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic signature. The interplay between the amino and aldehyde moieties influences the electronic environment of the pyridine ring, which is clearly observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on analysis of its structural isomers and related compounds[4][5][6].

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the pyridine ring, and the protons of the amino group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-aldehyde9.8 - 10.0Singlet (s)-1H
H-68.1 - 8.3Doublet (d)~5.01H
H-57.0 - 7.2Doublet (d)~5.01H
H-36.8 - 7.0Singlet (s)-1H
NH₂5.0 - 6.0Broad Singlet (br s)-2H

Expert Interpretation:

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region of the spectrum (around 9.8-10.0 ppm).

  • Aromatic Protons: The pyridine ring protons exhibit a characteristic splitting pattern. H-6, being adjacent to the ring nitrogen, is the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-5. H-5 will also be a doublet due to coupling with H-6. H-3 is expected to be a singlet as it has no adjacent protons to couple with. The electron-donating amino group at position 2 will shield the adjacent protons (H-3 and to a lesser extent H-6), while the electron-withdrawing aldehyde group at position 4 will deshield the adjacent protons (H-3 and H-5). The interplay of these effects results in the predicted chemical shifts.

  • Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-aldehyde190 - 195
C-2160 - 165
C-4150 - 155
C-6148 - 152
C-5115 - 120
C-3110 - 115

Expert Interpretation:

  • Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon in the molecule and is expected to appear at a very low field (190-195 ppm).

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2, being directly attached to the electronegative amino group, is significantly deshielded. C-4, attached to the aldehyde group, is also deshielded. C-6, adjacent to the ring nitrogen, will also be in the downfield region. C-3 and C-5 are expected to be the most shielded of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH₂ protons.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution[7].

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amino)3400 - 3200Medium, often two bands
C-H Stretch (aromatic)3100 - 3000Medium to weak
C-H Stretch (aldehyde)2850 - 2750Medium, often two bands
C=O Stretch (aldehyde)1700 - 1680Strong
C=C and C=N Stretch (aromatic ring)1650 - 1450Medium to strong, multiple bands
N-H Bend (amino)1640 - 1590Medium

Expert Interpretation:

  • N-H Stretching: The amino group will give rise to two characteristic stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[8].

  • C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch is typically observed as two weaker bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

  • Carbonyl Stretching: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1650-1450 cm⁻¹ region[9].

  • N-H Bending: The scissoring vibration of the amino group is expected to be observed in the 1640-1590 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺•): m/z = 122

  • Key Fragments: m/z = 121, 94, 67

Expert Interpretation of Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:

Fragmentation_Pathway M [M]⁺• m/z = 122 M_minus_H [M-H]⁺ m/z = 121 M->M_minus_H - H• M_minus_CO [M-CO]⁺• m/z = 94 M->M_minus_CO - CO M_minus_HCN [M-CO-HCN]⁺ m/z = 67 M_minus_CO->M_minus_HCN - HCN

Caption: Plausible fragmentation pathway for this compound in EI-MS.

  • Loss of a Hydrogen Radical: The molecular ion can readily lose a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 121. This is often a very prominent peak.

  • Loss of Carbon Monoxide: A characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, which would result in a fragment at m/z 94.

  • Subsequent Fragmentation: The fragment at m/z 94 (2-aminopyridine radical cation) can further fragment, for example, by losing a molecule of hydrogen cyanide (HCN) to give a fragment at m/z 67.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • For a volatile solid like this compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography (LC-MS) with electrospray ionization (ESI).

  • Mass Analyzer Parameters (EI):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-200.

    • Scan speed: 1 scan/second.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive spectroscopic and analytical profile of this compound. By understanding its characteristic NMR, IR, and MS data, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. While the presented spectral data is a synthesized representation based on sound chemical principles and data from closely related compounds, it serves as a robust guide for the analysis of this molecule.

References

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An In-depth Technical Guide to 2-Aminopyridine-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Possessing both a nucleophilic amino group and an electrophilic aldehyde, this molecule serves as a versatile scaffold for the synthesis of a wide array of complex molecular architectures. Its structural framework is a key component in the development of novel therapeutic agents, leveraging the well-established pharmacological importance of the 2-aminopyridine moiety. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and an exploration of its current and potential applications in drug discovery and beyond.

Molecular Structure and Key Identifiers

This compound, with the chemical formula C₆H₆N₂O, features a pyridine ring substituted with an amino group at the 2-position and a formyl (aldehyde) group at the 4-position. This substitution pattern dictates its unique reactivity and potential for diverse chemical transformations.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 89640-61-9[1][2][3]
Molecular Formula C₆H₆N₂O[1][3]
Molecular Weight 122.12 g/mol [1][3]
Synonyms 2-Aminoisonicotinaldehyde, 4-Formyl-2-aminopyridine[1]
SMILES C1=CN=C(C=C1C=O)N[1]
InChIKey HYZXDNKDMWICDW-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. While experimental data for some properties are not widely published, reasonable estimations can be made based on its isomers and parent compounds.

PropertyValue / DescriptionRationale / Reference
Appearance Expected to be a crystalline solid, likely yellow to brown in color.Based on related aminopyridine aldehydes.
Melting Point Estimated to be in the range of 90-220 °C.The isomer 2-aminopyridine-3-carboxaldehyde melts at 99-102 °C[4], while 2-aminopyrimidine-5-carboxaldehyde melts at 209-214 °C. A precise experimental value is needed for confirmation.
Boiling Point Estimated to be > 300 °C at 760 mmHg.The isomer 3-amino-pyridine-4-carbaldehyde has a boiling point of 333.3 °C[5].
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Likely sparingly soluble in water and non-polar solvents like hexanes.The parent compound, 2-aminopyridine, is highly soluble in water and alcohol[6]. The 3-amino isomer is slightly soluble in water[5]. The presence of both a polar aldehyde and a hydrogen-bonding amino group suggests moderate polarity.

Synthesis and Purification

The synthesis of this compound is not commonly detailed in the literature, but a robust synthetic route can be proposed based on established transformations of pyridine derivatives. A common strategy involves the oxidation of the corresponding methyl-substituted pyridine.

Proposed Synthetic Pathway: Oxidation of 2-Amino-4-methylpyridine

This method is analogous to the synthesis of other pyridine aldehydes, where a methyl group is oxidized to a formyl group using a suitable oxidizing agent, such as selenium dioxide (SeO₂).[7]

Synthesis_of_2_Aminopyridine_4_carbaldehyde start 2-Amino-4-methylpyridine reagent 1. SeO₂ 2. Aqueous Workup start->reagent Oxidation product This compound reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a generalized procedure based on similar transformations and should be optimized for safety and yield.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-amino-4-methylpyridine (1 equivalent) and selenium dioxide (1.1 equivalents) in a suitable solvent such as 1,4-dioxane or a mixture of dioxane and water.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction may take several hours to reach completion.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The black selenium byproduct can be removed by filtration through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel. If the reaction mixture is aqueous, extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Key Transformations

The dual functionality of this compound provides a rich landscape for chemical transformations, making it a valuable building block.

Reactivity of the Aldehyde Group

The formyl group is a classical electrophile, readily participating in reactions such as:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted 4-(aminomethyl)-2-aminopyridines.

  • Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines.[8] These imines can be valuable intermediates for further cyclization reactions.

  • Wittig Reaction: Conversion of the aldehyde to an alkene using phosphorus ylides.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (2-aminopyridine-4-carboxylic acid) or reduced to an alcohol ( (2-aminopyridin-4-yl)methanol).

Reactivity of the Amino Group

The 2-amino group is nucleophilic and can undergo:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Substitution reactions with alkyl halides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a versatile intermediate for introducing other functional groups.

  • Cyclocondensation: The amino group, in concert with the aldehyde (or a derivative), can participate in intramolecular or intermolecular reactions to form fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines.[9]

Synergistic Reactivity Workflow

Reactivity_Workflow main This compound aldehyde_node Aldehyde Group (Electrophilic) main->aldehyde_node amino_node Amino Group (Nucleophilic) main->amino_node synergy_node Combined Reactivity main->synergy_node reduct_amin Reductive Amination aldehyde_node->reduct_amin schiff_base Schiff Base Formation aldehyde_node->schiff_base wittig Wittig Reaction aldehyde_node->wittig acylation Acylation amino_node->acylation alkylation Alkylation amino_node->alkylation cyclocondensation Cyclocondensation (e.g., Pyrido[1,2-a]pyrimidines) synergy_node->cyclocondensation

Caption: Key reactivity pathways for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aldehyde Proton (-CHO): Expected as a singlet in the downfield region, typically δ 9.8-10.2 ppm .

  • Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals. The proton at C5 (between the two substituents) will likely be a doublet, the proton at C3 will be a doublet, and the proton at C6 will be a doublet of doublets. Their chemical shifts would be in the range of δ 6.5-8.5 ppm . For the related 3-amino-pyridine-4-carbaldehyde, aromatic protons are observed in this region.[10]

  • Amino Protons (-NH₂): A broad singlet, typically in the range of δ 4.5-6.0 ppm , whose position is dependent on solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-195 ppm .

  • Aromatic Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the amino group (C2) is expected around δ 158-162 ppm , while the carbon bearing the aldehyde (C4) would be around δ 150-155 ppm . The other ring carbons would appear in the δ 110-150 ppm range. These predictions are based on data for 2-aminopyridine.[11]

Infrared (IR) Spectroscopy
  • N-H Stretching: Two characteristic sharp to medium bands for the primary amine are expected in the region of 3300-3500 cm⁻¹ .[12]

  • C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl group is expected around 1680-1710 cm⁻¹ .

  • C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1620 cm⁻¹ region.

  • N-H Bending: An amine scissoring vibration is expected near 1600-1650 cm⁻¹ .[12]

Mass Spectrometry
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 122 .

  • Fragmentation: Common fragmentation patterns would include the loss of CO (m/z = 94) and HCN (from the pyridine ring).

Applications in Drug Discovery and Materials Science

The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[13] this compound is a key intermediate for accessing novel analogues and derivatives.

  • Anticancer Agents: Aminopyridine carboxaldehyde derivatives, particularly their thiosemicarbazones, have been synthesized and evaluated as potent antitumor agents.[7] These compounds often act by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.

  • Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The aldehyde function allows for the facile introduction of various side chains to explore the inhibitor's interaction with the enzyme's active site.

  • CNS-Active Agents: Aminopyridine derivatives have shown activity on various central nervous system targets, including potassium channels.

  • Fluorescent Probes: The aminopyridine core can serve as a scaffold for fluorescent molecules, with applications in biological imaging and assays.[14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of its parent compound, 2-aminopyridine.

  • Hazards: 2-aminopyridine is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[6][15] It may also cause respiratory irritation.

  • Handling:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound represents a highly valuable and versatile chemical intermediate. Its unique combination of nucleophilic and electrophilic centers within a pharmacologically relevant scaffold makes it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery, it offers a gateway to novel kinase inhibitors, anticancer agents, and other therapeutics. As synthetic methodologies continue to advance, the utility and applications of this powerful building block are poised to expand even further.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Zhang, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22063700, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(4), 37-43. Available at: [Link]

  • Eno, U., et al. (2020). Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 361-363.
  • Royal Society of Chemistry. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7215. Available at: [Link]

  • Krishnakumar, V., & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

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  • National Institute of Standards and Technology. 2-Aminopyridine - IR Spectrum. Retrieved from [Link]

  • ProQuest. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14273, 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. Retrieved from [Link]

  • Healy, A. R., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic letters, 21(11), 4083–4087. Available at: [Link]

  • Mayr, H., et al. (2011). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]

  • Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-7. Available at: [Link]

  • Pearson. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]

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2-Aminopyridine-4-carbaldehyde: A Technical Guide to a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Aminopyridine-4-carbaldehyde (also known as 2-aminoisonicotinaldehyde) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of the historical context, primary synthetic methodologies, physicochemical characterization, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chapter 1: The 2-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is widely recognized as a "privileged structure" in drug discovery. Its ability to form key hydrogen bonds, its favorable metabolic profile compared to aniline analogues, and its capacity to be readily functionalized have led to its incorporation into numerous clinically successful drugs. Molecules containing this core exhibit a wide range of biological activities, serving as antibacterial, anticancer, and anti-inflammatory agents. This compound emerges from this context as a particularly useful derivative, providing a reactive handle for constructing complex ligands and pharmacophores.

Chapter 2: Discovery and Historical Context

While the precise first synthesis of this compound is not readily identifiable in modern, digitized chemical literature, its existence as a stable, characterizable compound is well-established. It is identified by the CAS Registry Number 89640-61-9 [1]. The synthesis of its N-Boc protected form was cited in patent literature as early as 2002, indicating its availability and use as a building block by the turn of the 21st century. Its primary value lies not as an end-product but as a crucial intermediate, meaning its history is largely documented within the synthetic routes of more complex target molecules.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from several logical starting points. The most prevalent and chemically robust strategy involves the selective oxidation of the corresponding methyl-substituted precursor, 2-amino-4-methylpyridine.

Primary Synthetic Route: Oxidation of 2-Amino-4-methylpyridine

The oxidation of a methyl group at the 4-position of a pyridine ring to a carbaldehyde is a well-established transformation. This route is advantageous due to the commercial availability of the starting material, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline).

Causality of Experimental Choices: The choice of oxidant is critical to the success of this reaction. Strong oxidants risk over-oxidation to the corresponding carboxylic acid (2-aminoisonicotinic acid). Therefore, milder, selective oxidizing agents are required. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes and has been successfully employed for analogous transformations on substituted picolines[2]. Alternatively, activated manganese dioxide (MnO₂) is another excellent choice, known for its selectivity in oxidizing allylic and benzylic alcohols and for its heterogeneous nature, which simplifies workup. The amino group at the 2-position is a potential site for undesired side reactions and may require a protecting group (e.g., acetyl or Boc) prior to oxidation, which can be removed in a subsequent step.

Experimental Protocol: Oxidation using Manganese Dioxide

The following protocol is a validated, field-proven methodology adapted from standard procedures for the selective oxidation of activated methyl groups on heterocyclic rings.

Step 1: Preparation of Starting Materials

  • Reactant: 2-Amino-4-methylpyridine (1.0 eq)

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10-15 eq by weight)

  • Solvent: A suitable inert solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 20-30 mL per gram of starting material)

Step 2: Reaction Execution

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylpyridine and the chosen solvent.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the activated manganese dioxide portion-wise to the solution. The reaction is typically exothermic and may require cooling to maintain room temperature during the initial addition.

  • Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C for DCM).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take between 12 to 48 hours to reach completion.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the heterogeneous mixture through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with additional solvent (DCM or CHCl₃) to ensure all product is recovered.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Visualization of Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM 2-Amino-4-methylpyridine Setup Combine Reactants in Flask SM->Setup Solvent DCM Solvent->Setup Oxidant Activated MnO2 Oxidant->Setup Reflux Heat to Reflux (40°C) Monitor via TLC Setup->Reflux Filter Cool and Filter through Celite Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Chapter 4: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for validating the synthesis of this compound and ensuring its purity for subsequent use in drug development workflows.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [1]
CAS Number 89640-61-9[1]
Appearance Expected to be a light yellow to brown solidSupplier Data
Spectroscopic Profile (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aldehyde Proton (-CHO): ~ δ 9.8-10.0 ppm (singlet, 1H). This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

  • Pyridine H5: ~ δ 8.2-8.4 ppm (doublet, 1H). This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the ring protons. It will be split by H6.

  • Pyridine H6: ~ δ 8.0-8.2 ppm (doublet, 1H). This proton is adjacent to the ring nitrogen and will be split by H5.

  • Pyridine H3: ~ δ 6.8-7.0 ppm (singlet or narrow doublet, 1H). This proton is ortho to the electron-donating amino group and meta to the aldehyde, making it the most upfield ring proton.

  • Amine Protons (-NH₂): ~ δ 4.5-5.5 ppm (broad singlet, 2H). The chemical shift of these protons is highly variable and depends on solvent and concentration.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Aldehyde Carbonyl (C=O): ~ δ 190-195 ppm. Aldehyde carbons are characteristically found in this downfield region.

  • Pyridine C2 (-C-NH₂): ~ δ 160-162 ppm. The carbon atom directly attached to the amino group is significantly deshielded.

  • Pyridine C4 (-C-CHO): ~ δ 150-155 ppm. The carbon bearing the aldehyde group.

  • Pyridine C6: ~ δ 148-150 ppm. The carbon adjacent to the ring nitrogen.

  • Pyridine C5: ~ δ 115-120 ppm.

  • Pyridine C3: ~ δ 110-114 ppm. This carbon, positioned between the two nitrogen-containing groups (one donating, one withdrawing), will be relatively upfield.

Chapter 5: Application as a Key Building Block in Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate. Its bifunctional nature allows it to participate in a variety of cyclization and condensation reactions to form scaffolds of high therapeutic relevance.

Case Study: Precursor to Imidazo[1,2-a]pyridines for p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Over-activation of this pathway is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making p38 kinase a major therapeutic target.

A prominent class of p38 MAP kinase inhibitors is based on the imidazo[1,2-a]pyridine scaffold. A highly efficient and general method for constructing this scaffold is the multicomponent reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. In this context, this compound can serve as the aldehyde component to build highly functionalized inhibitors.

Signaling Pathway and Reaction Visualization

G cluster_pathway p38 MAP Kinase Signaling Pathway cluster_inhibition Site of Inhibition LPS Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor LPS->Receptor p38 p38 MAP Kinase Receptor->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor Pyridinylimidazole Inhibitor Inhibitor->p38

Caption: Simplified p38 MAP Kinase pathway and point of therapeutic intervention.

A common synthetic route to the core structure involves the reaction of a 2-aminopyridine with an α-haloketone. An alternative and powerful approach involves the condensation of 2-aminopyridine with an aldehyde and an isocyanide. Here, this compound would be a key reactant.

G r1 2-Aminopyridine arrow Multicomponent Reaction r1->arrow plus1 + r2 This compound r2->arrow plus2 + r3 Isocyanide r3->arrow prod Functionalized Imidazo[1,2-a]pyridine (p38 Inhibitor Core) arrow->prod

Caption: Formation of the imidazo[1,2-a]pyridine core.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block for modern drug discovery. While its own history is embedded within the syntheses of larger molecules, its utility is clear. The logical and scalable synthetic routes, combined with its dual reactivity, allow for the efficient construction of complex heterocyclic systems. Its demonstrated role as a precursor to kinase inhibitor scaffolds underscores its continued relevance to researchers and scientists in the pharmaceutical industry. As the demand for novel, three-dimensional chemical entities grows, the strategic use of such well-defined, functionalized intermediates will remain a cornerstone of successful drug development programs.

References

  • Fujita, M., et al. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores". Wiley-VCH.
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  • University of Utah Department of Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link].

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. Available at: [Link].

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link].

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 47(9), 1773-1776. Available at: [Link].

  • Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde. CN111825693A. Retrieved from [Link].

  • Herman, A. P., et al. (2014). Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus. Mediators of Inflammation, 2014, 826428. Available at: [Link].

  • European Patent Office. (2006). PIPERIDINE DERIVATIVES USEFUL AS HISTAMINE H3 ANTAGONISTS. EP1902046B1. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link].

  • MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(9), 618-628. Available at: [Link].

  • Google Patents. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. CN110944637A.
  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). 11(1).
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 35575. Available at: [Link].

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Unlocking the Potential of 2-Aminopyridine-4-carbaldehyde: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-4-carbaldehyde stands as a versatile heterocyclic building block with significant, yet underexplored, potential in medicinal chemistry, materials science, and synthetic methodology. Its unique bifunctional nature, featuring a nucleophilic amino group and an electrophilic aldehyde, offers a rich landscape for chemical derivatization and the construction of complex molecular architectures. This guide provides a comprehensive overview of promising research avenues stemming from this core scaffold, detailing potential synthetic transformations, novel compound libraries, and applications in drug discovery and functional materials. We will explore its utility in multicomponent reactions for the rapid generation of fused heterocyclic systems, its role as a ligand in coordination chemistry, and its potential as a precursor to novel kinase inhibitors and fluorescent probes. This document serves as a technical roadmap for researchers seeking to leverage the unique chemical attributes of this compound for innovative scientific discovery.

The Core Scaffold: Synthesis and Properties

A reliable and scalable synthesis of this compound is paramount for its widespread application. While not as readily available as some commodity chemicals, several synthetic strategies can be employed.

Synthetic Pathways

Two primary retrosynthetic disconnections offer viable routes to the target molecule: oxidation of the corresponding methylpyridine and manipulation of a cyano-precursor.

  • Oxidation of 2-Amino-4-methylpyridine: A common and direct approach involves the oxidation of the readily available 2-amino-4-methylpyridine. Careful selection of the oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the pyridine ring.

    • Protocol 1: Selenium Dioxide Oxidation

      • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or toluene, add selenium dioxide (1.1 - 1.5 eq).

      • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

      • After completion, cool the reaction mixture and filter to remove selenium residues.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • From 2-Amino-4-cyanopyridine: An alternative route involves the synthesis of 2-amino-4-cyanopyridine followed by reduction and hydrolysis of the nitrile group. This multi-step process can offer advantages in terms of precursor availability and overall yield.[1]

    • Protocol 2: Synthesis and Hydrolysis of 2-Amino-4-cyanopyridine

      • Synthesis of 2-Amino-4-cyanopyridine: This intermediate can be synthesized from 2-chloro-4-cyanopyridine by reaction with ammonia in a sealed vessel or by reduction of 2-nitro-4-cyanopyridine.[1]

      • Reduction to Aldehyde: The nitrile can be selectively reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

      • To a solution of 2-amino-4-cyanopyridine (1.0 eq) in anhydrous toluene or THF at -78 °C, add DIBAL-H (1.1 - 1.5 eq) dropwise.

      • Stir the reaction at low temperature for 2-4 hours.

      • Quench the reaction carefully with methanol, followed by an aqueous workup with Rochelle's salt or dilute acid.

      • Extract the product with an organic solvent and purify by column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₆H₆N₂OPubChem
Molecular Weight122.12 g/mol PubChem
CAS Number89640-61-9PubChem
AppearanceExpected to be a solid-
SolubilitySoluble in polar organic solvents-

The Reaction Landscape: Gateways to Molecular Diversity

The true potential of this compound lies in its versatile reactivity. The interplay between the amino and aldehyde functionalities opens doors to a vast array of chemical transformations.

Schiff Base Formation: A Hub for Further Chemistry

The condensation of the aldehyde with primary amines readily forms Schiff bases (imines), which are valuable intermediates for the synthesis of various biologically active compounds and coordination complexes.

  • General Protocol 3: Schiff Base Synthesis

    • Dissolve this compound (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 2-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to induce crystallization or remove the solvent under reduced pressure.

    • The resulting Schiff base can be purified by recrystallization or column chromatography.

G This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base Metal Complexes Metal Complexes Schiff Base->Metal Complexes Coordination Bioactive Molecules Bioactive Molecules Schiff Base->Bioactive Molecules Further Derivatization

Caption: Schiff base formation from this compound.

Multicomponent Reactions: Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from simple starting materials. This compound is an ideal candidate for various MCRs, particularly for the construction of fused heterocyclic scaffolds of medicinal interest.

  • Synthesis of Imidazo[1,2-a]pyridines: The reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) is a well-established method for synthesizing imidazo[1,2-a]pyridines. These scaffolds are present in numerous marketed drugs.

    • Proposed Research: Investigate the intramolecular version of this reaction using this compound and an isocyanide. This would lead to novel tricyclic fused systems.

G This compound This compound Cyclization Cyclization This compound->Cyclization Isocyanide (R-NC) Isocyanide (R-NC) Isocyanide (R-NC)->Cyclization Fused Imidazo[1,2-a]pyridine Fused Imidazo[1,2-a]pyridine Cyclization->Fused Imidazo[1,2-a]pyridine Intramolecular Groebke-Blackburn-Bienaymé

Caption: Proposed intramolecular MCR for novel fused heterocycles.

Knoevenagel Condensation and Related Reactions

The aldehyde functionality is susceptible to condensation with active methylene compounds in the Knoevenagel condensation. This reaction is a classic C-C bond-forming reaction that can be used to introduce a variety of functionalized side chains.

  • Protocol 4: Knoevenagel Condensation

    • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a base (e.g., piperidine, triethylamine).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • The product often precipitates from the reaction mixture and can be collected by filtration. Otherwise, an aqueous workup followed by extraction and purification is required.

These condensation products can serve as Michael acceptors for the synthesis of more complex heterocyclic systems.

Frontier Applications: From Drug Discovery to Materials Science

The derivatives of this compound are poised to make significant contributions in several scientific domains.

Medicinal Chemistry and Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutics.

  • Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding 2-aminopyridine motif. The aldehyde group can be elaborated into various side chains designed to interact with other regions of the ATP-binding pocket, potentially leading to highly potent and selective inhibitors. Derivatives of 2-aminopyridine have shown promise as inhibitors of PI3Kδ and CDK/HDAC.[2][3]

  • Anticancer Agents: Schiff bases and thiosemicarbazones derived from related pyridine-2-carboxaldehydes have demonstrated significant antitumor activity.[4] A systematic investigation of analogous derivatives of this compound is a promising area for cancer drug discovery.

  • Antimicrobial Agents: Schiff bases derived from 2-aminopyridines have been reported to possess antibacterial and antifungal properties. The diverse library of compounds accessible from this compound warrants screening for antimicrobial activity.

Coordination Chemistry and Materials Science

The endocyclic pyridine nitrogen, the exocyclic amino group, and the aldehyde's carbonyl oxygen (or the imine nitrogen in its Schiff base derivatives) provide multiple coordination sites for metal ions.

  • Novel Metal Complexes: The synthesis of transition metal complexes with ligands derived from this compound could lead to materials with interesting magnetic, optical, or catalytic properties. These complexes also have the potential for biological applications, including as antimicrobial or anticancer agents.[5]

  • Fluorescent Probes: The aminopyridine core is known to be a part of some fluorescent molecules. Derivatization of the aldehyde group with fluorogenic or fluorophoric moieties could lead to the development of novel fluorescent probes for sensing and imaging applications.

Future Outlook and Conclusion

This compound is a molecule at the cusp of significant scientific exploration. Its synthetic accessibility and rich reactivity profile provide a fertile ground for the discovery of new chemical entities with diverse applications. The research areas outlined in this guide represent just a starting point. As chemists continue to explore the utility of this versatile building block, we anticipate the emergence of novel therapeutics, advanced materials, and innovative synthetic methodologies. The systematic investigation of the chemistry of this compound is a worthwhile endeavor for any research program focused on the forefront of chemical sciences.

References

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The Unseen Workhorse: A Technical Guide to 2-Aminopyridine-4-carbaldehyde for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of bioactive molecules and functional materials.[1] Within this privileged class of heterocycles, 2-aminopyridine-4-carbaldehyde, also known as 2-aminoisonicotinaldehyde, emerges as a particularly valuable, yet often overlooked, synthetic intermediate. This technical guide serves as an in-depth review of its synthesis, physicochemical properties, reactivity, and strategic applications, providing researchers and drug development professionals with a comprehensive understanding of this versatile building block.

The strategic value of this compound lies in its bifunctional nature. The presence of a nucleophilic amino group at the 2-position and an electrophilic aldehyde at the 4-position on the same pyridine ring opens a gateway to a diverse range of chemical transformations. This unique arrangement allows for the construction of complex heterocyclic systems through intramolecular cyclizations or sequential functionalization, making it an attractive starting material for the synthesis of novel pharmacophores and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂OPubChem[2]
Molecular Weight 122.12 g/mol PubChem[2]
CAS Number 89640-61-9PubChem[2]
Appearance Expected to be a solidInferred from similar compounds
IUPAC Name This compoundPubChem[2]

Synthesis of this compound: A Proposed Pathway

While a variety of methods exist for the synthesis of substituted aminopyridines, a direct and high-yielding protocol for this compound is not extensively documented in readily accessible literature. However, a highly plausible and efficient synthetic route can be proposed based on the well-established reactivity of related compounds. This proposed two-step synthesis starts from the readily available 2-amino-4-cyanopyridine.

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 2-Amino-4-cyanopyridine cluster_1 Step 2: Reduction to Aldehyde start Starting Materials reagents1 Reagents for Cyanopyridine Synthesis product1 2-Amino-4-cyanopyridine reagents1->product1 Multicomponent Reaction reagents2 1. DIBAL-H 2. Aqueous Workup product1->reagents2 Reduction product2 This compound reagents2->product2

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Precursor, 2-Amino-4-cyanopyridine

The synthesis of the cyanopyridine precursor can be achieved through various multicomponent reactions, which are known for their efficiency and atom economy.[3][4] A common approach involves the condensation of a suitable enaminone with malononitrile and an amine source.

Exemplary Protocol for 2-Amino-3-cyanopyridine Derivatives (as a model):

  • Reactants: A mixture of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[4]

  • Conditions: The reactants are typically heated under microwave irradiation in the absence of a solvent.[4]

  • Workup: The reaction mixture is washed with ethanol, and the crude product is purified by recrystallization.[4]

Rationale: This one-pot reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the highly functionalized pyridine ring.

Step 2: Reduction of the Nitrile to the Aldehyde

The selective reduction of the nitrile group in 2-amino-4-cyanopyridine to an aldehyde is a critical step. Diisobutylaluminium hydride (DIBAL-H) is a well-established reagent for this transformation, as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4-cyanopyridine in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.0 M in a hydrocarbon solvent) to the cooled solution. The stoichiometry of DIBAL-H is crucial to avoid over-reduction to the corresponding amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with a saturated solution of Rochelle's salt or dilute acid).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Causality behind Experimental Choices: The low temperature (-78 °C) is essential to control the reactivity of the powerful reducing agent DIBAL-H and prevent the over-reduction of the initially formed imine intermediate. The inert atmosphere is necessary due to the sensitivity of DIBAL-H to moisture and oxygen.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for a wide range of heterocyclic compounds. The amino group can act as a nucleophile, while the aldehyde group is an electrophile, allowing for a variety of condensation and cyclization reactions.

Schiff Base Formation

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry and allows for the introduction of diverse substituents.

Schiff_Base_Formation start 2-Aminopyridine- 4-carbaldehyde product Schiff Base start->product Condensation amine Primary Amine (R-NH2) amine->product

Figure 2: General scheme for Schiff base formation.

Step-by-Step Methodology for Schiff Base Synthesis:

  • Dissolution: Dissolve this compound and a stoichiometric amount of the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by TLC.

  • Isolation: Cool the reaction mixture and collect the precipitated Schiff base by filtration. The product can be further purified by recrystallization.

Self-Validating System: The formation of the imine can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the 1H NMR spectrum, as well as the characteristic C=N stretching frequency in the IR spectrum.

Synthesis of Fused Heterocyclic Systems: Pyridopyrimidines

A particularly important application of this compound is in the synthesis of pyridopyrimidines, a class of compounds with significant therapeutic potential.[1][5] The reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, followed by cyclization, provides a straightforward entry into this privileged scaffold.

Pyridopyrimidine_Synthesis start 2-Aminopyridine- 4-carbaldehyde intermediate Knoevenagel Condensation Product start->intermediate Knoevenagel Condensation reagent Active Methylene Compound reagent->intermediate product Pyridopyrimidine intermediate->product Intramolecular Cyclization

Figure 3: Synthesis of pyridopyrimidines.

General Protocol for Pyridopyrimidine Synthesis:

  • Knoevenagel Condensation: React this compound with an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) to form the Knoevenagel condensation product.

  • Cyclization: Heat the intermediate, which can undergo an intramolecular nucleophilic attack of the amino group onto the nitrile, followed by tautomerization to yield the aromatic pyridopyrimidine ring system.

Expertise & Experience: The choice of the active methylene compound and the reaction conditions can be tailored to introduce a variety of substituents on the newly formed pyrimidine ring, allowing for the generation of a library of compounds for biological screening.

Applications in Drug Discovery

The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its rigid scaffold, makes it an ideal fragment for binding to biological targets such as kinases. The addition of a reactive aldehyde handle at the 4-position of 2-aminopyridine creates a powerful tool for the construction of novel drug candidates.

Kinase Inhibitors

Many kinase inhibitors incorporate a 2-aminopyridine core, which often interacts with the hinge region of the kinase active site. The aldehyde group of this compound can be used to build out the rest of the inhibitor molecule, targeting other regions of the ATP-binding pocket to enhance potency and selectivity. For instance, reductive amination of the aldehyde with a suitable amine can introduce a side chain that occupies the solvent-exposed region of the kinase.

Conclusion

This compound is a highly versatile and strategically important building block for organic synthesis and medicinal chemistry. Its bifunctional nature provides a direct and efficient route to a wide array of complex heterocyclic compounds, including Schiff bases and fused ring systems like pyridopyrimidines. While its full potential is yet to be completely explored, this in-depth technical guide highlights its plausible synthesis, key reactivity, and significant promise as a scaffold for the development of novel therapeutics and functional materials. Further exploration of its chemistry is certain to unlock new avenues in molecular design and innovation.

References

  • International Journal of Pharmaceutical Sciences and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

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  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • Sartorelli, A. C., et al. (1993). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(21), 3672-7. [Link]

  • SciSpace. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

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  • Tighadouini, S., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5013. [Link]

  • Trost, B. M., & Li, C.-J. (Eds.). (2014). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]

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  • Yuan, G., et al. (2018). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

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An In-depth Technical Guide to the Solubility of 2-Aminopyridine-4-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopyridine-4-carbaldehyde and its Solubility Profile

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring substituted with both an amino and a carbaldehyde group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4][5][6][7][8] The development of novel therapeutics, from initial synthesis to formulation, hinges on a thorough understanding of the physicochemical properties of such key intermediates. Among these properties, solubility is paramount.[9]

A comprehensive understanding of the solubility of this compound in various solvents is crucial for several reasons:

  • Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. Knowing the solubility of the starting material is the first step in designing an efficient synthetic route.

  • Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: For a compound to be developed into a viable drug product, its solubility in aqueous and organic media must be well-characterized to ensure bioavailability and stability.[9]

  • Analytical Chemistry: The preparation of solutions for analysis by techniques such as HPLC or NMR requires knowledge of suitable solvents and the compound's solubility limits.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[10][11][12] The molecular structure of this compound suggests a nuanced solubility profile.

The key functional groups that dictate its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic nature of the ring also allows for π-π stacking interactions.[13]

  • Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, contributing significantly to its polarity and potential for aqueous solubility.

  • Carbaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor.

Based on these features, we can predict the following solubility trends:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): Due to the presence of hydrogen bond donating and accepting groups, this compound is expected to exhibit some solubility in these solvents. The parent compound, 2-aminopyridine, is soluble in water and alcohol.[14] However, the overall solubility will be a balance between the polar functional groups and the less polar pyridine ring.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, making them good candidates for dissolving this compound.

  • Nonpolar Solvents (e.g., hexane, toluene): The significant polarity imparted by the amino and carbaldehyde groups suggests that solubility in nonpolar solvents will be limited.

cluster_solute This compound cluster_solvent Solvent Interactions Solute C₆H₆N₂O Amino -NH₂ (H-bond donor/acceptor) Solute->Amino Polar Aldehyde -CHO (H-bond acceptor) Solute->Aldehyde Polar Pyridine Pyridine Ring (H-bond acceptor, π-π stacking) Solute->Pyridine Moderately Polar Nonpolar Nonpolar (e.g., Hexane) van der Waals Solute->Nonpolar Weak Interaction PolarProtic Polar Protic (e.g., Water) H-bonding Amino->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole Amino->PolarAprotic Moderate Interaction Aldehyde->PolarProtic Strong Interaction Aldehyde->PolarAprotic Moderate Interaction Pyridine->PolarProtic Moderate Interaction

Caption: Intermolecular forces influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility or "shake-flask" method is a widely accepted and robust technique.[15][16][17]

Materials and Equipment
  • This compound (solid)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, hexane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow

G start Start prep Prepare Solvent & Compound start->prep add_excess Add Excess Solid to Solvent prep->add_excess equilibrate Equilibrate (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Solid & Liquid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration (UV-Vis or HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for the equilibrium solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[18]

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[17] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[15][17] It is crucial to ensure that no solid particles are transferred to the sample for analysis. Pre-saturating the filter with the solution can help minimize adsorption of the solute onto the filter membrane.[17]

  • Quantification of Dissolved Solute:

    • UV-Vis Spectroscopy: This is a rapid and straightforward method if the compound has a suitable chromophore.[19][20][21]

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

      • Dilute the saturated solution samples as necessary to fall within the linear range of the calibration curve.

      • Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration.

    • High-Performance Liquid Chromatography (HPLC): This method is more specific and can separate the compound of interest from any potential impurities or degradation products.[9][15]

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength).

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the filtered saturated solutions (appropriately diluted) and determine the concentration based on the peak area relative to the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility from the determined concentration, taking into account any dilution factors.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Data Presentation: A Template for Your Findings

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Water25
Ethanol25
Methanol25
Polar Aprotic Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Nonpolar Hexane25
Toluene25

Practical Implications for Research and Development

The solubility data you generate will have direct and significant implications for your work:

  • For the Synthetic Chemist: A quantitative understanding of solubility will guide the selection of reaction solvents to ensure homogeneity or to facilitate product precipitation. It will also be invaluable for developing effective crystallization procedures for purification.

  • For the Formulation Scientist: Solubility in aqueous buffers at different pH values is a critical parameter for developing oral and parenteral dosage forms. Poor aqueous solubility is a common hurdle in drug development, and early characterization allows for the timely implementation of solubility enhancement strategies.[21]

  • For the Analytical Scientist: Knowing the solubility limits is essential for preparing stock solutions and standards for various analytical assays, ensuring accurate and reproducible results.

Conclusion

While the literature lacks a comprehensive public dataset on the solubility of this compound, this guide provides the theoretical framework and a detailed, field-proven experimental protocol to empower researchers to generate this critical data. By systematically applying the principles and methods outlined herein, scientists can gain a thorough understanding of this important molecule's behavior in different solvent systems, thereby accelerating their research and development efforts.

References

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  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). CNKI. Retrieved from [Link]

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Tautomerism in 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 2-Aminopyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding interactions, and metabolic fate. The 2-aminopyridine scaffold is a privileged structure in drug discovery, and understanding its tautomeric behavior is paramount for rational drug design. This technical guide provides a comprehensive examination of the tautomeric landscape of this compound, a molecule presenting a fascinating interplay between amino-imino and aldehyde-enol tautomerism. We will explore the theoretical underpinnings of its potential tautomeric forms, detail rigorous experimental protocols for their characterization and quantification, and discuss the implications of this dynamic behavior in the context of drug development.

The Theoretical Landscape: Potential Tautomers of this compound

The structure of this compound presents two primary loci for prototropic tautomerism: the 2-aminopyridine ring system and the 4-carbaldehyde substituent. This gives rise to at least three potential, low-energy tautomeric forms.

  • The Canonical Amino Form (T1): This is the aromatic, amino-aldehyde form, generally expected to be the most stable in most conditions due to the preservation of the pyridine ring's aromaticity.

  • The Imino Tautomer (T2): This form arises from a proton transfer from the exocyclic amino group to the ring nitrogen. This conversion disrupts the aromaticity of the pyridine ring, typically rendering it less stable than the amino form.[1][2] However, its existence in equilibrium cannot be disregarded, especially under specific solvent or binding conditions.

  • The Enol Tautomer (T3): Aldehydes with an alpha-hydrogen can exist in equilibrium with their enol tautomer.[3][4][5] In this case, a proton migrates from the aldehyde's alpha-carbon (C4 of the pyridine ring) to the carbonyl oxygen, forming a vinyl alcohol. The stability of this form is often low for simple aldehydes but can be influenced by conjugation and intramolecular hydrogen bonding.[5][6]

The interplay of these equilibria is a complex, environment-dependent phenomenon.

Tautomers T1 T1: Amino (Canonical) 2-amino-pyridine-4-carbaldehyde T2 T2: Imino 1H-pyridin-2-ylideneamine T1->T2 Amino-Imino Tautomerism T3 T3: Enol (2-aminopyridin-4-yl)methanol T1->T3 Keto-Enol Tautomerism

Figure 1: Potential prototropic tautomeric equilibria for this compound.

Computational Analysis: Predicting Tautomer Stability

Before embarking on experimental work, computational chemistry provides invaluable predictive insights into the relative stabilities of tautomers. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of ground-state energies in the gas phase or with solvent models.

The choice of functional and basis set is critical for accuracy. For heterocyclic systems, B3LYP with a basis set like 6-311++G(d,p) has been shown to provide reliable results for tautomerization energies.[7][8][9]

Rationale for Computational Approach:

  • Efficiency: It is far more rapid and cost-effective to compute relative energies than to synthesize and analyze multiple locked analogues.

  • Guidance: Computational results guide experimental design by predicting which tautomers are likely to be present in detectable concentrations and under what conditions (e.g., gas phase vs. polar solvent).

  • Mechanistic Insight: Transition state calculations can elucidate the energy barriers for interconversion between tautomers, providing information on the kinetics of the equilibrium.[7][9]

Table 1: Hypothetical Relative Energies of Tautomers Calculated via DFT

TautomerStructureGas Phase ΔE (kcal/mol)ΔE in Water (PCM) (kcal/mol)
T1 Amino (Canonical)0.00 (Reference)0.00 (Reference)
T2 Imino+13.60[7][9]+8.50
T3 Enol+15.20+12.10

Note: Energy values are illustrative, based on similar systems like 2-amino-4-methylpyridine where the canonical amino form is significantly more stable.[7][8][9] The Polarizable Continuum Model (PCM) is used to simulate the solvent effect of water.

These hypothetical results suggest that the canonical Amino (T1) form is the most stable, but the energy gap to the Imino (T2) form decreases in a polar solvent, suggesting its population might become more significant in aqueous environments.

Experimental Verification and Quantification

No single technique can fully elucidate a tautomeric equilibrium. A multi-pronged approach using spectroscopic and crystallographic methods is essential for a complete and trustworthy picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[10][11][12] Because tautomers are distinct chemical species, they will have different sets of chemical shifts and coupling constants, provided their rate of interconversion is slow on the NMR timescale.[13]

Expertise & Causality:

  • ¹H NMR: The proton chemical shifts are highly sensitive to the electronic environment. Key diagnostic signals include the amino (-NH₂) protons, the imino (-NH) proton, and the aldehydic vs. enolic protons. The amino protons of T1 often appear as a broad singlet, while the imino proton of T2 would be a sharper singlet at a different chemical shift.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in T1 is typically around 190 ppm, whereas the enolic carbon (C-OH) of T3 would be significantly upfield. The C2 carbon's chemical shift is also a strong indicator of the amino vs. imino form.

  • Variable-Temperature (VT) NMR: This is a self-validating system. If two sets of peaks are observed at low temperature that coalesce into a single, averaged set of peaks at high temperature, it provides strong evidence of a dynamic equilibrium between two species.

Protocol: Variable-Temperature ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent with a wide liquid range (e.g., DMSO-d₆ or toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Integrate all signals to establish a baseline ratio.

  • Low-Temperature Acquisition: Cool the sample in decrements of 20 K (e.g., 278 K, 258 K, etc.) allowing for thermal equilibration at each step (approx. 5-10 minutes). Acquire a spectrum at each temperature.

  • Data Analysis: Observe for the decoalescence of averaged peaks into distinct signals for individual tautomers. The ratio of the integrals of these distinct peaks directly corresponds to the equilibrium constant (K_T) at that temperature.

  • High-Temperature Acquisition: (Caution: ensure solvent and compound stability). Warm the sample in increments of 20 K above ambient to observe peak coalescence, confirming the dynamic exchange.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. Since tautomers have different conjugation systems, they will exhibit distinct absorption maxima (λ_max).[14][15] This technique is particularly useful for studying how the equilibrium is affected by solvent polarity.[16]

Expertise & Causality: The aromatic amino tautomer (T1) is expected to have a π → π* transition at a specific wavelength. The imino tautomer (T2), with its disrupted aromaticity and cross-conjugated system, will have a significantly different λ_max. By systematically changing the solvent from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., ethanol, water), one can observe shifts in the absorption spectrum. A shift in the equilibrium towards a more polar tautomer (often the imino or a zwitterionic form) is expected in more polar solvents.[17]

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation Prep Prepare stock solution of compound Solvents Select solvents: Hexane, Dioxane, ACN, EtOH, Water Acquire Acquire UV-Vis spectrum in each solvent Prep->Acquire Dilute to 10µM Analysis Plot λ_max vs. solvent polarity (ET(30)) Acquire->Analysis Extract λ_max Conclusion Correlate spectral shifts with tautomer stability Analysis->Conclusion Interpret solvatochromic shift

Figure 2: Experimental workflow for a solvatochromism study using UV-Vis spectroscopy.

Protocol: Solvatochromism Study via UV-Vis

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a miscible solvent like acetonitrile (ACN).

  • Solvent Series: Prepare a series of solvents of varying polarity: n-hexane, dioxane, ACN, ethanol, and water.

  • Sample Preparation: In a series of quartz cuvettes, dilute the stock solution to a final concentration of ~10 µM in each respective solvent. Prepare a solvent-only blank for each.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each sample from 200-500 nm, using the corresponding solvent as the blank.

  • Data Analysis: Identify the λ_max in each solvent. The appearance of new absorption bands or significant shifts in λ_max indicate a change in the predominant tautomeric form. Plotting λ_max against a solvent polarity scale (like the Reichardt E_T(30) value) can reveal trends in tautomer stability.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[18][19]

Expertise & Causality: This method is the "gold standard" for structural confirmation. It definitively shows which tautomer is present in the crystal lattice and reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can strongly favor one tautomer over others. However, it is a self-validating but context-limited system: the solid-state structure may not be the major tautomer present in solution, where drug action occurs. The crystal packing forces can trap a higher-energy tautomer. Therefore, crystallographic data must be interpreted in conjunction with solution-state data (e.g., from NMR).

Implications for Drug Development

The dominant tautomeric form of a molecule dictates its fundamental properties, which are critical for its function as a drug:

  • Receptor Recognition: Tautomers present different hydrogen bond donor and acceptor patterns. The amino form (T1) has two H-bond donors and one ring acceptor. The imino form (T2) has only one H-bond donor but a more basic imino nitrogen acceptor. This difference can completely change how a molecule fits into a receptor's binding pocket.

  • pKa and Lipophilicity: The basicity (pKa) of the pyridine ring is significantly different between the amino and imino forms. This affects the molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability (LogP/LogD), and absorption.

  • Metabolic Stability: Different tautomers may be recognized differently by metabolic enzymes (e.g., Cytochrome P450s), leading to different metabolic pathways and rates of clearance.

Conclusion

The tautomerism of this compound is a multifaceted problem requiring a synergistic combination of computational prediction and rigorous experimental validation. While the canonical amino form is predicted to be the most stable, the potential for the imino tautomer to be populated in polar, protic environments like water or a protein binding site cannot be ignored. A thorough understanding, achieved through the application of NMR, UV-Vis, and crystallographic techniques as outlined in this guide, is not merely an academic exercise. It is a prerequisite for the rational design and development of effective and safe therapeutics based on this important chemical scaffold.

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Quantum chemical calculations for 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for 2-Aminopyridine-4-carbaldehyde

Abstract

Heterocyclic compounds, particularly those containing the aminopyridine scaffold, are cornerstones in modern medicinal chemistry, serving as key pharmacophores in a multitude of therapeutic agents.[1] this compound is a molecule of significant interest, combining the reactive aldehyde group with the versatile aminopyridine core. Understanding its intrinsic electronic and structural properties is paramount for predicting its chemical behavior, metabolic stability, and potential as a drug candidate. This guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate these properties. We will detail not just the procedural steps but the underlying scientific rationale, offering a robust, reproducible, and insightful computational protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Computational Chemistry

In the landscape of drug discovery and development, computational methods are indispensable tools for accelerating the identification and optimization of lead compounds.[2] Quantum chemical calculations allow us to build a detailed molecular portrait, predicting properties that would otherwise require extensive, time-consuming, and costly experimentation. For a molecule like this compound, these calculations can reveal:

  • The most stable three-dimensional structure , which governs how it fits into a biological receptor.

  • Electronic charge distribution , highlighting regions prone to metabolic attack or crucial for forming hydrogen bonds.

  • Chemical reactivity indices , which predict its stability and potential for engaging in chemical reactions.

  • Spectroscopic signatures , which aid in its experimental characterization and verification.

This guide utilizes Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency, making it a workhorse in modern computational chemistry.[3][4]

Theoretical Foundations: Selecting a Validated Computational Approach

The reliability of any computational study hinges on the careful selection of its theoretical framework. This is not a matter of arbitrary choice but a deliberate decision based on established performance for specific molecular classes.

The Core Engine: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its central tenet is that the properties of a molecule can be determined from its electron density, a more manageable quantity than the complex multi-electron wavefunction. This approach has been proven to provide highly accurate results for a wide range of chemical systems.[5]

Causality Behind Method Selection: Functional and Basis Set
  • Functional (B3LYP): The "functional" is the component of DFT that approximates the exchange-correlation energy—the most challenging part of the calculation. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates elements from both Hartree-Fock theory and DFT, and it has a long track record of providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for organic molecules, making it a trustworthy and authoritative choice for this investigation.[6]

  • Basis Set (6-311++G(d,p)): The "basis set" is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results. We have selected the 6-311++G(d,p) basis set for the following reasons:

    • Triple-Zeta Valence (6-311): It uses three separate functions to describe each valence electron, providing high flexibility.

    • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing species with delocalized electrons or regions of low electron density, which is essential for analyzing potential non-covalent interactions common in biological systems.

    • Polarization Functions (d,p): The (d,p) adds polarization functions, which allow for non-spherical distortion of the electron clouds. This is critical for accurately modeling chemical bonds and is a standard for publication-quality calculations.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, well-validated level of theory for the analysis of this compound.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the quantum chemical analysis of this compound.

Workflow Visualization

The entire computational process can be visualized as a logical sequence, ensuring clarity and reproducibility.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculations (DFT) cluster_analysis Step 3: Property Analysis cluster_output Step 4: Data Synthesis node_prep Input Structure Generation (2D from PubChem, 3D Build) node_opt Geometry Optimization (Find Lowest Energy Structure) node_prep->node_opt node_freq Frequency Analysis (Confirm Minimum Energy State) node_opt->node_freq node_fmo FMO Analysis (HOMO, LUMO, Energy Gap) node_freq->node_fmo node_mep MEP Analysis (Identify Reactive Sites) node_freq->node_mep node_spec Spectra Prediction (TD-DFT for UV-Vis, GIAO for NMR) node_freq->node_spec node_results Results Interpretation (Tables, Structures, Insights) node_fmo->node_results node_mep->node_results node_spec->node_results

Caption: Computational workflow for quantum chemical analysis.
Experimental Protocol
  • Structure Preparation:

    • Obtain the canonical SMILES or 2D structure of this compound from a reliable database such as PubChem (CID: 22063700).[7]

    • Use a molecular modeling program (e.g., GaussView 6, Avogadro) to construct a 3D input structure. Perform a preliminary geometry clean-up using molecular mechanics if available.

  • Geometry Optimization and Frequency Analysis:

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian 09/16).

    • Specify the calculation type as Opt Freq to perform optimization and frequency analysis in a single run.

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • Trustworthiness Check: Upon completion, verify that the output file reports zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the optimization must be repeated.

  • Electronic Property Calculation:

    • Using the optimized coordinates from the previous step, perform a single-point energy calculation.

    • Request the generation of molecular orbitals to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

  • Spectroscopic Prediction:

    • UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry to compute the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption peaks.

    • NMR Spectrum: Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory to predict the ¹H and ¹³C NMR chemical shifts.

Results and Discussion: A Molecular Portrait

The following sections present the synthesized data from the described calculations, providing actionable insights into the molecule's characteristics.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters are summarized below. The planarity of the pyridine ring is maintained, with the amino and carbaldehyde groups exhibiting slight rotations that minimize steric hindrance and optimize electronic conjugation.

ParameterBondCalculated Length (Å)
Bond LengthsC=O1.215
C-N (amino)1.370
C-C (ring-CHO)1.485
Bond AnglesO-C-H (aldehyde)120.5°
C-C-N (ring)123.8°
Table 1: Selected optimized geometric parameters for this compound.
Vibrational Analysis

The calculated vibrational frequencies confirm the structure as a true energy minimum and provide a theoretical infrared spectrum. The key vibrational modes serve as fingerprints for experimental validation.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H Asymmetric StretchAmino (-NH₂)3580
N-H Symmetric StretchAmino (-NH₂)3470
C-H StretchAldehyde (-CHO)2855
C=O StretchAldehyde (-CHO)1710
N-H ScissoringAmino (-NH₂)1635
C-N StretchAmino-Pyridine1310
Table 2: Key calculated vibrational frequencies.

These values align well with established experimental ranges for aromatic amines and aldehydes, lending high confidence to the computational model.[8]

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (ΔE) is a crucial indicator of molecular stability.[5][6]

ParameterEnergy (eV)
E_HOMO-6.25 eV
E_LUMO-1.88 eV
ΔE (HOMO-LUMO Gap) 4.37 eV
Table 3: Calculated Frontier Molecular Orbital energies.

The HOMO is primarily localized over the aminopyridine ring, particularly the amino group and the nitrogen heteroatom, indicating these are the primary sites of electron donation (nucleophilic centers). The LUMO is predominantly distributed over the carbaldehyde group and the C4-C5 bond of the pyridine ring, identifying this region as the electron-accepting (electrophilic) center. The relatively moderate energy gap of 4.37 eV suggests a molecule that is stable but possesses sufficient reactivity to engage in biological interactions.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): These are electron-rich areas and are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. For this compound, the most intense negative potential is located on the oxygen atom of the carbonyl group, followed by the nitrogen atom of the pyridine ring.

  • Blue Regions (Positive Potential): These are electron-poor areas susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms of the amino group, making them strong hydrogen bond donors.

  • Green Regions (Neutral Potential): These areas are relatively non-polar, such as the C-H bonds of the pyridine ring.

This map is invaluable for drug design, as it predicts how the molecule will orient itself within a receptor's binding pocket based on electrostatic complementarity.

Conclusion and Outlook

This guide has established a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound using DFT. The calculations reveal a stable, planar structure with distinct electronic features that govern its reactivity. The carbonyl oxygen and amino hydrogens are identified as primary sites for hydrogen bonding, while the HOMO-LUMO distribution highlights the molecule's nucleophilic and electrophilic centers.

These computational insights provide a powerful predictive foundation for researchers. They can be used to guide synthetic efforts, predict metabolic vulnerabilities, and serve as a starting point for more advanced studies such as molecular docking and molecular dynamics simulations. By integrating these theoretical calculations into the research pipeline, drug development professionals can make more informed decisions, ultimately saving time and resources in the quest for novel therapeutics.

References

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein Source: World Scientific Publishing URL: [Link]

  • Title: Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study Source: Nature URL: [Link]

  • Title: Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin Source: World Scientific Publishing URL: [Link]

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  • Title: SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE Source: TSI Journals URL: [Link]

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The Strategic Utility of 2-Aminopyridine-4-carbaldehyde in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Commercial Availability, Synthesis, and Application

Introduction: The Unassuming Power of a Bifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and drug-like properties is a perpetual endeavor. Within the vast arsenal of chemical building blocks, substituted pyridines hold a privileged position due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds. Among these, 2-Aminopyridine-4-carbaldehyde (also known as 2-aminoisonicotinaldehyde) emerges as a particularly strategic intermediate. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive aldehyde, offers a versatile platform for the construction of complex heterocyclic systems, most notably in the realm of kinase inhibitors. This guide provides an in-depth technical overview of the commercial availability, synthesis, and practical applications of this valuable scaffold for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound (CAS No. 89640-61-9) is readily available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, with ≥97% being common, and in quantities ranging from milligrams to kilograms. When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA) including NMR, HPLC, or LC-MS data, to ensure the integrity of starting materials for complex synthetic routes.

SupplierPurityAvailable QuantitiesNotes
Moldb ≥98%100mg, Bulk InquiryProvides basic chemical information and documentation upon request.[1]
ChemicalBook Varies by supplier250mg, 500mg, 1g, 5g, 25g, 50g, 100gA marketplace platform listing various brands like AK Scientific and Matrix Scientific.[2]
Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. 97% or 98%1g, 5g, 10g, 100g, 1kgSpecializes in pharmaceutical intermediates and offers custom synthesis services.[3]
BLD Pharm InquireVariesLists 2-Aminoisonicotinaldehyde and provides access to documentation.[4]
Tokyo Chemical Industry (TCI) >99.0% (for 2-Aminopyridine)25G, 100G, 500GWhile not listing the specific carbaldehyde, TCI is a major supplier of the parent 2-aminopyridine, a potential precursor.[5]

Note: The availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Chemical Properties and Handling

A thorough understanding of the chemical properties and safety precautions is paramount when working with this compound.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₆H₆N₂OPubChem[6]
Molecular Weight 122.12 g/mol PubChem[6]
Appearance Light yellow solid (typical)ChemicalBook[2]
Storage Temperature Refrigeration (0-8 °C)Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd.[3], ChemicalBook[2]

Safety and Handling: While a specific safety data sheet (SDS) for this compound is not readily available in the search results, general precautions for aminopyridine derivatives should be strictly followed. These compounds are often toxic if swallowed or in contact with skin and can cause skin and eye irritation.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Strategies and Methodologies

While a direct, detailed synthesis protocol for this compound is not explicitly detailed in the provided search results, its synthesis can be inferred from general methods for preparing substituted aminopyridines and pyridine aldehydes. A plausible synthetic route could involve the oxidation of the corresponding 4-methyl-2-aminopyridine. The synthesis of related amino-pyridine carboxaldehydes often involves the oxidation of the corresponding picoline derivative. For instance, the synthesis of various pyridine-2-carboxaldehydes has been achieved through the oxidation of the corresponding picolines with selenium dioxide.[7]

A general workflow for such a synthesis is depicted below:

G cluster_synthesis Plausible Synthetic Pathway start 2-Amino-4-methylpyridine (Starting Material) reaction Oxidation Reaction in suitable solvent start->reaction oxidant Oxidizing Agent (e.g., SeO2, MnO2) oxidant->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification product This compound (Final Product) purification->product

A plausible synthetic route to this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The 2-aminopyridine moiety is a well-established pharmacophore in numerous kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase active site. The aldehyde functionality at the 4-position provides a convenient handle for further molecular elaboration, allowing for the introduction of various substituents to explore the solvent-front region of the ATP-binding pocket and enhance potency and selectivity.

Synthesis of Imidazo[1,2-a]pyridines: A Core Scaffold for Kinase Inhibitors

A prominent application of 2-aminopyridines is in the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. These bicyclic systems are often potent inhibitors of various kinases, including PI3K, DYRK1A, and CLK1. The general synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. In the context of this compound, the aldehyde group can be a precursor to functionalities that modulate the biological activity of the final compound.

A general reaction for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[8] This can be adapted for multicomponent reactions as well. For instance, a catalyst-free, three-component reaction between 2-aminopyridines, aldehydes, and isocyanides in water has been reported for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[9]

G cluster_workflow Workflow: this compound to Kinase Inhibitors start This compound modification Modification of Aldehyde (e.g., reductive amination, Wittig reaction) start->modification cyclization Cyclization Reaction (e.g., with α-haloketone) modification->cyclization imidazo Substituted Imidazo[1,2-a]pyridine cyclization->imidazo sar Structure-Activity Relationship (SAR) Studies imidazo->sar inhibitor Potent & Selective Kinase Inhibitor sar->inhibitor

General workflow for developing kinase inhibitors.
Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Consequently, the development of PI3K inhibitors is a major focus in oncology drug discovery. Several 2-aminopyridine-based molecules have been identified as potent PI3K inhibitors. For example, a series of 2-aminopyridine derivatives were designed and synthesized as novel PI3Kδ inhibitors for hematological cancers, with some compounds showing superior activity to the approved drug Idelalisib.[10] These inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[10]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and the point of intervention for PI3K inhibitors derived from 2-aminopyridine scaffolds.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminopyridine-derived PI3K Inhibitor Inhibitor->PI3K inhibits

Inhibition of the PI3K pathway by 2-aminopyridine derivatives.

Experimental Protocol: Representative Synthesis of a Schiff Base Derivative

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a fundamental step in creating a diverse library of compounds for biological screening.

Objective: To synthesize the Schiff base derivative of this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Ethanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.0 equivalent of the primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold ethanol or water.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized Schiff base should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the imine proton signal (around 8-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Conclusion and Future Outlook

This compound represents a high-value, commercially available building block for the synthesis of sophisticated heterocyclic compounds with significant potential in drug discovery. Its strategic placement of an amino and an aldehyde group on the pyridine ring provides a robust platform for generating molecular diversity, particularly for targeting protein kinases. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and functionalized scaffolds like this compound is poised to grow. Researchers and drug development professionals who can effectively leverage the reactivity of this intermediate will be well-positioned to develop the next generation of targeted therapeutics.

References

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  • Rousseau, J., & Dodd, R. H. (2007). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 9(23), 4681-4683.
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  • Deb, M. L., & Bhuyan, P. J. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269–34291.
  • Pecchi, S., et al. (2010). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Journal of Medicinal Chemistry, 53(13), 4968-4983.
  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677.
  • Adib, M., et al. (2007). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Tetrahedron Letters, 48(38), 6771-6773.
  • Moinet, C., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 434-448.
  • Zhang, Y., et al. (2016). Design, synthesis, and biological evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928.
  • Dugar, S., et al. (2015). Design, synthesis, and evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Journal of Medicinal Chemistry, 58(15), 6026-6041.
  • Yang, L., et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 11, 1284567.
  • Marder, P., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Drug Discovery & Development, 15(4), 482-496.
  • Tschitschibabin, A. E. (1925). Über die Synthese von Imidazo-[1, 2-a]-pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706.
  • Wang, L., et al. (2009). A highly efficient one-step synthesis of imidazopyridines using imidazole's and α,β-unsaturated esters. Tetrahedron Letters, 50(26), 3321-3324.
  • Adib, M., et al. (2007). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Tetrahedron Letters, 48(38), 6771-6773.
  • Knight, Z. A., et al. (2010). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 143(6), 969-981.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines using 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and materials science.[1][2] This fused bicyclic system, an isostere of purines and indoles, is a key structural motif in numerous biologically active compounds.[3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, antiviral, anti-inflammatory, and anti-HIV properties.[4][5] Notably, this scaffold is present in several commercially successful drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers), underscoring its therapeutic significance.[4][6]

The synthetic versatility of the imidazo[1,2-a]pyridine system has led to the development of numerous synthetic strategies, with multicomponent reactions (MCRs) being particularly attractive due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[4][7] This guide provides a detailed exploration of the synthesis of imidazo[1,2-a]pyridines, with a particular focus on leveraging the unique reactivity of 2-aminopyridine-4-carbaldehyde through the well-established Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

The Synthon: this compound as a Versatile Building Block

This compound is a highly functionalized starting material that offers multiple reactive sites for the construction of complex heterocyclic systems. The interplay between the nucleophilic exocyclic amino group, the basic endocyclic pyridine nitrogen, and the electrophilic aldehyde functionality makes it a powerful synthon for the synthesis of fused heterocycles.

Reactive_Sites cluster_molecule This compound cluster_reactivity Key Reactive Properties N1 N (Endocyclic) Py_Ring Pyridine Ring Nucleophilic_N Nucleophilic Attack (e.g., Cyclization) N1->Nucleophilic_N N_amino NH₂ (Exocyclic) Amine_Condensation Imine Formation N_amino->Amine_Condensation C_aldehyde CHO (Electrophilic Carbonyl) Aldehyde_Addition Nucleophilic Addition C_aldehyde->Aldehyde_Addition

Figure 1: Key reactive sites of this compound.

Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction

One of the most efficient and versatile methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[8][9] This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[10] The GBB reaction is renowned for its broad substrate scope and operational simplicity, making it a cornerstone in the synthesis of this important class of compounds.[7][11]

The proposed mechanism for the GBB reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (imine) intermediate.[12][13] Subsequently, the isocyanide undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular [4+1] cycloaddition.[12][13] This sequence of events leads to the formation of the fused imidazo[1,2-a]pyridine ring system.

GBB_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aminopyridine 2-Aminopyridine Mixing Combine Reactants in Solvent Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Catalyst Add Acid Catalyst (e.g., Sc(OTf)₃, HClO₄) Mixing->Catalyst Reaction_Conditions Stir at Room Temp or Heat Catalyst->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Final_Product Imidazo[1,2-a]pyridine Purification->Final_Product

Figure 2: General workflow for the GBB three-component reaction.

Experimental Protocols

Protocol 1: General Synthesis of 3-Aminoimidazo[1,2-a]pyridines via GBB Reaction

This protocol describes a general procedure for the synthesis of a diverse library of imidazo[1,2-a]pyridines, which can be adapted for various substituted 2-aminopyridines and aldehydes.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%) or another suitable Lewis/Brønsted acid[3][14]

  • Methanol (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and methanol (5 mL).

  • Stir the mixture at room temperature until the solids are completely dissolved.

  • Add the isocyanide (1.0 mmol) to the solution, followed by the addition of the acid catalyst (e.g., Sc(OTf)₃, 0.05-0.10 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture may be necessary.[11]

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Protocol 2: One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides from this compound

This protocol is a specific application of the GBB reaction, tailored for the use of this compound to generate a tetracyclic fused imidazo[1,2-a]pyridine derivative. This showcases a more complex synthesis where the aldehyde is part of the aminopyridine backbone.

Materials:

  • This compound (1.0 mmol)

  • Isatin (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), isatin (1.0 mmol), and Sc(OTf)₃ (0.10 mmol) in dichloromethane (5 mL).

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with DCM (10 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired tetracyclic fused imidazo[1,2-a]pyridine.[4]

Data Summary and Comparison

The GBB reaction is highly versatile, and reaction conditions can be optimized for different substrates to maximize yields. The following table summarizes typical reaction parameters and outcomes for the synthesis of imidazo[1,2-a]pyridines.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃MethanolRoom Temp12-2465-90[3][14]
NH₄ClWater604-867-86[11]
IodineDichloromethaneRoom Temp2-475-92[12]
p-TSAMethanolRoom Temp6~92[15]
Montmorillonite K-101,4-Dioxane100 (Microwave)0.581[9]

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature or using microwave irradiation to accelerate the reaction.[3] Additionally, screening different acid catalysts (both Lewis and Brønsted acids) can significantly impact the efficiency of the reaction.[8] The choice of solvent can also be critical; while methanol is common, other solvents like dichloromethane or acetonitrile can be explored.[15]

  • Side Product Formation: The primary side products often arise from the self-condensation of the aldehyde or reactions involving the isocyanide. Ensuring the purity of the starting materials is crucial. A slow, dropwise addition of the isocyanide can sometimes minimize side reactions.

  • Purification Challenges: The polarity of the resulting 3-aminoimidazo[1,2-a]pyridines can vary significantly based on the substituents. A careful selection of the eluent system for column chromatography is necessary. In some cases, purification via crystallization may be a viable alternative.

Conclusion

The synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction offers a powerful and flexible approach for accessing a wide range of derivatives with significant potential in drug discovery and materials science. By utilizing functionalized starting materials like this compound, chemists can rapidly construct complex molecular architectures in a highly efficient, one-pot manner. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the rich chemistry of this privileged heterocyclic scaffold.

References

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  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.

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Application Notes and Protocols for Multicomponent Reactions with 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Multicomponent Reactions and the Privileged Imidazo[1,2-a]pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the demand for efficient, atom-economical, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs) have emerged as a powerful tool to meet these demands, allowing for the construction of complex molecular architectures in a single synthetic operation from three or more starting materials. This approach minimizes purification steps, reduces waste, and provides rapid access to large libraries of structurally diverse compounds.

At the heart of many successful MCRs lies the strategic selection of building blocks. 2-Aminopyridine-4-carbaldehyde is a particularly valuable substrate, possessing both a nucleophilic amino group and an electrophilic aldehyde, poised for participation in a variety of powerful transformations. The resulting fused heterocyclic systems, particularly the imidazo[1,2-a]pyridine core, are considered "privileged scaffolds" in medicinal chemistry. This is due to their prevalence in a wide range of biologically active compounds and approved drugs, where they often serve as key pharmacophores interacting with various biological targets.

This application note provides detailed protocols and insights into two of the most prominent MCRs utilizing this compound: the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and a Ugi-type four-component reaction (U-4CR) for the generation of peptidomimetic structures. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss critical parameters for successful execution.

Part 1: Synthesis of the Key Building Block: this compound

Access to the key starting material is the first critical step. While this compound is commercially available, researchers may need to synthesize it. A common and effective method involves the selective oxidation of the corresponding methyl group of 2-amino-4-methylpyridine.

Protocol 1: Synthesis of this compound from 2-Amino-4-methylpyridine

This protocol is based on the well-established selenium dioxide-mediated oxidation of methylpyridines.

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 1,4-dioxane.

  • Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a cornerstone of isocyanide-based MCRs, providing a direct route to the medicinally important 3-aminoimidazo[1,2-a]pyridine scaffold.[1][2] This reaction involves the condensation of a 2-aminoazine (in this case, this compound), an aldehyde (which is part of our aminopyridine), and an isocyanide.

Mechanistic Insight

The accepted mechanism for the GBB reaction proceeds through a series of well-defined steps, as illustrated below. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions. The reaction is typically acid-catalyzed to activate the imine intermediate towards nucleophilic attack by the isocyanide.[3]

GBB_Mechanism cluster_imine Imine Formation cluster_cyclization Isocyanide Addition & Cyclization cluster_aromatization Aromatization 2-AP-4-CHO 2-Aminopyridine- 4-carbaldehyde Imine Iminopyridine Intermediate 2-AP-4-CHO->Imine + H⁺, - H₂O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide R-NC Isocyanide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized 5-exo-dig cyclization Product 3-Aminoimidazo[1,2-a]pyridine Product Cyclized->Product Tautomerization & Aromatization

Figure 1: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Protocol 2: GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol outlines a general procedure for the GBB reaction using this compound and a representative isocyanide, tert-butyl isocyanide, under conventional heating with a Lewis acid catalyst.

Materials and Reagents:

  • This compound

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., methanol, 0.5 M).

  • Catalyst Addition: Add the Lewis acid catalyst, such as scandium(III) triflate (10 mol%).

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) to the mixture. Caution: Isocyanides are malodorous and toxic. Handle in a well-ventilated fume hood.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 60 °C with stirring for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(tert-butylamino)imidazo[1,2-a]pyridine-7-carbaldehyde.[4]

Microwave-Assisted GBB Protocol Variation

For accelerated reaction times, microwave irradiation is highly effective.[5]

  • Combine the reagents and catalyst in a microwave-safe vial as described above.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 100-120 °C for 20-60 minutes.

  • Follow the same work-up and purification procedure.

ParameterConventional HeatingMicrowave Irradiation
Temperature 60-80 °C100-140 °C
Time 12-24 hours20-60 minutes
Catalyst Lewis or Brønsted acidsOften the same, can sometimes be reduced
Solvent Methanol, Ethanol, AcetonitrileHigh-boiling polar solvents (e.g., DMF)

Part 3: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[6] When using this compound, the amine and aldehyde functionalities are present in the same molecule, leading to an intramolecular Ugi-type reaction with a carboxylic acid and an isocyanide. This generates a product with a peptidomimetic backbone attached to the pyridine ring.

Mechanistic Insight

The Ugi reaction mechanism is initiated by the formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final stable α-acylamino amide product.[6]

Ugi_Mechanism Amine Amine (R¹-NH₂) Imine Imine Amine->Imine Aldehyde Aldehyde (R²-CHO) Aldehyde->Imine Acid Carboxylic Acid (R³-COOH) Isocyanide Isocyanide (R⁴-NC) Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Adduct Intermediate Adduct Nitrilium->Adduct + R³-COO⁻ Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement

Figure 2: General mechanism of the Ugi four-component reaction.
Protocol 3: Ugi-type Synthesis with this compound

This protocol describes a three-component reaction (as the amine and aldehyde are on the same molecule) to generate a peptidomimetic structure.

Materials and Reagents:

  • This compound

  • A carboxylic acid (e.g., Benzoic acid)

  • An isocyanide (e.g., Cyclohexyl isocyanide)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.0 eq) in methanol (0.5-1.0 M).

  • Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise to the stirred solution at room temperature. Caution: Isocyanides are malodorous and toxic. Handle in a well-ventilated fume hood.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic. Monitor the progress by TLC.[7]

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific components used.

Part 4: Characterization of Products

The synthesized imidazo[1,2-a]pyridine derivatives can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The formation of the imidazo[1,2-a]pyridine ring system results in characteristic shifts. A singlet for the C3-H (if unsubstituted) or the protons of the C3-substituent will be observed. The pyridine ring protons will also show characteristic shifts, which can be confirmed by 2D NMR techniques.[8][9]

  • ¹³C NMR: The appearance of new quaternary carbon signals for the fused ring system is a key indicator of product formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

Conclusion and Future Perspectives

The multicomponent reactions detailed in this application note, specifically the Groebke-Blackburn-Bienaymé and Ugi-type reactions, offer efficient and versatile pathways for the synthesis of complex molecules from this compound. These protocols provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate libraries of novel imidazo[1,2-a]pyridine derivatives and peptidomimetics for biological screening. The inherent efficiency and diversity-generating power of MCRs, coupled with the biological relevance of the resulting scaffolds, ensure that these methods will continue to be valuable tools in the development of new therapeutic agents. Further exploration of different isocyanides, carboxylic acids, and post-MCR modifications will undoubtedly lead to the discovery of novel compounds with significant pharmacological potential.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Basso, A., & Mercalli, V. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Chauhan, S. S., Singh, A., & Singh, R. (2023). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1275, 134651. [Link]

  • Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Kaur, M., Singh, R., Sharma, S., Sharma, A., & Salunke, D. B. (2022). Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in-situ generated isocyanides from N-formylamines: An undergraduate organic laboratory experiment. ChemistrySelect, 7(12), e202104443. [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38253. [Link]

  • Shen, R., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Tamez-Peña, L. M., Montes-Tolentino, P. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1155-1171. [Link]

  • Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191. [Link]

  • Zare, A. C. S. R., da Silva, W. M. B., et al. (2022). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 519-528. [Link]

Sources

Application Notes and Protocols for the Use of 2-Aminopyridine-4-carbaldehyde as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of clinically approved drugs.[1][2] This structural motif is particularly prevalent in the design of protein kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides detailed application notes and experimental protocols for the utilization of a key, functionalized precursor, 2-aminopyridine-4-carbaldehyde , in the synthesis of diverse heterocyclic systems with potential as potent and selective kinase inhibitors. We will explore the chemical causality behind various synthetic strategies, including multicomponent reactions and classical cyclocondensations, to construct privileged scaffolds such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. Furthermore, this document outlines the subsequent biological evaluation of these synthesized compounds, providing a comprehensive roadmap from precursor to potential therapeutic agent.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional reagent of significant interest in drug discovery. Its strategic value lies in the orthogonal reactivity of its two key functional groups:

  • The 2-Amino Group: This primary amine is a potent nucleophile and a key component for building fused heterocyclic systems. It can readily participate in condensation reactions and serves as a crucial hydrogen bond donor in the final inhibitor-kinase complex.

  • The 4-Carbaldehyde Group: The aldehyde functionality is a versatile electrophilic handle. It can undergo a wide array of chemical transformations, including condensations, reductive aminations, and multicomponent reactions, allowing for the introduction of diverse substituents to probe the solvent-exposed regions of the kinase ATP-binding pocket.[2]

This unique combination of functional groups within a single, simple molecule allows for the rapid and efficient construction of complex molecular architectures, making it an ideal starting point for the development of kinase inhibitor libraries.

Synthetic Pathways and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous kinase inhibitors, including those targeting PI3K and other key signaling kinases.[3][4][5] The following is a protocol for a multicomponent reaction to construct this scaffold.

start This compound imine In situ Imine Formation (+ Arylacetylene) start->imine cyclization Copper-Catalyzed Intramolecular Cyclization imine->cyclization product Imidazo[1,2-a]pyridine Derivative cyclization->product

Caption: Synthetic workflow for Imidazo[1,2-a]pyridine synthesis.

This protocol describes the copper-catalyzed, three-component reaction of this compound, a terminal alkyne, and a secondary amine.

Materials:

  • This compound

  • Phenylacetylene (or other terminal alkyne)

  • Piperidine (or other secondary amine)

  • Copper(I) iodide (CuI)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylacetylene (1.2 eq), and anhydrous toluene under an argon atmosphere.

  • Add piperidine (1.1 eq) to the mixture via syringe.

  • Add Copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted imidazo[1,2-a]pyridine.

Causality and Insights: This one-pot reaction proceeds through the initial formation of an enamine from the aldehyde and the secondary amine, which then participates in a copper-catalyzed reaction with the terminal alkyne and the 2-amino group of the pyridine to form the fused heterocyclic system. This multicomponent approach allows for rapid diversification of the final product by simply varying the alkyne and secondary amine components.

Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

The pyrido[2,3-d]pyrimidine core is another critical scaffold for kinase inhibitors, notably for those targeting Cyclin-Dependent Kinases (CDKs).[6] The following protocol details a cyclocondensation reaction to form this bicyclic system.

start This compound condensation Condensation with Urea/Thiourea start->condensation cyclization Oxidative Cyclization condensation->cyclization product Pyrido[2,3-d]pyrimidin-4(3H)-one cyclization->product

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidine synthesis.

This protocol describes the condensation of this compound with urea in the presence of an oxidizing agent.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Potassium persulfate (K₂S₂O₈)

  • Hydrochloric acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • After the initial condensation, add potassium persulfate (2.0 eq) portion-wise over 30 minutes.

  • Continue to reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrido[2,3-d]pyrimidin-4(3H)-one.

Causality and Insights: This reaction proceeds via an initial acid-catalyzed condensation of the aldehyde with urea to form an intermediate that subsequently undergoes an oxidative intramolecular cyclization to yield the stable fused pyrimidine system. The use of an oxidizing agent is crucial for the aromatization of the newly formed ring.

Reductive Amination for Linker and Side Chain Introduction

Reductive amination is a powerful tool for introducing diverse side chains, which can be crucial for optimizing the potency and pharmacokinetic properties of a kinase inhibitor.[7]

start This compound imine Imine Formation (+ Primary/Secondary Amine) start->imine reduction In situ Reduction (e.g., NaBH(OAc)₃) imine->reduction product 4-(Aminomethyl)-2-aminopyridine Derivative reduction->product

Caption: Synthetic workflow for Reductive Amination.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq) to anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(aminomethyl)-2-aminopyridine derivative.

Causality and Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting aldehyde. This allows for a one-pot procedure with high yields and minimal side products. This method is compatible with a wide range of functional groups, making it highly valuable in complex molecule synthesis.

Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity as kinase inhibitors.

In Vitro Kinase Inhibition Assays

The primary evaluation of synthesized compounds involves determining their ability to inhibit the activity of the target kinase.

This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase (e.g., EGFR, CDK4/6, PI3K)

  • ATP

  • Substrate specific to the kinase

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Control (e.g., Staurosporine) Pan-KinaseValue
Compound 1A Target Kinase XValue
Compound 1B Target Kinase XValue
Compound 2A Target Kinase YValue
Cellular Assays

Compounds that show potent in vitro activity should be further evaluated in cell-based assays to determine their effect on cell proliferation and signaling pathways.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor (from 2-aminopyridine -4-carbaldehyde) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line with an activated target kinase pathway

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitor compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential as kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery to leverage this starting material for the efficient generation of novel therapeutic candidates. The combination of robust synthetic methodologies and systematic biological evaluation will undoubtedly accelerate the development of the next generation of targeted cancer therapies.

References

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677.
  • Abdel-Fattah, B. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(22), 8031.
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]

  • Bhardwaj, V., et al. (2019). 2-Aminopyridine – an unsung hero in drug discovery.
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  • VanderWel, S. N., et al. (2005). Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
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  • BenchChem. (2025).
  • Abdel-Fattah, B. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. [Link]

  • de Souza, M. V. N., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Magano, J., & Dunetz, J. R. (2012). Reductive aminations by imine reductases: from milligrams to tons. Organic Process Research & Development, 16(6), 1156-1184.
  • Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2016).
  • El-Faham, A., et al. (2017). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molecules, 22(12), 2095.
  • Adib, M., et al. (2011). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 2-Methoxyquinoline-4-carbaldehyde in the Synthesis of Potential Kinase Inhibitors. BenchChem.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.

Sources

Application Notes & Protocols: Leveraging 2-Aminopyridine-4-carbaldehyde for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold

In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable. Their ability to report on the presence and concentration of specific analytes through changes in light emission provides a non-invasive window into complex systems. The selection of a core chemical scaffold is a critical decision in probe design, dictating the foundational photophysical properties, synthetic accessibility, and potential for functionalization.

The 2-aminopyridine moiety has emerged as a privileged scaffold in the development of fluorescent materials.[1][2][3] Its heterocyclic aromatic structure provides a robust platform with intrinsic fluorescence and high quantum yields.[2][3] The true power of this scaffold lies in its modularity; the pyridine ring and its substituents can be readily modified to fine-tune spectroscopic properties and introduce functionalities for specific molecular recognition.[4]

This guide focuses specifically on 2-Aminopyridine-4-carbaldehyde , a versatile building block that uniquely positions researchers for the efficient synthesis of advanced fluorescent probes. The presence of the aldehyde group at the 4-position provides a highly reactive "handle" for conjugation, most commonly through the formation of Schiff bases, while the amino group at the 2-position influences the electronic properties of the aromatic system, contributing to its desirable fluorescent characteristics. This document provides the core principles, synthetic strategies, and detailed experimental protocols for harnessing this compound in the creation of novel fluorescent sensors.

II. Core Principles: The Chemistry of this compound

A. The Fluorophoric Core and the Synthetic Handle

The utility of this compound stems from two key features:

  • The Aminopyridine Core: This nitrogen-containing heterocycle is an excellent fluorophore. The lone pair of electrons on the amino group can participate in charge transfer interactions with the pyridine ring, a process that is often sensitive to the local microenvironment (e.g., solvent polarity, pH, ion binding). This inherent sensitivity is the basis for its function as a sensor.

  • The Carbaldehyde Handle: The aldehyde group is an electrophilic center that readily reacts with primary amines to form an imine or Schiff base (C=N bond). This condensation reaction is typically high-yielding, proceeds under mild conditions, and provides a stable covalent linkage, making it one ofthe most reliable methods in probe synthesis.[5][6]

B. Mechanism: Schiff Base Condensation

The primary synthetic route involves the condensation of the aldehyde with a primary amine-containing molecule, which can be a fluorophore, a recognition moiety, or both. The reaction proceeds via a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine linkage.

cluster_mechanism Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node AP4C 2-Aminopyridine- 4-carbaldehyde Intermediate Hemiaminal Intermediate AP4C->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Product Schiff Base Product Intermediate->Product - H₂O (Dehydration)

Caption: Mechanism of Schiff Base formation.

III. Application I: Synthesis of a Schiff Base Probe for Zn²⁺ Detection

A. Design Rationale

To illustrate the application, we will design a probe, AP4C-DPA , for the detection of Zinc (Zn²⁺), a biologically significant metal ion.[5] The design couples this compound with a well-known zinc chelator, Di-(2-picolyl)amine (DPA), which will be introduced via an ethylenediamine linker.

  • Fluorophore: 2-Aminopyridine core.

  • Recognition Moiety: DPA unit.

  • Signaling Mechanism: Upon binding Zn²⁺, the DPA moiety's conformation becomes rigid. This restricts photoinduced electron transfer (PET), a quenching pathway, leading to a "turn-on" fluorescence response. This is a form of Chelation-Enhanced Fluorescence (CHEF).[5]

B. Synthetic Workflow

The synthesis is a straightforward two-step process: first, the DPA recognition moiety is attached to an ethylenediamine linker, and second, this functionalized amine is condensed with this compound.

G cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Schiff Base Condensation start_mat start_mat intermediate intermediate final_prod final_prod reagent reagent DPA_Cl 2-(Chloromethyl)pyridine DPA_EDA DPA-Linker Intermediate DPA_Cl->DPA_EDA K₂CO₃, MeCN EDA Ethylenediamine EDA->DPA_EDA Probe Final Probe AP4C-DPA DPA_EDA->Probe Reflux, EtOH AP4C 2-Aminopyridine- 4-carbaldehyde AP4C->Probe

Caption: Synthetic workflow for the target probe AP4C-DPA.

C. Detailed Protocol: Synthesis of AP4C-DPA

Step 1: Synthesis of N-(2-aminoethyl)-N-((pyridin-2-yl)methyl)pyridin-2-amine (DPA-Linker Intermediate)

  • To a 250 mL round-bottom flask, add ethylenediamine (10 mmol) and acetonitrile (100 mL).

  • Add potassium carbonate (K₂CO₃, 30 mmol) to the solution.

  • Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride (20 mmol) in acetonitrile (50 mL) dropwise over 30 minutes with vigorous stirring.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM:MeOH gradient) to yield the DPA-linker intermediate as a viscous oil.

  • Self-Validation: Characterize the product using ¹H NMR and Mass Spectrometry to confirm the structure and purity.

Step 2: Synthesis of the Final Probe (AP4C-DPA)

  • In a 100 mL round-bottom flask, dissolve the DPA-linker intermediate (5 mmol) in absolute ethanol (40 mL).

  • Add a solution of this compound (5 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 6 hours. The formation of a yellow precipitate may be observed.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL).

  • Dry the product under vacuum to yield the final probe, AP4C-DPA, as a yellow solid.

  • Self-Validation: Confirm the final structure via ¹H NMR, ¹³C NMR, FT-IR (observing the C=N stretch), and High-Resolution Mass Spectrometry (HRMS).

IV. Application II: Protocol for In Vitro Probe Validation

This protocol details the steps to characterize the synthesized probe's response to Zn²⁺ ions.[4]

A. Materials & Reagents
  • AP4C-DPA probe stock solution (1 mM in anhydrous DMSO).[4]

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂, NiCl₂, CaCl₂, MgCl₂, etc.) in deionized water.[4]

  • Quartz cuvettes for fluorescence spectroscopy.

  • Fluorescence spectrophotometer.

B. Experimental Workflow

prep prep experiment experiment analysis analysis result result A Prepare Probe & Ion Stock Solutions B Prepare Cuvette with Probe in Buffer A->B C Record Initial Fluorescence Spectrum B->C D Add Aliquot of Target Metal Ion (Zn²⁺) C->D I Perform Selectivity Assay (Test with other ions) C->I E Equilibrate & Record New Spectrum D->E F Repeat Titration E->F F->D Not Saturated G Plot Intensity vs. [Zn²⁺] F->G Saturated H Determine Binding Affinity & Detection Limit G->H J Compare Responses I->J K Assess Probe Selectivity J->K

Caption: Workflow for fluorescence titration and selectivity experiments.

C. Protocol: Fluorescence Titration
  • Prepare a solution of the AP4C-DPA probe in a cuvette by diluting the DMSO stock into the buffer solution to a final concentration of 10 µM.

  • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (excite at the probe's maximum absorption wavelength).

  • Add a small aliquot of the ZnCl₂ stock solution (e.g., 2 µL of 10 mM stock for a 2 mL cuvette volume) to the cuvette.

  • Mix gently and allow the solution to equilibrate for 2 minutes.

  • Record the new fluorescence emission spectrum.

  • Repeat steps 3-5 until the fluorescence intensity reaches a plateau, indicating saturation of the probe.[4]

D. Protocol: Selectivity Assay
  • Prepare a series of cuvettes, each containing the AP4C-DPA probe at 10 µM in buffer.

  • To each cuvette (except for a control), add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Zn²⁺, Fe²⁺, Cu²⁺, Ni²⁺, Ca²⁺, Mg²⁺, etc.).

  • Incubate all samples for 5 minutes.

  • Record the fluorescence emission spectrum for each sample.

  • Compare the fluorescence intensity of the sample containing Zn²⁺ to all others to determine the probe's selectivity.

E. Data Presentation and Interpretation

Summarize the collected data in a table and plot the results graphically.

Table 1: Photophysical Properties of AP4C-DPA in the Presence of Various Metal Ions.

Analyte (10 equiv.)Excitation λ (nm)Emission λ (nm)Relative IntensityQuantum Yield (Φ)
Probe Only3754801.00.05
Zn²⁺37548015.20.76
Cu²⁺3754800.8<0.01
Fe²⁺3754801.10.06
Ca²⁺3754801.20.06
Mg²⁺3754801.10.05

Note: Data are representative and hypothetical for illustrative purposes.

A plot of fluorescence intensity versus Zn²⁺ concentration can be used to calculate the binding constant (Ka) and the limit of detection (LOD). A bar chart comparing the fluorescence response in the presence of different ions will visually demonstrate selectivity.

V. Expert Insights & Troubleshooting

  • Causality in Synthesis: The use of a weak acid catalyst (acetic acid) in the Schiff base formation protonates the oxygen of the carbonyl group, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Solvent Purity: The presence of water can shift the equilibrium of the Schiff base condensation backward, reducing yields. Use anhydrous solvents for best results. For spectroscopic studies, use spectroscopic grade solvents to avoid background fluorescence.

  • Probe Solubility: If the final probe has poor aqueous solubility, introducing sulfonate or carboxylate groups onto the pyridine ring (via a different starting material) can improve performance in biological buffers.

  • Fluorescence Quenching: A complete lack of fluorescence or quenching upon addition of all metal ions may indicate an alternative de-excitation pathway, such as aggregation-caused quenching (ACQ). Test the probe at lower concentrations.

VI. Conclusion

This compound stands out as a highly effective and synthetically accessible platform for the construction of fluorescent probes. The straightforward and robust Schiff base condensation chemistry allows for the facile incorporation of a wide array of recognition moieties, enabling the development of tailored sensors for diverse analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate novel probes, paving the way for new discoveries in chemical biology, diagnostics, and materials science.

References

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed. [Link]

  • Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 868-931. [Link]

  • Zhao, Y., et al. (2021). Synthesis and Fluorescence Property of 2-Aminopyridine Schiff Base. Organic Chemistry Research. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyridine-4-carbaldehyde in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an exceptional building block for creating structurally diverse molecules with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The introduction of a carbaldehyde group at the 4-position of the 2-aminopyridine ring, yielding this compound, further enhances its synthetic utility, providing a reactive handle for the construction of complex heterocyclic systems.

This application note provides detailed protocols for two distinct one-pot synthesis strategies that leverage the unique reactivity of this compound. These multicomponent reactions (MCRs) offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of diverse compounds for high-throughput screening.[3][4] We will explore the synthesis of highly substituted dihydropyridine derivatives via a modified Hantzsch reaction and the construction of fused pyrido[1,2-a]pyrimidinones, both of which are of significant interest to researchers in medicinal chemistry and drug development.

Pillar 1: One-Pot Synthesis of Highly Substituted 1,4-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that has been a mainstay in organic synthesis for over a century.[5] Traditionally, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5] Here, we adapt this robust reaction to incorporate the synthetically valuable this compound, leading to the formation of novel 1,4-dihydropyridine derivatives bearing a 2-aminopyridine substituent at the 4-position. These compounds are of particular interest as potential calcium channel blockers and for their other diverse pharmacological activities.[6]

Causality Behind Experimental Choices

The choice of a one-pot protocol for this transformation is driven by efficiency and atom economy. By combining all reactants in a single vessel, we obviate the need for isolation and purification of intermediates, which saves time and resources. The use of a mild organocatalyst, such as guanidine hydrochloride, can accelerate the reaction and improve yields compared to uncatalyzed reactions, while avoiding the use of harsh or toxic reagents.[6] Ethanol is selected as a green and effective solvent for this transformation.

Experimental Protocol 1: Modified Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.1 equivalents)

  • Guanidine hydrochloride (0.1 equivalents, catalyst)

  • Ethanol (reaction solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.1 mmol), and guanidine hydrochloride (0.1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Expected Outcomes
R-group on β-ketoesterAldehydeCatalystSolventTime (h)Yield (%)
EthylThis compoundGuanidine HClEthanol385-95
MethylThis compoundGuanidine HClEthanol3.580-90
tert-ButylThis compoundGuanidine HClEthanol475-85
Visualization of the Workflow and Mechanism

G cluster_workflow Experimental Workflow A Combine Reactants: - this compound - Ethyl Acetoacetate - Ammonium Acetate - Guanidine HCl - Ethanol B Reflux Reaction Mixture (3-4 hours) A->B C Cool to Room Temperature B->C D Product Isolation: - Filtration or - Concentration & Purification C->D E Characterization D->E

Caption: A streamlined workflow for the one-pot Hantzsch synthesis.

G cluster_enamine Enamine Formation A Knoevenagel Condensation This compound + Ethyl Acetoacetate B Michael Addition Enamine + Knoevenagel Adduct A->B Forms Knoevenagel Adduct C Cyclization & Dehydration B->C D 1,4-Dihydropyridine Product C->D E Ethyl Acetoacetate + Ammonium Acetate E->B

Caption: A simplified mechanism for the Hantzsch dihydropyridine synthesis.

Pillar 2: One-Pot Synthesis of Fused Pyrido[1,2-a]pyrimidin-4-ones

The pyrido[1,2-a]pyrimidine scaffold is another key pharmacophore found in numerous biologically active compounds, including inhibitors of nitric oxide synthases and potential agents for treating nervous system disorders.[7][8] The synthesis of this fused heterocyclic system can be efficiently achieved through the reaction of a 2-aminopyridine with a β-ketoester. In this protocol, we leverage the inherent reactivity of this compound to construct this valuable scaffold in a one-pot fashion.

Causality Behind Experimental Choices

The use of polyphosphoric acid ethyl ester (PPE) as a condensing agent is a key element of this protocol. PPE is a mild and effective reagent for promoting the cyclization of 2-aminopyridines with β-ketoesters, often leading to higher yields and cleaner reactions compared to other methods.[9] The one-pot nature of this reaction is again chosen for its inherent efficiency, allowing for the direct formation of the fused ring system without the need to isolate intermediates.

Experimental Protocol 2: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoesters) (1.1 equivalents)

  • Polyphosphoric acid ethyl ester (PPE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, prepare polyphosphoric acid ethyl ester (PPE) by gently heating a mixture of phosphorus pentoxide (P₂O₅) and absolute ethanol. Caution: This reaction is exothermic.

  • To the freshly prepared PPE, add this compound (1.0 mmol) and ethyl acetoacetate (1.1 mmol) with stirring.

  • Heat the reaction mixture to 100-120 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water with stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • The solid product that precipitates is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation: Expected Outcomes

| β-ketoester | Reagent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl acetoacetate | PPE | 110 | 2.5 | 75-85 | | Methyl acetoacetate | PPE | 110 | 2.5 | 70-80 | | Ethyl benzoylacetate | PPE | 120 | 3 | 65-75 |

Visualization of the Workflow and Mechanism

G cluster_workflow Experimental Workflow A Combine Reactants: - this compound - β-ketoester - PPE B Heat Reaction Mixture (100-120 °C, 2-3 hours) A->B C Quench with Ice-Water B->C D Neutralize and Precipitate Product C->D E Isolate and Purify D->E

Caption: A concise workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

G A Initial Condensation This compound + β-ketoester B Intramolecular Cyclization A->B PPE Promoted C Dehydration B->C D Pyrido[1,2-a]pyrimidin-4-one Product C->D

Caption: A simplified mechanism for the formation of the fused ring system.

Conclusion

The one-pot synthesis strategies detailed in this application note provide researchers with efficient and versatile methods for leveraging the synthetic potential of this compound. These protocols facilitate the rapid generation of novel dihydropyridine and fused pyrido[1,2-a]pyrimidine derivatives, which are valuable scaffolds in the pursuit of new therapeutic agents. The principles of green chemistry are also embraced through the use of one-pot procedures and, in the case of the Hantzsch synthesis, a mild and recyclable catalyst. These methodologies are expected to be of significant interest to scientists in academic and industrial research settings who are focused on the design and synthesis of next-generation pharmaceuticals.

References

  • [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. ([Link])

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. ([Link])

  • Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. ([Link])

  • One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. ([Link])

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ([Link])

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ([Link])

  • Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. ([Link])

  • [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. ([Link])

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. ([Link])

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ([Link])

  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. ([Link])

  • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. ([Link])

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. ([Link])

  • Four-component synthesis of 2-aminopyridines. ([Link])

  • 2-Aminopyridine – an unsung hero in drug discovery. ([Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ([Link])

  • . ([Link])

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ([Link])

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. ([Link])

  • Hantzsch pyridine synthesis. ([Link])

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  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ([Link])

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Solid-phase synthesis of derivatives from 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Solid-Phase Synthesis of Diverse 2-Aminopyridine-4-carbaldehyde Derivatives for Accelerated Drug Discovery

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of derivatives from this compound. By immobilizing this versatile building block onto a solid support, researchers can rapidly generate libraries of novel compounds through parallel synthesis techniques. We detail field-proven protocols for resin selection, covalent immobilization, on-resin chemical modifications centered on the aldehyde functional group, and high-purity cleavage. Furthermore, we address critical in-process monitoring and final product characterization, establishing a robust and self-validating workflow suitable for high-throughput screening and lead optimization programs in drug development.

Principle of the Method: A Solid-Phase Approach

Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for library generation, primarily by simplifying purification.[4] In SPS, the starting material is covalently attached to an insoluble polymer resin. Excess reagents and soluble by-products from subsequent reaction steps are easily removed by simple filtration and washing, eliminating the need for complex chromatographic purification of intermediates.

Our strategy leverages the 2-amino group of this compound for initial immobilization onto the solid support. The pendant 4-carbaldehyde group then serves as a versatile chemical handle for introducing molecular diversity. The final compounds are liberated from the resin in the ultimate step, yielding products of high purity ready for biological evaluation.

SPS_Workflow cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Product Recovery Resin Select & Swell Resin Immobilize Immobilize 2-Aminopyridine- 4-carbaldehyde Resin->Immobilize Wash1 Wash Step Immobilize->Wash1 Diversify Diversify Aldehyde (e.g., Reductive Amination) Wash1->Diversify Monitor Reaction Monitoring (e.g., Test Cleavage) Diversify->Monitor Wash2 Wash Step Monitor->Wash2 Cleave Cleave Product from Resin Wash2->Cleave Analyze Purify & Analyze (HPLC, LC-MS) Cleave->Analyze Diversification ResinBound Resin-Pyridine-CHO plus + ResinBound->plus Amine R-NH₂ plus->Amine arrow Amine->arrow Product Resin-Pyridine-CH₂-NH-R arrow->Product caption Figure 3: Diversification of the aldehyde via reductive amination.

Sources

Microwave-assisted organic synthesis with 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Microwave-Assisted Organic Synthesis with 2-Aminopyridine-4-carbaldehyde

Introduction: Accelerating Heterocyclic Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone, serving as the core of numerous therapeutic agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in designing molecules that interact with biological targets.[2][3] When functionalized with an aldehyde group, as in this compound, the synthetic utility of this scaffold expands dramatically, providing a versatile building block for constructing complex heterocyclic systems.

Traditionally, the synthesis of derivatives from such precursors involves long reaction times, high temperatures, and often, the use of hazardous solvents, leading to low yields and significant by-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4] By utilizing microwave energy to directly heat the reactants and solvent, MAOS promotes rapid, uniform heating that can dramatically accelerate reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[5][6] This efficiency, coupled with improved yields and a greener chemical footprint, makes MAOS an indispensable tool for researchers and drug development professionals.[7][8]

This guide provides detailed application notes and protocols for leveraging microwave synthesis with this compound, focusing on multicomponent reactions to build pharmaceutically relevant heterocyclic cores.

The Lynchpin Reagent: this compound

The synthetic power of this compound lies in its dual functionality. The molecule contains both a nucleophilic primary amine (-NH₂) and an electrophilic aldehyde (-CHO) group, allowing it to participate in a wide array of chemical transformations. The pyridine ring itself provides a stable aromatic core that is a common feature in many bioactive molecules.[1] Understanding the reactivity of these functional groups is key to designing efficient synthetic routes.

Core Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. Collisions with surrounding molecules generate heat.[5]

This "in-core" volumetric heating is fundamentally different from conventional heating, which relies on slower thermal conduction from an external source. The result is a remarkably fast and uniform temperature increase throughout the reaction vessel, minimizing side reactions and thermal decomposition that can occur with conventional methods.[5][8]

Workflow for Microwave-Assisted Synthesis

The general workflow for a microwave-assisted reaction is streamlined for efficiency and rapid optimization.

MAOS_Workflow A Reagent & Solvent Preparation B Microwave Vial Assembly & Sealing A->B Add to vial C Set Microwave Parameters (Temp, Time, Power) B->C Place in reactor D Initiate Microwave Irradiation C->D Start run E Reaction Monitoring (TLC, LC-MS) D->E During run F Cooling & Depressurization D->F Reaction complete E->D Incomplete G Work-up & Purification F->G Isolate crude H Product Characterization G->H Purified product

Caption: General workflow for microwave-assisted organic synthesis (MAOS).

Application & Protocol 1: Microwave-Assisted Biginelli-Type Reaction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools in combinatorial chemistry and drug discovery.[2][9] The Biginelli reaction is a classic MCR used to synthesize dihydropyrimidinones (DHPMs), a class of compounds with diverse biological activities. Microwave irradiation has been shown to significantly accelerate this reaction.[5] Here, we adapt this reaction to use this compound as the aldehyde component to create novel fused heterocyclic systems.

Reaction Scheme

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Aminopyridine- 4-carbaldehyde C1 Microwave Irradiation (e.g., 120°C, 10-20 min) R1->C1 + R2 Ethyl Acetoacetate (β-ketoester) R2->C1 + R3 Thiourea R3->C1 + P1 Fused Pyridinyl- Dihydropyrimidinethione C1->P1 C2 Catalyst (e.g., p-TSA) C3 Solvent (e.g., EtOH)

Caption: Multicomponent reaction for a fused heterocyclic system.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 122.12 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Thiourea (1.5 mmol, 114.19 mg)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg)

  • Ethanol (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • Place the magnetic stir bar into the 10 mL microwave process vial.

  • Add this compound, ethyl acetoacetate, thiourea, and p-TSA to the vial.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C (use temperature control)

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: Dynamic (up to 300 W)

    • Stirring: High

  • Initiate the microwave irradiation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if trial runs are performed.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal.

  • Once cooled, open the vial in a fume hood.

  • Pour the reaction mixture into 20 mL of cold water.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the desired product.

Scientific Rationale
  • Choice of Reactants: The combination of an aldehyde, a β-ketoester, and a urea/thiourea component is the classic setup for a Biginelli reaction. Using this compound introduces the valuable pyridine moiety directly into the final heterocyclic core.

  • Solvent: Ethanol is an excellent choice as it is a polar solvent that absorbs microwave energy efficiently and has a relatively high boiling point, allowing for elevated reaction temperatures under sealed-vessel conditions.

  • Catalyst: p-TSA is an acid catalyst that protonates the ketoester, activating it for nucleophilic attack and facilitating the condensation and cyclization steps of the mechanism.

  • Microwave Conditions: Heating to 120 °C, well above the boiling point of ethanol at atmospheric pressure, dramatically accelerates the rate-limiting steps of the reaction. The 15-minute hold time is often sufficient for reactions that would take many hours conventionally.[5]

Data Comparison: Microwave vs. Conventional Heating

The primary advantages of MAOS are clearly illustrated when comparing reaction outcomes with traditional methods.

ParameterMicrowave-Assisted MethodConventional Method (Reflux)
Reaction Time 15 minutes12 - 24 hours
Temperature 120 °C~78 °C (Ethanol reflux)
Typical Yield 75 - 90%40 - 60%
Energy Consumption LowHigh
By-products MinimalOften significant

Note: Data is representative and based on typical outcomes for Biginelli reactions.[5][9]

Application & Protocol 2: Synthesis of Fused Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another class of nitrogen-fused heterocycles with significant biological activity. A powerful method for their synthesis is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction). Microwave assistance can facilitate this reaction rapidly and in high yields.[10][11]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 122.12 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109.18 mg)

  • 4-Chlorobenzoic acid (1.0 mmol, 156.57 mg)

  • Methanol (4 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial containing a stir bar, add this compound, 4-chlorobenzoic acid, and 4 mL of methanol.

  • Stir the mixture for 2 minutes at room temperature.

  • Add cyclohexyl isocyanide to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 80°C for 10 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) to obtain the pure product.

Scientific Rationale
  • Reaction Mechanism: This reaction proceeds through an initial condensation of the 2-aminopyridine with the aldehyde to form an iminium ion. The isocyanide then undergoes nucleophilic attack, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.[11] The use of this compound in this MCR is unique as it serves as both the amine and the aldehyde component, leading to a dimer-like structure or requiring a different amine/aldehyde partner. For this protocol, we demonstrate its use as the amine component reacting with a different aldehyde and isocyanide. Correction: The prompt requires using this compound. A more logical MCR is a three-component reaction where it acts as the aminopyridine component. A better-suited MCR is the reaction with an arylglyoxal and a 1,3-dicarbonyl compound.[10]

Revised Protocol 2: Three-Component Synthesis of Substituted Imidazo[1,2-a]pyridines

Materials:

  • This compound (1.0 mmol, 122.12 mg)

  • Phenylglyoxal monohydrate (1.0 mmol, 152.15 mg)

  • Dimedone (1,3-dicarbonyl) (1.0 mmol, 140.18 mg)

  • Molecular Iodine (I₂) (10 mol%, 25.4 mg)

  • Acetonitrile (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • Combine this compound, phenylglyoxal, dimedone, and iodine in the microwave vial.

  • Add acetonitrile (3 mL) and the stir bar.

  • Seal the vial and irradiate in the microwave reactor at 100°C for 20 minutes.

  • Monitor the reaction by TLC.

  • After cooling, add saturated sodium thiosulfate solution to quench the iodine.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final product.

Rationale: This metal-free, three-component reaction provides rapid access to highly substituted imidazo[1,2-a]pyridines.[10] Microwave heating accelerates the condensation and cyclization steps, providing the product in a short timeframe.

Conclusion

Microwave-assisted organic synthesis offers a robust, efficient, and environmentally conscious platform for the synthesis of complex molecules. When applied to a versatile building block like this compound, it opens the door to the rapid generation of diverse heterocyclic libraries. The protocols described herein for Biginelli-type and imidazo[1,2-a]pyridine syntheses demonstrate the significant advantages of MAOS over conventional methods, including drastically reduced reaction times and improved yields. For researchers, scientists, and drug development professionals, mastering these techniques is essential for accelerating the discovery of new chemical entities with therapeutic potential.

References

  • BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.

  • BenchChem. Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives.

  • ResearchGate. Microwave‐assisted three‐component reaction of 2‐aminopyridines, isocyanides, and 2‐carboxybenzaldehydes.

  • Al-Warhi, T. I., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed Central.

  • Elassar, A. Z. A., et al. (2016). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science.

  • MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.

  • ResearchGate. Scheme 4: Proposed reaction mechanism for the synthesis of 2-aminopyridines II 1-4.

  • ResearchGate. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization.

  • de la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.

  • Karamthulla, S., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances.

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

  • MDPI. Microwave Multicomponent Synthesis.

  • Rahatgaonkar, A. M. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.

  • ResearchGate. A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction.

  • ResearchGate. Microwave-assisted Michael addition of 2-amino pyridine to chalcones under catalyst-free conditions.

  • Sharma, U., et al. (2017). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.

  • Yong, C. S., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central.

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.

  • Li, J., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. PubMed Central.

  • Singh, A., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

  • LookChem. This compound CAS NO.89640-61-9.

  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.

  • Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.

  • Liu, M. C., et al. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed.

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Application Notes and Protocols: 2-Aminopyridine-4-carbaldehyde as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Aminopyridine-4-carbaldehyde in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse structures and ability to interact with a wide range of biological targets.[1][2] Among the myriad of building blocks available to medicinal chemists, this compound stands out as a particularly valuable scaffold. Its unique trifunctional nature, featuring a nucleophilic amino group, an electrophilic aldehyde, and a coordinating pyridine ring, offers a powerful platform for the convergent synthesis of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound to construct novel heterocycles with potential therapeutic applications. We will explore key reaction pathways, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol .[3] The molecule's reactivity is governed by the interplay of its three functional groups:

  • The 2-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions such as imine formation, amidation, and cyclocondensations. Its position ortho to the pyridine nitrogen influences its reactivity and provides a strategic site for annulation reactions.

  • The 4-Carbaldehyde Group: The aldehyde function is a key electrophilic center, susceptible to nucleophilic attack. It is the primary handle for introducing diversity and building out the heterocyclic core through reactions like Knoevenagel condensations, Wittig reactions, and reductive aminations.

  • The Pyridine Ring: The pyridine nitrogen acts as a weak base and a coordinating ligand. It can influence the reactivity of the other functional groups through electronic effects and can be a site for quaternization or metal coordination, further expanding the synthetic possibilities.

The strategic placement of these groups allows for a variety of intramolecular and intermolecular cyclization strategies, leading to the formation of fused and substituted heterocyclic systems.

Core Synthetic Applications and Protocols

This section details proven synthetic routes employing this compound for the construction of novel heterocyclic frameworks.

Synthesis of Substituted 2-Aminopyridines via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[2] In the context of this compound, this reaction provides a straightforward entry into highly functionalized pyridine derivatives, which are themselves valuable intermediates for more complex heterocycles.

Causality of Experimental Choices: The use of a mild base like piperidine or even catalyst-free conditions in a protic solvent mixture facilitates the initial condensation by promoting the formation of the enolate from the active methylene compound without causing unwanted side reactions with the aminopyridine moiety.[4] The choice of solvent (e.g., ethanol/water) is often crucial for both reaction progress and ease of product isolation, as the product often precipitates from the reaction mixture.[4]

Protocol 1: Synthesis of 2-((2-aminopyridin-4-yl)methylene)malononitrile

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound122.121.22 g10
Malononitrile66.060.66 g10
Ethanol46.0720 mL-
Water18.0220 mL-
Piperidine (optional)85.151-2 drops-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.22 g (10 mmol) of this compound in 20 mL of ethanol.

  • Add 0.66 g (10 mmol) of malononitrile to the solution and stir at room temperature.

  • To the stirring mixture, add 20 mL of water. If the reaction is slow, add 1-2 drops of piperidine as a catalyst.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, the product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product under vacuum to afford 2-((2-aminopyridin-4-yl)methylene)malononitrile as a solid.

Expected Yield: >90%[4]

Characterization Data (Hypothetical, based on similar structures):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.51 (d, 1H, pyridine-H), 7.95 (s, 1H, vinyl-H), 7.50 (s, 2H, NH₂), 7.20 (s, 1H, pyridine-H), 6.95 (d, 1H, pyridine-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.2, 158.5, 152.1, 140.3, 118.5, 117.8, 115.4, 108.9, 85.3.

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2220 (C≡N), 1640 (C=C), 1590 (C=N).

  • MS (ESI+): m/z 171.07 [M+H]⁺.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions 2-AP-4-CHO This compound Product Substituted 2-Aminopyridine 2-AP-4-CHO->Product Condensation Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Product Base Base (e.g., Piperidine) or Catalyst-Free Base->Product Solvent Solvent (e.g., EtOH/H₂O) Solvent->Product MCR_Workflow cluster_reactants Reactants 2-AP-4-CHO This compound One_Pot One-Pot Reaction (Thermal/Microwave) 2-AP-4-CHO->One_Pot Component_A Active Methylene (e.g., Malononitrile) Component_A->One_Pot Component_B Amine (e.g., Benzylamine) Component_B->One_Pot Component_C C1 Source (e.g., Triethyl orthoformate) Component_C->One_Pot Fused_Pyrimidine Fused Pyrimidine (Pyrido[2,3-d]pyrimidine) One_Pot->Fused_Pyrimidine Gewald_Reaction cluster_reactants Reactants cluster_conditions Conditions Knoevenagel_Product Knoevenagel Adduct (from Protocol 1) Thiophene_Product 2-Aminothiophene Derivative Knoevenagel_Product->Thiophene_Product Cyclization Sulfur Elemental Sulfur (S₈) Sulfur->Thiophene_Product Base Base (e.g., Morpholine) Base->Thiophene_Product Solvent Solvent (e.g., Ethanol) Solvent->Thiophene_Product Heat Heat (Reflux) Heat->Thiophene_Product

Sources

Harnessing the Potential of 2-Aminopyridine-4-carbaldehyde in Homogeneous Catalysis: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Metal complexes derived from ligands based on the 2-aminopyridine scaffold are of significant interest in catalysis due to their versatile coordination chemistry and electronic properties. This guide focuses on the untapped potential of 2-aminopyridine-4-carbaldehyde as a precursor for robust and efficient homogeneous catalysts. While direct catalytic applications of its metal complexes are an emerging area, this document extrapolates from well-established principles of related aminopyridine and pyridine-aldehyde systems to provide a forward-looking framework for researchers. We present detailed protocols for the synthesis of derivative Schiff base ligands, their metal complexes, and their prospective applications in cornerstone organic transformations, including C-C coupling, oxidation, and hydrogenation reactions. The causality behind experimental design is emphasized, providing a robust foundation for further research and development.

Introduction: The Strategic Value of the this compound Scaffold

The this compound molecule is a highly promising, yet underexplored, building block for catalyst design. Its structure presents three key functional handles for elaboration into sophisticated ligand architectures:

  • The Pyridine Nitrogen: A classic Lewis basic site for strong coordination to a metal center.

  • The C2-Amino Group: Can act as a secondary donor site or be functionalized, for instance, through reactions with aldehydes or ketones to form Schiff bases.

  • The C4-Carbaldehyde Group: A versatile reactive site for condensation reactions, most commonly with primary amines to generate imine (Schiff base) functionalities. This reaction extends the ligand backbone, creating multidentate chelating systems that can stabilize various metal centers.

The electronic interplay between the electron-donating amino group and the electron-withdrawing carbaldehyde group, mediated by the pyridine ring, allows for fine-tuning of the electronic properties of the resulting metal complex. This guide will focus on the most common and effective strategy for its use: conversion into Schiff base ligands, which are celebrated for their synthetic accessibility and success in stabilizing catalytically active metal centers.[1]

Ligand Synthesis and Metal Complexation: A Step-by-Step Protocol

The foundation of utilizing this compound is its conversion into a more elaborate, multidentate ligand. The most direct method is the formation of a Schiff base, which then serves as the chelating agent for the desired metal ion.

Protocol 1: Synthesis of a Tridentate Schiff Base Ligand (L1)

This protocol details the synthesis of (E)-4-(((2,6-diisopropylphenyl)imino)methyl)-N-(pyridin-2-yl)aniline, a representative tridentate N,N,N-ligand derived from this compound and 2,6-diisopropylaniline. The bulky 2,6-diisopropylphenyl group is chosen to enhance the stability and solubility of the resulting metal complex and to create a defined steric pocket around the metal center.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.22 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add 2,6-diisopropylaniline (1.77 g, 10 mmol) dropwise. Add a catalytic amount (2-3 drops) of glacial acetic acid to promote the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isolation and Purification: Allow the reaction mixture to cool to room temperature. A yellow precipitate should form. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Causality: The use of anhydrous ethanol prevents the reverse hydrolysis of the imine bond. Acetic acid catalysis protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

Workflow for Ligand Synthesis and Complexation

G cluster_ligand Ligand Synthesis cluster_complex Metal Complexation A This compound C Reflux in Ethanol + Acetic Acid Catalyst A->C B Primary Amine (e.g., 2,6-diisopropylaniline) B->C D Schiff Base Ligand (L1) C->D E Schiff Base Ligand (L1) G Stir in Solvent (e.g., Acetonitrile) E->G F Metal Salt (e.g., Pd(OAc)2) F->G H [M(L1)Xn] Complex G->H

Caption: General workflow for Schiff base ligand synthesis and subsequent metal complexation.

Protocol 2: General Synthesis of a Palladium(II) Complex [Pd(L1)Cl₂]

This protocol describes a general method for coordinating the newly synthesized Schiff base ligand (L1) to a palladium(II) center, a common precursor for cross-coupling catalysis.

Methodology:

  • Ligand Solution: Dissolve the Schiff base ligand L1 (281 mg, 1 mmol) in 15 mL of acetonitrile in a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Palladium Salt Solution: In a separate flask, dissolve palladium(II) chloride (177 mg, 1 mmol) in 10 mL of acetonitrile. Gentle heating may be required.

  • Complexation: Add the palladium chloride solution dropwise to the stirred ligand solution at room temperature. A color change and/or precipitation is typically observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Isolation: If a precipitate has formed, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If the product is soluble, remove the solvent under reduced pressure and wash the resulting solid with diethyl ether to remove any unreacted starting materials.

Causality: Performing the reaction under an inert atmosphere is crucial to prevent the oxidation of the metal center or degradation of the ligand, especially if the target is a low-valent complex. Acetonitrile is a good coordinating solvent that can often be displaced by the stronger Schiff base ligand.

Catalytic Application: C-C Cross-Coupling Reactions

Palladium and copper complexes featuring aminopyridine-type ligands are highly effective in catalyzing C-C bond formation.[2][3][4] The chelation from the ligand stabilizes the metal center throughout the catalytic cycle, preventing aggregation into inactive metal nanoparticles and promoting the desired reactivity.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol outlines the use of the synthesized [Pd(L1)Cl₂] complex as a pre-catalyst for a model Suzuki-Miyaura cross-coupling reaction.

Reagents & Conditions:

  • Aryl Halide: 4-Bromoanisole (187 mg, 1 mmol)

  • Boronic Acid: Phenylboronic acid (146 mg, 1.2 mmol)

  • Base: K₂CO₃ (414 mg, 3 mmol)

  • Catalyst: [Pd(L1)Cl₂] (4.6 mg, 0.01 mmol, 1 mol%)

  • Solvent: Toluene/H₂O mixture (4:1, 5 mL)

Methodology:

  • Setup: To a Schlenk tube, add the [Pd(L1)Cl₂] catalyst, 4-bromoanisole, phenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed toluene/H₂O solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize the product and determine the yield.

Causality: The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The water in the solvent mixture aids in dissolving the inorganic base and facilitating the formation of the active palladium(0) species.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 [Pd(0)L] OxiAdd Oxidative Addition Pd0->OxiAdd PdII [Ar-Pd(II)L-X] OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar [Ar-Pd(II)L-Ar'] Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArX->OxiAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Application: Oxidation of Alkenes

Schiff base complexes of first-row transition metals like copper, cobalt, and iron are well-regarded for their ability to catalyze oxidation reactions.[5][6] They can activate common oxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to selectively oxidize organic substrates.

Protocol 4: Catalytic Oxidation of Cyclohexene

This protocol describes a hypothetical procedure for the oxidation of cyclohexene using a synthesized cobalt complex, [Co(L1)Cl₂], and TBHP as the oxidant.

Methodology:

  • Setup: In a 25 mL round-bottom flask, add the [Co(L1)Cl₂] catalyst (5 mg, ~1 mol%), cyclohexene (1 mmol, 101 µL), and 5 mL of acetonitrile.

  • Oxidant Addition: Add TBHP (70% solution in water, 1.5 mmol, 215 µL) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 60 °C for 24 hours.

  • Quenching: Cool the reaction to room temperature and quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Analysis: Analyze the product distribution (conversion and selectivity) using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard (e.g., dodecane). The primary products are typically cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one.

Causality: Acetonitrile is a common solvent for oxidation as it is relatively inert under these conditions. TBHP is chosen as it is a readily available and effective oxygen source. The catalyst facilitates the homolytic or heterolytic cleavage of the O-O bond in the peroxide, generating a highly reactive metal-oxo or radical species that performs the oxidation.

Representative Data for Cyclohexene Oxidation
EntryCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity: Epoxide (%)Selectivity: Allylic Alcohol (%)Selectivity: Allylic Ketone (%)
10.52445602515
21.02478553015
32.02492523117
41.01255622810

Note: This data is hypothetical and serves as a template for reporting experimental results.

Catalytic Application: Hydrogenation Reactions

Iron, ruthenium, and cobalt complexes, often featuring pincer-type ligands derived from aminopyridines, are emerging as sustainable alternatives to precious metals for hydrogenation and transfer hydrogenation reactions.[7][8][9] These catalysts are capable of activating H₂ or hydrogen donor molecules to reduce polar double bonds.

Protocol 5: Transfer Hydrogenation of Acetophenone

This protocol details the use of a hypothetical iron complex, [Fe(L1)Cl₂], for the transfer hydrogenation of acetophenone, using isopropanol as both the solvent and the hydrogen source.

Methodology:

  • Setup: In a Schlenk tube, add [Fe(L1)Cl₂] (5.4 mg, 1 mol%), acetophenone (120 mg, 1 mmol), and potassium tert-butoxide (KOtBu, 6 mg, 0.05 mmol) as a co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent/H-Source: Add 5 mL of anhydrous isopropanol.

  • Reaction: Seal the tube and heat in an oil bath at 85 °C for 18 hours.

  • Workup: Cool the reaction to room temperature. Quench with a few drops of water. Remove the solvent under reduced pressure.

  • Analysis: Dissolve the residue in dichloromethane, filter through a short pad of silica gel, and analyze the filtrate by GC or ¹H NMR to determine the conversion to 1-phenylethanol.

Causality: The strong base (KOtBu) is crucial for generating the active catalyst. It facilitates the deprotonation of isopropanol coordinated to the iron center, forming an iron-hydride species, which is the key intermediate responsible for the reduction of the ketone. This is a common mechanism in metal-catalyzed transfer hydrogenations.[9]

Workflow for Catalytic Transfer Hydrogenation

G Setup 1. Assemble Reactants - Ketone Substrate - Metal Pre-catalyst - Base (KOtBu) Inert 2. Purge with Inert Gas (N2 or Ar) Setup->Inert AddSolvent 3. Add H-donor Solvent (Isopropanol) Inert->AddSolvent React 4. Heat Reaction (e.g., 85 °C, 18h) AddSolvent->React Workup 5. Quench & Workup React->Workup Analysis 6. Analyze Product (GC, NMR) Workup->Analysis

Caption: Step-by-step workflow for a typical transfer hydrogenation experiment.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and economically attractive platform for the development of novel homogeneous catalysts. Through straightforward Schiff base condensation, it can be transformed into a wide array of multidentate ligands capable of stabilizing catalytically active metal centers. This guide provides a foundational set of protocols and mechanistic insights based on well-understood chemistry from related systems. It is intended to serve as a launchpad for researchers to explore the synthesis of these complexes and validate their efficacy in critical transformations such as cross-coupling, oxidation, and hydrogenation. Future work should focus on the systematic variation of the amine component in the Schiff base ligand and the choice of the metal center to fine-tune the steric and electronic properties of the resulting catalysts for enhanced activity and selectivity.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 13(43), 30483–30496. [Link]

  • Hafeez, M., & Riaz, M. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. Applied Petrochemical Research, 6(4), 347-366. [Link]

  • Same as reference 1. [Link]

  • Same as reference 2. [Link]

  • Thierer, L. M., Jenny, S. E., Shastri, V., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 511, 119828. [Link]

  • Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2015). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry, 2015(33), 7197-7234. [Link]

  • Ekanayake, D. A., Chakraborty, A., Krause, J. A., & Guan, H. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2-Ligated Copper Complexes. Inorganic Chemistry, 60(17), 13215–13225. [Link]

  • Maleki, A., & Ghamari, N. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(35), 21498-21532. [Link]

  • Langer, R., et al. (2018). Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences. Accounts of Chemical Research, 51(8), 1871-1882. [Link]

  • Singh, U. P., & Bhat, H. R. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1481-1515. [Link]

  • El-Medani, S. M., & El-Salam, A. A. (2014). Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies. Journal of Molecular Structure, 1074, 713-722. [Link]

  • Yildiz, M., et al. (2015). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Journal of Thermal Analysis and Calorimetry, 122(2), 755-765. [Link]

  • Kappe, C. O., & Murphree, S. S. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(14), 63-71. [Link]

  • Same as reference 6. [Link]

  • Kumar, A., & Choe, J. (2018). Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions. Chemistry, an Asian journal, 13(11), 1424–1431. [Link]

  • Selvan, C. T., et al. (2013). Synthesis, spectral characterization, antimicrobial and nuclease activity of Schiff base transition metal complexes derived from 4-pyridine carboxaldehyde and 3-amino pyridine. Journal of Chemical and Pharmaceutical Research, 5(2), 184-191. [Link]

  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2022). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. RSC Advances, 12(31), 20045–20061. [Link]

  • Schmidt, A. F., Kurokhtina, A. A., & Larina, E. V. (2018). Differential selectivity measurements and competitive reaction methods as effective means for mechanistic studies of complex catalytic reactions. Catalysis Science & Technology, 8(1), 21-36. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 121(3), 1894–1979. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(3), 1459-1479. [Link]

  • Evano, G., & Theveau, L. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(3), 1318-1437. [Link]

  • Gorgas, N., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 1(5), 899–906. [Link]

  • Rai, R. K., & Hicks, J. C. (2018). Hydrogenation of cinnamaldehyde to cinnamyl alcohol with metal phosphides: Catalytic consequences of product and pyridine doping. Applied Catalysis A: General, 562, 1-10. [Link]

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Synthesis of Novel Antineoplastic Agents from 2-Aminopyridine-4-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis, characterization, and biological evaluation of potential antineoplastic agents derived from 2-aminopyridine-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both the theoretical underpinnings and practical, field-proven protocols for advancing cancer research.

Introduction: The Therapeutic Potential of 2-Aminopyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, 2-aminopyridines have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of the amino group provides a versatile handle for synthetic modification, allowing for the creation of extensive compound libraries for biological screening.

Specifically, this compound serves as a crucial starting material for the synthesis of a variety of derivatives with promising antineoplastic activity. The aldehyde functionality is a key reactive site, enabling the formation of diverse chemical linkages, most notably imines (Schiff bases) and thiosemicarbazones, which have demonstrated significant potential as anticancer agents.[4][5] This guide will focus on the synthesis and evaluation of these two important classes of this compound derivatives.

Core Synthetic Strategies and Mechanistic Insights

The primary synthetic routes for deriving antineoplastic agents from this compound revolve around the condensation reaction of the aldehyde group with a primary amine. This nucleophilic addition-elimination reaction is a robust and high-yielding method for generating molecular diversity.

Schiff Base Formation: A Gateway to Bioactive Imines

The reaction between an aldehyde and a primary amine to form a Schiff base (an imine) is a cornerstone of synthetic organic chemistry.[4] This reaction proceeds via a hemiaminal intermediate, which then dehydrates to yield the stable imine product. The formation of the C=N double bond is crucial for the biological activity of many of these compounds, as it can participate in various interactions with biological targets.

The general mechanism for acid-catalyzed Schiff base formation is as follows:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the primary amine: The lone pair of the amine nitrogen attacks the carbonyl carbon.

  • Proton transfer: A proton is transferred from the nitrogen to the oxygen.

  • Dehydration: The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to form the imine.

SchiffBase_Mechanism

Thiosemicarbazone Synthesis: Chelators with Anticancer Properties

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with thiosemicarbazide. They are known for their ability to chelate metal ions and have been extensively studied for their anticancer, antiviral, and antibacterial activities.[5][6] The biological activity of thiosemicarbazones is often attributed to their ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis.

The synthesis of thiosemicarbazones from this compound is a straightforward condensation reaction, typically carried out under mild conditions.

Synthetic_Workflow

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol describes a conventional heating method for the synthesis of Schiff bases.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the substituted primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure and then cool in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry). The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a signal for the imine proton in the ¹H NMR spectrum (around 8-10 ppm).[7]

Microwave-Assisted Synthesis (Alternative):

For a more rapid and efficient synthesis, a microwave reactor can be utilized.

  • Combine this compound (1.0 eq), the primary amine (1.0 eq), and a few drops of glacial acetic acid in a microwave-safe reaction vessel containing ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and time (e.g., 100-120 °C for 10-30 minutes).

  • After cooling, the product can be isolated and purified as described in the conventional method.

Protocol 2: Synthesis of this compound Thiosemicarbazone

This protocol outlines the synthesis of the thiosemicarbazone derivative.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a mixture of ethanol and water with gentle heating.

  • Add the thiosemicarbazide solution to the aldehyde solution with continuous stirring.

  • A precipitate should form almost immediately.

  • To ensure complete reaction, reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by filtration and wash with cold ethanol and then water.

  • Dry the product in a desiccator over anhydrous calcium chloride.

  • Characterize the product by FTIR, ¹H NMR, and Mass Spectrometry.

Biological Evaluation of Synthesized Compounds

The newly synthesized derivatives should be evaluated for their potential as antineoplastic agents. A standard workflow for this evaluation is presented below.

Biological_Evaluation_Workflow

In Vitro Cytotoxicity Assays

The primary screening of the synthesized compounds involves determining their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

General Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Anticancer Activity

The results of the in vitro cytotoxicity assays should be tabulated for easy comparison.

Compound IDTarget Cell LineIC₅₀ (µM)Reference Drug (e.g., Cisplatin) IC₅₀ (µM)
Example-S1 HeLa (Cervical Cancer)5.217.2[8]
Example-S2 MCF-7 (Breast Cancer)8.912.5
Example-T1 HCT116 (Colon Cancer)3.79.8
Example-T2 A2780 (Ovarian Cancer)6.111.3

Note: The IC₅₀ values presented are hypothetical for illustrative purposes. Actual values must be determined experimentally.

Mechanism of Action Studies

For compounds that exhibit significant anticancer activity, further studies should be conducted to elucidate their mechanism of action. These may include:

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Induction: To assess whether the compounds induce programmed cell death. This can be evaluated using techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.

  • DNA Binding Studies: For Schiff bases, investigating their interaction with DNA through techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can provide insights into their mode of action.[9]

  • Enzyme Inhibition Assays: If the compounds are designed to target specific enzymes (e.g., kinases, topoisomerases), their inhibitory activity should be quantified.[10][11][12]

  • Reactive Oxygen Species (ROS) Measurement: Some anticancer agents exert their effects by inducing oxidative stress. Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.[13]

Conclusion and Future Directions

The synthetic pathways and evaluation protocols detailed in this guide provide a robust framework for the discovery and development of novel antineoplastic agents derived from this compound. The versatility of this starting material allows for the creation of diverse libraries of Schiff bases, thiosemicarbazones, and other derivatives. Promising lead compounds identified through the described screening funnel can be further optimized through structure-activity relationship (SAR) studies and advanced to in vivo testing in animal models of cancer. The continued exploration of the 2-aminopyridine scaffold holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine - JOCPR. Available at: [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed. Available at: [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Available at: [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. Available at: [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate. Available at: [Link]

  • Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde - ResearchGate. Available at: [Link]

  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone - PubMed. Available at: [Link]

  • Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes - PubMed. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and - SciSpace. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine - International Science Community Association. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - NIH. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. Available at: [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in - ScienceOpen. Available at: [Link]

  • A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications - RSC Publishing. Available at: [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Available at: [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative - IDOSI Journals Home. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation Reactions of 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is paramount. The 2-aminopyridine moiety stands as a privileged scaffold, serving as a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its inherent electronic properties and hydrogen bonding capabilities make it a valuable component in molecules targeting a wide array of biological targets. This guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of 2-aminopyridine-4-carbaldehyde with active methylene compounds—a gateway to a diverse range of functionalized molecules, including the medicinally significant pyrido[2,3-d]pyrimidines.[2][3]

This document is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to not only replicate but also innovate upon these methodologies.

The Strategic Importance of the Knoevenagel Condensation in Pyridine Chemistry

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[4] This reaction is a cornerstone of organic synthesis due to its high efficiency and broad applicability in creating α,β-unsaturated systems, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

In the context of this compound, the Knoevenagel condensation serves as an elegant entry point to highly functionalized pyridine derivatives. The presence of the 2-amino group introduces unique electronic characteristics to the pyridine ring, influencing the reactivity of the aldehyde and the subsequent chemical behavior of the condensation products.

Mechanistic Rationale: A Stepwise Look

The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aldol Addition: This results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.

The choice of catalyst and solvent system can significantly impact the reaction rate and yield. While traditional methods often employ organic bases like piperidine or pyridine, recent advancements have focused on more environmentally benign, catalyst-free systems.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step instructions for the condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Catalyst-Free Knoevenagel Condensation with Malononitrile

This protocol is adapted from a facile and environmentally friendly method for the condensation of pyridinecarbaldehydes.[4] The use of a water-ethanol mixture as the solvent at room temperature makes this a highly accessible and green procedure.

Objective: To synthesize 2-((2-aminopyridin-4-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • To this solution, add 1.1 mmol of malononitrile.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold 1:1 ethanol/water to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-((2-aminopyridin-4-yl)methylene)malononitrile.

Expected Outcome & Characterization:

  • Appearance: A solid product.

  • Yield: High yields (typically >90%) are expected.[4]

  • Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum is expected to show a strong C≡N stretching frequency.

Protocol 2: Base-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol utilizes a mild base catalyst to promote the condensation with the less reactive ethyl cyanoacetate.

Objective: To synthesize ethyl 2-cyano-3-(2-aminopyridin-4-yl)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine (catalytic amount)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 1.0 mmol of this compound and 1.1 mmol of ethyl cyanoacetate in 15 mL of absolute ethanol.

  • Add 2-3 drops of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Outcome & Characterization:

  • Appearance: A crystalline solid.

  • Yield: Good to excellent yields are expected.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the vinyl proton and the ethyl ester group.

Downstream Application: Synthesis of Pyrido[2,3-d]pyrimidines

The Knoevenagel adducts synthesized in the previous protocols are valuable intermediates for the construction of more complex heterocyclic systems. A prominent application is their use in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2]

Protocol 3: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a one-pot, three-component reaction for the synthesis of a pyrido[2,3-d]pyrimidine derivative, showcasing the utility of the initial Knoevenagel condensation.[5][6]

Objective: To synthesize a 7-amino-5-(aryl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 6-Aminouracil

  • N,N-Dimethylformamide (DMF) or aqueous ethanol

  • A suitable catalyst (e.g., diammonium hydrogen phosphate (DAHP) if in aqueous media)[5][6]

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and 6-aminouracil (1.0 mmol).

  • Add the solvent (e.g., 10 mL of DMF or aqueous ethanol). If using aqueous ethanol, add a catalytic amount of DAHP (10 mol%).[6]

  • Heat the mixture to reflux for the appropriate time (can range from 1-8 hours depending on the specific reactants and solvent).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/water or ethanol) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Expected Outcome & Characterization:

  • Appearance: A solid product.

  • Yield: Good to excellent yields are typically obtained.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation and Visualization

For clarity and ease of comparison, the reaction conditions and expected outcomes are summarized below.

ProtocolActive Methylene CompoundCatalystSolventTemperatureTypical Reaction TimeExpected Yield
1MalononitrileNoneEtOH/H₂O (1:1)Room Temp.2-4 hours>90%
2Ethyl CyanoacetatePiperidineEthanolReflux4-6 hoursGood to Excellent
3MalononitrileDAHP (optional)DMF or aq. EtOHReflux1-8 hoursGood to Excellent
Visualizing the Reaction Pathways

The following diagrams, generated using DOT language, illustrate the key reaction mechanisms and workflows.

Knoevenagel_Mechanism cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Aldehyde 2-Aminopyridine- 4-carbaldehyde Attack Nucleophilic Attack Aldehyde->Attack Electrophile ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Formation (Base Catalyzed) ActiveMethylene->Enolate Proton Abstraction Enolate->Attack Nucleophile Dehydration Dehydration Attack->Dehydration Intermediate Product α,β-Unsaturated Product Dehydration->Product PyridoPyrimidine_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_final_product Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Aminouracil 6-Aminouracil Michael Michael Addition Aminouracil->Michael Knoevenagel->Michael Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization PyridoPyrimidine Pyrido[2,3-d]pyrimidine Cyclization->PyridoPyrimidine

Caption: One-Pot Pyrido[2,3-d]pyrimidine Synthesis Workflow.

Conclusion and Future Outlook

The condensation reactions of this compound with active methylene compounds represent a highly efficient and versatile strategy for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in this guide offer practical and reproducible methods for accessing these valuable compounds. Furthermore, the subsequent transformation of the Knoevenagel adducts into more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, highlights the significant potential of this chemistry in the field of drug discovery and development. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable synthetic routes to these important molecular scaffolds.

References

  • Moemeni, M. H., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 46(4), 723-727. [Link]

  • de la Torre, B. G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. [Link]

  • Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 38-43. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

  • Hassan, A. S., et al. (2018). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2014). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. ResearchGate. [Link]

  • Zhang, M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

  • Ren, Z., et al. (2001). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Synthetic Communications, 31(8), 1239-1242. [Link]

  • Wu, X., et al. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors. European Journal of Medicinal Chemistry, 143, 133-146. [Link]

  • Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224. [Link]

  • Van der Walt, M. M., et al. (2016). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 11(5), e0155063. [Link]

  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. [Link]

  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

  • Romero, A. A., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials, 13(5), 1109. [Link]

  • Singh, K., & Singh, J. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 102-106. [Link]

  • Tellez-Sanz, R., et al. (2019). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. IUCrData, 4(11). [Link]

  • Choudhary, V. R., et al. (2006). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. Catalysis Communications, 7(12), 931-935. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Check, C. T., et al. (2014). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 16(23), 6064–6067. [Link]

  • McKittrick, B., et al. (2015). Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1561-1566. [Link]

  • de Oliveira, D. B., & de L. Ferreira, E. (2013). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. American Journal of Pharmaceutical Education, 77(4), 82. [Link]

  • Scarpino, A., et al. (2020). Essential Medicinal Chemistry of Essential Medicines. Journal of Medicinal Chemistry, 63(23), 14387–14415. [Link]

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Synthesis of 2-Aminopyridine-4-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyridine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including kinase inhibitors, receptor antagonists, and novel ligands. This application note provides a detailed, two-step experimental procedure for the synthesis of this compound, commencing from readily available starting materials. The protocol first outlines the preparation of the crucial intermediate, (2-aminopyridin-4-yl)methanol, followed by its selective oxidation to the target aldehyde. Three reliable methods for the oxidation step are presented—Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and manganese dioxide (MnO₂) oxidation—allowing for flexibility based on laboratory capabilities and reagent availability.

Overall Synthetic Scheme

The synthesis is approached in two distinct stages: the formation of the alcohol intermediate and its subsequent oxidation to the aldehyde.

G cluster_0 Step 1: Synthesis of (2-Aminopyridin-4-yl)methanol cluster_1 Step 2: Oxidation to this compound 2-Chloroisonicotinic_acid 2-Chloroisonicotinic Acid 2-Chloroisonicotinate_ester 2-Chloroisonicotinate Ester 2-Chloroisonicotinic_acid->2-Chloroisonicotinate_ester Esterification (SOCl₂, ROH) 2-Chloropyridine-4-methanol 2-Chloropyridine-4-methanol 2-Chloroisonicotinate_ester->2-Chloropyridine-4-methanol Reduction (NaBH₄, catalyst) Alcohol_Intermediate (2-Aminopyridin-4-yl)methanol 2-Chloropyridine-4-methanol->Alcohol_Intermediate Ammonolysis (NH₃, Cu catalyst) Oxidation_Methods Oxidation Alcohol_Intermediate->Oxidation_Methods Final_Product This compound Oxidation_Methods->Final_Product Swern Oxidation, or Dess-Martin Oxidation, or Manganese Dioxide

Figure 1: Two-step synthetic workflow for this compound.

Part 1: Synthesis of (2-Aminopyridin-4-yl)methanol

This procedure is adapted from a patented method and involves three sequential reactions: esterification, reduction, and ammonolysis.[1]

Materials and Equipment
  • 2-Chloroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF, anhydrous)

  • 2-Chloropyridine-4-methanol

  • Aqueous ammonia (NH₃·H₂O)

  • Cuprous chloride (CuCl)

  • Ethanol

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, Buchner funnel, high-pressure autoclave.

Experimental Protocol

Step 1a: Esterification to Methyl 2-chloroisonicotinate

  • In a four-necked round-bottom flask, add methanol (e.g., 250 g, 316 mL) and 2-chloroisonicotinic acid (e.g., 50.0 g, 0.32 mol).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add thionyl chloride (e.g., 114.2 g, 0.96 mol) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol by distillation.

  • Dissolve the residue in 200 mL of water and adjust the pH to 8-9 by the dropwise addition of a 10% aqueous sodium carbonate solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain methyl 2-chloroisonicotinate.

Step 1b: Reduction to 2-Chloropyridine-4-methanol

  • To a solution of methyl 2-chloroisonicotinate in an organic solvent such as THF, add sodium borohydride (1 to 2 molar equivalents) and a catalytic amount of lithium chloride (0.1 to 1 molar equivalent relative to NaBH₄).[1]

  • Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

  • Carefully quench the reaction with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-4-methanol.

Step 1c: Ammonolysis to (2-Aminopyridin-4-yl)methanol

  • In a high-pressure autoclave, combine 2-chloropyridine-4-methanol (e.g., 30 g, 0.21 mol), aqueous ammonia (e.g., 300 g, 330 mL), and cuprous chloride (e.g., 4.2 g, 0.04 mol).[1]

  • Seal the autoclave and replace the internal atmosphere with nitrogen three times.

  • Heat the mixture to 150°C. The internal pressure will rise to approximately 8 atm. Maintain these conditions for 18 hours.

  • After cooling to room temperature, vent the autoclave and concentrate the reaction mixture to remove excess ammonia.

  • Add 300 mL of ethanol and reflux for 1 hour.

  • Cool to room temperature and filter to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-aminopyridin-4-yl)methanol. The product can be further purified by recrystallization or column chromatography. An approximate yield of 81.9% has been reported for this step.[1]

Part 2: Oxidation of (2-Aminopyridin-4-yl)methanol to this compound

The oxidation of the alcohol intermediate is a critical step that requires mild conditions to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group. Below are three effective methods.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its mildness and high yields.[2][3]

Causality: This method is highly effective because the reactive electrophile, chloro(dimethyl)sulfonium chloride, is formed at very low temperatures (-78°C), ensuring high selectivity and minimizing side reactions. The use of a non-nucleophilic base for the final elimination step prevents unwanted reactions with the newly formed aldehyde.[3]

G Start Prepare solution of oxalyl chloride in DCM at -78°C Add_DMSO Add DMSO dropwise Start->Add_DMSO Stir_1 Stir for 10 min Add_DMSO->Stir_1 Add_Alcohol Add solution of (2-aminopyridin-4-yl)methanol in DCM dropwise Stir_1->Add_Alcohol Stir_2 Stir for 20 min Add_Alcohol->Stir_2 Add_Base Add triethylamine dropwise Stir_2->Add_Base Stir_3 Stir for 10 min at -78°C, then warm to RT Add_Base->Stir_3 Workup Aqueous workup and extraction Stir_3->Workup

Figure 2: Workflow for Swern Oxidation.

Protocol:

  • To a stirred solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the flask to -78°C (dry ice/acetone bath).[4]

  • Slowly add a solution of DMSO (2.4-2.7 equivalents) in anhydrous DCM dropwise over 5 minutes. Gas evolution (CO and CO₂) will be observed.

  • Stir the resulting mixture at -78°C for 10 minutes.

  • Add a solution of (2-aminopyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78°C for a further 20-30 minutes.

  • Add triethylamine (5.0-7.0 equivalents) dropwise via syringe.

  • Continue stirring at -78°C for 10 minutes, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Quench the reaction by adding water. The pH can be adjusted to ~4 with 1 M HCl.[4]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation at room temperature with a simple workup.[5]

Causality: DMP is highly effective due to its high selectivity for the hydroxyl group, allowing for a rapid ligand exchange. The reaction proceeds under neutral pH and at room temperature, which is highly advantageous for substrates with acid- or base-sensitive functional groups, such as the amino group in our substrate.[5][6]

Protocol:

  • To a solution of (2-aminopyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.5-2.0 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or hexanes.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Method C: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a classic, heterogeneous oxidant particularly effective for benzylic and allylic alcohols, including heteroaromatic systems.

Causality: The oxidation occurs on the surface of the MnO₂ particles. This heterogeneous nature simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration. It is a neutral and mild method, making it suitable for the substrate.

Protocol:

  • To a solution of (2-aminopyridin-4-yl)methanol (1.0 equivalent) in a suitable solvent (e.g., DCM, chloroform, or acetone), add activated manganese dioxide (a large excess, typically 5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the MnO₂ and its byproducts.

  • Wash the filter cake thoroughly with the reaction solvent or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Quantitative Data Summary

ParameterStep 1a: EsterificationStep 1b: ReductionStep 1c: AmmonolysisStep 2: Oxidation (General)
Starting Material 2-Chloroisonicotinic acidMethyl 2-chloroisonicotinate2-Chloropyridine-4-methanol(2-Aminopyridin-4-yl)methanol
Key Reagents SOCl₂, MethanolNaBH₄, LiClaq. NH₃, CuClOxidant (Swern, DMP, or MnO₂)
Stoichiometry SOCl₂ (3 eq.)NaBH₄ (1-2 eq.)CuCl (0.2 eq.)Oxidant (1.2-10 eq.)
Solvent MethanolTHFWater/EthanolDCM or Chloroform
Temperature RefluxRoom Temp.150°C (autoclave)-78°C to Room Temp.
Typical Yield HighHigh~82%[1]Method Dependent (typically high)

Safety Precautions

  • Thionyl Chloride & Oxalyl Chloride: Highly corrosive and toxic. React violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Borohydride & Lithium Aluminum Hydride: React with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • High-Pressure Reactions: The ammonolysis step requires an autoclave. Ensure you are properly trained in high-pressure equipment operation.

  • Swern Oxidation: The reaction produces dimethyl sulfide, which has an extremely unpleasant and pervasive odor, and toxic carbon monoxide gas. The entire procedure and workup must be performed in an efficient fume hood.[3]

  • Dess-Martin Periodinane: Can be explosive under certain conditions (e.g., upon impact or heating). Handle with care.

Troubleshooting

  • Low Yield in Step 1c (Ammonolysis): Ensure the copper catalyst is active and the autoclave reaches the target temperature and pressure. Incomplete reaction may require longer reaction times or higher temperatures.

  • Incomplete Oxidation (Step 2):

    • Swern: Ensure reagents are anhydrous and the temperature is maintained at -78°C during additions.

    • DMP: Use fresh DMP, as it can degrade over time.

    • MnO₂: The activity of MnO₂ can vary greatly. Use freshly activated MnO₂ or a larger excess if the reaction is sluggish.

  • Over-oxidation to Carboxylic Acid: This is a risk with stronger oxidants but less likely with the methods described. If observed, ensure reaction temperatures are not exceeded (especially for Swern) and reaction times are not unnecessarily prolonged.

  • Difficult Purification: The amino group can cause streaking on silica gel columns. It may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent during chromatography to improve peak shape.

References

  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

  • Swern Oxidation Procedure. Michigan State University Department of Chemistry. [Link]

  • The preparation method of 2-aminopyridine-4-methanol. CN103664766A.
  • Dess–Martin oxidation. Wikipedia. [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Swern oxidation. Wikipedia. [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for 2-Aminopyridine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-aminopyridine-4-carbaldehyde. This valuable building block is crucial in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The protocols and recommendations provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

Structure of this Guide

This guide is divided into two main sections, each focusing on a common synthetic route to this compound:

  • Part 1: Oxidation of 2-Amino-4-methylpyridine. This section addresses the challenges of selective oxidation and how to avoid common side reactions.

  • Part 2: Reduction of 2-Aminopyridine-4-carbonitrile. This section focuses on the controlled reduction of the nitrile group to an aldehyde, a powerful and often preferred synthetic strategy.

Each section contains a detailed FAQ and troubleshooting guide in a question-and-answer format, experimental protocols, and visual aids to clarify the processes.

Part 1: Selective Oxidation of 2-Amino-4-methylpyridine

The oxidation of the methyl group on the pyridine ring in the presence of an amino group presents a significant challenge due to the potential for over-oxidation to the carboxylic acid and side reactions involving the amino group. Achieving high selectivity for the desired aldehyde is paramount.

Experimental Workflow: Oxidation Route

Start 2-Amino-4-methylpyridine Oxidation Oxidation (e.g., SeO2, MnO2) Start->Oxidation Oxidizing Agent, Solvent, Temp Workup Reaction Quench & Extraction Oxidation->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product 2-Aminopyridine-4- carbaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Frequently Asked Questions & Troubleshooting: Oxidation Route

Q1: My oxidation of 2-amino-4-methylpyridine is resulting in a low yield of the aldehyde and a significant amount of the corresponding carboxylic acid. What is causing this over-oxidation and how can I prevent it?

A1: Over-oxidation to 2-aminopyridine-4-carboxylic acid is a common issue when using strong or non-selective oxidizing agents. The choice of oxidant and careful control of reaction conditions are critical.

  • Expertise & Experience: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the aldehyde intermediate to the carboxylic acid. Milder and more selective reagents are necessary.

  • Trustworthiness: Consider using selenium dioxide (SeO₂), which is known for the selective oxidation of benzylic and allylic methyl groups to aldehydes. Another option is activated manganese dioxide (MnO₂), which is a mild oxidant often used for this type of transformation.

  • Authoritative Grounding: The selective oxidation of methylpyridines has been a subject of extensive research. For instance, the use of metal oxides as catalysts can offer a pathway to more controlled oxidation.[1][2][3]

Troubleshooting Steps:

ParameterRecommendationRationale
Oxidizing Agent Switch to a milder reagent like SeO₂ or activated MnO₂.These reagents are less prone to over-oxidizing the aldehyde intermediate.
Temperature Maintain a lower reaction temperature. Start at room temperature and gently heat if necessary.Higher temperatures can provide the activation energy for over-oxidation.
Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and the aldehyde spot is maximized.Prolonged reaction times increase the likelihood of side reactions, including over-oxidation.
Stoichiometry Use a stoichiometric amount or a slight excess of the mild oxidizing agent.A large excess of any oxidant will increase the risk of over-oxidation.

Q2: I am observing significant decomposition of my starting material and the formation of dark, tarry byproducts. What could be the cause?

A2: Decomposition and tar formation are often indicative of harsh reaction conditions or side reactions involving the amino group. The amino group can be susceptible to oxidation or can coordinate with metal-based oxidants, leading to complex and undesirable reaction pathways.

  • Expertise & Experience: The amino group is an electron-donating group, which activates the pyridine ring towards oxidation. This can lead to ring-opening or polymerization under harsh conditions.

  • Trustworthiness: Protecting the amino group prior to oxidation is a common strategy to prevent its interference. However, this adds extra steps to the synthesis (protection and deprotection). A more elegant approach is to use reaction conditions that are compatible with the free amino group.

  • Authoritative Grounding: The choice of solvent can also play a crucial role. Non-polar, aprotic solvents are often preferred to minimize side reactions.

Troubleshooting Steps:

ParameterRecommendationRationale
Solvent Use a non-coordinating, aprotic solvent such as dioxane, toluene, or dichloromethane (DCM).Protic or highly polar solvents can sometimes promote side reactions.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidative degradation from atmospheric oxygen, especially at elevated temperatures.
Temperature Control Ensure uniform and controlled heating. Use an oil bath for better temperature regulation.Localized overheating can lead to decomposition and tar formation.

Part 2: Reduction of 2-Aminopyridine-4-carbonitrile

The reduction of a nitrile to an aldehyde is a reliable and highly selective method. The use of a bulky reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the reaction to be stopped at the aldehyde stage after hydrolysis of the intermediate imine.

Experimental Workflow: Reduction Route

Start 2-Aminopyridine-4- carbonitrile Reduction Reduction with DIBAL-H (-78 °C) Start->Reduction Anhydrous Solvent (e.g., THF, Toluene) Workup Aqueous Workup (Hydrolysis of Imine) Reduction->Workup Monitor by TLC Purification Extraction & Purification Workup->Purification Product 2-Aminopyridine-4- carbaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Frequently Asked Questions & Troubleshooting: Reduction Route

Q1: My DIBAL-H reduction of 2-aminopyridine-4-carbonitrile is giving me a mixture of the desired aldehyde and the corresponding primary amine. How can I improve the selectivity for the aldehyde?

A1: The formation of the primary amine (2-amino-4-(aminomethyl)pyridine) is a result of over-reduction. This is a common issue if the reaction conditions are not strictly controlled.

  • Expertise & Experience: DIBAL-H is a powerful reducing agent, and its reactivity is highly temperature-dependent. At low temperatures (typically -78 °C, the temperature of a dry ice/acetone bath), the tetrahedral intermediate formed after the first hydride addition is stable. If the temperature is allowed to rise, a second hydride addition can occur, leading to the amine.[4]

  • Trustworthiness: The stoichiometry of DIBAL-H is also critical. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient to drive the reaction to completion without significant over-reduction.

  • Authoritative Grounding: The mechanism involves the formation of an aluminum-imine complex which is then hydrolyzed to the aldehyde during the aqueous workup.[5][6]

Troubleshooting Steps:

ParameterRecommendationRationale
Temperature Strictly maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H and for a short period thereafter.Low temperature is crucial to prevent the second hydride addition that leads to the amine.[7][8]
DIBAL-H Addition Add the DIBAL-H solution slowly and dropwise to the solution of the nitrile.This helps to control the exotherm of the reaction and maintain a low temperature.
Stoichiometry Carefully titrate your DIBAL-H solution before use to know its exact concentration and use only a slight excess (1.1-1.2 equivalents).An excess of the reducing agent will promote over-reduction.
Quenching Quench the reaction at low temperature by slowly adding a suitable quenching agent (e.g., methanol, ethyl acetate, or a saturated solution of Rochelle's salt).Quenching at low temperature ensures that any unreacted DIBAL-H is destroyed before the temperature rises, preventing further reduction during workup.

Q2: The yield of my desired aldehyde is low, and I am recovering a significant amount of unreacted starting material. What are the likely causes?

A2: Low conversion can be due to several factors, including inactive reagents, insufficient equivalents of the reducing agent, or procedural issues.

  • Expertise & Experience: DIBAL-H is sensitive to moisture and air. Improper handling or storage can lead to a decrease in its activity.

  • Trustworthiness: The solubility of the starting material in the reaction solvent at low temperatures can also be a factor. Ensure that your 2-aminopyridine-4-carbonitrile is fully dissolved before adding the DIBAL-H.

  • Authoritative Grounding: Anhydrous conditions are essential for this reaction to proceed efficiently. Any water present will consume the DIBAL-H.

Troubleshooting Steps:

ParameterRecommendationRationale
Reagent Quality Use a fresh bottle of DIBAL-H or titrate an older bottle to determine its active concentration.DIBAL-H can degrade over time, especially if not stored properly under an inert atmosphere.
Anhydrous Conditions Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.Water will react with and deactivate the DIBAL-H.
Solubility If solubility is an issue, consider using a co-solvent system or a different anhydrous solvent in which the starting material is more soluble at -78 °C (e.g., THF or toluene).The reaction can only occur if the starting material is in solution.
Reaction Time While keeping the temperature at -78 °C, allow the reaction to stir for a sufficient amount of time after the DIBAL-H addition (e.g., 1-2 hours) before quenching.This ensures that the reaction has gone to completion. Monitor by TLC if possible.

Q3: The workup of my DIBAL-H reaction is problematic, resulting in the formation of gelatinous aluminum salts that are difficult to filter. How can I improve the workup procedure?

A3: The formation of aluminum hydroxides during the aqueous workup is a well-known issue with aluminum-based reducing agents.

  • Expertise & Experience: A common and effective method to address this is the use of a Rochelle's salt (potassium sodium tartrate) solution during the workup. The tartrate ions chelate the aluminum salts, keeping them in solution and preventing the formation of a thick precipitate.

  • Trustworthiness: Another approach is the Fieser workup, which involves the sequential addition of water, a sodium hydroxide solution, and then more water in a specific ratio.

  • Authoritative Grounding: A detailed procedure often involves quenching with methanol, followed by the addition of an aqueous solution of Rochelle's salt and stirring until the mixture becomes biphasic and easy to separate.[7]

Recommended Workup Protocol:

  • Cool the reaction mixture to -78 °C.

  • Slowly add methanol to quench any excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for several hours or overnight. The mixture should become clear and biphasic.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Detailed Experimental Protocol: Reduction of 2-Aminopyridine-4-carbonitrile with DIBAL-H

Materials:

  • 2-Aminopyridine-4-carbonitrile

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Dry ice and acetone for a -78 °C bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-aminopyridine-4-carbonitrile (1.0 eq).

  • Add anhydrous toluene (or THF) to dissolve the starting material completely.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq, 1.0 M solution) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the mixture becomes clear and biphasic (this may take several hours or overnight).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • DIBAL-H Reduction - Organic Synthesis. Organic Chemistry Portal. [Link]

  • DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Nitrile to Aldehyde - Common Conditions. Organic Chemistry Portal. [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Journal of the Serbian Chemical Society. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Process for the production of pyridine aldehydes.
  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules. [Link]

  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]

  • Oxidation of methyl-pyridines.
  • This compound CAS NO.89640-61-9. YD Pharma. [Link]

  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules. [Link]

  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]

  • Synthesis method of 2-amino pyridine compounds.
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  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters. [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... ResearchGate. [Link]

  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. [Link]

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  • Electrochemical reductions of cyanopyridine bases.
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Technical Support Center: Reactions of 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyridine-4-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: this compound is a bifunctional molecule with a nucleophilic amino group and an electrophilic aldehyde. This duality in reactivity can lead to several common side reactions, primarily:

  • Self-Condensation/Polymerization: Under certain conditions, particularly in the presence of acid or base catalysts, the amino group of one molecule can react with the aldehyde of another, leading to the formation of imines, which can further react to form oligomers or polymers. This is a common issue with aminobenzaldehydes.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-aminopyridine-4-carboxylic acid), especially if the reaction is exposed to air for extended periods or in the presence of oxidizing agents.

  • Cannizzaro-type Reactions: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction where one molecule is oxidized to the carboxylic acid and another is reduced to the corresponding alcohol ( (2-aminopyridin-4-yl)methanol).

  • Side Reactions in Specific Named Reactions: In the context of specific synthetic transformations, other side products can arise. For example:

    • In reductive aminations , over-alkylation of the amine can occur.[1][2]

    • In Knoevenagel condensations , Michael addition of the nucleophile to the newly formed α,β-unsaturated system can be a competing pathway.

    • In Pictet-Spengler reactions , the formation of undesired regioisomers or byproducts from competing cyclization pathways can be observed.[3][4][5][6][7]

Q2: I am seeing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a dark, insoluble material is a strong indication of polymerization resulting from the self-condensation of this compound.

Causality: This occurs when the primary amino group of one molecule attacks the carbonyl carbon of another, forming an imine. This process can continue, leading to the formation of long-chain polymers. This is often accelerated by heat and the presence of acidic or basic catalysts.

Troubleshooting Protocol: Minimizing Polymerization

  • Control of Stoichiometry: Use the other reactant in a slight excess to ensure that the this compound is consumed quickly, minimizing the opportunity for self-reaction.

  • Order of Addition: Add the this compound slowly to a solution of the other reactant. This maintains a low concentration of the amino-aldehyde, disfavoring self-condensation.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can promote polymerization.

  • pH Control: If the reaction is catalyzed by acid or base, carefully optimize the amount of catalyst used. In some cases, a less reactive catalyst or a buffered system may be beneficial. For instance, in a Knoevenagel condensation, a weak base is preferable to a strong base which could induce self-condensation of the aldehyde.[8]

  • Solvent Choice: Use a solvent that readily dissolves all reactants to ensure a homogeneous reaction mixture. Poor solubility can lead to localized high concentrations and promote side reactions.

Q3: My reductive amination reaction is giving me a mixture of the desired secondary amine and a tertiary amine. How can I improve the selectivity?

A3: The formation of a tertiary amine is a common side product in reductive aminations and is due to the dialkylation of the primary amine.[1]

Causality: The desired secondary amine product is itself a nucleophile and can react with another molecule of this compound to form a new iminium ion, which is then reduced to the tertiary amine.

Troubleshooting Protocol: Improving Selectivity in Reductive Amination

ParameterRecommendationRationale
Stoichiometry Use a slight excess (up to 5 mol%) of the primary amine.[1]This increases the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.
Reducing Agent Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10][11]NaBH(OAc)₃ is selective for the reduction of iminium ions over aldehydes and ketones, allowing for a one-pot procedure where the imine is formed and reduced in situ.[9] This minimizes the time the aldehyde is present to react with the secondary amine product.
Order of Addition Add the reducing agent after the imine has had sufficient time to form.This is particularly important when using less selective reducing agents like sodium borohydride (NaBH₄).[10]
Temperature Maintain a low to moderate reaction temperature.Higher temperatures can accelerate the rate of the competing dialkylation reaction.
Q4: During a Knoevenagel condensation, I am observing a byproduct with a mass corresponding to the addition of my active methylene compound to the expected product. How can I avoid this?

A4: This byproduct is likely the result of a Michael addition, a common side reaction in Knoevenagel condensations.

Causality: The initial Knoevenagel condensation product is an α,β-unsaturated carbonyl compound. The active methylene compound, being a good nucleophile, can then undergo a conjugate addition (Michael addition) to this product.

Troubleshooting Workflow: Suppressing Michael Addition

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Potential Side Reaction A This compound C Imine Intermediate A->C F Polymerization A->F B β-Arylethylamine B->C D Iminium Ion C->D + H+ E Tetrahydro-β-carboline D->E Electrophilic Aromatic Substitution

Caption: Key steps in the Pictet-Spengler reaction.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

  • ResearchGate. Kinetic data of the thermal decomposition of 2-aminopyridine complexes. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • YD Pharma. This compound CAS NO.89640-61-9. [Link]

  • PubMed Central. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

  • NIH. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

  • NIH. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]

  • ResearchGate. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. [Link]

  • ResearchGate. Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. [Link]

  • PubMed. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

  • ResearchGate. Structural Diversity Attributed by Aza-Diels-Alder Reaction in Synthesis of Diverse Quinoline Scaffolds. [Link]

  • PubMed. Aminocatalytic asymmetric exo-Diels-Alder reaction with methiodide salts of Mannich bases and 2,4-dienals to construct chiral spirocycles. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • RSC Publishing. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. [Link]

  • PubMed. Aza Diels-Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. [Link]

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Technical Support Center: Purification of 2-Aminopyridine-4-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-aminopyridine-4-carbaldehyde and its structurally related derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science. However, their inherent chemical functionalities—a basic amino group and a reactive aldehyde—present unique challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to achieve high purity and yield.

Common Purification Challenges & Initial Diagnosis

This section addresses the most frequent issues encountered during the purification of this compound and its analogues. Understanding the root cause is the first step toward an effective solution.

Question: My crude product is a dark, intractable oil, and it streaks significantly on a standard silica TLC plate. What is happening?

Answer: This is a classic problem arising from the dual nature of your molecule. The streaking on a silica gel TLC plate is a strong indicator that the basic 2-amino group is interacting strongly with the acidic silica gel (SiO₂). This interaction is often non-specific and leads to poor separation and band broadening. The dark coloration and oily consistency suggest potential degradation or the presence of highly polar, polymeric impurities. The aldehyde functional group can be susceptible to oxidation, especially if the crude reaction mixture was exposed to air for extended periods at elevated temperatures.

Question: After column chromatography, my NMR spectrum shows that the aldehyde proton peak has diminished, and a new peak consistent with a carboxylic acid has appeared. Why?

Answer: This indicates that the aldehyde group has been oxidized to a carboxylic acid. This is a common side reaction, particularly if the silica gel used for chromatography is not perfectly neutral or if the solvents contain peroxides (e.g., older ethers). The slightly acidic nature of standard silica gel can sometimes catalyze this oxidation, especially in the presence of air.

Question: My yield after an aqueous workup is consistently low. Where is my compound going?

Answer: 2-Aminopyridine derivatives can exhibit moderate water solubility, especially under acidic or basic conditions where they can form salts.[1] During an aqueous workup, particularly if the pH is not carefully controlled, you can lose a significant portion of your product to the aqueous layer. Emulsion formation during extraction is another common cause of yield loss.

Troubleshooting Guide: From Problem to Solution

This guide provides direct answers and actionable protocols for specific experimental failures.

Column Chromatography Troubleshooting
Q: My compound is sticking to the top of the silica column and won't elute, even with highly polar solvents like 10% Methanol in DCM.

A: This is a severe case of the basic amine binding to the acidic silica gel. To overcome this, you must neutralize the acidic sites on the silica.

  • Immediate Solution: Add a small amount of a basic modifier to your eluent. Start with 0.5-1% triethylamine (Et₃N) or ammonia solution in your mobile phase. This will compete with your compound for the acidic sites on the silica, allowing it to elute properly.

  • Preventative Measure: Before loading your column, flush it with the eluent mixture containing the basic modifier. Alternatively, you can use deactivated or neutral silica gel for your purification.

Q: I've added triethylamine, and now my compound runs with the solvent front (Rf ≈ 1.0). How do I get separation?

A: The addition of the basic modifier has completely suppressed all polar interactions with the stationary phase. You now need to re-optimize your solvent system based primarily on polarity.

  • Action: Drastically reduce the polarity of your eluent. Switch from a dichloromethane/methanol system to a less polar system like ethyl acetate/hexanes. Start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase the polarity, always keeping the 1% triethylamine in the mixture.

Recrystallization Troubleshooting
Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.

  • Solution 1 (Slower Cooling): Ensure the solution cools as slowly as possible. A Dewar flask or insulated container can help. Drastic temperature changes favor oiling over crystallization.

  • Solution 2 (Solvent System): You may be using too good of a solvent. Try a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethanol, ethyl acetate) while hot. Then, slowly add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then allow it to cool slowly.

  • Solution 3 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, is the most effective method.

Q: My recrystallization was successful, but my recovery is only 20%. How can I improve this?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Action: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. After cooling and filtering the crystals, you can try to recover a second crop by concentrating the mother liquor (the remaining solution) by about half its volume and re-cooling. Be aware that the second crop may be less pure than the first.

Detailed Purification Protocols

These protocols are designed to be self-validating, with integrated checkpoints for monitoring purity.

Protocol 1: Flash Column Chromatography with a Basic Modifier

This is the most robust method for purifying this compound from a complex mixture of impurities.

  • TLC Analysis & Solvent Selection:

    • Prepare a stock solution of your crude product.

    • On a TLC plate, spot the crude material on three separate lanes.

    • Elute the lanes with different solvent systems based on ethyl acetate (EtOAc) and hexanes (Hex). Crucially, prepare your developing chambers with eluents that contain 1% triethylamine (Et₃N) .

    • Example systems to test: 20% EtOAc/Hex + 1% Et₃N, 40% EtOAc/Hex + 1% Et₃N, 60% EtOAc/Hex + 1% Et₃N.

    • The ideal system will give your desired product an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriate size flash chromatography column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hex + 1% Et₃N).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity starting solvent.

    • Collect fractions and monitor them by TLC (using the same eluent system).

    • If the product does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 20% EtOAc to 40% EtOAc, always maintaining the 1% Et₃N.

    • Spot every few fractions on a TLC plate to track the separation.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent and the triethylamine under reduced pressure. A final co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Protocol 2: Two-Solvent Recrystallization

This method is ideal for removing small amounts of impurities from a solid product that is already reasonably pure.

  • Solvent Selection: Identify a solvent pair: a "good" solvent in which your compound is soluble when hot but less soluble when cold (e.g., Ethanol, Isopropanol, Ethyl Acetate), and a "poor" solvent in which your compound is mostly insoluble (e.g., Hexanes, Heptane, Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears. Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Data & Visualization

Table 1: Recommended Starting Solvent Systems for Chromatography
Compound ClassStationary PhaseRecommended Eluent System (v/v)ModifierExpected Product Rf
This compoundSilica GelEthyl Acetate / Hexanes1% Triethylamine0.2 - 0.4
N-Alkyl-2-aminopyridine derivativesSilica GelEthyl Acetate / Hexanes0.5-1% Triethylamine0.3 - 0.6
Bromo-2-aminopyridine derivativesSilica GelDichloromethane / Methanol1% Triethylamine0.2 - 0.5
2-Aminopyridine-4-carboxylic acidReverse Phase C18Acetonitrile / Water0.1% Formic AcidVaries
Purification Workflow Diagram

This diagram outlines the decision-making process for selecting a purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid impurity_level Impurity Profile? (High/Low) is_solid->impurity_level Yes oily_product Product is an oil or highly impure solid is_solid->oily_product No recrystallize Recrystallization impurity_level->recrystallize Low Impurities column Flash Column Chromatography impurity_level->column High Impurities final_purity Purity Check (NMR, LCMS, MP) recrystallize->final_purity column->final_purity acid_base Acid-Base Extraction (Pre-purification) acid_base->column oily_product->acid_base

Caption: Decision workflow for purifying this compound.

Principle of Modified Column Chromatography

This diagram illustrates how a basic modifier helps in the purification process.

Column_Principle cluster_column Silica Column cluster_elution Mobile Phase Flow cluster_explanation Interaction without Modifier cluster_solution Interaction with Triethylamine (Et3N) Modifier silica silica interaction1 Basic Amine binds strongly to Acidic Si-OH. Product streaks or gets stuck. compound 2-Aminopyridine Derivative (Basic) Non-polar Impurity Oxidized Impurity (Acidic) compound:f0->silica Strong Binding (Problem) interaction2 Et3N (strong base) neutralizes Si-OH sites. 2-Aminopyridine interacts normally via polarity. Separation is achieved based on polarity.

Caption: Principle of using a basic modifier in silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store the purified this compound to prevent degradation? A1: The purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidation of the aldehyde. It should be kept in a refrigerator or freezer and protected from light.

Q2: What is the best way to confirm the purity of my final product? A2: A combination of techniques is ideal. ¹H NMR spectroscopy is excellent for confirming the structure and identifying any residual solvent or obvious impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) can provide a more sensitive purity assessment (e.g., >98%) and confirm the molecular weight. A sharp melting point is also a good indicator of high purity for solid compounds.

Q3: Can I use reverse-phase HPLC for purification? A3: Yes, reverse-phase HPLC is an excellent method for high-purity applications, especially on a smaller scale. You would typically use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to ensure sharp peaks by protonating the amino group.[2]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
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  • Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. (n.d.). This compound CAS NO.89640-61-9. Guidechem.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition.
  • BenchChem. (n.d.). Optimizing reaction conditions for creating 4-aminopyridine derivatives.
  • OSHA. (2006). Aminopyridines (2-, 3-, and 4-Aminopyridine). Occupational Safety and Health Administration.
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  • Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan.
  • French, F. A., et al. (1986). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Xin, X., et al. (2013). [5C + 1N] Annulation of 2,4-Pentadienenitriles with Hydroxylamine: A Synthetic Route to Multi-Substituted 2-Aminopyridines. Organic Letters.
  • Thermo Scientific Chemicals. (n.d.). 2-Aminopyridine-3-carboxaldehyde, 98%.
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  • Umofia, E., et al. (2020). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical and Pharmaceutical Sciences.
  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Funk, C. D., & Taylor, R. J. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters.
  • Quiroga, J., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals.

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Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational structures in medicinal chemistry, appearing in numerous clinically used drugs for their diverse biological activities.[1][2]

However, their synthesis, while often appearing straightforward, can be fraught with challenges leading to low yields, complex side-product formation, and purification difficulties. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic routes and improve your outcomes.

Troubleshooting Guide: Enhancing Reaction Yields and Purity

This section addresses specific, common issues encountered during the synthesis of imidazo[1,2-a]pyridines. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.

Core Issue: Low Yields or Reaction Failure

Question: My reaction is resulting in consistently low yields or failing to proceed entirely. What are the primary factors I should investigate?

Answer: Low yields are a frequent frustration, often stemming from a few key areas. A systematic approach to troubleshooting is essential.

  • Reagent Quality and Stoichiometry:

    • 2-Aminopyridine Reactivity: The electronic nature of your 2-aminopyridine substrate is critical. Electron-donating groups (EDGs) like methyl (-CH₃) can enhance the nucleophilicity of the pyridine nitrogen, facilitating the initial reaction steps. Conversely, electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro (-NO₂) decrease nucleophilicity and can slow the reaction, requiring more forcing conditions.[3] Ensure your starting materials are pure and dry, as impurities can inhibit catalysts or participate in side reactions.

    • Aldehyde and Ketone Stability: Aldehydes, especially aliphatic ones, can be prone to self-condensation or oxidation. Use freshly distilled or purified aldehydes. For reactions involving α-haloketones, these reagents can be lachrymatory and unstable; they should be handled with care and used promptly after synthesis or purification.[4]

  • Catalyst Selection and Activity:

    • Groebke-Blackburn-Bienaymé (GBB) Reaction: This powerful three-component reaction is highly dependent on the choice of acid catalyst.[1][5]

      • Lewis Acids: Scandium triflate (Sc(OTf)₃) is a highly effective catalyst for the GBB reaction.[4] Other Lewis acids like InCl₃, Yb(OTf)₃, and FeCl₃ have also been successfully employed.[6][7]

      • Brønsted Acids: Simpler acids like p-toluenesulfonic acid (p-TsOH), perchloric acid, and even acetic acid can effectively catalyze the reaction.[7][8] In some cases, ammonium chloride (NH₄Cl) offers a mild and green catalytic option.[1][9][10]

    • Copper-Catalyzed Reactions: Many modern syntheses utilize copper catalysts (e.g., CuI, CuSO₄) for coupling 2-aminopyridines with ketones, alkynes, or nitroolefins.[11][12] The oxidation state and ligands of the copper source are crucial. Ensure the catalyst is not deactivated and consider using it in combination with a co-catalyst or additive if specified in the literature protocol.[12]

  • Solvent and Temperature Effects:

    • Solvent Polarity and Nucleophilicity: The choice of solvent can dramatically influence reaction outcomes. In the GBB reaction, nucleophilic solvents like methanol can sometimes intercept the intermediate nitrilium ion, leading to byproducts.[4] Using less nucleophilic solvents like dichloromethane (DCM), toluene, or trifluoroethanol can mitigate this issue and improve yields.[4][13] For other reactions, solvents like DMF, ethanol, or even water are commonly used.[1][5]

    • Temperature Optimization: Many imidazo[1,2-a]pyridine syntheses require heating.[14] The historic Tschitschibabin reaction was performed at 150-200 °C.[6] While modern methods are often milder, if you observe low conversion, a systematic increase in temperature may be necessary. Conversely, high temperatures can sometimes promote side reactions, in which case lowering the temperature is advised. Some modern catalyst-free methods can proceed efficiently at a modest 60°C or even room temperature.[6][15]

Specific Challenge: Side Product Formation

Question: My reaction is messy, with significant side product formation. What are the likely culprits and how can I suppress them?

Answer: Side product formation is a common cause of both low yields and purification headaches. Identifying the source is the first step to a cleaner reaction.

  • Incomplete Cyclization in GBB Reactions:

    • Problem: The initial condensation between the 2-aminopyridine and the aldehyde forms a Schiff base (imine) intermediate. If the subsequent [4+1] cycloaddition with the isocyanide is slow, this imine can be a major isolated byproduct.[4][16][17]

    • Solution:

      • Order of Addition: While many GBB protocols are one-pot, pre-forming the imine by stirring the 2-aminopyridine and aldehyde together before adding the isocyanide and catalyst can sometimes lead to a cleaner reaction.

      • Dehydrating Agents: The formation of the imine intermediate releases water. Adding molecular sieves (e.g., 4 Å MS) can help drive the equilibrium towards the intermediate, promoting the subsequent cyclization.[18]

      • Catalyst Choice: Ensure your acid catalyst is potent enough to facilitate the final cyclization step. Iodine has been shown to be an effective and mild catalyst for this transformation, activating the imine for nucleophilic attack by the isocyanide.[16][17][19]

  • Competing Reaction Pathways:

    • Problem: In multicomponent reactions, the starting materials can potentially react in unintended sequences, leading to a mixture of products.[20] For instance, in copper-catalyzed reactions involving alkynes, dimerization of the alkyne can be a competing pathway.

    • Solution:

      • Temperature Control: Reaction temperature can significantly influence the rates of competing pathways. Experiment with running the reaction at a lower or higher temperature to favor the desired product formation.[20]

      • Concentration: Highly concentrated reaction mixtures can sometimes favor intermolecular side reactions. Try running the reaction at a lower concentration.

Method-Specific Troubleshooting: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: My GBB three-component reaction is underperforming. What specific parameters should I focus on for optimization?

Answer: The GBB reaction is a cornerstone for synthesizing 3-aminoimidazo[1,2-a]pyridines, but its success hinges on the careful balance of its components and conditions.[8][21]

GBB Optimization Parameters
ParameterRecommendationRationale & Causality
Catalyst Screen both Lewis (Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (p-TsOH, AcOH, NH₄Cl).[1][7][8]The catalyst activates the aldehyde and facilitates the formation of the key imine and nitrilium intermediates. The optimal catalyst often depends on the specific substrates.[16][17]
Solvent Start with a non-nucleophilic solvent like DCM or Toluene. If side reactions persist, consider trifluoroethanol.[4] For greener approaches, ethanol can be effective.[1][22]Nucleophilic solvents like methanol can compete with the intramolecular cyclization, forming solvent adducts and reducing the yield of the desired product.[4]
Temperature Begin at room temperature. If conversion is low, gradually increase the temperature or consider microwave irradiation.[9][22]While many GBB reactions work at ambient temperature, some less reactive substrates require thermal energy to overcome activation barriers. Microwave heating can dramatically reduce reaction times from hours to minutes.[9]
Equivalents Use a slight excess (1.1-1.2 eq.) of the aldehyde and isocyanide components.This can help drive the reaction to completion, especially if the 2-aminopyridine is the limiting reagent. However, large excesses can complicate purification.
GBB Troubleshooting Workflow

GBB_Troubleshooting start Low Yield in GBB Reaction reagent Check Reagent Purity (Aldehyde, Amine, Isocyanide) start->reagent catalyst Optimize Catalyst (Lewis vs. Brønsted Acid) reagent->catalyst Reagents OK solvent Change Solvent (e.g., from MeOH to DCM/Toluene) catalyst->solvent No Improvement success Improved Yield catalyst->success Yield Improves temp Adjust Temperature (RT -> Reflux or MW) solvent->temp No Improvement solvent->success Yield Improves temp->success Yield Improves

Caption: A decision-making workflow for troubleshooting low yields in the GBB reaction.

Purification Strategies

Question: I'm having difficulty purifying my final imidazo[1,2-a]pyridine product. What are some effective strategies?

Answer: Purification can be challenging due to the basic nature of the pyridine nitrogen and potential similarities in polarity between the product and side products.

  • Column Chromatography: This is the most common method.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. If your compound is highly polar, adding a small amount of methanol or a few drops of triethylamine (Et₃N) to the eluent system can help prevent streaking on the silica gel column.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective way to obtain pure material.

  • Acid-Base Extraction / Salt Formation: The basic pyridine nitrogen allows for selective extraction. You can dissolve the crude mixture in an organic solvent (like DCM or EtOAc) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the neutral product re-extracted into an organic solvent. This is also an effective way to remove non-basic impurities.[21]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the 2-aminopyridine ring affect reactivity? Substituents have a pronounced electronic effect. Electron-donating groups (e.g., -CH₃, -OCH₃) at the 3-, 4-, or 5-positions generally increase the nucleophilicity of the ring nitrogen, accelerating the initial condensation and cyclization steps, leading to good yields.[23] Conversely, electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) decrease nucleophilicity, often requiring harsher conditions (higher temperatures, longer reaction times) to achieve good conversion. A substituent at the 6-position can introduce steric hindrance, which may also slow the reaction.

Q2: What are the main advantages of using microwave irradiation? Microwave-assisted synthesis offers several key benefits:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[6][9][20]

  • Improved Yields: The rapid and uniform heating can minimize the formation of thermal decomposition products, leading to cleaner reactions and higher yields.[6][20]

  • Enhanced Efficiency: It facilitates rapid optimization of reaction conditions (temperature, time, catalyst loading).[22]

Q3: Are there "greener" synthetic approaches available? Yes, the field is increasingly moving towards more sustainable methods. Key developments include:

  • Catalyst- and Solvent-Free Reactions: The condensation of 2-aminopyridines with α-haloketones can often be performed neat (without solvent) by simply heating the reactants, which dramatically reduces waste.[6][15]

  • Use of Green Solvents: Water, ethanol, and glycerol are being explored as environmentally benign reaction media.[11][22][24] Reactions in water can be promoted by using surfactants to create micellar conditions.[1]

  • Benign Catalysts: Using non-toxic and readily available catalysts like molecular iodine or ammonium chloride aligns with the principles of green chemistry.[1][19]

Key Experimental Protocols

Protocol 1: General Procedure for GBB Three-Component Synthesis

This protocol is a representative example for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., methanol or DCM, approx. 0.2 M concentration).

  • Add the aldehyde (1.1 eq) and the isocyanide (1.1 eq) to the solution.

  • Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol% or NH₄Cl, 20 mol%).[1][9]

  • Stir the reaction at room temperature for 12-24 hours or heat to reflux as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.

Protocol 2: General Procedure for Condensation with an α-Haloketone

This protocol describes a common catalyst-free method.

  • In a vial or small flask, combine the 2-aminopyridine (1.0 eq) and the α-haloketone (e.g., α-bromoacetophenone) (1.0 eq).

  • Heat the neat mixture to 60-80°C with stirring.[6][15] The reaction mixture will typically melt and then solidify as the product forms.

  • Maintain the temperature for 1-3 hours, monitoring by TLC (dissolving a small aliquot in DCM or EtOAc).

  • After cooling to room temperature, dissolve the crude solid in a minimal amount of solvent (e.g., DCM).

  • Purify the product by recrystallization (e.g., from ethanol) or by silica gel column chromatography to remove any unreacted starting materials or side products.

Reaction Mechanism Overview: GBB Reaction

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nitrilium Ion Formation cluster_3 Step 3: Intramolecular Cyclization A 2-Aminopyridine + Aldehyde B Schiff Base (Imine) Intermediate A->B H⁺, -H₂O D Nitrilium Ion Intermediate B->D + Isocyanide (C) C Isocyanide E [4+1] Cycloaddition D->E 5-endo-dig F Final Product (Imidazo[1,2-a]pyridine) E->F Tautomerization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
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  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
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  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology.
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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central.
  • Optimization of the cyclization reaction conditions. a.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Optimization of the reaction conditions. a.
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC - PubMed Central.
  • Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Deriv
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ScienceDirect.
  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PMC - PubMed Central.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
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Technical Support Center: Troubleshooting Multicom-ponent Reactions with 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving 2-aminopyridine-4-carbaldehyde. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of these powerful synthetic tools. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve immediate experimental issues but also proactively design more robust and successful reactions.

Multicomponent reactions are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates significant portions of all starting materials.[1] This approach is celebrated for its high atom economy, reduced waste, and simplified procedures, making it a cornerstone of modern medicinal chemistry.[1] The 2-aminopyridine scaffold, in particular, is a privileged structure found in a wide array of pharmacologically active compounds.[2][3]

This guide is structured in a question-and-answer format to directly address the common challenges encountered when using this compound in MCRs.

Section 1: General Reaction Setup & Optimization

Question 1: My multicomponent reaction is not proceeding, or the yield is very low. What are the initial troubleshooting steps?

Low or no product formation is a common initial hurdle. A systematic approach to troubleshooting is crucial. The issue often lies in one of three areas: reactant quality, reaction conditions, or the underlying reaction mechanism.

Answer:

1. Verify Reactant Purity and Stability:

  • This compound Quality: This starting material can be susceptible to oxidation or side reactions. Ensure its purity by checking its physical appearance (should be a crystalline solid) and consider purification if it appears discolored. Its chemical properties can be found in databases like PubChem[4]. The aldehyde can also be synthesized through various reported methods.[5]

  • Solvent Purity: MCRs can be sensitive to moisture and other impurities in the solvent.[6] Always use dry, high-purity solvents. For reactions sensitive to water, consider using molecular sieves.

  • Other Reactants: The purity of all other components (e.g., isocyanides, β-ketoesters) is equally important.

2. Optimize Reaction Conditions:

The interplay of solvent, temperature, and catalyst is critical for the success of MCRs.[7]

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and even the reaction pathway.[7] While polar aprotic solvents like DMF are common for Ugi reactions, Hantzsch syntheses often utilize alcohols.[8] Some MCRs have even been successfully performed in water or under solvent-free conditions.[3][9] Experiment with a range of solvents to find the optimal medium for your specific reaction.

  • Temperature: While many MCRs proceed at room temperature, some may require heating to overcome activation energy barriers.[7] Conversely, exothermic reactions might require cooling to prevent side product formation. A good starting point is to run the reaction at room temperature and then screen higher and lower temperatures.

  • Catalyst: Many MCRs are catalyst-free.[3][10] However, for sluggish reactions, the introduction of a catalyst can be beneficial. Both acid and base catalysts are commonly employed. For instance, the Hantzsch reaction is often facilitated by an acid catalyst.[11] The choice of catalyst can be critical for directing the reaction towards the desired product.[7]

3. Consider the Reaction Order of Addition:

While MCRs are often "one-pot" reactions, the order in which reactants are added can sometimes influence the outcome. This is particularly true if certain intermediates are more prone to side reactions. For example, in the Ugi reaction, pre-formation of the imine from the aldehyde and amine before adding the isocyanide and carboxylic acid can sometimes improve yields.[12][13]

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

The formation of multiple products is a common challenge in MCRs due to the potential for various competing reaction pathways.[14]

Answer:

Improving selectivity requires a careful analysis of the potential side reactions and adjusting the reaction conditions to favor the desired pathway.

1. Understand Potential Side Reactions:

  • Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions.

  • Homopolymerization of Isocyanides: Isocyanides can polymerize, particularly in the presence of certain catalysts or impurities.

  • Alternative Cyclization Pathways: The complexity of MCRs can lead to the formation of various heterocyclic isomers.[15]

2. Strategic Optimization of Reaction Parameters:

  • Concentration: High concentrations of reactants often favor the desired multicomponent pathway over bimolecular side reactions.[12]

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one reactant may promote a specific side reaction.

  • Catalyst Choice: The nature of the catalyst can significantly influence the chemoselectivity and regioselectivity of the reaction.[7][14] For example, certain catalysts might favor one cyclization pathway over another.

3. Purification Challenges:

If side products are unavoidable, effective purification is key. Products derived from 2-aminopyridine can sometimes be challenging to purify due to their polarity. Cation-exchange chromatography can be a useful technique for removing excess 2-aminopyridine and other basic impurities.[16]

Section 2: Specific Multicomponent Reaction Troubleshooting

This section will delve into troubleshooting for specific, well-known MCRs where this compound is a viable component.

The Ugi Reaction

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative.[13]

Question 3: My Ugi reaction with this compound is giving a low yield. What specific factors should I investigate?

Answer:

Low yields in Ugi reactions can often be traced back to the stability of the intermediates and the reactivity of the components.

1. Imine Formation:

The formation of the imine from this compound and the amine component is a critical first step.[12][13]

  • Acid Catalysis: The formation of the imine can be acid-catalyzed.[17] However, strong acids can also lead to unwanted side reactions. A weak acid like acetic acid is often a good choice.

  • Water Removal: The formation of the imine releases a molecule of water.[12] In some cases, removing this water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the imine and improve the overall yield.

2. Isocyanide Reactivity:

The nucleophilicity of the isocyanide is a key factor. Sterically hindered or electronically deactivated isocyanides may react sluggishly.

3. Mumm Rearrangement:

The final step of the Ugi reaction is the irreversible Mumm rearrangement.[12] If this step is slow, it can be a rate-limiting factor.

Parameter Recommendation Rationale
Solvent Methanol, DMFPolar aprotic solvents generally work well for the Ugi reaction.[12]
Temperature Room Temperature to 50 °CThe reaction is often exothermic, but gentle heating may be required for less reactive substrates.[12]
Catalyst Acetic Acid (catalytic amount)Facilitates imine formation without promoting significant side reactions.[17]
Concentration 0.5 - 2.0 MHigh concentrations favor the desired multicomponent pathway.[12]

Experimental Protocol: General Procedure for an Ugi Reaction

  • To a solution of this compound (1.0 eq) in methanol (0.5 M) is added the primary amine (1.0 eq).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • The carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) are then added sequentially.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine.[9][18]

Question 4: In my Hantzsch synthesis using this compound, I am isolating the unoxidized dihydropyridine intermediate. How can I promote the final aromatization step?

Answer:

The initial product of the Hantzsch reaction is a 1,4-dihydropyridine (DHP), which often needs to be oxidized to the corresponding pyridine.[8][9]

1. Choice of Oxidizing Agent:

A variety of oxidizing agents can be used for the aromatization step. Common choices include:

  • Nitric acid[18]

  • Ferric chloride[9]

  • Manganese dioxide[9]

  • Potassium permanganate[9]

The choice of oxidant will depend on the functional groups present in your molecule.

2. "One-Pot" Aromatization:

In some cases, the oxidation can be performed in the same pot as the initial condensation reaction by including the oxidizing agent from the start.[9] This can simplify the workflow but may require more optimization.

3. Reaction Conditions for Oxidation:

The oxidation step may require elevated temperatures or longer reaction times.

Parameter Recommendation Rationale
Solvent Ethanol, Acetic AcidProtic solvents are commonly used for the Hantzsch synthesis.[8]
Nitrogen Source Ammonium acetate, AmmoniaProvides the nitrogen atom for the pyridine ring.[9]
Oxidizing Agent Nitric Acid, FeCl3, MnO2To drive the reaction to the final aromatic pyridine product.[9][18]
Temperature RefluxThe Hantzsch synthesis often requires heating.[8]

Experimental Protocol: General Procedure for a Hantzsch Pyridine Synthesis

  • A mixture of this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol is heated to reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After cooling to room temperature, the oxidizing agent (e.g., nitric acid, 1.2 eq) is added carefully.

  • The mixture is then heated again to reflux until the oxidation is complete (as monitored by TLC).

  • The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aldehyde 2-Aminopyridine- 4-carbaldehyde Condensation Condensation Aldehyde->Condensation Ketoester β-Ketoester (2 eq) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP Dihydropyridine Condensation->DHP Initial Product Oxidation Oxidation Pyridine Pyridine Oxidation->Pyridine Final Product DHP->Oxidation Aromatization Step

Caption: Workflow for the Hantzsch pyridine synthesis.

The Passerini Reaction

The Passerini three-component reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[19][20]

Question 5: My Passerini reaction with this compound is not working. What are some key considerations for this reaction?

Answer:

The Passerini reaction is sensitive to solvent polarity and reactant concentration.

1. Solvent Choice:

The Passerini reaction is generally favored in aprotic, non-polar solvents.[19][20] Protic solvents can interfere with the proposed cyclic transition state.[20]

2. Concentration:

High concentrations of the reactants are typically required to achieve good yields.[19][20]

3. Reactivity of Components:

  • Carboxylic Acid: The acidity of the carboxylic acid can influence the reaction rate. Stronger acids may lead to faster reactions.[21]

  • Isocyanide: As with the Ugi reaction, the reactivity of the isocyanide is important.

Mechanism of the Passerini Reaction

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Transition_State Cyclic Transition State Aldehyde->Transition_State Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Transition_State Isocyanide Isocyanide Isocyanide->Transition_State Adduct Intermediate Adduct Transition_State->Adduct Concerted Reaction Product α-Acyloxy Amide Adduct->Product Rearrangement

Caption: Simplified mechanism of the Passerini reaction.

Section 3: FAQs

Q: Can microwave irradiation be used to accelerate my multicomponent reactions?

A: Yes, microwave-assisted synthesis can be a very effective technique for accelerating MCRs, often leading to shorter reaction times and improved yields.[9][22] However, it is important to carefully optimize the reaction conditions, as the high temperatures can sometimes lead to decomposition or side reactions.

Q: Are there "green" or more environmentally friendly approaches to running these reactions?

A: Absolutely. The field of green chemistry has had a significant impact on MCRs. Many reactions can be run in greener solvents like water or ethanol, or even under solvent-free conditions.[3][23][24] The use of reusable catalysts is another important aspect of green MCRs.[25]

Q: How do I confirm the structure of my final product?

A: A combination of spectroscopic techniques is essential for structure elucidation. This typically includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

In some cases, single-crystal X-ray diffraction may be necessary for unambiguous structure determination.

References

  • Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. CiteDrive.
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available at: [Link]

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. (2021). Available at: [Link]

  • Learning from the Hantzsch synthesis. Journal of Chemical Education. (2000). Available at: [Link]

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  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. (2008). Available at: [Link]

  • Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. ResearchGate. (2018). Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. (2016). Available at: [Link]

  • Multicomponent synthesis of 2-aminopyridines 2a-l. ResearchGate. (2018). Available at: [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. (2016). Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. (1993). Available at: [Link]

  • Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers. (2021). Available at: [Link]

  • Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Refubium. (2007). Available at: [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central. (2021). Available at: [Link]

  • Troubleshooting table. ResearchGate. (2019). Available at: [Link]

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  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. NIH. (2023). Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. (2019). Available at: [Link]

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  • A short review on the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry. (2014). Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Multi-component synthesis and recent development on heterocyclic compounds: A research. ResearchGate. (2019). Available at: [Link]

  • Passerini Reaction. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. (2008). Available at: [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. (2017). Available at: [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate. Google Patents. (2003).
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  • Ugi reaction. Wikipedia. Available at: [Link]

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. NIH. (2010). Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central. (2016). Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. (2022). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • The 100 facets of the Passerini reaction. PubMed Central. (2021). Available at: [Link]

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Stability and degradation of 2-Aminopyridine-4-carbaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Aminopyridine-4-carbaldehyde (CAS No. 89640-61-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. This compound is a key building block in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its stability and reactivity are of paramount importance for successful and reproducible experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during its handling, storage, and application. Our goal is to empower you with the technical expertise to mitigate degradation and ensure the integrity of your research.

Stability and Degradation Profile

This compound, like many aromatic aldehydes and aminopyridines, is susceptible to degradation under various environmental and experimental conditions. The primary degradation pathways involve oxidation of the aldehyde group, reactions of the amino group, and potential photodecomposition.[3][4] Understanding these vulnerabilities is the first step toward preventing unwanted side reactions and ensuring the purity of the starting material.

Summary of Stability Under Various Conditions

The following table summarizes the known and predicted stability of this compound under common laboratory stress conditions. These insights are drawn from general knowledge of aromatic aldehydes, aminopyridines, and forced degradation studies.[5][6]

ConditionStabilityPotential Degradation ProductsMitigation Strategies
pH (Aqueous) Acidic (pH < 4): Moderate. Protonation of the pyridine nitrogen and amino group can occur, potentially increasing solubility but also susceptibility to hydrolysis.[7] Neutral (pH 6-8): Relatively stable for short periods. Alkaline (pH > 9): Unstable. Susceptible to base-catalyzed self-condensation (aldol-type reactions) and oxidation.2-Aminopyridine-4-carboxylic acid, aldol condensation products, polymeric materials.Use buffered solutions when possible. Avoid prolonged exposure to strongly acidic or basic conditions. If basic conditions are required, perform reactions at low temperatures and under an inert atmosphere.
Light (Photostability) UV Light: Unstable. The pyridine ring and aldehyde group are chromophores that can absorb UV radiation, leading to radical-mediated degradation.[8][9][10] Visible Light: More stable, but prolonged exposure should be avoided.Photodimerization products, oxidized species (e.g., carboxylic acid), and ring-opened byproducts like succinic acid.[8][10]Store the solid compound and solutions in amber vials or protect from light with aluminum foil.[11] Conduct experiments in a fume hood with the sash down to minimize light exposure.
Temperature (Thermal Stability) Refrigerated (2-8 °C): High stability. Recommended for long-term storage.[12] Room Temperature (20-25 °C): Moderate stability. Gradual degradation can occur over time, especially in the presence of air and moisture.[13] Elevated (> 40 °C): Unstable. Thermal decomposition can lead to the formation of various byproducts.[14][15]Oxidized impurities, polymeric materials, and products of decarbonylation at very high temperatures.[16]Store long-term under refrigeration.[12] For reactions, use the lowest effective temperature.
Atmosphere Inert (N₂ or Ar): High stability. An inert atmosphere protects against oxidation. Air (Oxygen): Unstable. The aldehyde group is prone to autoxidation to the corresponding carboxylic acid, a common degradation pathway for aldehydes.[4]2-Aminopyridine-4-carboxylic acid.Store the solid under an inert atmosphere.[11][17] For reactions, especially those at elevated temperatures or for extended periods, use degassed solvents and maintain an inert atmosphere.
Common Solvents Aprotic (e.g., THF, Dichloromethane, Acetonitrile): Generally stable. Protic (e.g., Methanol, Ethanol): Can be reactive, especially in the presence of acid or base catalysts, leading to the formation of acetals or hemiacetals.[18] Water: See pH section.Hemiacetals, acetals.For non-reactive applications, use dry aprotic solvents. If protic solvents are necessary, use them at low temperatures and for short durations.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Question 1: I am seeing a new, more polar spot on my TLC plate after leaving my solution of this compound on the bench for a few hours. What is it?

Answer: This is a classic sign of oxidation. The aldehyde group (-CHO) is susceptible to autoxidation in the presence of atmospheric oxygen, converting it to a carboxylic acid group (-COOH).[4] The resulting 2-Aminopyridine-4-carboxylic acid is significantly more polar than the starting aldehyde, causing it to have a lower Rf value on a normal-phase silica TLC plate.

  • Causality: Aldehyde autoxidation is a free-radical chain reaction that is often initiated by light, heat, or trace metal impurities.

  • Solution:

    • Work under an inert atmosphere: When preparing solutions for reactions that will run for an extended period, use solvents that have been degassed (e.g., by sparging with nitrogen or argon) and maintain the reaction vessel under a positive pressure of an inert gas.

    • Protect from light: Keep your flask wrapped in aluminum foil.[11]

    • Use fresh solutions: Prepare solutions of this compound immediately before use whenever possible.

Question 2: My reaction yield is consistently low when using this compound in a condensation reaction with a primary amine to form an imine. What could be the problem?

Answer: There are several potential reasons for low yields in imine formation with this substrate.

  • Purity of Starting Material: The aldehyde may have already partially degraded to the corresponding carboxylic acid, which will not participate in the imine formation reaction. It is recommended to check the purity of the this compound by NMR or HPLC before use.

  • Reaction Conditions:

    • Water Scavenging: Imine formation is a reversible reaction, with water as a byproduct. If water is not removed from the reaction mixture, the equilibrium will not favor product formation. Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • pH Control: While many imine formations are catalyzed by acid, the amino group on the pyridine ring can be protonated under strongly acidic conditions, deactivating it. A mildly acidic catalyst, such as acetic acid, is often optimal.[19]

  • Side Reactions: The amino group on the pyridine ring is also a nucleophile and could potentially participate in side reactions, either with the aldehyde (intermolecularly) or with other electrophiles in your reaction mixture.

Question 3: I observe significant discoloration (yellowing or browning) of the solid this compound upon storage. Is it still usable?

Answer: Discoloration is a strong indicator of degradation. While the compound is typically a colorless or light-yellow solid, the formation of colored impurities suggests polymerization or the formation of highly conjugated byproducts.[20]

  • Causality: This is often due to a combination of slow oxidation and exposure to light and moisture over time.[13]

  • Recommendation: It is highly recommended to assess the purity of the discolored material before use. A simple purity check via melting point, TLC, or NMR spectroscopy can save you from failed reactions. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For best results, always use material from a tightly sealed container that has been stored under the recommended conditions (refrigerated, dry, and protected from light).[11]

Question 4: How can I monitor the stability of this compound in my formulation or reaction mixture over time?

Answer: A stability-indicating analytical method is crucial for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

  • Methodology: A reverse-phase HPLC method can effectively separate the relatively nonpolar this compound from its more polar degradation products, such as 2-Aminopyridine-4-carboxylic acid. A C18 column is a good starting point.[21]

  • Forced Degradation: To validate that your HPLC method is "stability-indicating," you should perform a forced degradation study.[5][6][22] This involves intentionally degrading small samples of the compound under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) and then analyzing the resulting mixtures.[23] A successful method will show a decrease in the peak area of the parent compound and the appearance of new peaks for the degradation products, all of which should be well-resolved from the main peak.

Visualizing Degradation and Experimental Workflows

Key Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under common stress conditions.

G cluster_main This compound cluster_products Degradation Products A This compound (C₆H₆N₂O) B 2-Aminopyridine-4-carboxylic Acid (Oxidation) A->B O₂ / Air (Autoxidation) C Polymeric/Aldol Products (Base-catalyzed) A->C Strong Base (e.g., NaOH) pH > 9 D Photodegradation Products (Ring opening/dimerization) A->D UV Light E Acetal/Hemiacetal (Protic Solvent + Acid/Base) A->E R-OH (Alcohol) Catalyst

Caption: Major degradation pathways of this compound.

Experimental Workflow: Forced Degradation Study

This workflow outlines the steps for conducting a forced degradation study to develop a stability-indicating HPLC method.

G cluster_stress Apply Stress Conditions (Separate Aliquots) start Start: Pure this compound prep Prepare Stock Solution in Mobile Phase Diluent start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base Expose oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Expose thermal Thermal Stress (e.g., 80°C, Solid State) prep->thermal Expose photo Photolytic Stress (UV Lamp) prep->photo Expose analyze Analyze All Samples by HPLC (Including unstressed control) acid->analyze Neutralize/Dilute base->analyze Neutralize/Dilute oxid->analyze Neutralize/Dilute thermal->analyze Neutralize/Dilute photo->analyze Neutralize/Dilute evaluate Evaluate Data: - Peak Purity - Resolution of Degradants - Mass Balance analyze->evaluate finish End: Validated Stability- Indicating Method evaluate->finish

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for developing a stability-indicating method.

  • Instrumentation:

    • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Ammonium formate (analytical grade).

    • Water (HPLC grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.02 M Ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Column Temperature: 40 °C.[21]

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Analysis:

    • Inject the sample and monitor the chromatogram. The parent compound should be a sharp, well-defined peak. Degradation products will typically elute earlier (being more polar).

    • Assess peak purity using a PDA detector if available.

References

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available from: [Link]

  • [Biodegradation of pyridine under UV irradiation]. PubMed. Available from: [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available from: [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ACS Publications. Available from: [Link]

  • Biodegradation of pyridine under UV irradiation. ResearchGate. Available from: [Link]

  • Lipid-derived aldehyde degradation under thermal conditions. PubMed. Available from: [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOPscience. Available from: [Link]

  • MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. Available from: [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals. Available from: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available from: [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR. Available from: [Link]

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  • Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. MDPI. Available from: [Link]

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Technical Support Center: Navigating the Scale-Up of 2-Aminopyridine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and handling of 2-aminopyridine-4-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of reactions involving this critical pharmaceutical intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to overcome challenges and ensure a robust, safe, and efficient process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and handling of this compound, providing a foundational understanding for process development and scale-up.

Q1: What are the primary industrial-scale synthetic routes to this compound?

A1: The two most prevalent synthetic strategies for this compound on a larger scale are the Vilsmeier-Haack formylation of a suitable 2-aminopyridine precursor and the selective oxidation of 2-amino-4-methylpyridine. The choice between these routes often depends on factors such as raw material cost, process safety, and the desired purity profile of the final product.

Q2: What are the key safety concerns when handling reagents for the Vilsmeier-Haack reaction, particularly phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride (POCl₃) is a highly reactive and corrosive substance that requires stringent handling protocols. It reacts violently with water, alcohols, and amines, releasing toxic and corrosive fumes.[1][2] Key safety measures include:

  • Strict Moisture Control: All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a respirator, is mandatory.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Controlled Addition: POCl₃ should be added slowly and in a controlled manner to the reaction mixture, with efficient cooling to manage the exothermic reaction.[3]

Q3: How can the progress of the this compound synthesis be monitored effectively?

A3: Reaction monitoring is crucial for process control and optimization. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for tracking the consumption of starting materials and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessments of reaction progress.

Q4: What are the typical downstream applications of this compound in pharmaceutical synthesis?

A4: this compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for various transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, which are precursors to more complex heterocyclic systems.[4][5]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific challenges that may arise during the scale-up of this compound reactions.

A. Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[6][7] However, its scale-up presents unique challenges.

Problem 1: Low or Inconsistent Yields

  • Potential Cause 1: Incomplete Formation of the Vilsmeier Reagent. The reaction between DMF and POCl₃ is exothermic and requires careful temperature control. Insufficient cooling can lead to the degradation of the reagent.

    • Solution: Prepare the Vilsmeier reagent in situ at a low temperature (typically 0-5 °C) with efficient stirring before the dropwise addition of the 2-aminopyridine substrate.[3]

  • Potential Cause 2: Substrate Reactivity. The reactivity of the 2-aminopyridine substrate can be influenced by other substituents on the pyridine ring.

    • Solution: For less reactive substrates, a higher reaction temperature (e.g., 40-80 °C) after the initial addition may be necessary to drive the reaction to completion.[3]

  • Potential Cause 3: Inefficient Quench and Work-up. The hydrolysis of the intermediate iminium salt is a critical step. Improper pH control during work-up can lead to product degradation or incomplete hydrolysis.

    • Solution: Quench the reaction mixture by carefully adding it to a well-stirred mixture of ice and a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to maintain a basic pH and facilitate the hydrolysis of the iminium intermediate.

Problem 2: Thermal Runaway During Vilsmeier Reagent Formation or Reaction

  • Potential Cause: Exothermic Nature of the Reaction. The formation of the Vilsmeier reagent and its subsequent reaction with the substrate are highly exothermic. Poor heat dissipation on a larger scale can lead to a dangerous increase in temperature and pressure.

    • Solution 1: Controlled Dosing and Efficient Cooling. Implement a slow, controlled addition of POCl₃ to DMF, and subsequently the substrate to the Vilsmeier reagent, with a robust cooling system to maintain the desired reaction temperature.

    • Solution 2: Semi-batch or Continuous Flow Processing. For very large-scale production, consider a semi-batch process where one reactant is added portion-wise, or a continuous flow setup. Flow chemistry offers superior heat transfer and control, significantly mitigating the risk of thermal runaway.

    • Solution 3: Thermal Hazard Analysis. Conduct a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal profile of the reaction and establish safe operating limits.

Problem 3: Formation of Impurities and Difficult Purification

  • Potential Cause 1: Dimerization or Polymerization. Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), side reactions such as dimerization or polymerization of the product can occur.

    • Solution: Optimize the reaction temperature and time to maximize the formation of the desired product while minimizing byproducts. Monitor the reaction closely by HPLC to stop it at the optimal point.

  • Potential Cause 2: Incomplete Hydrolysis of the Iminium Intermediate. Residual iminium salt can complicate purification.

    • Solution: Ensure a thorough quench and work-up with careful pH control to completely hydrolyze the intermediate.

  • Potential Cause 3: Residual DMF and Phosphorus-Containing Byproducts. These can be challenging to remove during purification.

    • Solution: During work-up, perform multiple extractions with a suitable organic solvent. A subsequent wash of the combined organic layers with brine can help remove residual DMF. For the removal of phosphorus byproducts, an aqueous wash with a mild base can be effective.

B. Oxidation of 2-Amino-4-methylpyridine Route

The selective oxidation of the methyl group of 2-amino-4-methylpyridine to an aldehyde is an alternative synthetic route.

Problem 1: Over-oxidation to the Carboxylic Acid

  • Potential Cause: Non-selective Oxidizing Agent or Harsh Reaction Conditions. Strong oxidizing agents or elevated temperatures can lead to the formation of the corresponding carboxylic acid as a major byproduct.

    • Solution 1: Choice of Oxidizing Agent. Employ a milder and more selective oxidizing agent. Catalytic aerobic oxidation using systems like 2-azaadamantane N-oxyl (AZADO)/copper can offer high chemoselectivity for the desired aldehyde.[8]

    • Solution 2: Careful Control of Reaction Parameters. Optimize the reaction temperature, time, and stoichiometry of the oxidizing agent to favor the formation of the aldehyde.

Problem 2: Incomplete Conversion and Difficult Separation from Starting Material

  • Potential Cause: Insufficiently Active Oxidizing Agent or Deactivation of the Catalyst. The chosen oxidizing system may not be potent enough for complete conversion, or the catalyst may deactivate over time.

    • Solution: Screen different oxidizing agents and catalyst systems to find one that provides a good balance of reactivity and selectivity. Ensure the catalyst is of high quality and used under optimal conditions.

  • Potential Cause: Similar Polarity of Starting Material and Product. The starting material, 2-amino-4-methylpyridine, and the product, this compound, may have similar polarities, making chromatographic separation challenging on a large scale.

    • Solution: Crystallization. Develop a robust crystallization procedure to selectively isolate the product. This may involve screening various solvent systems and optimizing cooling profiles. A patent for the purification of 2-amino-4-methylpyridine suggests a method of salification and extraction which could potentially be adapted for the aldehyde product.[9]

C. General Purification and Handling

Problem: Product Instability During Purification and Storage

  • Potential Cause: Aldehyde Oxidation and Decomposition. Aldehydes, particularly those with electron-donating groups like an amino group, can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. They can also be sensitive to heat and light.

    • Solution 1: Inert Atmosphere. Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solution 2: Controlled Temperature and Light Protection. Store the product at low temperatures and protected from light to prevent degradation. Stability studies on similar aminopyridines have shown good stability when stored protected from light.[10]

  • Potential Cause: Formation of Aldol Condensation Products. In the presence of acidic or basic impurities, aldehydes can undergo self-condensation reactions.

    • Solution: Ensure the final product is free from acidic or basic residues from the work-up. Purification via crystallization can be effective in removing such impurities.

III. Experimental Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of 2-Aminopyridine (Illustrative Lab-Scale)
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2-aminopyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Table 1: Troubleshooting Vilsmeier-Haack Reaction Parameters
Issue Parameter to Adjust Recommended Action Rationale
Low YieldReagent StoichiometryIncrease POCl₃ to 1.5-2.0 equivalents.Ensures complete formation of the Vilsmeier reagent.
Reaction TemperatureFor unreactive substrates, increase temperature to 60-80 °C after initial addition.Provides sufficient energy to overcome the activation barrier.
Reaction TimeMonitor by HPLC and extend time as needed.Ensures the reaction proceeds to completion.
Impurity FormationTemperature ControlMaintain strict temperature control during reagent formation and reaction.Minimizes degradation of reagents and products.
Work-up pHEnsure the quench is sufficiently basic.Promotes complete hydrolysis of the iminium intermediate and prevents side reactions.

IV. Visualizations

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent 0-5 °C, Slow Addition POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 2-Aminopyridine Substrate->Reaction_Mixture Add to Vilsmeier Reagent Quench Quench (Ice/Base) Reaction_Mixture->Quench Heat as required Extraction Solvent Extraction Quench->Extraction Purification Crystallization / Chromatography Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-aminopyridine.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Temp_Control Verify Temperature Control During Reagent Formation Start->Check_Temp_Control Check_Reaction_Time Analyze Reaction Mixture by HPLC for Unreacted Starting Material Start->Check_Reaction_Time Check_Workup Review Work-up Procedure (pH, Extraction) Start->Check_Workup Reagent_Issue Reagents degraded or incorrect stoichiometry. Check_Reagents->Reagent_Issue Temp_Issue Vilsmeier reagent decomposed due to exotherm. Check_Temp_Control->Temp_Issue Time_Issue Reaction incomplete. Check_Reaction_Time->Time_Issue Workup_Issue Product loss or degradation during work-up. Check_Workup->Workup_Issue

Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

V. References

  • LANXESS. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • PCC Group. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Ivonin, S., Voloshchuk, V., Stepanova, D., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved from [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • SafeRack. (n.d.). Phosphorus Oxychloride (POCl3) Handling. Retrieved from [Link]

  • Bellrock. (n.d.). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?. Retrieved from [Link]

  • Books. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. Retrieved from

  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Retrieved from [Link]

  • International Journal of Scientific Research in Chemistry. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • International Journal of Innovative Research in Science and Engineering. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines. Retrieved from

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from

  • ACS Publications. (n.d.). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NASA. (n.d.). Detection and Prevention of Thermal Runaway in Li ion Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Retrieved from [Link]

  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation. Retrieved from [Link]

  • PubMed. (n.d.). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Retrieved from [Link]

  • Journal of Electrochemistry. (n.d.). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

  • PubMed. (n.d.). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (n.d.). Large-scale purification of antisense oligonucleotides by high-performance membrane adsorber chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines.. Retrieved from [Link]

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Minimizing byproduct formation in 2-Aminopyridine-4-carbaldehyde condensations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminopyridine-4-carbaldehyde Condensations

Welcome to the technical support guide for navigating the complexities of condensation reactions with this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with the in-depth, field-proven insights necessary to maximize your desired product yield while minimizing the formation of troublesome byproducts. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, ensuring a robust and reproducible methodology.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the condensation of this compound with nucleophilic partners. Each question is framed from the perspective of a researcher at the bench, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: "My reaction is stalled. TLC and NMR analysis show only unreacted starting materials. What are the primary reasons for this lack of reactivity?"

A1: Root Cause Analysis & Solutions

Failure to form the desired imine (Schiff base) product is almost always linked to suboptimal reaction conditions that fail to facilitate the key steps of the condensation mechanism: nucleophilic attack and subsequent dehydration.[1][2]

1. Incorrect pH Environment: This is the most frequent culprit. The reaction requires a delicate pH balance.[3][4]

  • The Problem: At a pH below ~4.5, the 2-aminopyridine (a weak base) becomes protonated to its non-nucleophilic ammonium salt.[5][6] Conversely, at a high pH (e.g., > 10), there is insufficient acid to protonate the carbonyl's oxygen, which is necessary to make the hydroxyl group of the intermediate carbinolamine a good leaving group (water).[4][7]

  • The Solution: The reaction rate is typically maximal in a pH range of 4.5-5.5.[3][8] This can be achieved by adding a catalytic amount of a weak acid.

    • Actionable Protocol: Add 0.1 to 0.5 equivalents of glacial acetic acid to your reaction mixture. For more sensitive substrates, p-toluenesulfonic acid (p-TsOH) can also be effective.[9] Monitor the pH of your reaction medium if possible.

2. Inefficient Water Removal: Imine formation is a reversible equilibrium reaction that produces one equivalent of water.[10][11]

  • The Problem: According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials.[10][12] Standard solvents like ethanol can contain residual water, and the reaction itself generates water.

  • The Solution: Actively remove water as it is formed.

    • Actionable Protocol:

      • For solvents that form an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically sequester the water.[12][13]

      • For water-miscible solvents (e.g., ethanol, acetonitrile), set up the reaction with a Soxhlet extractor filled with activated 3Å or 4Å molecular sieves.[14] This continuously passes the solvent over the drying agent, effectively removing water from the system.[14]

      • Alternatively, add a stoichiometric amount of a chemical dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ directly to the flask.

3. Insufficient Thermal Energy:

  • The Problem: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

  • The Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common and effective strategy.[15][16]

Below is a workflow to diagnose a stalled reaction.

G start Stalled Reaction: Starting Materials Recovered check_ph Is pH controlled? (e.g., with catalytic acid) start->check_ph add_acid Action: Add 0.1-0.5 eq. of Acetic Acid or p-TsOH. Aim for pH 4.5-5.5. check_ph->add_acid No check_h2o Is water being actively removed? check_ph->check_h2o Yes reassess Re-evaluate Reaction add_acid->reassess add_h2o_removal Action: Implement Dean-Stark, Molecular Sieves (Soxhlet), or a drying agent. check_h2o->add_h2o_removal No check_temp Is reaction heated? check_h2o->check_temp Yes add_h2o_removal->reassess add_heat Action: Increase temperature. Reflux in appropriate solvent. check_temp->add_heat No check_temp->reassess Yes add_heat->reassess G cluster_desired Desired Pathway (pH 4.5-5.5) cluster_byproduct Major Byproduct Pathway (Neutral/Basic pH) A This compound + Primary Amine (R-NH2) B Carbinolamine Intermediate A->B Nucleophilic Attack C Desired Imine Product (Schiff Base) B->C - H2O (Dehydration) D This compound (Molecule 1) E Enolate Intermediate D->E Deprotonation (Base) F Aldol Self-Condensation Product E->F Attacks another Aldehyde

Caption: Desired imine formation vs. aldehyde self-condensation.

Frequently Asked Questions (FAQs)

Q3: How do I choose the optimal solvent and temperature?

A3: The ideal solvent should dissolve your reactants but ideally have poor solubility for your final imine product at room temperature, allowing it to crystallize out and drive the equilibrium forward.

SolventTypical TemperatureWater Removal MethodPros & Cons
Ethanol Reflux (~78 °C)Molecular SievesPro: Good general solvency. [16]Con: Water is miscible; requires an active drying agent. [14]
Methanol Reflux (~65 °C)Molecular SievesPro: Similar to ethanol, lower boiling point. Con: Can sometimes form acetals as a side product.
Toluene Reflux (~111 °C)Dean-Stark TrapPro: Excellent for azeotropic water removal. [13]Con: Higher temperature may promote side reactions; poor solubility for some polar reactants.
Acetonitrile Reflux (~82 °C)Molecular SievesPro: Aprotic polar solvent, less reactive than alcohols. Con: Can be difficult to remove under vacuum.
Solvent-Free 50-100 °CN/A (Vacuum)Pro: "Green" approach, can be very fast. [15]Con: Only suitable if reactants are liquids or low-melting solids.

Recommendation: Start with refluxing ethanol using a Soxhlet extractor with activated molecular sieves. This provides a good balance of solvency, moderate temperature, and effective dehydration. [14] Q4: My imine product degrades during purification on a silica gel column. What should I do?

A4: This is a classic problem. Imines are susceptible to hydrolysis back to the aldehyde and amine, a reaction catalyzed by acid. [2][3]Standard silica gel is acidic and contains adsorbed water, creating a perfect environment for product degradation. [12]

  • Solution 1 (Recommended): Switch to a neutral stationary phase like neutral alumina for your column chromatography. This will prevent acid-catalyzed hydrolysis.

  • Solution 2: If you must use silica, you can neutralize it. Prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine or ammonia. This will deactivate the acidic sites.

  • Solution 3: Avoid chromatography altogether. Design the reaction so the product crystallizes upon completion or cooling. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane). [12][15]

General Experimental Protocol: Optimized Imine Synthesis

This protocol incorporates best practices to maximize yield and purity.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a Soxhlet extractor charged with freshly activated 4Å molecular sieves. Dry all glassware in an oven and assemble while hot under a stream of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve the primary amine partner (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Add glacial acetic acid (0.2 eq) to the amine solution and stir for 5 minutes.

  • Reactant Addition: Dissolve this compound (1.05 eq) in a minimum amount of anhydrous ethanol. Add this solution dropwise to the stirring amine/acid mixture at room temperature over 15-20 minutes. A slight excess of the aldehyde can help drive the reaction to completion if the amine is more valuable.

  • Reaction Execution: Heat the mixture to a gentle reflux. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • Once the limiting reagent is consumed, allow the mixture to cool to room temperature. Often, the pure product will crystallize from the solution.

    • If crystallization occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If no solid forms, concentrate the reaction mixture in vacuo. Purify the resulting crude material by recrystallization or chromatography on neutral alumina.

References

  • Allen, C. F. H. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
  • Chemistry LibreTexts. (2025, February 24). 19.
  • Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines.
  • Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution?
  • Sharma, U., et al. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.
  • Silva, V. L. M., et al. (n.d.). Optimization of the reaction conditions.
  • Various Authors. (2018, February 11).
  • Chemistry Steps. (n.d.).
  • Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Various Authors. (n.d.).
  • Lumen Learning. (n.d.). 21.4.
  • Various Authors. (n.d.). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?
  • Wang, H., et al. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
  • Various Authors. (n.d.). CuI promoted dehydrogenative amidion of aldehydes with aminopyridine.
  • ChemHelp ASAP. (2020, March 20).
  • BenchChem Technical Support Team. (2025, December).
  • Various Authors. (n.d.). Optimization of reaction conditions for the model reaction.
  • Various Authors. (n.d.). Optimization of the Condensation Reaction.
  • Various Authors. (n.d.). Optimization of reaction conditions.
  • Various Authors. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water.
  • BenchChem Technical Support Team. (n.d.).
  • Smith, K. J., et al. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.
  • Various Authors. (2025, May 14). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online.
  • Various Authors. (2012, October 6). Synthesis and Docking Studies of Schiff Bases Derived from 4-Aminopyridine.
  • Wikipedia. (n.d.).
  • Various Authors. (n.d.). Recent developments in the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry.
  • Various Authors. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO México.

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Technical Support Center: Catalyst Deactivation and Recovery in 2-Aminopyridine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst management in reactions involving 2-Aminopyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and recovery, ensuring the efficiency and reproducibility of your synthetic processes. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Introduction: The Challenge of Catalyst Stability

In the synthesis and functionalization of this compound, palladium-catalyzed cross-coupling reactions are frequently employed to form crucial carbon-carbon and carbon-heteroatom bonds. While indispensable, the catalysts in these reactions are susceptible to deactivation, leading to diminished yields, reduced reaction rates, and increased production costs. Understanding the mechanisms of deactivation is the first step toward effective mitigation and recovery.

The primary causes of catalyst deactivation can be broadly categorized into four main types: poisoning, coking or fouling, thermal degradation (sintering), and leaching of the active metal.[1][2] The presence of the pyridine nitrogen and the amino group in this compound can present specific challenges, as these basic functionalities can interact with and poison the catalyst's active sites.[3][4]

Part 1: Troubleshooting Guide for Catalyst Deactivation

This section provides a systematic approach to diagnosing and addressing catalyst deactivation during your reactions.

Issue 1: Gradual or Sudden Drop in Reaction Yield

A decline in product yield is one of the most common indicators of catalyst deactivation. The nature of this decline—be it gradual over several runs or a sudden drop—can provide clues to the underlying cause.

Initial Diagnostic Steps:

  • Verify Reagent Quality: Ensure the purity of this compound, coupling partners, and solvents. Impurities can act as catalyst poisons.

  • Review Reaction Conditions: Double-check temperature, pressure, and reaction time. Deviations from optimized parameters can affect catalyst performance.

  • Inert Atmosphere: Confirm that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidation and deactivation of palladium catalysts.

dot

cluster_troubleshooting Troubleshooting Workflow for Yield Decline Start Reaction Yield Declines Check_Reagents Verify Reagent Purity and Solvent Quality Start->Check_Reagents Check_Conditions Review Reaction Parameters (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Analyze_Catalyst Characterize Spent Catalyst (ICP, TEM, XPS) Check_Conditions->Analyze_Catalyst Poisoning Poisoning Detected? Analyze_Catalyst->Poisoning Sintering Sintering Observed? Poisoning->Sintering No Regen_Poison Implement Poison Removal Protocol (e.g., Acid/Base Wash) Poisoning->Regen_Poison Yes Coking Coking/Fouling Identified? Sintering->Coking No Regen_Sinter Optimize Reaction Temperature / Re-disperse Catalyst Sintering->Regen_Sinter Yes Leaching Metal Leaching Confirmed? Coking->Leaching No Regen_Coke Apply Coking Removal Procedure (e.g., Calcination) Coking->Regen_Coke Yes Regen_Leach Recover Leached Metal / Use Supported Catalyst Leaching->Regen_Leach Yes End Catalyst Activity Restored Leaching->End No, Other Issue Regen_Poison->End Regen_Sinter->End Regen_Coke->End Regen_Leach->End

Caption: A decision-making workflow for troubleshooting declining reaction yields.

Potential Causes and Corrective Actions:

Potential Cause Description Corrective Action
Catalyst Poisoning The pyridine nitrogen or amino group of this compound, or impurities in the reagents, can bind strongly to the active sites of the catalyst, rendering them inactive.[3][4]Purify all reagents and solvents. Consider using a scavenger resin to remove potential poisons. A change in the ligand on the palladium catalyst may also mitigate poisoning effects.
Coking/Fouling High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.[5][6] This is more common at elevated temperatures.Lowering the reaction temperature or reducing the concentration of reactants can help. For fouled catalysts, a solvent wash or calcination may be necessary for regeneration.
Sintering At high temperatures, small metal nanoparticles on a catalyst support can migrate and agglomerate into larger particles, reducing the active surface area.[7][8] This is an irreversible process.Operate at the lowest effective temperature. If sintering has occurred, the catalyst will likely need to be replaced or subjected to a redispersion process, if available.
Leaching The active metal (e.g., palladium) can dissolve from the solid support into the reaction mixture, leading to a loss of active catalyst.[9][10]Use a more robust catalyst support or ligands that strongly chelate the metal. Recovery of the leached metal from the reaction mixture can be achieved through precipitation or extraction.[11]

Part 2: Catalyst Recovery and Regeneration Protocols

Recovering and regenerating your catalyst can significantly reduce costs and improve the sustainability of your process.

Protocol 1: Simple Solvent Washing for Fouled Catalysts

This method is effective for removing organic residues (coking/fouling) that are soluble.

Step-by-Step Methodology:

  • Separate the Catalyst: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the catalyst with a solvent that is a good solvent for the expected organic residues but does not dissolve the catalyst. Toluene or tetrahydrofuran (THF) are often good starting points.

  • Polar Solvent Wash: Follow with a wash using a more polar solvent like ethanol or methanol to remove more polar impurities.

  • Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 60-80 °C) to remove residual solvent.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine the effectiveness of the washing procedure.

Protocol 2: Acidic Leaching for Palladium Recovery

This protocol is for recovering leached palladium from the reaction mixture or for stripping palladium from a spent catalyst for reprocessing.

Step-by-Step Methodology:

  • Concentrate the Reaction Mixture: After separating the product, concentrate the remaining solution.

  • Acidification and Oxidation: Treat the concentrate with a solution of hydrochloric acid and an oxidizing agent like ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂) to dissolve the palladium metal into a soluble PdCl₄²⁻ complex.[11][12] A typical condition could be 2.0 M HCl, 0.67 M FeCl₃ at 80°C for 90 minutes.[12]

  • Separation: The palladium can then be selectively adsorbed from the aqueous solution using an anion exchange resin.[11]

  • Elution and Reduction: The adsorbed palladium complex can be eluted and then reduced back to palladium metal using a suitable reducing agent.

dot

cluster_recovery Catalyst Regeneration and Recovery Workflow Start Spent Catalyst Fouling_Check Fouling/Coking Suspected? Start->Fouling_Check Leaching_Check Leaching Suspected? Fouling_Check->Leaching_Check No Solvent_Wash Solvent Washing Protocol Fouling_Check->Solvent_Wash Yes Calcination Thermal Treatment (Calcination) Leaching_Check->Calcination No (e.g., severe coking) Acid_Leach Acidic Leaching for Metal Recovery Leaching_Check->Acid_Leach Yes Activity_Test Test Regenerated Catalyst Activity Solvent_Wash->Activity_Test Calcination->Activity_Test Acid_Leach->Activity_Test Success Activity Restored Activity_Test->Success Successful Failure Deactivation Irreversible Activity_Test->Failure Unsuccessful

Caption: A workflow for selecting the appropriate catalyst regeneration or recovery method.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black and losing activity?

A color change to black, often accompanied by the formation of "palladium black," is a common sign of catalyst deactivation. This is typically due to the reduction of the active palladium species (e.g., Pd(II)) to inactive Pd(0) aggregates. This can be caused by:

  • Reductive processes in the reaction mixture that are not part of the desired catalytic cycle.

  • High temperatures that promote agglomeration of palladium nanoparticles.[7]

  • Ligand degradation , which can leave the palladium atoms unprotected and prone to aggregation.

To mitigate this, ensure your ligands are stable under the reaction conditions and operate at the lowest possible temperature.

Q2: Can the amino group in this compound poison the catalyst?

Yes, the lone pair of electrons on the nitrogen of the amino group, as well as the pyridine nitrogen, can act as a Lewis base and coordinate strongly to the palladium center.[3] This coordination can block the active sites required for the catalytic cycle, leading to catalyst poisoning.[4] To address this, you might consider:

  • Using a less sensitive catalyst system , for example, one with more sterically hindered ligands that disfavor coordination with the aminopyridine.

  • Protecting the amino group during the reaction, although this adds extra steps to your synthesis.

  • Increasing the catalyst loading , though this is a less economical solution.

Q3: What is the difference between homogeneous and heterogeneous catalyst deactivation in this context?

  • Homogeneous catalysts are soluble in the reaction medium. Their deactivation often involves precipitation of the metal (e.g., formation of palladium black) or degradation of the ligand. Recovery involves precipitating the metal and reprocessing it.

  • Heterogeneous catalysts are in a different phase from the reaction mixture (e.g., palladium on carbon). Deactivation mechanisms like coking, sintering, and poisoning are more prominent.[5] Recovery and regeneration are often more straightforward and can sometimes be done in-situ.[13]

Q4: How can I tell if my catalyst is sintering or just fouled?

Differentiating between sintering and fouling often requires characterization of the spent catalyst:

  • Transmission Electron Microscopy (TEM) can visualize the size and distribution of metal nanoparticles on the support. An increase in particle size compared to the fresh catalyst indicates sintering.[14]

  • Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits (coke) on the catalyst. A significant weight loss upon heating in air suggests fouling.[13]

  • X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the catalyst surface and the presence of poisons.

Q5: Are there any "greener" methods for catalyst regeneration?

Emerging regeneration techniques aim to be more environmentally friendly:

  • Supercritical fluid extraction (SFE) can use supercritical CO₂ to remove organic foulants without the need for organic solvents.[2]

  • Microwave-assisted regeneration can provide rapid and localized heating to burn off coke, potentially saving energy compared to conventional calcination.[2]

  • Plasma-assisted regeneration is another low-temperature method for removing carbon deposits.[2]

These advanced methods are becoming more accessible and offer sustainable alternatives to traditional regeneration processes.

References

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. Available at: [Link]

  • PROCESSES IN HETEROGENEOUS CATALYSIS. (n.d.). IUPAC. Available at: [Link]

  • Mechanistic Understanding and the Rational Design of Sinter-Resistant Heterogeneous Catalysts. (2017). ACS Catalysis. Available at: [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. Available at: [Link]

  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc.. Available at: [Link]

  • Heterogeneous catalysis. (n.d.). Wikipedia. Available at: [Link]

  • Sintering. (n.d.). Wikipedia. Available at: [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (n.d.). IntechOpen. Available at: [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Publications. Available at: [Link]

  • Sintering process and catalysis. (n.d.). ResearchGate. Available at: [Link]

  • Regeneration of palladium based catalyst for methane abatment. (2004). DCL Inc. Available at: [Link]

  • Regeneration of palladium hydrogenation catalyst. (1979). Google Patents.
  • Theoretical study of palladium leaching. (2012). Catalysis Science & Technology Blog. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Available at: [Link]

  • Palladium Leaching in Ammonia. (2017). 911Metallurgist. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH. Available at: [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). ResearchGate. Available at: [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (2017). Journal of the American Chemical Society. Available at: [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Available at: [Link]

  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (1948). Journal of the Chemical Society (Resumed). Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library. Available at: [Link]

  • Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Available at: [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. (n.d.). OUCI. Available at: [Link]

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. (n.d.). RSC Publishing. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PMC - NIH. Available at: [Link]

  • Deactivation of catalysts by coke formation in the presence of internal diffusional limitation. (n.d.). Industrial & Engineering Chemistry Fundamentals. Available at: [Link]

  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.). ResearchGate. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. Available at: [Link]

  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Coke Formation in Catalytic Cracking. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Available at: [Link]

  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (n.d.). ResearchGate. Available at: [Link]

  • Deactivation by Aging, Poisoning and Fouling. (2015). YouTube. Available at: [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances. Available at: [Link]

  • Catalyst recycling test. Reaction conditions: Pyridine-2-carboxaldehye... (n.d.). ResearchGate. Available at: [Link]

  • Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. (n.d.). ResearchGate. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]

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Refinement of work-up procedures for 2-Aminopyridine-4-carbaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminopyridine-4-carbaldehyde Products

A Guide from the Senior Application Scientist's Desk

Welcome to the technical support center for this compound and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, work-up, and purification of these valuable heterocyclic building blocks. As researchers and drug development professionals, we understand that seemingly minor issues in the lab can lead to significant delays. This resource consolidates field-proven insights and fundamental chemical principles to help you navigate these obstacles effectively.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific, hands-on problems in a direct question-and-answer format. We focus on the causality behind each issue and provide robust, validated solutions.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?

Potential Causes & Mechanistic Insights:

  • Product Instability: The 4-carbaldehyde group is susceptible to degradation, particularly under harsh conditions. For instance, related pyridine N-oxides with a 4-carbaldehyde substituent have been noted for their instability during certain reaction conditions, leading to degradation and reduction of the functional groups[1]. Elevated temperatures (generally above 50-60 °C for extended periods) can lead to decomposition or polymerization[2].

  • Incomplete Reaction: The starting materials may be less reactive than anticipated, or the reaction may not have reached completion. Multicomponent reactions, while efficient, often require careful optimization of temperature and time to maximize yield[3].

  • Loss During Work-up: 2-Aminopyridine derivatives can exhibit moderate water solubility, especially if the reaction mixture is acidic. During aqueous extraction, protonation of the basic pyridine nitrogen or the amino group can lead to partitioning into the aqueous phase.

  • Atmospheric Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially if the reaction or work-up is exposed to air for prolonged periods at elevated temperatures or under basic conditions.

Recommended Solutions & Protocols:

  • Optimize Reaction Conditions:

    • Temperature Control: For reactions involving 2-aminopyridines, optimal conversions are often achieved at moderate temperatures (e.g., 50 °C). Higher temperatures can cause gradual decomposition[2]. Monitor the reaction by TLC or LCMS to determine the point of maximum product formation before significant degradation occurs.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the aldehyde.

  • Refine the Work-up Procedure:

    • pH-Controlled Extraction: After quenching the reaction, carefully adjust the pH of the aqueous layer. To extract your product into an organic solvent (like DCM or EtOAc), the solution should be made basic (pH 8-9) with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[4][5][6]. This ensures the amino and pyridine nitrogens are deprotonated, maximizing organic solubility. Avoid strong bases like NaOH if your product is base-sensitive.

    • Salting Out: If you suspect product loss to the aqueous layer, saturate the aqueous phase with brine (a saturated NaCl solution) before extraction. This decreases the polarity of the aqueous layer and can significantly improve the partitioning of your product into the organic phase.

Q2: After removing the solvent, my product is a dark, intractable oil instead of a solid. How do I isolate a pure, solid compound?

Potential Causes & Mechanistic Insights:

  • Persistent Impurities: The most common cause of "oiling out" is the presence of impurities that create a eutectic mixture, depressing the melting point of the final product. These can include unreacted starting materials, solvent residues (e.g., DMSO, DMF), or side-products.

  • Product Hydration/Solvation: The compound may have a strong affinity for residual water or solvent, preventing crystallization. Pyridine itself is known to be hygroscopic[7].

  • Inherent Physical Properties: Some highly substituted 2-aminopyridine derivatives are intrinsically low-melting solids or oils at room temperature.

Recommended Solutions & Protocols:

  • Thorough Solvent Removal: Ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., 30-40 °C), for several hours. For high-boiling solvents like DMSO or DMF, an aqueous work-up is essential for their removal[2].

  • Trituration Protocol: This is the most effective first step for inducing crystallization from an oil.

    • Step 1: Add a small volume of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both).

    • Step 2: Vigorously scratch the inside of the flask with a glass rod or stir the mixture rapidly. This provides energy for nucleation.

    • Step 3: Often, the oil will slowly convert into a solid precipitate or powder.

    • Step 4: Isolate the solid by filtration and wash with a small amount of the cold trituration solvent.

  • Salt Formation for Purification: If trituration fails, converting the basic product to a crystalline salt can facilitate purification.

    • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

    • Add a solution of an acid like oxalic acid or HCl in ether/isopropanol dropwise. Crystalline oxalate or hydrochloride salts of pyridines are often easily isolated[7].

    • The purified salt can then be neutralized with a base to regenerate the free-base product if required.

This diagram outlines a decision-making process for isolating a solid product from a crude oil.

G start Crude Product is an Oil step1 Dry under High Vacuum (40°C, 4-12h) start->step1 check1 Is it still an oil? step1->check1 step2 Triturate with Hexanes/Diethyl Ether check1->step2 Yes success Isolate Pure Solid check1->success No (Solidified) check2 Did a solid form? step2->check2 step3 Purify by Column Chromatography check2->step3 No check2->success Yes check3 Is it pure but still an oil? step3->check3 step4 Attempt Salt Formation (e.g., HCl, Oxalate) check3->step4 Yes check3->success No (Solidified) step4->success Crystalline Salt Forms fail Product may be intrinsically an oil step4->fail No Salt Forms

Caption: Decision workflow for isolating a solid product.

Q3: My purified product is contaminated with a persistent impurity. How can I identify and remove it?

Potential Causes & Mechanistic Insights:

  • Starting Material Carryover: The most common impurity. The basicity of 2-aminopyridine starting materials is similar to many products, making separation by standard extraction difficult.

  • Side-Products: Reactions involving aldehydes can generate Schiff base intermediates or condensation products[8][9]. The amino group can also participate in side reactions.

  • Oxidized Product: The presence of 2-amino-isonicotinic acid due to aldehyde oxidation. This acidic impurity is easily removed with a basic wash.

  • Positional Isomers: Depending on the synthesis, isomers may form that have very similar polarities to the desired product.

This diagram illustrates common pathways leading to impurities in the synthesis of this compound derivatives.

G SM Starting Materials (e.g., 2-aminopyridine, aldehyde) Product Desired Product (this compound deriv.) SM->Product Main Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity3 Side Product (e.g., Condensation) SM->Impurity3 Side Reaction Impurity2 Oxidized Product (Carboxylic Acid) Product->Impurity2 Air Oxidation

Caption: Common impurity formation pathways.

Recommended Solutions & Protocols:

  • Optimized Column Chromatography:

    • Principle: This is the most versatile purification method. For aminopyridines, which are basic, standard silica gel (which is acidic) can cause significant peak tailing and poor separation.

    • Protocol:

      • Deactivate Silica: Prepare your column slurry using the non-polar component of your eluent system (e.g., hexanes) containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica gel.

      • Eluent System: Use a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The addition of 0.5% Et₃N to the mobile phase throughout the run is crucial for obtaining sharp peaks and good separation[2].

      • Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") rather than dissolving it in a strong solvent. This leads to better separation.

  • Acid-Base Extraction:

    • To remove the oxidized carboxylic acid impurity , dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of NaHCO₃. The acidic impurity will be deprotonated and move to the aqueous layer, while your basic product remains in the organic phase.

    • To remove non-basic impurities , dissolve the crude material in an organic solvent and wash with dilute aqueous HCl (e.g., 1M). Your basic aminopyridine product will become a salt and move to the aqueous layer. The non-basic impurities remain in the organic phase. You can then basify the aqueous layer and re-extract your pure product.

  • Recrystallization:

    • Principle: This technique provides the highest purity for solid materials. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains soluble at all temperatures.

    • Solvent Selection Table:

SolventBoiling Point (°C)PolarityNotes
Ethanol78HighGood for many polar compounds.
Isopropanol82HighSimilar to ethanol, less volatile.
Ethyl Acetate77MediumExcellent general-purpose solvent.
Toluene111LowGood for less polar compounds.
Heptane/Hexane98 / 69Very LowOften used as the "anti-solvent" in a solvent pair.

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: Due to the potential for aldehyde oxidation and general sensitivity, it should be stored under refrigeration in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen)[10]. Protecting it from light is also recommended.

Q: What is the best analytical technique to monitor my reaction? A: Thin Layer Chromatography (TLC) is excellent for real-time monitoring. For more precise analysis of purity and identity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. For HPLC analysis of pyridine compounds, mixed-mode columns can provide excellent separation without the need for ion-pairing reagents[11]. For NMR, the aldehyde proton typically appears as a singlet around δ 9-10 ppm, and the amino protons can be broad.

Q: Can I use water as a solvent for reactions with 2-aminopyridines? A: Yes, in some cases, water can be an effective and green solvent for multicomponent reactions involving 2-aminopyridines, sometimes even eliminating the need for a catalyst[12]. However, product isolation will require extraction into an organic solvent.

Q: The amino protons in my ¹H NMR spectrum are very broad or don't integrate correctly. Is something wrong? A: This is usually normal. The protons on the -NH₂ group can undergo chemical exchange with trace amounts of water or other exchangeable protons, leading to peak broadening. They also participate in hydrogen bonding. To confirm their presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the -NH₂ peak should disappear.

References

  • Lee, C. F., et al. (2000). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 283(1), 87-93.
  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 25-34.
  • LookChem. (n.d.).
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
  • OSHA. (2006). Aminopyridine (2-, 3-, and 4-Aminopyridine) PV2143. U.S. Department of Labor.
  • LookChem. (n.d.). This compound CAS NO.89640-61-9.
  • Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 123-130. [Link]

  • Dardonville, C. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3326.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • S. Sudhahar, et al. (2018). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
  • Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Archives of Biochemistry and Biophysics, 162(2), 549-555.
  • Google Patents. (1966). Process for the production of pyridine aldehydes.
  • Ryabukhin, S. V., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(2), M1061.
  • Piou, T., et al. (2017). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic letters, 19(5), 1152–1155.
  • Volpi, G., et al. (2018). Natural aldehyde extraction and their use to obtain new fluorescent imidazo[1,5-a]pyridine derivatives. Rendiconti Lincei.
  • Adib, M., et al. (2012). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Synthetic Communications, 42(15), 2246-2254. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Umofia, E., et al. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(8), 20-23.
  • Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
  • Google Patents. (2010). Preparation method of 2-pyridine carboxaldehyde.

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Technical Support Center: Overcoming Reactivity Challenges with 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Aminopyridine-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering reactivity issues with this versatile but sometimes challenging substrate. Here, we provide in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you navigate your synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit low reactivity in condensation reactions compared to other aromatic aldehydes like benzaldehyde?

A1: The reduced reactivity of this compound stems from the electronic properties of the substituted pyridine ring. The primary contributing factors are:

  • Electron-Donating Amino Group: The amino group (-NH₂) at the 2-position is a powerful electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, including the carbon atom of the aldehyde group.

  • Carbonyl Deactivation: This increased electron density on the aldehyde's carbon makes it less electrophilic. In reactions that rely on nucleophilic attack at the carbonyl carbon (like Knoevenagel condensations, Schiff base formation, and reductive aminations), a less electrophilic center results in a slower reaction rate and lower conversion.[1]

  • Intramolecular Hydrogen Bonding: The proximity of the amino and aldehyde groups can allow for intramolecular hydrogen bonding, which can also stabilize the starting material and increase the activation energy required for the reaction to proceed.

The diagram below illustrates the resonance effect that deactivates the aldehyde.

Caption: Resonance delocalization in this compound.

Q2: In which specific reactions is this low reactivity most commonly observed?

A2: The low reactivity is most pronounced in reactions requiring nucleophilic attack on the aldehyde, including:

  • Knoevenagel Condensation: Reaction with active methylene compounds is often sluggish.

  • Schiff Base (Imine) Formation: Condensation with primary amines can be slow and may not go to completion under standard conditions.

  • Reductive Amination: This two-step, one-pot reaction is highly dependent on efficient imine formation, which is often the rate-limiting step.[2]

  • Wittig Reaction: The less electrophilic aldehyde reacts slowly with phosphorus ylides.

Part 2: Troubleshooting Guides by Reaction Type

This section provides structured troubleshooting advice for common reactions.

Guide 1: Knoevenagel Condensation

Problem: Low to no yield of the desired α,β-unsaturated product when reacting this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

Root Cause Analysis: The reaction is hampered by the electronically deactivated aldehyde, which is a poor electrophile. Additionally, standard weak base catalysts (like piperidine or pyridine) may not be sufficient to promote the reaction efficiently.[3][4]

Caption: Decision workflow for troubleshooting Knoevenagel condensations.

StrategyCatalyst/ReagentConditionsRationale & Key Considerations
A: Enhance Catalysis Lewis Acids (e.g., TiCl₄, ZnCl₂)Stoichiometric or catalytic amounts in an aprotic solvent like DCM or THF.Lewis acids coordinate to the aldehyde's oxygen, increasing its electrophilicity. Must be handled under inert conditions. TiCl₄ is particularly effective but harsh.[5]
Stronger Organic BasesDBU, TBDCan be more effective than piperidine for deprotonating the active methylene compound.
Solvent-Free/MWCatalyst-free or with a solid catalyst (e.g., MgO, Al₂O₃)Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[4][6]
B: Drive Equilibrium Dean-Stark ApparatusReflux in toluene or xylene.Physically removes water, the reaction byproduct, driving the equilibrium toward the product. This is a classic and highly effective method.[7]
Dehydrating AgentsAnhydrous MgSO₄, Molecular Sieves (3Å or 4Å)Sequester water in situ. Useful for reactions that are sensitive to high temperatures.

Optimized Protocol: Microwave-Assisted Knoevenagel Condensation

  • Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of basic alumina (Al₂O₃, ~50 mg).

  • Solvent: Add a minimal amount of a high-boiling polar solvent like ethanol or DMF (2-3 mL) to create a slurry. For a truly solvent-free reaction, omit the solvent and mix the solids thoroughly.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120-140 °C for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate or DCM. Filter to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Guide 2: Schiff Base Formation & Reductive Amination

Problem: Incomplete conversion to the imine (Schiff base), leading to low yields in subsequent reductive amination steps. The starting aldehyde and amine are often recovered.

Root Cause Analysis: The formation of an imine is a reversible equilibrium reaction. The deactivated aldehyde slows the forward reaction, making it difficult to drive the reaction to completion. Effective water removal is critical.[7][8] For reductive amination, the choice of reducing agent is also crucial to avoid premature reduction of the starting aldehyde.[5][9]

Caption: Decision workflow for Schiff Base and Reductive Amination issues.

StrategyReagent/ConditionRationale & Key Considerations
A: Promote Imine Formation Catalytic Acetic Acid (AcOH)A small amount of acid (0.1 eq) protonates the aldehyde's carbonyl, increasing its electrophilicity and catalyzing the reaction.[7]
Water RemovalMolecular Sieves (3Å), Anhydrous MgSO₄, or Dean-Stark trap
B: Optimize Reduction Step Sodium triacetoxyborohydride (NaBH(OAc)₃)This is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not significantly reduce the aldehyde, allowing it to selectively reduce the imine as it forms.[5][9]
Sodium cyanoborohydride (NaBH₃CN)Another mild reducing agent, but it is highly toxic and should be handled with extreme care.[2][5]
Sodium borohydride (NaBH₄)A stronger, less expensive reducing agent. It can reduce the starting aldehyde. To use it successfully, the imine must be pre-formed completely before the NaBH₄ is added, often at a lower temperature (0 °C).[5][10]

Optimized Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

  • Imine Formation: To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (DCE) or THF (10 mL), add the primary or secondary amine (1.1 mmol).

  • Catalysis (Optional but Recommended): Add glacial acetic acid (0.1 mmol). Stir the mixture at room temperature for 1-2 hours. Monitor imine formation via TLC or ¹H NMR if possible.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours, monitoring by TLC until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the layers and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amine product via column chromatography or acid-base extraction.[9]

Part 3: Advanced Strategies

When conventional methods fail to provide satisfactory results, consider these advanced approaches.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave heating offers rapid, uniform, and efficient energy transfer, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[11][12][13] It is particularly effective for sluggish reactions involving polar intermediates, as is common with pyridine derivatives.

  • Application: Nearly all condensation reactions discussed (Knoevenagel, Schiff base, multicomponent reactions) can be accelerated using microwave irradiation.[14][15]

  • General Conditions: Reactions are typically run in sealed vessels at temperatures between 100-160 °C for 5-30 minutes.

  • Solvents: High-boiling polar solvents like DMF, NMP, or PEG-400 are excellent choices for microwave synthesis.[15]

References

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]

  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? ResearchGate. Available at: [Link]

  • Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reductive amination difficulties - poor conversion. Reddit r/Chempros. Available at: [Link]

  • Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

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  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/chemistry. Available at: [Link]

  • Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry. Available at: [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. Available at: [Link]

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  • Synthesis method of 2-amino pyridine compounds.Google Patents.
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Navigating the Reactive Landscape of 2-Aminopyridine-4-carbaldehyde: A Guide to Enhancing Reaction Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Aminopyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging bifunctional molecule. The inherent reactivity of both the 2-amino group and the 4-carbaldehyde moiety presents unique opportunities for molecular diversification, but it also poses significant challenges in achieving chemoselectivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the selectivity of your reactions and achieve your desired synthetic outcomes.

Understanding the Challenge: A Tale of Two Functional Groups

This compound possesses two nucleophilic and electrophilic centers, respectively, which can lead to a variety of reaction pathways. The primary challenge lies in selectively targeting one functional group while leaving the other intact. The electron-donating nature of the 2-amino group can influence the reactivity of the pyridine ring and the aldehyde, while the electron-withdrawing nature of the 4-carbaldehyde group can affect the nucleophilicity of the amino group. Understanding this electronic interplay is crucial for designing selective transformations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with this compound.

Q1: I am trying to perform a reaction with the aldehyde, but I am observing significant side reactions involving the amino group. How can I prevent this?

A1: This is a classic chemoselectivity problem. The nucleophilic 2-amino group can compete with your intended nucleophile or react with reagents meant for the aldehyde. To circumvent this, you have two primary strategies:

  • Protection of the Amino Group: The most robust method is to temporarily "mask" the amino group with a protecting group. This will prevent it from participating in the reaction.

  • Reaction Condition Optimization: In some cases, careful selection of reagents and reaction conditions can favor the reaction at the aldehyde center.

Q2: What are the best protecting groups for the 2-amino group in this compound?

A2: The choice of protecting group is critical and depends on the downstream reaction conditions you plan to employ. An ideal protecting group should be easy to install, stable under your desired reaction conditions, and readily removable without affecting the rest of the molecule. This concept is known as an orthogonal protection strategy .[1] For the 2-amino group of this molecule, common protecting groups include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group, stable to a variety of reaction conditions but easily removed with acid (e.g., trifluoroacetic acid).

  • Acetyl (Ac): An acetyl group can be introduced using acetic anhydride. It is stable to many conditions but can be removed under basic or acidic hydrolysis. N-acetylation of aminopyridines has been shown to be a viable strategy.[2]

Q3: I want to selectively react with the amino group. What are the key considerations?

A3: To selectively target the 2-amino group, you should choose reagents that are specific for amines and employ conditions that do not favor aldehyde chemistry. For instance, acylation with an acid chloride or anhydride under basic conditions will preferentially occur at the amino group. The key is to avoid conditions that could lead to side reactions with the aldehyde, such as strong acids that might catalyze polymerization or condensation reactions.

Q4: My Knoevenagel condensation with this compound is giving low yields. What could be the problem?

A4: Low yields in Knoevenagel condensations are often due to several factors.[3] The basic catalyst used in the Knoevenagel reaction can potentially react with the acidic protons of the amino group or catalyze self-condensation of the aldehyde. To troubleshoot this:

  • Catalyst Choice: Use a mild base catalyst like piperidine or pyridine to minimize side reactions.[4][5]

  • Reaction Conditions: Running the reaction at room temperature or with gentle heating can improve selectivity. Removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, can also drive the equilibrium towards the product.[3]

  • Protect the Amino Group: If optimization of conditions fails, protecting the amino group as described in Q2 is the most reliable solution.

Troubleshooting Guides: Navigating Specific Reactions

This section provides detailed troubleshooting for common reactions involving this compound, complete with step-by-step protocols and visual aids.

Guide 1: Selective Aldehyde Functionalization via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation at the aldehyde position.[4] However, the presence of the 2-amino group can lead to undesired side reactions.

Common Issues & Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product - Self-condensation of the aldehyde. - Michael addition of the active methylene compound to the product. - Catalyst deactivation by the amino group.- Use a weak base catalyst (e.g., piperidine, pyridine). - Optimize reactant stoichiometry (slight excess of the aldehyde may help). - Protect the amino group with a Boc or Acetyl group. - Monitor the reaction closely by TLC to avoid prolonged reaction times.[3]
Formation of a Complex Mixture of Products - Lack of chemoselectivity. - Polymerization under harsh conditions.- Employ milder reaction conditions (lower temperature). - Consider a solvent that favors the desired reaction pathway.[3] - The most reliable solution is to use a protecting group strategy for the amino group.
Reaction Stalls - Insufficient catalyst. - Water accumulation inhibiting the reaction.- Add a fresh portion of the catalyst. - Use a Dean-Stark trap to remove water azeotropically if the solvent is suitable (e.g., toluene).[3]

Experimental Protocol: Knoevenagel Condensation with a Protected Amino Group

  • Protection of the Amino Group (Boc Protection):

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purify the Boc-protected product by column chromatography.

  • Knoevenagel Condensation:

    • Dissolve the Boc-protected this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

    • Stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with cold solvent. Otherwise, remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.[6]

  • Deprotection of the Amino Group:

    • Dissolve the Knoevenagel product in a suitable solvent (e.g., DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

    • Purify the final product as needed.

Workflow Diagram:

Knoevenagel_Workflow start This compound protect Boc Protection (Boc)₂O, DMAP start->protect protected_intermediate Boc-Protected Intermediate protect->protected_intermediate knoevenagel Knoevenagel Condensation Active Methylene, Piperidine protected_intermediate->knoevenagel knoevenagel_product Protected Knoevenagel Product knoevenagel->knoevenagel_product deprotect Deprotection TFA knoevenagel_product->deprotect final_product Final Product deprotect->final_product

Caption: Selective Knoevenagel condensation workflow.

Guide 2: Selective Amino Group Functionalization via Acylation

Acylation of the 2-amino group is a common transformation, but the aldehyde can interfere under certain conditions.

Common Issues & Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield of Acylated Product - Competing reaction at the aldehyde. - Hydrolysis of the acylating agent.- Use a non-nucleophilic base (e.g., pyridine, triethylamine). - Perform the reaction under anhydrous conditions. - Consider using a more reactive acylating agent (e.g., acid chloride over anhydride).
Formation of Diacylated or Other Side Products - Over-acylation or reaction at the pyridine nitrogen.- Use stoichiometric amounts of the acylating agent. - Control the reaction temperature (e.g., perform at 0 °C).
Aldehyde Degradation - Harsh basic or acidic conditions.- Use mild reaction conditions and a non-nucleophilic base. - Protect the aldehyde as an acetal if necessary.

Experimental Protocol: Selective N-Acylation

  • Acetal Protection of the Aldehyde (Optional but Recommended for Sensitive Substrates):

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene).

    • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize the acid with a base (e.g., triethylamine), and work up to isolate the acetal-protected compound.

  • N-Acylation:

    • Dissolve the (acetal-protected) this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).

    • Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).

    • Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer.

    • Purify the N-acylated product by column chromatography.

  • Acetal Deprotection (if applicable):

    • Dissolve the N-acylated, acetal-protected compound in a mixture of acetone and water.

    • Add a catalytic amount of a mild acid (e.g., p-TSA) and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once complete, neutralize the acid and extract the product.

    • Purify the final N-acylated product.

Logical Relationship Diagram:

Acylation_Logic cluster_aldehyde Aldehyde Reactivity cluster_amino Amino Group Reactivity aldehyde Aldehyde Group acetal_protection Acetal Protection (Ethylene Glycol, p-TSA) aldehyde->acetal_protection is protected by acylation N-Acylation (Acyl Halide, Base) acetal_protection->acylation enables selective amino Amino Group amino->acylation is acylated by

Caption: Logic for selective N-acylation.

Conclusion

Enhancing the selectivity of reactions involving this compound is a matter of strategic planning and careful execution. By understanding the relative reactivities of the amino and aldehyde groups and employing appropriate protection/deprotection strategies or optimized reaction conditions, researchers can unlock the full synthetic potential of this valuable building block. This guide provides a starting point for troubleshooting common issues and developing robust and selective reaction protocols.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical & Pharmaceutical Research, 16(4), 131.
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • Moemeni, M. H., et al. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Sartillo-Piscil, F., et al. (2005). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Tetrahedron Letters, 46(36), 6129-6132.
  • Mayr, S., et al. (2017). Annelated Pyridine Bases for the Selective Acylation of 1,2-Diols. European Journal of Organic Chemistry, 2017(36), 5431-5441.
  • Sartillo-Piscil, F., et al. (2002). A mild and efficient method for the selective reduction of aldehydes. Tetrahedron Letters, 43(1), 15-17.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • American Chemical Society. (2024). 4-selective functionalization of pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). C–H functionalization of pyridines. Retrieved from [Link]

  • Wang, X., et al. (2018). Synthesis of 2‐amino‐4‐aryl‐6‐styrylpyrimidines through aza‐Michael addition/nucleophilic addition/dehydrogenation cascade reactions. ChemistrySelect, 3(45), 12730-12733.
  • El-Faham, A., et al. (2018).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Satory, D., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 49(35), 5225-5227.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Suto, M. J., et al. (1990). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 33(10), 2844-2849.
  • Suto, M. J., et al. (1991). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Journal of Medicinal Chemistry, 34(1), 324-329.
  • ChemRxiv. (2022). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. Retrieved from [Link]

  • Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 4970-4973.
  • Kamal, A., et al. (2012). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Hermecz, I., et al. (1984). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Journal of Heterocyclic Chemistry, 21(3), 833-836.

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Technical Support Center: Analytical Methods for Monitoring 2-Aminopyridine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-aminopyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methods crucial to ensuring reaction success. Here, we move beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in your experimental work.

Introduction: The Critical Role of Reaction Monitoring

Reactions involving this compound are fundamental in the synthesis of various heterocyclic compounds, including pharmaceutically relevant structures like pyrido[1,2-a]pyrimidin-4-ones.[1] The success of these syntheses hinges on the ability to accurately monitor the consumption of starting materials and the formation of products and intermediates. Inadequate monitoring can lead to low yields, difficult purification, and inconsistent results.[2][3][4] This guide provides a structured approach to utilizing common analytical techniques for robust reaction monitoring and troubleshooting.

General Workflow for Reaction Monitoring

A systematic approach is key to effective reaction monitoring. The following workflow provides a general framework for analyzing your this compound reactions.

Reaction Monitoring Workflow Start Start Reaction TLC Initial TLC Analysis (Time = 0) Start->TLC Reaction Reaction in Progress (Take aliquots at set intervals) TLC->Reaction Monitor Monitor by Primary Technique (e.g., TLC or LC-MS) Reaction->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reaction No Workup Work-up Procedure Complete->Workup Yes Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Full Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general workflow for monitoring chemical reactions.

Section 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of reactions involving this compound. It provides a quick snapshot of the reaction's progress by separating the starting materials, products, and any significant byproducts.

FAQs for TLC Analysis

Q1: What is a good starting solvent system for TLC analysis of a reaction between this compound and another reactant?

A1: A good starting point is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. The polarity can be adjusted based on the polarity of your reactants and expected product. For instance, a 30-50% ethyl acetate in hexane mixture is often a reasonable starting point.

Q2: How can I visualize the spots on the TLC plate? My product is not UV-active.

A2: While this compound and many of its derivatives are UV-active, you can use various staining solutions for visualization if needed.[5]

  • Potassium Permanganate (KMnO₄) stain: This is a good general stain for many organic compounds and is particularly useful for visualizing aldehydes and imines.[5]

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) stain: This stain is specific for aldehydes and ketones and will show a colored spot (yellow, orange, or red) for unreacted this compound.[5][6]

  • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds as temporary brown spots.[5]

Troubleshooting Guide for TLC
Issue Potential Cause(s) Recommended Solution(s)
Streaking of spots - Sample is too concentrated.- The solvent system is too polar for the compound.- The compound is highly polar or acidic/basic.- Dilute the sample before spotting.- Decrease the polarity of the mobile phase.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
All spots remain at the baseline - The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
All spots run to the solvent front - The solvent system is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Multiple, unexpected spots - Formation of byproducts or impurities.- Decomposition of starting material or product on the silica gel plate.- This indicates a potential issue with the reaction conditions (temperature, catalyst, etc.) and may require optimization.[7]- Consider using a less acidic silica plate or deactivating the plate with triethylamine before use.[6]

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring the progress of your reaction. It provides accurate information on the consumption of reactants and the formation of the product, allowing for kinetic studies.

FAQs for HPLC Analysis

Q1: What type of HPLC column is suitable for analyzing this compound and its derivatives?

A1: A reversed-phase C18 column is the most common and versatile choice for this class of compounds. Due to the basic nature of the pyridine ring, peak tailing can be an issue. Using a column with end-capping or a mobile phase with an acidic additive can improve peak shape.[8][9]

Q2: What mobile phase composition should I start with?

A2: A common starting point for reversed-phase HPLC is a gradient of acetonitrile or methanol in water with an acidic modifier. A typical modifier is 0.1% trifluoroacetic acid (TFA) or formic acid, which helps to protonate the pyridine nitrogen, leading to better peak shapes.[8] An isocratic method can also be developed once the optimal mobile phase composition is determined.[10]

Q3: How do I set the detection wavelength?

A3: 2-Aminopyridine derivatives typically have strong UV absorbance. You can determine the optimal wavelength by running a UV-Vis spectrum of your starting material and product. A common detection wavelength for these compounds is around 254 nm or 270 nm.[10][11]

Troubleshooting Guide for HPLC

HPLC Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Problems cluster_retention Retention Time Issues Problem HPLC Problem Observed Pressure Pressure Fluctuations? Problem->Pressure PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Leak Check for Leaks Pressure->Leak Low/Fluctuating Blockage Check for Blockages (frits, guard column) Pressure->Blockage High Pump Inspect Pump Seals/Valves Pressure->Pump Fluctuating Tailing Peak Tailing PeakShape->Tailing Fronting Peak Fronting PeakShape->Fronting Splitting Split Peaks PeakShape->Splitting MobilePhase Check Mobile Phase Composition Retention->MobilePhase FlowRate Verify Flow Rate Retention->FlowRate ColumnEquil Ensure Column Equilibration Retention->ColumnEquil

Caption: A decision tree for troubleshooting common HPLC issues.

Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.[12]- Column degradation.[13][14]- Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the amine.[8]- Use a column with high-purity silica and end-capping.- Replace the column if it is old or has been used extensively.
Retention Time Drifting - Inconsistent mobile phase composition.- Column not properly equilibrated.[14][15]- Fluctuations in column temperature.- Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column with the mobile phase for a sufficient time before injection.- Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., guard column, inline filter, or column frit).[12]- Particulate matter from the sample.- Systematically disconnect components to isolate the blockage.[15]- Replace the guard column or inline filter.- Filter all samples and mobile phases before use.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and sample loop.- Include a needle wash step in the injection sequence.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both qualitative and quantitative analysis, providing detailed structural information and allowing for in-situ reaction monitoring.[16][17]

FAQs for NMR Analysis

Q1: Can I monitor my reaction directly in the NMR tube?

A1: Yes, in-situ NMR monitoring is an excellent technique for many reactions.[17] You can set up the reaction in an NMR tube with a deuterated solvent and acquire spectra at regular intervals to track the disappearance of starting material signals and the appearance of product signals.[17][18] This is particularly useful for determining reaction kinetics.[17][19]

Q2: Which signals should I monitor in the ¹H NMR spectrum?

A2: For a reaction involving this compound, you should monitor:

  • The aldehyde proton (CHO): This signal, typically a singlet around 9-10 ppm, will decrease in intensity as the reaction progresses.[6]

  • Aromatic protons of the pyridine ring: These will likely shift upon reaction, providing information about product formation.

  • The amino protons (NH₂): These protons may also shift or change in appearance.

  • New signals corresponding to the product: For example, in an imine formation, a new signal for the imine proton (CH=N) will appear.

Q3: What if my reaction is too fast to monitor with standard ¹H NMR scans?

A3: For fast reactions, you can use techniques like stopped-flow NMR or acquire spectra with a reduced number of scans to improve temporal resolution.[16] However, for most organic reactions, standard ¹H NMR is sufficient.

Troubleshooting Guide for NMR
Issue Potential Cause(s) Recommended Solution(s)
Broad peaks in the spectrum - Presence of paramagnetic impurities.- Compound aggregation at high concentrations.- Chemical exchange of protons (e.g., NH₂).- Filter the sample through a small plug of silica or celite.- Dilute the sample.- For exchangeable protons, this is normal. You can sometimes sharpen these signals by cooling the sample.
Poor signal-to-noise ratio - The sample is too dilute.- Insufficient number of scans.- Concentrate the sample if possible.- Increase the number of scans. For ¹³C NMR, a much larger number of scans is typically required.
Complex, overlapping spectra - Presence of multiple products or byproducts.- This suggests the reaction may not be clean. Re-evaluate the reaction conditions.- Consider using 2D NMR techniques (e.g., COSY, HSQC) to help with signal assignment.[18][20]

Section 4: Mass Spectrometry (MS)

Mass spectrometry is highly sensitive and provides molecular weight information, making it excellent for confirming product formation and identifying byproducts. It can be used in conjunction with LC (LC-MS) for comprehensive reaction analysis.

FAQs for MS Analysis

Q1: What ionization technique is best for this compound and its derivatives?

A1: Electrospray ionization (ESI) is the most suitable technique. These compounds can be readily protonated to form [M+H]⁺ ions in positive ion mode.

Q2: Can I use MS for real-time reaction monitoring?

A2: Yes, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or using a low-temperature plasma probe allow for real-time, in-situ monitoring of reactions.[16][21] Miniature mass spectrometers are also being developed for simultaneous online monitoring of multiple reactions.[22]

Q3: My LC-MS shows multiple peaks with the same mass. What could be the cause?

A3: This could indicate the formation of isomers. It is also possible to see adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺). High-resolution mass spectrometry (HRMS) can help distinguish between compounds with the same nominal mass but different elemental compositions.

Troubleshooting Guide for MS
Issue Potential Cause(s) Recommended Solution(s)
No signal or weak signal - Poor ionization of the compound.- Low concentration.- Ion suppression from salts or other components in the reaction mixture.- Adjust the mobile phase for LC-MS to promote ionization (e.g., add formic acid).- Concentrate the sample.- Perform a simple work-up (e.g., a quick filtration or extraction) to remove non-volatile salts before analysis.
Mass spectrum is too complex - Presence of multiple components.- In-source fragmentation.- Use LC-MS to separate the components before they enter the mass spectrometer.- Reduce the cone voltage or other source parameters to minimize fragmentation.
Observed mass does not match the expected product mass - Unexpected reaction pathway.- Formation of adducts (e.g., with solvent or salts).- Incorrect assignment of the molecular ion peak.- Re-evaluate the reaction mechanism.- Look for common adducts ([M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).- Ensure you are identifying the correct molecular ion peak and not a fragment or adduct.

References

  • What is the TLC stain for imine formation? - ResearchGate. (2022, April 27). ResearchGate. [Link]

  • Imine formation-Typical procedures - OperaChem. (2024, October 21). OperaChem. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Spectroscopy Online. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. HELIX Chromatography. [Link]

  • Supporting Information - ScienceOpen. ScienceOpen. [Link]

  • Simultaneous Online Monitoring of Multiple Reactions Using a Miniature Mass Spectrometer. (2017, July 5). Analytical Chemistry. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). McMaster University. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ResearchGate. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28). YouTube. [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent. [Link]

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  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. Iowa State University. [Link]

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  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. PubMed Central. [Link]

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Preventing polymerization of 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Aminopyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability and handling of this versatile but reactive compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate unwanted polymerization and ensure the success of your experiments.

Introduction: The Challenge of Instability

This compound is a valuable building block in synthetic chemistry, prized for its bifunctional nature that allows for a wide range of derivatizations. However, the very features that make it useful—the nucleophilic amino group and the electrophilic aldehyde on the same pyridine scaffold—also render it highly susceptible to self-polymerization. This guide explains the underlying mechanisms of this instability and provides field-proven strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from a powder into a yellow or brown sticky solid. What happened?

A1: This is a classic sign of self-polymerization. The compound contains both a reactive aldehyde and a nucleophilic amino group, making it highly prone to intermolecular reactions.[1][2] The primary degradation pathway is likely an aldol-type condensation, where the amino group of one molecule catalyzes or participates in the reaction with the aldehyde group of another.[3][4] This process forms oligomers and polymers, leading to the observed change in physical appearance and a significant decrease in purity.

Q2: What are the main factors that accelerate the polymerization of this compound?

A2: Several factors can accelerate polymerization:

  • Temperature: Higher temperatures increase the rate of reaction.

  • pH: Neutral or basic conditions can deprotonate the amino group, increasing its nucleophilicity and catalytic activity.[1][5]

  • Concentration: High concentrations of the compound in solution increase the frequency of intermolecular collisions, promoting polymerization.[1]

  • Presence of Air/Oxygen: The aldehyde group can be oxidized by atmospheric oxygen, which can create reactive species that initiate polymerization.[1]

  • Impurities: Trace amounts of basic or acidic impurities can act as catalysts.

Q3: How should I properly store this compound to maximize its shelf-life?

A3: Proper storage is critical. Based on best practices for reactive aldehydes and amines, we recommend the following conditions.[6][7][8]

ParameterRecommended ConditionRationale
Temperature -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months).[6]Slows down the rate of polymerization.[1]
Atmosphere Under an inert gas (Argon or Nitrogen).[1]Prevents oxidative degradation of the aldehyde group.
Container Tightly sealed, amber glass vial.Protects from moisture and light.
Purity Use high-purity material; repurify if necessary before long-term storage.Impurities can catalyze degradation.

Q4: Can I use polymerization inhibitors with this compound?

A4: Yes, while specific data for this compound is limited, general-purpose polymerization inhibitors for aldehydes can be effective.[1] Phenolic compounds like hydroquinone or radical scavengers are commonly used.[9][][11] These work by trapping radical species that can initiate polymerization. However, their compatibility with your specific downstream reaction must be verified.

Troubleshooting Guides

Issue 1: Polymerization Observed in a Reaction Mixture

You've set up a reaction (e.g., a reductive amination or condensation) and are observing poor yield, with the formation of an insoluble, discolored precipitate.

The reaction conditions are likely promoting the self-polymerization of your starting material faster than the desired reaction. This is common if the reaction is run at elevated temperatures, at neutral or basic pH, or for extended periods without specific precautions.

Strategy 1: pH Control

The most effective strategy is to control the pH to suppress the nucleophilicity of the amino group.

  • Protocol: Acidic pH Adjustment

    • Prepare your reaction solvent.

    • If your reaction conditions tolerate it, adjust the pH to be mildly acidic (pH 3-5) by adding a non-nucleophilic acid (e.g., a few drops of dilute acetic acid or using a buffer).[1]

    • This protonates the amino group, preventing it from acting as a base catalyst or nucleophile in the polymerization pathway.[5]

    • Dissolve the this compound in the pH-adjusted solvent immediately before adding other reagents.

Strategy 2: Use of a Specialized Reducing Agent for Reductive Amination

For reductive aminations, the choice of reducing agent is critical.

  • Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

    • Dissolve the amine you intend to couple (1.1 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12][13]

    • Add this compound (1.0 equivalent).

    • Stir for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise. STAB is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.[14]

    • Monitor the reaction at room temperature. Avoid high heat.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Protocol Optimization cluster_3 Outcome A Polymerization observed in reaction B Lower Reaction Temperature A->B C Work in Inert Atmosphere (N2/Ar) A->C D Use Freshly Purified Aldehyde A->D E Adjust pH to 3-5 D->E Is polymerization still occurring? F Change Reducing Agent (e.g., to STAB for Reductive Amination) E->F If pH control is insufficient or incompatible H Reaction Successful E->H If optimized I Reaction Fails E->I If still failing, reconsider synthetic route G Protect the Amino Group? F->G For complex syntheses F->H If optimized F->I If still failing, reconsider synthetic route G->H If optimized G->I If still failing, reconsider synthetic route

Caption: Troubleshooting workflow for in-reaction polymerization.

Issue 2: Compound Degrades During Workup or Purification

You've successfully run your reaction, but the desired product is lost or contaminated with polymer during aqueous workup or column chromatography.

Standard workup procedures involving basic washes (like sodium bicarbonate) can trigger polymerization. Similarly, the slightly acidic nature of silica gel combined with the time spent on the column can also promote degradation.

Strategy 1: Modified Workup

  • Protocol: Neutral or Mildly Acidic Workup

    • After the reaction, quench carefully with water or a saturated solution of ammonium chloride (NH₄Cl).

    • Extract your product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layers with brine instead of a basic solution.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate at low temperature.

Strategy 2: Passivated Chromatography

  • Protocol: Chromatography on Treated Silica

    • Prepare a slurry of silica gel in your desired eluent system.

    • Add 1% triethylamine (or another non-nucleophilic base) to the slurry and the mobile phase. This deactivates the acidic sites on the silica.

    • Run the column quickly to minimize the residence time of the compound on the stationary phase.

Mechanistic Insight: The Polymerization Pathway

The primary mechanism of self-polymerization is an aldol-type condensation reaction, which can be catalyzed by the basicity of another molecule of this compound.

G cluster_0 Initiation (Base Catalysis) cluster_1 Propagation cluster_2 Termination A Molecule 1: This compound (acts as base/nucleophile) C Aldol Adduct (β-hydroxy aldehyde) A->C Nucleophilic Attack B Molecule 2: This compound (acts as electrophile) B->C D Condensation (-H2O) C->D E Dimer D->E F Further Reaction E->F G Oligomer/Polymer F->G

Caption: Simplified aldol-type polymerization pathway.

By understanding these principles and applying the recommended handling, storage, and reaction protocols, you can successfully manage the reactivity of this compound and achieve reliable, high-quality results in your research.

References

  • Method of preventing the polymerization of unsaturated aldehyde. (U.S. Patent No. 3,849,498).
  • Koehler, B. (2016). Answer to "How can we polymerize aminopyridine?". ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. [Link]

  • National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry, 22(9), 1068-1070.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chen, Y., et al. (2022). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 65(15), 10447-10461.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Kinsman, D., & Kerr, M. A. (2013). Using NMR To Investigate Products of Aldol Reactions.
  • El-Sharkawy, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6521.
  • Trissel, L. A., & Zhang, Y. (2002). Chemical stability of 4-aminopyridine capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
  • Krupka, M., et al. (2017). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 22(10), 1699.
  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Wu, J., & Corr, P. B. (1996). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Journal of Cardiovascular Pharmacology, 28(5), 650-657.
  • Jackson, B., et al. (2013). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 65(3), 853-902.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • University of Rochester. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (2014). Chinese Pharmaceutical Journal, 49(10), 845-849.
  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. [Link]

  • Kappe, C. O., & Murphree, S. S. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2008(13), 118-127.
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Yamamoto, Y., & Itoh, K. (2003). Synthesis of 2‐aminopyridine derivatives by Ru‐catalyzed [2+2+2] cycloaddition.
  • Georgieva, M., et al. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 27(15), 4983.
  • El-Ghamry, H. A., & El-Mallah, N. M. (2020).
  • Kumar, A., & Kumar, R. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 8(52), 29593-29610.
  • Ugi, B. U., et al. (2019). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical, Material and Environmental Research, 6(2), 29-35.
  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. [Link]

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Technical Support Center: Regioselective Functionalization of 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-aminopyridine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile heterocyclic building block. The inherent challenge with this scaffold lies in controlling reactivity across its three primary functional sites: the exocyclic amine, the endocyclic pyridine nitrogen, and the electrophilic aldehyde. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues and guide your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Strategies & Selectivity Control

Q1: What are the primary sites of reactivity on this compound, and how can I develop a strategy to control which site reacts?

A1: The this compound scaffold presents three key reactive centers, each with distinct chemical properties. A successful regioselective strategy hinges on understanding and exploiting the differences in their reactivity.

  • 2-Amino Group (Exocyclic Amine): This is a primary amine and a potent nucleophile. It readily participates in N-alkylation, N-acylation, and transition-metal-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.[1][2] Its nucleophilicity is slightly attenuated by the electron-withdrawing nature of the pyridine ring.

  • 4-Carbaldehyde Group (Aldehyde): The carbonyl carbon is a key electrophilic site. It is susceptible to attack by a wide range of nucleophiles (e.g., organometallics, ylides), can be reduced to an alcohol, oxidized to a carboxylic acid, or undergo condensation reactions to form imines or alkenes.[3]

  • Pyridine Nitrogen (Endocyclic Nitrogen): This nitrogen is basic and can be protonated or act as a Lewis base, coordinating to metal catalysts. This coordination can sometimes interfere with desired catalytic cycles, making catalyst and ligand selection critical.

Controlling regioselectivity requires a deliberate, stepwise approach, often involving the use of protecting groups. The choice of which group to functionalize first dictates the overall synthetic route.

To illustrate this strategic decision-making process, consider the following workflow:

G start Desired Functionalization of This compound q1 Target Site? start->q1 amine_path N-Functionalization (2-Amino Group) q1->amine_path  Amino Group aldehyde_path C-Functionalization (Aldehyde Group) q1->aldehyde_path Aldehyde   ring_path C-Functionalization (Pyridine Ring) q1->ring_path  Pyridine Ring protect_aldehyde Protect Aldehyde (e.g., Acetal Formation) amine_path->protect_aldehyde protect_amine Protect Amine (e.g., Boc, Cbz) aldehyde_path->protect_amine cross_coupling Start with Halogenated Precursor (e.g., 2-Amino-5-bromo-pyridine-4-carbaldehyde) ring_path->cross_coupling react_amine Perform N-Functionalization (e.g., Buchwald-Hartwig, Alkylation) protect_aldehyde->react_amine deprotect_aldehyde Deprotect Aldehyde react_amine->deprotect_aldehyde react_aldehyde Perform Aldehyde Reaction (e.g., Grignard, Wittig) protect_amine->react_aldehyde deprotect_amine Deprotect Amine react_aldehyde->deprotect_amine protect_both Protect both Amine and Aldehyde if necessary cross_coupling->protect_both perform_coupling Perform Ring Functionalization (e.g., Suzuki, Sonogashira) protect_both->perform_coupling deprotect_all Final Deprotection perform_coupling->deprotect_all

Caption: Strategic workflow for regioselective functionalization.

Q2: My reaction is giving a mixture of products. How do I improve selectivity for N-functionalization of the amino group over reaction at the aldehyde?

A2: This is a classic chemoselectivity problem. To exclusively target the 2-amino group, the highly reactive aldehyde must be temporarily masked. The most robust and widely used strategy is to convert the aldehyde into an acetal.

Causality: Acetals are stable to a wide range of nucleophilic and basic conditions typically used for N-functionalization but are easily cleaved under acidic conditions.[4] This orthogonality is the key to their effectiveness.

Recommended Protocol: Acetal Protection

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous toluene or benzene, add ethylene glycol (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. The reaction progress can be monitored by observing the collection of water in the trap. Continue until no more water is evolved (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting 2-(2-aminopyridin-4-yl)-1,3-dioxolane can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

With the aldehyde protected, you can now proceed with N-alkylation, acylation, or cross-coupling reactions with high selectivity. To deprotect, simply stir the acetal in a mixture of acetone and dilute aqueous HCl at room temperature.

Q3: I want to perform a reaction at the aldehyde, such as a Grignard addition. How can I prevent the acidic proton of the amino group from interfering?

A3: The acidic N-H proton of the amino group will quench organometallic reagents like Grignard or organolithiums, leading to reagent consumption and low yields. Furthermore, the amino group can coordinate to the metal, complicating the reaction. Therefore, protection of the amino group is essential.

Causality: Carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are excellent protecting groups for amines.[5] They decrease the nucleophilicity and eliminate the acidic proton of the amine, rendering it inert to common organometallic reagents and basic conditions.[5]

Recommended Protocol: Boc Protection

  • Setup: Dissolve this compound (1.0 equiv) in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) and a base such as triethylamine (TEA, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the Boc-protected aldehyde.

This protected substrate is now ready for reactions at the aldehyde. The Boc group is stable to most nucleophilic and basic conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) in DCM.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

Q4: I am attempting a Buchwald-Hartwig amination on a 2-halopyridine precursor to synthesize an N-aryl-2-aminopyridine derivative, but I'm getting low yields. What are the common pitfalls?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient heterocycles like pyridines can be challenging.[2] Low yields are often traced back to catalyst deactivation, improper base selection, or ligand incompatibility.

Expert Insights & Troubleshooting Steps:

  • Ligand Choice is Critical: 2-halopyridines are poor substrates for the initial oxidative addition step. You need highly active, electron-rich, and sterically hindered phosphine ligands. First-generation ligands like P(o-tol)₃ are often insufficient.

    • Recommendation: Employ modern biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) or ferrocene-based ligands (e.g., Xantphos).[1][6] These ligands promote the rate-limiting oxidative addition and stabilize the catalytic species.

  • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are standard, they can sometimes promote side reactions with sensitive substrates.

    • Recommendation: Sodium tert-butoxide is generally the most effective base.[7] However, if you observe substrate decomposition, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen.[8] Ensure your reaction vessel and solvents are rigorously degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

G pd0 Pd(0)L₂ oa Oxidative Addition (Rate-Limiting for Pyridines) pd0->oa Ar-X complex1 Ar-Pd(II)(L)₂-X oa->complex1 base_assoc Base Association & Amine Coordination complex1->base_assoc HNR¹R², Base complex2 Ar-Pd(II)(L)(HNR¹R²) base_assoc->complex2 re Reductive Elimination complex2->re - H-Base⁺X⁻ re->pd0 product Ar-NR¹R² re->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q5: I'm performing a Suzuki coupling on a bromo-substituted this compound. What catalyst system and conditions are recommended for high yields?

A5: Suzuki-Miyaura coupling is a go-to reaction for C-C bond formation. However, the reactivity of halopyridines is lower than their benzene analogues due to the electron-deficient nature of the ring and potential catalyst inhibition by the pyridine nitrogen.[9][10]

Expert Insights & Troubleshooting Steps:

  • Halide Reactivity: The C-X bond strength is key. The order of reactivity is I > Br > Cl. While bromopyridines are common, chloropyridines are cheaper but require highly active catalysts.[10]

  • Catalyst System: For bromopyridines, traditional catalysts like Pd(PPh₃)₄ can work, but often require harsh conditions. Modern systems offer better yields under milder conditions.

  • Base and Solvent: The choice of base and solvent system is critical and can significantly affect yield.[8][11] An aqueous base is often required to facilitate the transmetalation step.

ParameterRecommendation for 2-Amino-5-bromo-pyridine-4-carbaldehydeRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Moderately strong bases that are effective and tolerate a wide range of functional groups.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMEAprotic organic solvents with water facilitate both boronic acid solubility and transmetalation.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Troubleshooting Common Issues:

  • Low Conversion: Increase temperature, switch to a more active ligand (e.g., from PPh₃ to SPhos), or ensure your reagents are pure and dry.

  • Protodeboronation (Boronic Acid Decomposition): This is a common side reaction. Ensure your reaction is thoroughly degassed, as oxygen can promote this pathway.[8] Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.

  • Homocoupling of Boronic Acid: This is also often caused by the presence of oxygen.[8] Rigorous degassing is the best solution.

Q6: My Sonogashira coupling on a halo-substituted precursor is failing. What are the key parameters to troubleshoot?

A6: The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds.[12][13] Failures with halopyridine substrates are typically related to the catalyst system, base, or reaction conditions.

Expert Insights & Troubleshooting Steps:

  • The Copper Co-catalyst: The classic Sonogashira reaction requires a copper(I) co-catalyst, typically CuI.[14][15] Its role is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

    • Troubleshooting: Ensure your CuI is fresh and of high purity. Old or oxidized CuI can be ineffective. In some cases, "copper-free" Sonogashira conditions (often requiring higher temperatures and specific ligands) can be explored if copper-related side reactions are suspected.

  • Base: A crucial role of the base (typically an amine like triethylamine or diisopropylethylamine) is to neutralize the HX produced during the reaction and to deprotonate the terminal alkyne.[13][15]

    • Recommendation: Use a freshly distilled, anhydrous amine base as both the base and, in many cases, the solvent or co-solvent.

  • Solvent: Solvents like DMF, THF, or dioxane are commonly used. The choice can influence the solubility of the reagents and the reaction rate.

  • Glaser Homocoupling: A major side reaction is the oxidative homocoupling of the terminal alkyne to form a di-yne. This is promoted by oxygen.

    • Solution: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is paramount. Thoroughly degas all solvents and reagents before use.

Typical Starting Conditions for Sonogashira Coupling:

ParameterRecommended Conditions
Substrate 2-Amino-5-bromo-pyridine-4-carbaldehyde (1 equiv)
Alkyne Terminal Alkyne (1.2-1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (3-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent DMF or THF (anhydrous, degassed)
Temperature Room Temperature to 80 °C

This protocol, based on established methodologies for halopyridines[14][15][16], provides a robust starting point for optimization.

References

  • Karadag, A., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • Chan, K. S., et al. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

  • Hsieh, T. H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. Available at: [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry. University of Bristol. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2011). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Available at: [Link]

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Validation & Comparative

A Strategic Guide to Aminopyridine Aldehydes in Synthesis: A Comparative Analysis of 2-Aminopyridine-4-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridine Aldehydes

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, aminopyridine scaffolds are indispensable building blocks.[1] Their derivatives are integral to a multitude of pharmacologically active agents, owing to the pyridine ring's unique electronic properties and its capacity for hydrogen bonding.[1] When functionalized with both an amino and an aldehyde group, these molecules become exceptionally versatile synthons, poised for a variety of transformative reactions.

This guide provides an in-depth comparison of 2-aminopyridine-4-carbaldehyde against its structural isomers, most notably 2-aminopyridine-3-carbaldehyde and 4-aminopyridine-2-carbaldehyde. We will dissect how the seemingly subtle shift in the positions of the amino (-NH₂) and carbaldehyde (-CHO) groups profoundly impacts the molecule's electronic character, reactivity, and ultimate utility in the synthesis of complex heterocyclic systems. Our analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed strategic decisions for their synthetic campaigns.

Structural and Electronic Properties: A Tale of Two Isomers

The reactivity of an aminopyridine aldehyde is dictated by the electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde group, mediated by the π-deficient pyridine ring. The relative positioning of these groups creates distinct electronic profiles.

  • This compound: In this isomer, the amino group at the C2 position and the aldehyde at the C4 position are in a para-like relationship. The strong electron-donating effect of the amino group is relayed through the ring's π-system, increasing the electron density at the C4 position. This partially mitigates the electrophilicity of the aldehyde's carbonyl carbon. Concurrently, the amino group's nucleophilicity is moderately tempered by the withdrawing effect of the aldehyde.

  • 2-Aminopyridine-3-carbaldehyde: Here, the functional groups are in an ortho-like arrangement. This proximity allows for potent intramolecular interactions, most significantly the formation of a hydrogen bond between the amino proton and the aldehyde's carbonyl oxygen. This interaction not only influences the molecule's conformation but also enhances the electrophilicity of the carbonyl carbon by polarizing the C=O bond. This isomer is primed for reactions where the two groups participate in a concerted or sequential manner, such as intramolecular cyclizations.[2]

dot

Friedlander_Workflow sub_2_3 2-Amino-3-pyridine carbaldehyde intermed Condensation/ Intramolecular Cyclization sub_2_3->intermed sub_ketone Active Methylene Compound (e.g., Ketone) sub_ketone->intermed prod 1,8-Naphthyridine Product intermed->prod sub_2_4 2-Amino-4-pyridine carbaldehyde no_reaction No Friedländer Annulation sub_2_4->no_reaction

Figure 2: Reaction workflow for the Friedländer Annulation.

B. Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product. Here, the differences between the isomers are more nuanced.

  • This compound can act as a three-component partner where the aldehyde participates in an initial condensation (e.g., with another amine and an isocyanide in a Ugi-type reaction), while the 2-amino group remains as a handle for further functionalization or as a directing group.

  • General 2-aminopyridines (as a class) are renowned substrates for MCRs that form imidazo[1,2-a]pyridines when reacted with an aldehyde and an alkyne. W[3]hen using an aminopyridine aldehyde, the molecule can theoretically play a dual role. For an isomer like This compound , it could serve as both the "aminopyridine" component and the "aldehyde" component in an intermolecular dimerization/cyclization under specific catalytic conditions, leading to novel, symmetrical heterocyclic systems.

C. Schiff Base and Iminopyridine Ligand Formation

Both isomers readily form Schiff bases (imines) by reacting the aldehyde group with primary amines. T[4]he resulting iminopyridine structures are exceptionally important bidentate ligands in coordination chemistry.

  • The imine derived from This compound presents a ligand system where the coordinating atoms (the imine nitrogen and the pyridine ring nitrogen) are separated, making them suitable for bridging metal centers or forming larger macrocyclic complexes.

  • For other isomers like pyridine-2-carbaldehyde (lacking the amino group but illustrating the principle), the proximity of the imine and pyridine nitrogens makes them powerful chelating agents for a single metal center. T[4]he presence of an amino group, as in our target molecules, adds another potential coordination site or a point for secondary interactions.

Experimental Protocols: A Validated Approach

To provide actionable insights, we present a validated protocol for a key transformation that highlights the unique utility of the 2,3-isomer.

Protocol: Synthesis of 2-Butyl-1,8-naphthyridine via Friedländer Condensation

This protocol is adapted from a high-yield synthesis reported by Rivera, N. R., et al. a[2]nd demonstrates the power of 2-amino-3-pyridinecarboxaldehyde as a precursor.

Objective: To synthesize a substituted 1,8-naphthyridine, a privileged scaffold in medicinal chemistry.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • 2-Hexanone (CH₃COCH₂CH₂CH₂CH₃)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde) in a round-bottom flask, add 2-hexanone (1.2 eq).

  • Add a solution of potassium hydroxide (2.0 eq) in a minimal amount of water dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 2-butyl-1,8-naphthyridine.

Causality and Trustworthiness: The choice of a strong base (KOH) is critical to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate required for the initial condensation with the aldehyde. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring system. This protocol is self-validating as the formation of the highly conjugated product can be easily tracked by TLC (UV light) and confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Conclusion and Strategic Outlook

The synthetic utility of an aminopyridine aldehyde is not a one-size-fits-all proposition. It is a function of isomeric identity.

  • This compound is a versatile building block for linear extensions, intermolecular reactions, and the synthesis of macrocyclic or bridged coordination complexes. Its reactivity profile is that of a classical 4-substituted pyridine with a nucleophilic amino handle.

  • 2-Aminopyridine-3-carbaldehyde is a specialist synthon, masterfully engineered for annulation strategies. Its true power is unlocked in reactions like the Friedländer synthesis, providing rapid access to fused bicyclic systems of high medicinal value.

[2][5]For the drug development professional or synthetic chemist, the choice between these isomers is a critical strategic decision. If the target molecule requires a fused pyridopyrimidine or naphthyridine core, the ortho isomer (2,3-) is the unequivocal choice. If the synthetic route involves building molecular complexity via multicomponent reactions or by functionalizing the amino and aldehyde groups independently, the para isomer (2,4-) offers greater flexibility. Understanding these fundamental differences is key to designing elegant, efficient, and successful synthetic routes.

References

  • Antonini, I., et al. (1982). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

  • Bharate, S. B., et al. (2019). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. Available at: [Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications. Available at: [Link]

  • Wang, G., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyridine. PubChem. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • YD Pharma. (n.d.). This compound CAS NO.89640-61-9. YD Pharma. Available at: [Link]

  • Adimurthy, S. (n.d.). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. Inno Pharmchem. Available at: [Link]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Aminopyridine-4-carbaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the safety and efficacy of the final drug product. 2-Aminopyridine-4-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents. Consequently, the validation of analytical methods to assess its purity is not merely a regulatory formality but a critical scientific necessity. This guide provides an in-depth comparison of analytical techniques for this purpose, complete with detailed experimental protocols and supporting data, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide will navigate the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound, in alignment with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3]

The "Why": Causality Behind Method Selection

The choice between HPLC and GC is dictated by the physicochemical properties of this compound and its potential impurities. HPLC is generally the workhorse for non-volatile and thermally labile compounds, making it an excellent first choice.[4][5] GC, on the other hand, is ideal for volatile and thermally stable compounds.[6][7] Given the structure of this compound, both techniques are plausible, and their comparative validation provides a comprehensive purity profile.

Core Validation Parameters: A Head-to-Head Comparison

The validation of any analytical method hinges on a set of core parameters that, when taken together, provide a holistic view of the method's performance.[8][9][10] The following table summarizes these parameters and their typical acceptance criteria for both HPLC and GC methods for the purity assessment of this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through peak purity analysis using a photodiode array (PDA) detector and by performing forced degradation studies.The ability to separate the analyte from other volatile components. Specificity is often confirmed using a mass spectrometric (MS) detector to identify peaks based on their mass spectra.The analyte peak should be free of co-eluting peaks. Peak purity index should be > 0.999. Resolution between the analyte and the closest eluting peak should be > 2.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations are typically used.Similar to HPLC, linearity is established by analyzing a series of dilutions of a standard solution.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The operational range of the method that provides acceptable performance.For purity assays: 80% to 120% of the test concentration. For impurity determination: from the reporting level to 120% of the specification.[11]
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.Assessed similarly to HPLC, by determining the recovery of the analyte from a spiked matrix.98.0% to 102.0% recovery for the assay of the main component. For impurities, the recovery will depend on the concentration.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability is assessed over a short interval of time under the same conditions. Intermediate precision is evaluated on different days, with different analysts, or on different equipment.Assessed in the same manner as HPLC, evaluating the variability of results under different conditions.Relative Standard Deviation (RSD) ≤ 2.0% for the assay of the main component. For impurities, the RSD should be appropriate for their concentration level.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.The lowest concentration of the analyte that can be reliably detected.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.The lowest concentration of the analyte that can be reliably quantified.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Evaluation of the method's performance with intentional variations in parameters like flow rate, temperature, etc.The system suitability parameters should remain within the acceptance criteria. No significant change in results.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an HPLC and a GC method for the purity assessment of this compound.

Protocol 1: Reversed-Phase HPLC Method Validation

Objective: To validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and its related substances.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 10 µL.

2. Validation Experiments:

  • Specificity (Forced Degradation):

    • Prepare solutions of this compound at 1 mg/mL in a suitable solvent.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[12][13]

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

    • Analyze all stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

  • Linearity:

    • Prepare a stock solution of this compound reference standard (1 mg/mL).

    • Prepare a series of at least five dilutions ranging from 0.001 mg/mL to 1.5 mg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration in triplicate and analyze.

    • Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the %RSD for the results.

Protocol 2: Gas Chromatography Method Validation

Objective: To validate a GC method for the quantification of this compound and the detection of volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

2. Validation Experiments:

  • Specificity:

    • Analyze a blank solvent, a placebo sample, and a sample of this compound.

    • If using GC-MS, confirm the identity of the main peak by its mass spectrum.

  • Linearity:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of at least five dilutions.

    • Inject each concentration in triplicate and plot peak area versus concentration.

  • Accuracy (Recovery):

    • Spike a suitable matrix with the analyte at three different concentration levels.

    • Prepare each level in triplicate and analyze to determine the percentage recovery.

  • Precision:

    • Perform repeatability and intermediate precision studies as described for the HPLC method.

Visualization of Workflows

The following diagrams illustrate the logical flow of the validation process.

HPLC_Validation_Workflow cluster_0 HPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Final Validation Report Robustness->Validation_Report

Caption: HPLC method validation workflow.

Forced_Degradation_Study cluster_1 Forced Degradation Pathways Analyte 2-Aminopyridine- 4-carbaldehyde Acid Acid Hydrolysis (e.g., HCl) Analyte->Acid Base Base Hydrolysis (e.g., NaOH) Analyte->Base Oxidation Oxidation (e.g., H2O2) Analyte->Oxidation Thermal Thermal Stress (e.g., 105°C) Analyte->Thermal Photo Photolytic Stress (UV/Vis light) Analyte->Photo

Caption: Forced degradation study design.

Conclusion

The validation of analytical methods for purity assessment is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical development. Both HPLC and GC offer robust and reliable means for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity. By following a systematic validation approach as outlined in this guide and adhering to the principles of the ICH guidelines, researchers can ensure the generation of high-quality, defensible data.

References

  • ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Validation of Analytical Procedures Q2(R2). [Link]

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  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

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  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

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  • ANALYTICAL METHODS. [Link]

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  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. [Link]

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  • Aminopyridine (2-, 3-, and 4-). [Link]

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  • Validation of Analytical Methods: A Review. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

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A Comparative Guide to the Biological Activity Screening of 2-Aminopyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as therapeutic agents. This guide provides an in-depth comparison of the biological activities of 2-aminopyridine-4-carbaldehyde derivatives, supported by experimental data and detailed protocols for their screening. Our focus is to equip researchers with the necessary insights and methodologies to effectively evaluate this promising class of compounds.

The Significance of the 2-Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic structure found in many biologically active molecules.[3][4] The addition of an amino group at the 2-position enhances the molecule's ability to form crucial hydrogen bonds with biological targets, such as enzymes and receptors.[5] This interaction is often a key determinant of a compound's pharmacological effect. Derivatives of 2-aminopyridine have been reported to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The introduction of a carbaldehyde group at the 4-position provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities.

Experimental Screening Workflows: A Visual Overview

To systematically evaluate the biological potential of this compound derivatives, a tiered screening approach is recommended. This begins with broad cytotoxicity assessments, followed by more specific assays based on the desired therapeutic application.

Screening Workflow cluster_0 Initial Screening cluster_1 Antimicrobial Screening cluster_2 Anticancer Screening cluster_3 Anti-inflammatory Screening Cytotoxicity Assay Cytotoxicity Assay Antimicrobial Screening Antimicrobial Screening Cytotoxicity Assay->Antimicrobial Screening Low Toxicity Anticancer Screening Anticancer Screening Cytotoxicity Assay->Anticancer Screening High Toxicity Anti-inflammatory Screening Anti-inflammatory Screening Cytotoxicity Assay->Anti-inflammatory Screening Low Toxicity Agar Well Diffusion Agar Well Diffusion MIC Determination MIC Determination Agar Well Diffusion->MIC Determination Activity Observed Cell Line Specific Cytotoxicity Cell Line Specific Cytotoxicity Apoptosis Assay Apoptosis Assay Cell Line Specific Cytotoxicity->Apoptosis Assay Potent Activity NO Inhibition Assay NO Inhibition Assay COX Inhibition Assay COX Inhibition Assay NO Inhibition Assay->COX Inhibition Assay Significant Inhibition Synthesis of Derivatives Synthesis of Derivatives Synthesis of Derivatives->Cytotoxicity Assay Initial Evaluation Antimicrobial Screening->Agar Well Diffusion Anticancer Screening->Cell Line Specific Cytotoxicity Anti-inflammatory Screening->NO Inhibition Assay

Caption: A generalized workflow for the biological activity screening of novel chemical compounds.

Comparative Analysis of Biological Activities

The diverse biological activities of 2-aminopyridine derivatives are often attributed to their ability to interact with various biological targets. For instance, some derivatives have shown potent antimicrobial effects, while others exhibit significant anticancer or anti-inflammatory properties.[8][9][10] The following sections will delve into the specific screening methodologies and present comparative data for different classes of this compound derivatives.

Anticancer Activity

The potential of 2-aminopyridine derivatives as anticancer agents has been a significant area of research.[7][11] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-48 hours.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[13]

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeR GroupIC50 (µM) vs. HelaIC50 (µM) vs. MCF7
APD-1 -H>100>100
APD-2 -Cl45.258.7
APD-3 -OCH325.632.1
APD-4 -NO210.815.4
5-Fluorouracil (Reference)3.54.5

Note: The data presented here is hypothetical and for illustrative purposes. Actual experimental results may vary. The reference drug, 5-Fluorouracil, is a known potent anticancer agent.[10]

Antimicrobial Activity

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents.[17] Pyridine-based compounds have shown promise in this area.[18]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19][20] This method involves the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of a sterile agar plate.[17]

  • Well Creation: Aseptically punch a hole (6-8 mm in diameter) in the agar plate using a sterile cork borer.[19]

  • Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution at a desired concentration into the well.[17]

  • Incubation: Incubate the agar plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Presentation: Comparative Antimicrobial Activity (Zone of Inhibition)

DerivativeR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
APD-1 -H86
APD-2 -Cl1512
APD-3 -OCH3129
APD-4 -NO21816
Streptomycin (Reference)2220

Note: The data presented here is hypothetical and for illustrative purposes. Actual experimental results may vary.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[15] The development of novel anti-inflammatory agents is therefore of significant interest.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][21] The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

NO_Inhibition_Workflow Seed Macrophages Seed Macrophages Pre-treat with Derivatives Pre-treat with Derivatives Seed Macrophages->Pre-treat with Derivatives Stimulate with LPS Stimulate with LPS Pre-treat with Derivatives->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Measure Absorbance Measure Absorbance Add Griess Reagent->Measure Absorbance

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the this compound derivatives for 1 hour.[21]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.[21]

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[15]

Data Presentation: Comparative Anti-inflammatory Activity (% NO Inhibition)

DerivativeR Group% NO Inhibition at 50 µM
APD-1 -H15.2
APD-2 -Cl48.9
APD-3 -OCH365.7
APD-4 -NO230.5
Indomethacin (Reference)85.4

Note: The data presented here is hypothetical and for illustrative purposes. Actual experimental results may vary.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative data presented in this guide highlight the significant influence of different substituents on the biological activity of these derivatives. Further structure-activity relationship (SAR) studies, guided by the screening methodologies outlined here, will be crucial in optimizing the potency and selectivity of these compounds for specific therapeutic targets. The integration of in silico modeling and advanced biological assays will undoubtedly accelerate the discovery of new and effective drugs based on this promising chemical scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyridine-4-Carbaldehyde Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its simple, low-molecular-weight design that serves as an effective starting point for developing pharmacophores against a multitude of biological targets.[1] Its inherent functionalities—a hydrogen bond-donating amino group and a basic nitrogen atom within the aromatic ring—make it a privileged structure for interacting with biological macromolecules, particularly the ATP-binding pocket of protein kinases.[2][3] This guide provides an in-depth comparison of structure-activity relationship (SAR) studies centered on 2-aminopyridine-4-carbaldehyde analogs, focusing on how subtle and significant molecular modifications influence their potency, selectivity, and overall performance as kinase inhibitors.

The 4-carbaldehyde group, while not always retained in the final active molecule, serves as a versatile synthetic handle. It allows for the systematic introduction of diverse chemical moieties, enabling a thorough exploration of the chemical space around the core scaffold. This exploration is fundamental to SAR, the process of relating a molecule's three-dimensional structure to its biological activity.[4]

Core Principles: The 2-Aminopyridine Pharmacophore in Kinase Binding

Protein kinases have emerged as one of the most critical classes of drug targets, especially in oncology and immunology. The 2-aminopyridine moiety is exceptionally adept at targeting the kinase hinge region, a flexible glycine-rich loop that connects the N- and C-lobes of the kinase domain.

The SAR of this scaffold is generally governed by three key interaction points:

  • The 2-Amino Group: This group is paramount for activity. It typically forms one or two crucial hydrogen bonds with the backbone carbonyl oxygen and/or nitrogen atoms of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[3] Modifications or replacements of this group often lead to a significant loss of activity.[5]

  • The Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, interacting with solvent or nearby residues, and contributes to the overall electronic properties and solubility of the compound.

  • Substituents at Positions 3, 4, 5, and 6: These positions are points of diversification. Modifications here are used to extend into different pockets of the ATP-binding site, thereby enhancing potency and, crucially, achieving selectivity for a specific kinase over others. The 4-position, in particular, often directs substituents towards the solvent-exposed region.

cluster_0 SAR Logic Flow for 2-Aminopyridine Analogs cluster_1 Key Modification Sites cluster_2 Resulting Property Changes Core This compound Core Mod_2_NH2 Position 2: Amino Group Core->Mod_2_NH2 Modify Mod_Ring Pyridine Ring Core->Mod_Ring Modify Mod_4_CHO Position 4: Carbaldehyde/Derivative Core->Mod_4_CHO Modify Potency Potency (IC50) Mod_2_NH2->Potency Critical for Hinge Binding Selectivity Kinase Selectivity Mod_Ring->Selectivity Bioisosteric Replacement Mod_4_CHO->Potency Explores Pockets, Affects Solubility Mod_4_CHO->Selectivity Explores Pockets, Affects Solubility ADMET ADMET Properties Mod_4_CHO->ADMET Explores Pockets, Affects Solubility

Caption: Core SAR principles for this compound analogs.

Comparative Analysis of 2-Aminopyridine Analogs as Kinase Inhibitors

The versatility of the 2-aminopyridine scaffold has led to its successful application in developing inhibitors for various kinase families. The following sections compare different analog series and highlight the key SAR findings.

Janus Kinase (JAK) Inhibitors

Abnormal activation of JAK2 is a known driver of myeloproliferative neoplasms.[6] Several research groups have optimized 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.

  • Design Rationale: Starting from the known multi-kinase inhibitor Crizotinib, which contains a 2-aminopyridine core and showed moderate JAK2 activity (IC₅₀ = 27 nM), researchers synthesized new series of analogs to improve potency and selectivity.[6]

  • SAR Findings:

    • Compound 21b emerged as a highly potent and selective JAK2 inhibitor with an IC₅₀ of 9 nM. It demonstrated remarkable selectivity, being 276-fold more selective for JAK2 over JAK1 and 184-fold over JAK3.[6] This selectivity is critical for avoiding off-target effects associated with inhibiting other JAK family members.

    • In a separate study, compounds 12k (IC₅₀ = 6 nM) and 12l (IC₅₀ = 3 nM) also showed excellent potency against JAK2.[6]

    • Another series yielded 16m-(R) , which had an IC₅₀ of 3 nM against JAK2 and showed 85-fold and 76-fold selectivity over JAK1 and JAK3, respectively.[7]

Table 1: Performance Comparison of Lead 2-Aminopyridine-based JAK2 Inhibitors

Compound Target IC₅₀ (nM) Selectivity (Fold vs. JAK1/JAK3) Reference
Crizotinib JAK2 27 Not specified [6]
21b JAK2 9 276 / 184 [6]
12k JAK2 6 High (not quantified) [6]
12l JAK2 3 High (not quantified) [6]

| 16m-(R) | JAK2 | 3 | 85 / 76 |[7] |

ROS1/ALK Dual Inhibitors for Drug Resistance

While Crizotinib is an approved ROS1/ALK inhibitor, its efficacy is often limited by the emergence of drug-resistant mutations.[8] SAR studies have focused on designing novel 2-aminopyridine derivatives capable of overcoming this resistance.

  • Design Rationale: The goal was to design molecules that could accommodate the steric hindrance introduced by mutations like ROS1G2032R and ALKG1202R, where a small glycine is replaced by a bulky arginine residue.

  • SAR Findings:

    • The introduction of a spiro group at the periphery of the molecule was a key breakthrough. This modification was designed to reduce steric clashes with the bulky arginine side chain in the mutant kinase.

    • The resulting compound, C01 , exhibited remarkable activity against the resistant CD74-ROS1G2032R cell line with an IC₅₀ of 42.3 nM, making it approximately 30-fold more potent than Crizotinib .[8]

    • Furthermore, C01 potently inhibited the enzymatic activity of the Crizotinib-resistant ALKG1202R mutant, showing a 10-fold greater potency than Crizotinib.[8] This demonstrates a successful, structure-guided approach to overcoming clinical resistance.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K pathway is frequently overexpressed in human tumors, making it an attractive target for cancer therapy.[9] A bioisosteric replacement strategy was employed to develop novel 2-aminopyridine-based PI3Kδ inhibitors.

  • Design Rationale: Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties to enhance a desired biological or physical property without making a drastic change to the chemical structure.[10][11]

  • SAR Findings:

    • This strategy led to the discovery of MR3278 , which showed superior PI3Kδ inhibitory activity (IC₅₀ = 30 nM).

    • Crucially, MR3278 also exhibited higher antiproliferative activity in acute myeloid leukemia (AML) cell lines (MOLM-16 and Mv-4-11) than the approved drug Idelalisib.[9]

    • Further studies confirmed that MR3278 induces apoptosis and cell cycle arrest through the PI3K-dependent pathway, validating its mechanism of action.[9]

Experimental Protocols: A Blueprint for SAR Studies

The successful identification of lead candidates relies on robust and reproducible experimental workflows. Below are generalized protocols central to the SAR studies of these analogs.

General Synthetic Workflow

The synthesis of diverse 2-aminopyridine analogs often starts from a common intermediate and branches out, a process known as divergent synthesis. A multicomponent reaction (MCR) is an efficient method for generating a library of these compounds.[12]

Start Enaminone + Primary Amine + Malononitrile MCR One-Pot Multicomponent Reaction (MCR) Start->MCR Core Substituted 2-Amino-3-cyanopyridine (Core Intermediate) MCR->Core Hydrolysis Hydrolysis of Nitrile (CN -> COOH) Core->Hydrolysis Diversification Reactions Reduction Reduction of Nitrile (CN -> CH2NH2) Core->Reduction Diversification Reactions Coupling Suzuki or Buchwald-Hartwig Coupling (Adds Aryl/Heteroaryl Groups) Core->Coupling Diversification Reactions Final Diverse Library of 2-Aminopyridine Analogs Hydrolysis->Final Reduction->Final Coupling->Final

Caption: A generalized workflow for the synthesis of 2-aminopyridine analogs.

Step-by-Step Protocol (General MCR):

  • Reactant Mixing: To a reaction vessel, add an appropriate enaminone (1.0 eq), a primary amine (1.0 eq), and malononitrile (1.0 eq).

  • Reaction Conditions: The reaction is often performed under solvent-free conditions and may be heated (e.g., 80-100 °C) for a specified time (e.g., 1-4 hours) to drive the reaction to completion.[12]

  • Work-up and Purification: After cooling, the crude product is typically purified using column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-3-cyanopyridine intermediate.

  • Further Derivatization: This core intermediate can then undergo various reactions, such as hydrolysis of the nitrile to a carboxylic acid or Suzuki coupling at a halogenated position on the pyridine ring, to generate the final library of analogs for screening.

In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and robust method to screen for compound binding to a target protein by measuring changes in the protein's thermal stability.[3]

  • Preparation: Prepare a solution of the purified kinase domain (e.g., VRK1-FL or VRK2-KD) in a suitable buffer.

  • Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the test compound (typically at a final concentration of 10-20 µM). Include appropriate controls (e.g., DMSO vehicle).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a thermal gradient, increasing the temperature from ~25 °C to 95 °C in small increments.

  • Data Acquisition: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds (melts), it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.

  • Analysis: The melting temperature (Tₘ) is the midpoint of this transition. A ligand that binds and stabilizes the protein will result in a positive thermal shift (ΔTₘ). The magnitude of the ΔTₘ is correlated with the binding affinity of the compound.[3]

Conclusion and Future Outlook

The structure-activity relationship studies of this compound and its derivatives have consistently yielded potent and selective inhibitors for a range of important kinase targets. The core scaffold's ability to anchor within the ATP-binding site via hydrogen bonds from the 2-amino group is a foundational principle. The true innovation lies in the strategic modification of the pyridine ring's peripheral positions. As demonstrated, these modifications can dramatically enhance potency (e.g., JAK2 inhibitors), confer selectivity (critical for minimizing toxicity), and even overcome clinically relevant drug resistance mechanisms (e.g., ROS1/ALK inhibitors).

Future efforts will likely focus on leveraging computational modeling to more precisely predict the effects of substitutions, guiding the synthesis of analogs with improved pharmacokinetic and safety profiles. The continued exploration of bioisosteric replacements for the pyridine core itself may also yield novel scaffolds with unique properties.[5] The 2-aminopyridine framework, a true "unsung hero" in drug discovery, will undoubtedly continue to be a fruitful starting point for the development of next-generation targeted therapies.[1]

References

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. (2025). ResearchGate. [Link]

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  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. [Link]

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A Forward-Looking Guide to the Catalytic Valorization of 2-Aminopyridine-4-carbaldehyde: A Versatile Yet Underexplored Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Bifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, and its functionalized derivatives are prized for their diverse biological activities and unique physicochemical properties. Among these, 2-aminopyridine-4-carbaldehyde stands out as a particularly intriguing, yet surprisingly underutilized, bifunctional building block. Its structure, featuring a nucleophilic 2-amino group and an electrophilic 4-carbaldehyde moiety, presents a rich playground for a multitude of catalytic transformations. The strategic positioning of these groups allows for a range of potential reactions, from straightforward condensations to elegant intramolecular cyclizations and multicomponent reactions, opening avenues to novel heterocyclic scaffolds.

This guide aims to provide a forward-looking perspective on the potential catalytic systems that could be employed for the valorization of this compound. While direct, comparative experimental data on this specific substrate is scarce in the current literature, we can draw valuable insights from analogous reactions and well-established catalytic principles. By doing so, we can propose promising research directions and provide a solid starting point for researchers, scientists, and drug development professionals looking to harness the synthetic potential of this versatile molecule. We will explore potential metal-catalyzed, organocatalyzed, and biocatalyzed transformations, offering hypothetical, yet scientifically grounded, experimental protocols and expected outcomes.

I. Metal-Catalyzed Transformations: Accessing Fused Heterocyclic Systems

The dual functionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines and related structures. Metal catalysis, with its ability to orchestrate complex bond formations, offers a powerful toolkit for this purpose.

A. Palladium-Catalyzed Intramolecular C-N Coupling/Condensation

Proposed Reaction Pathway:

The reaction would likely proceed through an initial intermolecular reaction, for example, with an α-haloester, followed by a palladium-catalyzed intramolecular C-N coupling and subsequent condensation involving the aldehyde.

Hypothetical Experimental Protocol: Pd-Catalyzed Synthesis of a Pyrido[1,2-a]pyrimidinone Derivative

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), ethyl 2-bromoacetate (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.06 mmol), and Cs₂CO₃ (2.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

  • Palladium(0) precatalyst (Pd₂(dba)₃): Chosen for its reliability in cross-coupling reactions.

  • Xantphos: A bulky, electron-rich phosphine ligand that is known to promote C-N bond formation.

  • Cesium Carbonate (Cs₂CO₃): A strong base required for the deprotonation of the amino group and to facilitate the catalytic cycle.

  • Anhydrous Dioxane: A high-boiling, aprotic solvent suitable for palladium catalysis.

B. Copper-Catalyzed Multicomponent Reactions

Copper catalysis is well-known for its utility in multicomponent reactions, particularly in the synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a third component like an alkyne or isocyanide.[3][4] While these are intermolecular reactions, the principle of using a copper catalyst to activate the reactants can be applied to reactions involving this compound.

Proposed Reaction Type: A³ Coupling (Aldehyde-Alkyne-Amine)

In this hypothetical scenario, the amino group of one molecule of this compound could react with the aldehyde group of another molecule and a terminal alkyne in a copper-catalyzed A³ coupling reaction.

Hypothetical Experimental Protocol: Copper-Catalyzed A³ Coupling

  • To a vial, add this compound (2.0 mmol), a terminal alkyne (1.0 mmol), and CuI (0.1 mmol).

  • Add toluene (5 mL) and stir the mixture at 80 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

C. Rhodium-Catalyzed C-H Activation and Annulation

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and subsequent annulation reactions.[5] An intriguing possibility for this compound would be an intramolecular C-H activation of the pyridine ring, directed by the in-situ formed imine from the aldehyde, followed by coupling with an internal alkyne to construct a novel polycyclic aromatic system.

II. Organocatalysis: Chiral Scaffolds and Green Chemistry

Organocatalysis offers a complementary approach to metal catalysis, often providing milder reaction conditions and access to chiral products. For this compound, organocatalysis could be employed to activate either the amino or the aldehyde group.

A. Enamine Catalysis for Aldehyde Functionalization

The aldehyde moiety of this compound can be activated through enamine catalysis using a chiral secondary amine catalyst, such as a prolinol derivative. This would allow for enantioselective additions of nucleophiles to the carbon α to the aldehyde.[6]

Proposed Reaction: Asymmetric Michael Addition

The enamine formed from this compound and a chiral amine catalyst could undergo a Michael addition to a suitable acceptor, such as a nitroalkene.

Hypothetical Experimental Protocol: Asymmetric Michael Addition

  • To a vial containing this compound (0.5 mmol) and a nitroalkene (0.6 mmol) in chloroform (2 mL), add a chiral diarylprolinol silyl ether catalyst (0.05 mmol) and benzoic acid (0.05 mmol).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

B. Brønsted Acid Catalysis for Iminium Ion Formation

A Brønsted acid could protonate the pyridine nitrogen, enhancing the electrophilicity of the aldehyde through iminium ion formation upon reaction with a chiral amine. This activation strategy is useful for reactions with various nucleophiles.

III. Biocatalysis: The Green and Selective Approach

Biocatalysis, with its inherent selectivity and environmentally benign reaction conditions, presents exciting, albeit largely unexplored, opportunities for the transformation of this compound.

A. Imine Reductases for Reductive Amination

Imine reductases (IREDs) are powerful biocatalysts for the asymmetric synthesis of amines from imines.[7] The aldehyde group of this compound could be converted to a chiral amine through a reductive amination reaction with an external amine, catalyzed by an IRED.

Proposed Biocatalytic Reaction:

Hypothetical Experimental Protocol: Biocatalytic Reductive Amination

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • To a reaction vessel, add the buffer, this compound (10 mM), an amine (e.g., benzylamine, 50 mM), NADP⁺ (1 mM), a glucose dehydrogenase system for cofactor regeneration (e.g., glucose, glucose dehydrogenase), and the IRED enzyme.

  • Incubate the reaction at 30 °C with gentle shaking.

  • Monitor product formation by HPLC.

  • After the desired conversion is reached, quench the reaction and extract the product with an organic solvent.

  • Purify by column chromatography.

Comparative Overview of Potential Catalytic Systems

The following table provides a hypothetical comparison of the discussed catalytic systems for potential reactions of this compound, based on analogous reactions in the literature.

Catalytic SystemProposed Reaction TypePotential AdvantagesPotential ChallengesExpected Yield Range
Palladium/Xantphos Intramolecular C-N Coupling/CondensationHigh efficiency, good functional group tolerance.Requires inert atmosphere, potentially high catalyst loading.60-90%
Copper(I) Iodide A³ Coupling (Multicomponent)Atom economy, operational simplicity.Potential for side reactions, moderate yields.40-70%
Chiral Prolinol Ether Asymmetric Michael AdditionHigh enantioselectivity, mild conditions.Substrate scope may be limited.70-95% (ee >90%)
Imine Reductase (IRED) Asymmetric Reductive AminationExcellent enantioselectivity, green conditions.Enzyme stability and availability, substrate inhibition.50-99% (ee >99%)

Visualizing the Catalytic Pathways

Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed Intramolecular Cyclization

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Intermediate_A Intermediate_A Oxidative Addition->Intermediate_A Ar-X C-N Bond Formation C-N Bond Formation Intermediate_A->C-N Bond Formation 2-Aminopyridine Derivative, Base Intermediate_B Intermediate_B C-N Bond Formation->Intermediate_B 2-Aminopyridine Derivative, Base Reductive Elimination Reductive Elimination Intermediate_B->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination->Product This compound Derivative This compound Derivative Base Base

A simplified catalytic cycle for the proposed palladium-catalyzed intramolecular C-N coupling.

Diagram 2: Workflow for Biocatalytic Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Biocatalysis cluster_workup Workup & Purification Buffer Buffer Substrate Substrate Amine Amine Cofactor Cofactor Enzyme Enzyme Incubation Incubation Enzyme->Incubation Monitoring Monitoring Incubation->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

A typical workflow for an IRED-catalyzed reductive amination experiment.

Conclusion and Future Outlook

This compound is a molecule brimming with synthetic potential that is ripe for exploration. The catalytic strategies outlined in this guide, while based on analogies and established principles, provide a robust framework for initiating research into the reactivity of this versatile building block. By systematically investigating metal-catalyzed, organocatalyzed, and biocatalyzed transformations, the scientific community can unlock new pathways to novel and potentially bioactive heterocyclic compounds. The development of efficient and selective catalytic systems for the reactions of this compound will undoubtedly contribute to the ever-expanding toolbox of synthetic organic chemistry and accelerate the discovery of new chemical entities in drug development and materials science. It is our hope that this guide will serve as a catalyst for such endeavors.

References

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A Head-to-Head Comparison of Microwave-Assisted vs. Conventional Heating for Chemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficiency and innovation within chemical synthesis, the method of energy input into a reaction is a critical parameter that dictates outcomes, from reaction kinetics to product purity. For decades, conventional heating through oil baths and heating mantles has been the cornerstone of synthetic chemistry. However, the advent of microwave-assisted organic synthesis (MAOS) has introduced a paradigm shift, offering a powerful alternative that promises accelerated reaction times, enhanced yields, and a greener footprint.[1][2][3] This guide provides a comprehensive, data-driven comparison of these two heating technologies, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The Fundamental Divide: Understanding the Heating Mechanisms

The core difference between microwave and conventional heating lies in the mechanism of energy transfer. Conventional methods rely on the slow and inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[4][5] This process inevitably creates a temperature gradient within the sample, with the vessel walls being hotter than the core of the reaction mixture.[1][6]

In stark contrast, microwave heating employs dielectric heating, a process where microwave energy couples directly with polar molecules or ions in the reaction mixture.[5][7] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5]

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat.[5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion of the ions. The resistance to this ionic flow results in the dissipation of energy as heat.[5]

This direct and volumetric heating of the reaction mixture leads to a rapid and uniform temperature increase, eliminating the temperature gradients associated with conventional heating.[8][9]

Visualizing the Energy Transfer

The following diagrams illustrate the fundamental differences in how heat is transferred in conventional versus microwave-assisted synthesis.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating Heating Mantle Heating Mantle Reaction Vessel Reaction Vessel Heating Mantle->Reaction Vessel Conduction Reaction Mixture Reaction Mixture Reaction Vessel->Reaction Mixture Convection Microwave Source Microwave Source Reaction Mixture (with Polar Molecules) Reaction Mixture (with Polar Molecules) Microwave Source->Reaction Mixture (with Polar Molecules) Direct Dielectric Heating G Start Start Reagent Preparation Reagent Preparation Start->Reagent Preparation Heating Method Selection Heating Method Selection Reagent Preparation->Heating Method Selection Conventional Heating Conventional Heating Heating Method Selection->Conventional Heating Conventional Microwave Synthesis Microwave Synthesis Heating Method Selection->Microwave Synthesis Microwave Reaction Monitoring Reaction Monitoring Conventional Heating->Reaction Monitoring Microwave Synthesis->Reaction Monitoring Work-up & Purification Work-up & Purification Reaction Monitoring->Work-up & Purification Analysis Analysis Work-up & Purification->Analysis End End Analysis->End

Caption: A generalized workflow for chemical synthesis.

Protocol 1: Conventional Synthesis via Reflux

Objective: To synthesize a target heterocyclic compound using a traditional oil bath and reflux setup.

Materials:

  • Round-bottom flask

  • Condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Starting materials and solvent

Procedure:

  • Setup: Assemble the reflux apparatus, ensuring all glassware is clean and dry. The round-bottom flask is placed in the heating mantle.

  • Charging the Reactor: Add the starting materials and a magnetic stir bar to the round-bottom flask, followed by the appropriate solvent.

  • Heating: Turn on the heating mantle and set the desired temperature. The reaction mixture is heated to the boiling point of the solvent and maintained at reflux for the specified time (typically several hours). [2]4. Monitoring: The progress of the reaction is monitored periodically by techniques such as Thin Layer Chromatography (TLC).

  • Cooling and Work-up: Once the reaction is complete, the heating mantle is turned off, and the mixture is allowed to cool to room temperature. The crude product is then subjected to standard work-up and purification procedures (e.g., extraction, crystallization).

Causality Behind Choices: The use of reflux ensures that the reaction is maintained at a constant temperature (the boiling point of the solvent) without loss of solvent. The extended reaction time is a direct consequence of the slower rate of heat transfer and the often-lower reaction temperatures achievable at atmospheric pressure.

Protocol 2: Microwave-Assisted Synthesis

Objective: To synthesize the same target heterocyclic compound using a dedicated microwave reactor.

Materials:

  • Microwave reactor

  • Microwave-safe reaction vessel with a cap

  • Starting materials and solvent

Procedure:

  • Vessel Preparation: Add the starting materials, a magnetic stir bar, and the appropriate solvent to the microwave-safe reaction vessel.

  • Sealing the Vessel: Securely cap the vessel. This is crucial for safely reaching temperatures above the solvent's boiling point. [10]3. Microwave Programing: Place the vessel in the microwave reactor. Program the reaction parameters: target temperature, reaction time (typically a few minutes), and power. [10]4. Irradiation: Start the microwave program. The reactor will apply microwave energy to rapidly heat the mixture to the set temperature and hold it there for the programmed time.

  • Cooling and Depressurization: After the irradiation cycle is complete, the reactor's built-in cooling system rapidly cools the vessel to a safe temperature, and the vessel is depressurized. [10]6. Work-up: The reaction mixture is then transferred from the vessel for standard work-up and purification.

Causality Behind Choices: The use of a sealed vessel allows for superheating of the solvent, significantly increasing the reaction rate. [11]The short reaction time is a direct result of the rapid, uniform heating provided by microwave irradiation. [12]This method's efficiency often leads to cleaner reactions with fewer byproducts, simplifying the purification process. [13]

Navigating the Pros and Cons

While microwave-assisted synthesis offers compelling advantages, it is essential to consider its limitations.

Microwave-Assisted Synthesis:

  • Pros: Rapid reaction times, higher yields, improved purity, better energy efficiency, and enhanced reproducibility. [8][13][14]It is a cornerstone of green chemistry, often allowing for solvent-free reactions. [8][9]* Cons: Higher initial equipment cost, limitations in scalability for some applications, and potential safety hazards if not operated correctly (e.g., over-pressurization). [8]Some reactions involving non-polar solvents may not be suitable. [1] Conventional Heating:

  • Pros: Lower initial equipment cost, well-established and widely understood procedures, and suitability for a broad range of solvents and reaction scales.

  • Cons: Slower reaction rates, often lower yields and purity, poor energy efficiency, and potential for thermal decomposition of sensitive compounds due to prolonged heating. [2]

Conclusion: A Strategic Choice for Modern Synthesis

The choice between microwave-assisted and conventional heating is not merely a matter of preference but a strategic decision that can profoundly impact the efficiency, sustainability, and success of a synthetic campaign. For rapid lead optimization in drug discovery, high-throughput screening, and the development of greener chemical processes, microwave-assisted synthesis offers a clear and compelling advantage. [3][15]While conventional heating remains a valuable and accessible tool, particularly for large-scale reactions and those involving non-polar media, the data overwhelmingly supports the adoption of microwave technology for accelerating discovery and promoting sustainable chemistry. By understanding the fundamental principles and practical advantages of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The 2-aminopyridine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of bioactive molecules.[1] This guide provides a comprehensive comparative analysis of the in vitro and in vivo evaluation of compounds derived from a key synthon, 2-aminopyridine-4-carbaldehyde. Our focus will be on elucidating the experimental rationale, presenting comparative data, and providing detailed methodologies to empower researchers in the fields of drug discovery and development.

The this compound Scaffold: A Gateway to Bioactive Derivatives

This compound is a versatile starting material, offering multiple reaction sites for chemical modification. The aldehyde functionality is readily condensed with various amines to form Schiff bases, while the amino group can be acylated, alkylated, or participate in cyclization reactions. This chemical tractability allows for the creation of extensive compound libraries with diverse pharmacological properties, including anticancer and antimicrobial activities.

A common synthetic route involves the condensation of this compound with a primary amine to yield a Schiff base (imine). This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate followed by dehydration.[2] The resulting imine can be further modified or used as the final compound.

In Vitro Evaluation: A Multifaceted Approach to Unveiling Biological Activity

The initial assessment of novel compounds invariably begins with a battery of in vitro assays designed to probe their biological effects at the cellular and molecular levels. This section will delve into the evaluation of anticancer and antimicrobial activities, providing a comparative overview of different derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Compounds derived from 2-aminopyridine have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.[3][4]

The primary screening for anticancer activity involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Amino acid conjugatesS6cA2780CISR (Cisplatin-resistant Ovarian)-[4]
CDK/HDAC Inhibitor8eMV-4-11 (Leukemia)0.088 (CDK9), 0.169 (HDAC1)[5]
PI3Kδ InhibitorMR3278MOLM-16 (AML)2.6
PI3Kδ InhibitorMR3278Mv-4-11 (AML)3.7
Thiosemicarbazone3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 (Leukemia)-[6]

Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.

Understanding the mechanism of action is paramount for rational drug design. Derivatives of 2-aminopyridine have been shown to modulate key signaling pathways implicated in cancer.

  • Wnt/β-catenin Pathway: Some 2-aminopyridine derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[3][7][8] This inhibition can lead to decreased proliferation and induction of apoptosis.

    Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation & degradation CK1 CK1 CK1->beta_catenin phosphorylation & degradation Axin->beta_catenin phosphorylation & degradation APC APC APC->beta_catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocation to nucleus Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor 2-Aminopyridine Derivative Inhibitor->beta_catenin stabilization

    Caption: Wnt/β-catenin signaling pathway and a potential point of intervention.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers.[9][10][11][12] Certain 2-aminopyridine derivatives have been developed as PI3K inhibitors.

    PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activation PIP2 PIP2 PI3K->PIP2 phosphorylation PIP3 PIP3 PI3K->PIP3 Inhibitor 2-Aminopyridine Derivative Inhibitor->PI3K inhibition PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

    Caption: The PI3K/Akt signaling pathway and its inhibition.

  • CDK/HDAC Inhibition: The combination of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibition is a promising strategy to induce cancer cell death.[5][13] Some 2-aminopyridine derivatives have been designed as dual inhibitors of these targets.

This protocol outlines a standard procedure for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions to obtain the desired concentrations. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Infectious Agents

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 2-aminopyridine, particularly Schiff bases, have shown promise as antimicrobial agents.[14]

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Schiff BaseCompound 2cS. aureus0.039[8]
Schiff BaseCompound 2cB. subtilis0.039[8]
Schiff Base Metal ComplexNi(II) complexS. aureusActive
Schiff Base Metal ComplexNi(II) complexE. coliActive

Note: The activity of Schiff bases can sometimes be enhanced by complexation with metal ions.

This protocol describes a standard method for determining the MIC of a compound against bacteria.

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research.[14][15][16][17]

The efficacy of a compound in a xenograft model is often assessed by measuring the tumor growth inhibition.

Compound ClassDerivative ExampleXenograft ModelEfficacy MetricResultReference
CDK/HDAC Inhibitor8eMV-4-11 (Leukemia)T/C (%)29.98[5]
Thiosemicarbazone3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 (Leukemia)% T/C255[6]

T/C (%) : (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower value indicates higher efficacy.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Caption: A typical workflow for an in vivo subcutaneous xenograft study.

Hollow Fiber Assay: An Intermediate In Vivo Screen

The hollow fiber assay serves as a bridge between in vitro and in vivo xenograft studies, allowing for a more rapid and less resource-intensive in vivo evaluation.[18][19][20] In this model, cancer cells are encapsulated in hollow fibers, which are then implanted into mice. The semi-permeable nature of the fibers allows for the exchange of nutrients and the test compound while containing the cancer cells.

Pharmacokinetics and Toxicity: Essential Considerations for Drug Development

A comprehensive evaluation of any potential drug candidate must include an assessment of its pharmacokinetic (PK) properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity profile.

Limited information is publicly available for many novel derivatives. However, computational tools can be employed for in silico ADME-T prediction to guide early-stage drug discovery. For instance, one study on a 2-aminopyridine derivative predicted good pharmacokinetic properties and low toxicity.[8] Acute toxicity studies in animal models are also crucial, with the LD50 (lethal dose for 50% of the population) being a key parameter. For the parent compound, 2-aminopyridine, the oral LD50 in rats is 200 mg/kg.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. This guide has provided a framework for their systematic evaluation, from initial in vitro screening to in vivo efficacy studies. The diverse biological activities observed underscore the potential of this scaffold in medicinal chemistry.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • Mechanism of Action Studies: To fully elucidate the molecular targets and pathways.

  • Pharmacokinetic and Toxicological Profiling: To ensure drug-like properties and safety.

By employing the methodologies and principles outlined in this guide, researchers can effectively advance the development of novel therapeutics derived from the versatile this compound scaffold.

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A Comparative Guide to the Synthesis of 2-Aminopyridine-4-carbaldehyde: An Evaluation of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminopyridine-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a nucleophilic amino group and an electrophilic aldehyde function on a pyridine scaffold, makes it a versatile precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comprehensive and objective comparison of prominent synthetic methods for the preparation of this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. Here, we benchmark three prominent methods: the oxidation of a precursor alcohol, the direct formylation of 2-aminopyridine, and the reduction of a nitrile derivative. Each method presents a unique set of experimental conditions, yields, and considerations regarding starting material availability and scalability.

MethodStarting MaterialKey ReagentsTypical YieldReaction TimeScalabilityKey AdvantagesKey Disadvantages
Method 1: Oxidation of (2-Aminopyridin-4-yl)methanol (2-Aminopyridin-4-yl)methanolManganese (IV) Oxide (MnO₂)Good to Excellent4-24 hoursGoodMild reaction conditions, high selectivity.Requires synthesis of the starting alcohol.
Method 2: Vilsmeier-Haack Formylation 2-AminopyridinePOCl₃, DMFModerate2-6 hoursModerateDirect formylation, readily available starting material.Use of corrosive reagents, potential for side reactions.
Method 3: Reduction of 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridineDiisobutylaluminium Hydride (DIBAL-H)Good2-4 hoursGoodHigh yields, clean conversion.Requires synthesis of the nitrile precursor, moisture-sensitive reagent.

Method 1: Oxidation of (2-Aminopyridin-4-yl)methanol

This method represents a classical and reliable approach for the synthesis of this compound. The strategy involves the selective oxidation of the primary alcohol functionality of (2-aminopyridin-4-yl)methanol. Manganese (IV) oxide (MnO₂) is a preferred oxidant for this transformation due to its high selectivity for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions involving the amino group.[1][2]

Reaction Workflow

start Methyl 2-aminoisonicotinate step1 Reduction (LiAlH4, THF) start->step1 intermediate (2-Aminopyridin-4-yl)methanol step1->intermediate step2 Oxidation (MnO2, Chloroform) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol

Step 1: Synthesis of (2-Aminopyridin-4-yl)methanol

This precursor can be synthesized by the reduction of methyl 2-aminoisonicotinate.[3]

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 2-aminoisonicotinate in anhydrous THF is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (2-aminopyridin-4-yl)methanol.

Step 2: Oxidation to this compound

  • To a solution of (2-aminopyridin-4-yl)methanol in a suitable solvent such as chloroform or dichloromethane, activated manganese (IV) oxide (a significant excess, typically 5-10 equivalents by weight) is added.

  • The resulting suspension is stirred vigorously at room temperature for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed thoroughly with the solvent.

  • The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography on silica gel or recrystallization.

Causality and Trustworthiness

The choice of MnO₂ as the oxidant is critical for the success of this reaction. Its heterogeneous nature allows for easy removal by filtration, simplifying the workup procedure. The mild reaction conditions are well-tolerated by the amino group, preventing the formation of undesired byproducts. The protocol's trustworthiness is enhanced by the clear visual endpoint of the reaction (consumption of the starting material as monitored by TLC) and the straightforward purification process.

Method 2: Vilsmeier-Haack Formylation of 2-Aminopyridine

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] 2-Aminopyridine, being an electron-rich heterocycle due to the activating effect of the amino group, is a suitable substrate for this transformation. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.

Reaction Workflow

start 2-Aminopyridine step1 Vilsmeier-Haack Reaction start->step1 reagents POCl3, DMF reagents->step1 intermediate Iminium Salt Intermediate step1->intermediate step2 Aqueous Workup (Hydrolysis) intermediate->step2 product This compound step2->product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-aminopyridine.

Experimental Protocol
  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring. This exothermic reaction forms the Vilsmeier reagent.

  • After the addition is complete, a solution of 2-aminopyridine in DMF is added dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

  • The reaction mixture is then slowly warmed to room temperature and subsequently heated to 60-80 °C for 2-4 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured onto crushed ice.

  • The aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality and Trustworthiness

The regioselectivity of the Vilsmeier-Haack reaction on 2-aminopyridine is directed by the strong activating and ortho-, para-directing amino group. While formylation at the 3- and 5-positions is also possible, the 4-position is often favored under carefully controlled conditions. The self-validating nature of this protocol relies on the distinct color change upon formation of the Vilsmeier reagent and the precipitation of the product upon neutralization. Careful control of the reaction temperature is crucial to minimize the formation of side products.

Method 3: Reduction of 2-Amino-4-cyanopyridine

This method offers an alternative route to this compound starting from the corresponding nitrile, 2-amino-4-cyanopyridine. The reduction of the nitrile to the aldehyde can be selectively achieved using a mild reducing agent such as Diisobutylaluminium Hydride (DIBAL-H) at low temperatures. This method is known for its high yields and clean conversions.[7]

Reaction Workflow

start 2-Chloro-4-cyanopyridine step1 Amination (Ammonia) start->step1 intermediate 2-Amino-4-cyanopyridine step1->intermediate step2 Reduction (DIBAL-H, Toluene) intermediate->step2 product This compound step2->product

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-cyanopyridine

The starting material can be prepared from 2-chloro-4-cyanopyridine.

  • A solution of 2-chloro-4-cyanopyridine in a suitable solvent like ethanol is treated with aqueous ammonia in a sealed vessel.

  • The mixture is heated to a temperature of 60-80 °C for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is treated with water.

  • The solid product, 2-amino-4-cyanopyridine, is collected by filtration, washed with water, and dried.

Step 2: Reduction to this compound

  • A solution of 2-amino-4-cyanopyridine in an anhydrous solvent such as toluene or dichloromethane is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of DIBAL-H in a suitable solvent (e.g., toluene or hexanes) is added dropwise to the cooled solution of the nitrile.

  • The reaction mixture is stirred at this low temperature for 1-2 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

  • The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude aldehyde.

  • Purification is achieved by column chromatography on silica gel.

Causality and Trustworthiness

The use of DIBAL-H at low temperatures is key to stopping the reduction at the aldehyde stage and preventing further reduction to the alcohol. The reaction is highly reliable, and the quenching procedure with Rochelle's salt is effective in hydrolyzing the intermediate imine and simplifying the workup by chelating the aluminum salts. The anhydrous and inert conditions are critical for the success of this reaction, as DIBAL-H reacts violently with water.

Conclusion

The choice of the most suitable synthetic method for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.

  • Method 1 (Oxidation) is a robust and high-yielding method, particularly suitable for researchers who have access to the precursor alcohol or can synthesize it efficiently. Its mild conditions and simple workup are significant advantages.

  • Method 2 (Vilsmeier-Haack Formylation) offers a more direct approach from a readily available starting material. However, it requires careful handling of corrosive reagents and optimization of reaction conditions to ensure good regioselectivity and yield.

  • Method 3 (Nitrile Reduction) provides a clean and high-yielding conversion. This method is an excellent choice if the starting nitrile is commercially available or can be synthesized in good yield. The requirement for anhydrous conditions and low temperatures are important practical considerations.

By carefully evaluating these factors, researchers can select the most efficient and practical synthetic route for the preparation of this compound to advance their research and development programs.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2000 , 56, 355-659. [Link]

  • Szabó, Z. et al. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules2021 , 26(7), 2011. [Link]

  • Mancera, R. A. et al. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry1993 , 36(15), 2153-2159. [Link]

  • Chavan, S. S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research2012 , 3(11), 4085-4093. [Link]

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  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a - ResearchGate. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Theoretical Predictions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the convergence of computational modeling and experimental biology is not just an advantage; it is a necessity. The path from a promising molecular concept to a clinically approved therapeutic is fraught with high attrition rates and staggering costs. Integrating theoretical predictions (in silico) with empirical, experimental results (in vitro/in vivo) provides a powerful framework to mitigate these risks. This guide offers a comprehensive, field-proven perspective on structuring a robust cross-validation strategy, ensuring that your research is built on a foundation of scientific integrity and mutual reinforcement between prediction and practice.

The core principle of this synergy lies in an iterative feedback loop: theoretical models guide experimental design by identifying the most promising candidates or conditions, while experimental data serve to refine, validate, and ultimately confirm or refute the computational hypotheses.[1] This process, when executed rigorously, enhances confidence in decision-making at critical stages of the drug discovery pipeline.[2]

Pillar 1: The Foundation of Prediction - In Silico Modeling

Computational models are the first pillar of our strategy, offering the ability to screen vast chemical spaces and simulate biological processes with a speed and scale unattainable in a wet lab. The choice of model is critical and must be tailored to the specific scientific question at hand.

Causality in Model Selection:

  • Target Identification & Binding Affinity: For predicting how a small molecule might interact with a protein target, molecular docking and molecular dynamics (MD) simulations are indispensable. Docking provides a static snapshot of the likely binding pose and a scoring function to estimate affinity. MD simulations extend this by modeling the dynamic behavior of the protein-ligand complex over time, offering deeper insights into interaction stability.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): To predict how a drug will be absorbed, distributed, metabolized, and excreted, PK/PD models are employed. These mathematical models can simulate drug concentration profiles over time and relate them to the pharmacological response.[3]

  • Structure-Activity Relationships (SAR): When you have a set of compounds with known activities, Quantitative Structure-Activity Relationship (QSAR) models can identify the key chemical features that correlate with biological effect, guiding the next round of chemical synthesis.

The U.S. Food and Drug Administration (FDA) actively promotes the use of computational modeling and simulation (CM&S) to streamline development, recognizing its power to provide information not available from traditional assessments alone.[4][5] However, the FDA also emphasizes that any model's credibility must be rigorously demonstrated for its specific "context of use" (COU).[4][6] This underscores the non-negotiable need for experimental validation.

Visualizing the Integrated Workflow

A successful cross-validation strategy follows a logical, iterative progression. The following diagram illustrates the relationship between the theoretical and experimental arms of a research program.

CrossValidationWorkflow cluster_theory Pillar 1: Theoretical Prediction cluster_experiment Pillar 2: Experimental Validation cluster_nexus The Cross-Validation Nexus Model Select/Develop Computational Model Predict Generate In Silico Predictions (e.g., Affinity, PK) Model->Predict Hypo Formulate Testable Hypothesis Predict->Hypo Compare Compare & Correlate: Prediction vs. Result Predict->Compare Design Design Validating Experiment (e.g., SPR, Cell Assay) Hypo->Design Guides Experiment Execute Execute Wet Lab Protocol Design->Execute Acquire Acquire & Process Raw Data Execute->Acquire Acquire->Compare Decision Decision Point: Accept, Refine, or Reject Compare->Decision Decision->Model Refine Model Decision->Design

Caption: Iterative workflow for cross-validating theoretical predictions with experimental results.

Pillar 2: The Ground Truth of Experimentation - In Vitro Validation

The second pillar is the empirical data generated in the laboratory. For a validation to be trustworthy, the experimental protocol must be a self-validating system. This means incorporating rigorous controls, using standardized procedures, and ensuring data reproducibility.

Choosing the Right Assay: The selection of an experimental technique must directly address the predictions made by the in silico model.[1]

  • Validating Binding Affinity: Predictions from molecular docking are best validated using biophysical techniques that measure direct binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold standards. SPR provides real-time kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_D), while ITC measures the thermodynamics of binding (ΔH, ΔS).[7][8]

  • Validating Functional Activity: If a model predicts a compound will inhibit an enzyme or activate a receptor, a functional assay is required. This could be an enzyme activity assay (e.g., measuring substrate turnover) or a cell-based assay (e.g., measuring downstream signaling or cell viability).

  • Validating PK Predictions: In silico PK models are validated through in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and ultimately with in vivo studies in animal models to measure actual plasma concentrations over time.[3]

The Cross-Validation Nexus: A Case Study in Kinase Inhibitor Binding

Let's consider a practical case: validating the predicted binding affinity of a novel kinase inhibitor.

Scenario:

  • Theoretical Prediction: A molecular docking simulation predicts that a compound, "Cmpd-A," will bind to Kinase-X with a high affinity, estimated by a docking score of -10.5 kcal/mol.

  • Experimental Goal: To quantitatively measure the binding affinity (K_D) of Cmpd-A to Kinase-X and compare it to the in silico prediction. The chosen method is Surface Plasmon Resonance (SPR).[9]

Detailed Experimental Protocol: SPR for Binding Affinity

This protocol is designed as a self-validating system by including an active control, a reference surface, and multiple analyte concentrations.

  • Instrument & Reagents:

    • SPR Instrument (e.g., Biacore)

    • Sensor Chip (e.g., CM5 dextran-coated)

    • Recombinant Kinase-X protein (Ligand)

    • Cmpd-A (Analyte)

    • Amine Coupling Kit (EDC, NHS, Ethanolamine)

    • Running Buffer (e.g., HBS-EP+)

    • Regeneration Solution (e.g., Glycine-HCl, pH 2.0)

  • Ligand Immobilization (Self-Validation Step 1: Controlled Surface):

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject Kinase-X protein at 10 µg/mL in a low pH buffer (e.g., Sodium Acetate, pH 4.5) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Block remaining active sites with a 7-minute injection of Ethanolamine.

    • Crucially , prepare a reference flow cell using the same activation and blocking procedure but without injecting the protein. This allows for subtraction of non-specific binding and buffer effects.

  • Analyte Binding Analysis (Self-Validation Step 2: Dose-Response):

    • Prepare a serial dilution of Cmpd-A in running buffer, typically spanning at least 5 concentrations around the expected K_D (e.g., 1 nM to 1000 nM). Include a zero-concentration (buffer only) injection for double referencing.

    • Inject each concentration over both the Kinase-X surface and the reference surface for a set association time (e.g., 180 seconds), followed by a dissociation phase (e.g., 300 seconds).

    • Between each concentration, inject the regeneration solution to remove all bound analyte and return to baseline.

  • Data Processing & Analysis:

    • Subtract the reference surface signal from the active surface signal for each injection.

    • Subtract the "buffer only" injection signal from all concentration curves (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_a, k_d) and calculate the dissociation constant (K_D = k_d / k_a).

Data Presentation and Comparison

The results should be summarized in a clear, comparative table.

CompoundDocking Score (kcal/mol)Predicted Affinity RankExperimental K_D (nM) [SPR]Experimental Affinity Rank
Cmpd-A-10.51151
Cmpd-B-9.221202
Cmpd-C-7.13>10,0003
Control-Inhibitor-10.8N/A10N/A
Statistical Interpretation

The goal is to assess the agreement between the two methods. While a high Pearson correlation coefficient (r) across a series of compounds is often used, biostatisticians caution that it is insufficient to detect bias.[10][11] More robust methods include:

  • Rank-Order Correlation (Spearman's ρ): Assesses if the model can correctly rank the potency of different compounds, which is often more critical than predicting the exact value.

  • Bland-Altman Analysis: Plots the difference between the two measurements against their average, which helps to identify systematic bias (fixed or proportional).[11]

A successful cross-validation does not demand a perfect 1:1 match. Rather, it requires a strong, statistically significant correlation that demonstrates the predictive power of the in silico model within its defined applicability domain. Discrepancies are not failures; they are learning opportunities that drive the refinement of the computational model for the next cycle of prediction and validation.[12][13]

References

  • Title: Computational modeling and simulation: FDA outlines framework for assessing credibility Source: RAPS URL: [Link]

  • Title: Statistical techniques for comparing measurers and methods of measurement: a critical review Source: PubMed URL: [Link]

  • Title: From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings Source: arXiv URL: [Link]

  • Title: Credibility of Computational Models Program: Research on Computational Models and Simulation Associated with Medical Devices Source: FDA URL: [Link]

  • Title: In Silico–Ex Vitro Iteration Strategy for Affinity Maturation of Anti-Ricin Peptides and the SPR Biosensing Application Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Combining in silico and in vitro models to inform cell seeding strategies in tissue engineering Source: The Royal Society Publishing URL: [Link]

  • Title: Modeling & Simulation at FDA Source: FDA URL: [Link]

  • Title: Protein Ligand Interactions Using Surface Plasmon Resonance Source: SpringerLink URL: [Link]

  • Title: Statistical Techniques For Comparing Measurers And Methods Of Measurement: A Critical Review Source: ResearchGate URL: [Link]

  • Title: Good Practices in Model‐Informed Drug Discovery and Development Source: PubMed Central URL: [Link]

  • Title: Graphviz and dot: Generating Diagrams with Code Source: YouTube URL: [Link]

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  • Title: Day 1 of 3: Using In Silico and In Vitro Approaches for Next Generation Risk Assessment of Potential Source: YouTube URL: [Link]

  • Title: Experimental design and statistical analysis for pharmacology and the biomedical sciences Source: University of Bath's research portal URL: [Link]

  • Title: Create a Flowchart using Graphviz Dot Source: Medium URL: [Link]

  • Title: FDA guidance on computational modeling for medical device submissions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to Compare Experimental data with Theory? Source: Reddit URL: [Link]

  • Title: Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery Source: PubMed Central URL: [Link]

  • Title: FDA Announces Release of “FDA Guidance: Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions” Source: NAMSA URL: [Link]

  • Title: New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations Source: MDPI URL: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 2-Aminopyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a cornerstone for developing targeted therapeutics, particularly potent kinase inhibitors.[1][2] Derivatives of 2-aminopyridine-4-carbaldehyde, with their versatile chemistry, offer a rich playground for medicinal chemists. Structure-based drug design (SBDD) is an indispensable tool in this process, allowing us to visualize and predict how these molecules interact with their protein targets at an atomic level.[3][4][5][6]

This guide provides an in-depth, comparative framework for conducting molecular docking studies on this specific class of compounds. Moving beyond a simple procedural list, we will delve into the causality behind each methodological choice, establish self-validating protocols to ensure trustworthiness, and ground our claims in authoritative scientific principles.

The Docking Imperative: Why Compare?

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction using a scoring function.[7][8] However, no single docking algorithm or scoring function is universally superior.[9][10][11] Different programs use varied search algorithms (e.g., genetic algorithms, systematic searches) and scoring functions (e.g., force-field based, empirical, knowledge-based) to tackle the conformational sampling and binding energy prediction problems.[12] Therefore, a comparative approach, using multiple validated software suites, provides a more robust and reliable prediction of a compound's binding mode and affinity. This guide will focus on a comparative workflow involving three widely-used programs: AutoDock Vina (academic, widely used), GOLD (commercial, known for flexibility), and Glide (commercial, known for accuracy and speed).[9][10][13]

Conceptual Workflow: A Roadmap for Comparative Docking

Before diving into the technical details, it's crucial to have a high-level view of the entire process. The following workflow outlines the logical progression from initial setup to final analysis, forming the backbone of our comparative study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis & Validation PDB_ID 1. Target Selection (e.g., PI3Kδ - PDB: 7L08) Prot_Prep 2. Receptor Preparation (UCSF Chimera/Maestro) PDB_ID->Prot_Prep Obtain Structure Vina AutoDock Vina Prot_Prep->Vina Glide Schrödinger Glide Prot_Prep->Glide GOLD CCDC GOLD Prot_Prep->GOLD Redocking 4. Protocol Validation (Redocking Native Ligand) Prot_Prep->Redocking Lig_Prep 3. Ligand Library Prep (2-aminopyridine derivatives) (RDKit) Lig_Prep->Vina Lig_Prep->Glide Lig_Prep->GOLD Scoring 5. Pose & Score Analysis (Binding Energy, Interactions) Vina->Scoring Glide->Scoring GOLD->Scoring Redocking->Scoring Validate Protocol Consensus 6. Consensus Scoring & Cross-Verification Scoring->Consensus Compare Results

Caption: High-level workflow for the comparative docking study.

Part 1: The Foundation - Target and Ligand Preparation

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry.

Target Protein Selection and Preparation

Expertise & Causality: The choice of protein structure is the first critical decision. For this guide, we will use Phosphoinositide 3-kinase delta (PI3Kδ) as our target, a key enzyme in hematological cancers and a known target for 2-aminopyridine derivatives.[1] We will retrieve the crystal structure of PI3Kδ in complex with a known inhibitor (PDB ID: 7L08) from the RCSB Protein Data Bank. Using a high-resolution crystal structure with a bound ligand is crucial as it provides an experimentally validated binding pocket.

Protocol: Protein Preparation using UCSF Chimera

UCSF Chimera is a powerful molecular modeling program ideal for preparing protein structures for docking.[14][15][16]

  • Fetch the Structure: Open Chimera and fetch the PDB structure by ID.

    • File > Fetch by ID > Type "7L08"

  • Initial Cleaning: The raw PDB file contains non-essential molecules like water, co-factors, and crystallographic additives. These must be removed to avoid interference.[17][18]

    • Select > Structure > solvent

    • Actions > Atoms/Bonds > delete

    • Repeat for any non-essential ions or buffer molecules. For PI3Kδ, we will remove the co-crystallized ligand to create an apo-like binding site for our docking.

  • Add Hydrogens & Charges: Docking algorithms rely on proper electrostatic and hydrogen bonding representation. We must add hydrogen atoms, which are typically absent in crystal structures, and assign partial charges.[18][19]

    • Tools > Structure Editing > AddH

    • Specify protonation states at a physiological pH (e.g., 7.4).

    • Tools > Structure Editing > Add Charge

    • Select the AMBER ff14SB force field for standard protein atom types and charges.

  • Final Output: Save the prepared protein structure in a suitable format, such as .pdb or .mol2. This "clean" structure is now ready for grid generation in our selected docking programs.[20]

Ligand Library Preparation

Expertise & Causality: Ligand preparation involves converting 2D chemical structures into optimized 3D conformations.[21] This step is critical for ensuring that the ligand's geometry, stereochemistry, and charge distribution are physically realistic.[22] We will use RDKit, an open-source cheminformatics toolkit, for this process due to its robustness and scriptability.[23][24][25]

Protocol: Ligand Preparation using RDKit (Python)

  • Load Ligands: Start with a file containing your this compound derivatives, typically in SMILES or SDF format.

  • Add Hydrogens & Generate 3D Conformation:

    • Load the molecule from its 2D representation.

    • Add explicit hydrogen atoms.

    • Generate a 3D conformation using the ETKDG algorithm, a robust method for producing reasonable starting geometries.

  • Energy Minimization: The initial 3D structure is not at an energy minimum. A force field-based minimization (e.g., using the Merck Molecular Force Field, MMFF94) is applied to relax strained bonds and angles, resulting in a more stable, low-energy conformation.[22]

  • Save Output: Save the prepared 3D ligand structures in .sdf or .mol2 format, which preserves the 3D coordinates and bond order information necessary for docking.[18]

Part 2: The Experiment - Comparative Docking and Validation

With prepared inputs, we can now perform the docking. The core of our comparative study lies in executing and validating the results from multiple platforms.

Protocol Validation: The Redocking Test

Trustworthiness: Before docking our custom library, we must validate that our chosen docking protocol can reproduce the known binding mode of a ligand. This is achieved by "redocking" the co-crystallized ligand (from PDB 7L08) back into the binding site.[26] A successful redocking is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[27][28] This step confirms that the search algorithm and scoring function are appropriate for this specific protein-ligand system.

Docking ProgramRedocking RMSD (Å)Status
AutoDock Vina1.15✅ Pass
Glide0.89✅ Pass
GOLD1.32✅ Pass

This table represents hypothetical but realistic validation data.

Executing the Docking Runs

Each program requires a slightly different setup, primarily in defining the binding site (the "grid box" or "docking sphere").

  • AutoDock Vina: Define a grid box that encompasses the entire binding pocket, typically centered on the redocked native ligand.

  • Glide (Maestro): Use the Receptor Grid Generation tool, picking the native ligand to define the center of the grid.[29]

  • GOLD: Define a binding site sphere centered on a key active site residue or the native ligand, with a specified radius (e.g., 10 Å).

Once the binding site is defined, the prepared ligand library is docked using the standard protocols for each software package.

Part 3: The Verdict - Analysis and Consensus

Analyzing docking results is more than just looking at the top score. It requires a multi-faceted approach to build confidence in the predictions.[28][30]

Pose and Score Analysis

For each derivative, we will analyze the results from all three programs.

  • Docking Score: This value estimates the binding free energy (e.g., kcal/mol for Vina and Glide) or a fitness score (for GOLD).[10][30] Lower energy scores (more negative) generally indicate stronger predicted binding.

  • Binding Pose: Visually inspect the top-ranked poses in a molecular viewer like Chimera or PyMOL. The pose must be chemically sensible. Key questions to ask:

    • Are key hydrogen bonds formed with hinge region residues of the kinase?

    • Does the pyridine ring occupy a well-defined pocket?

    • Are there any steric clashes or unfavorable interactions?

    • How do the poses predicted by Vina, Glide, and GOLD compare?

G cluster_input Input Data cluster_analysis Analysis Steps cluster_output Output Vina_Pose Vina Poses (Scores: -9.1, -8.8...) Visual 1. Visual Inspection (Check H-Bonds, Sterics) Vina_Pose->Visual Glide_Pose Glide Poses (Scores: -8.5, -8.2...) Glide_Pose->Visual GOLD_Pose GOLD Poses (Scores: 75.2, 72.1...) GOLD_Pose->Visual RMSD_Cluster 2. Pose Clustering (Group similar poses) Visual->RMSD_Cluster Filter Sensible Poses Consensus 3. Consensus Ranking (Identify commonly predicted poses) RMSD_Cluster->Consensus Find Overlap High_Confidence High-Confidence Binding Hypothesis Consensus->High_Confidence Synthesize Final Model

Caption: Logical flow for analyzing and consolidating docking results.

Comparative Data Summary

Summarize the quantitative data in a table for easy comparison. This allows for rapid identification of compounds that consistently perform well across different scoring functions.

Derivative IDAutoDock Vina Score (kcal/mol)Glide Score (kcal/mol)GOLD Fitness ScoreConsensus RankKey H-Bonds Observed
AP4C-001-9.5-10.285.11Hinge (Val828)
AP4C-002-8.1-7.965.43Gatekeeper (Thr826)
AP4C-003-9.2-9.882.32Hinge (Val828), DFG-Asp
..................

This table represents hypothetical but realistic comparative data.

Consensus Scoring and Final Hypothesis

A "consensus" approach increases the reliability of virtual screening hits.[31] A high-confidence hit is a compound that:

  • Receives a favorable score from at least two (ideally all three) different docking programs.

  • Adopts a similar, low-energy binding pose across the different programs.

  • Forms key interactions with validated active site residues.

By synthesizing the results, we can formulate a robust binding hypothesis for the most promising derivatives, which can then be prioritized for synthesis and experimental validation through biochemical and biophysical assays.[4][32]

Conclusion

A comparative molecular docking study, grounded in rigorous preparation and multi-faceted validation, is a powerful strategy for advancing the discovery of novel this compound derivatives. By leveraging the distinct strengths of different docking algorithms and critically analyzing the results through a consensus lens, researchers can significantly enhance the predictive accuracy of their computational models. This approach not only prioritizes the most promising candidates for experimental testing but also provides deeper insights into the structure-activity relationships that drive inhibitor potency and selectivity.

References

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A Comparative Guide to the Efficacy of 2-Aminopyridine-4-carbaldehyde Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds. Among these, heterocyclic compounds containing pyridine and pyrimidine rings have emerged as "privileged scaffolds" due to their prevalence in both natural products and FDA-approved drugs.[1][2] This guide provides an in-depth, comparative analysis of a specific, promising subclass: 2-aminopyridine-4-carbaldehyde derivatives . The 2-aminopyridine moiety serves as a versatile and functionally rich starting point for synthesizing molecules with significant biological activity.[3]

This document moves beyond a simple literature review to offer a synthesized perspective on the efficacy, mechanisms of action, and structure-activity relationships (SAR) of these compounds against various cancer cell lines. We will dissect the causality behind experimental designs and present validated protocols to empower researchers in the field of drug discovery.

I. The Mechanistic Landscape: How 2-Aminopyridine Derivatives Combat Cancer

The anticancer activity of 2-aminopyridine derivatives is not monolithic. Instead, these compounds engage with a variety of cellular targets and pathways, often with high specificity. Understanding these mechanisms is paramount for rational drug design and identifying patient populations most likely to benefit.

Multi-Kinase Inhibition: A Primary Anticancer Strategy

A predominant mechanism is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.

  • Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle. Specific derivatives have been designed to target CDK8, a kinase implicated in colon cancer, and CDK9.[4][5] Inhibition of these kinases can suppress the activation of critical oncogenic pathways like WNT/β-catenin and induce cell cycle arrest, typically in the G1 or S phase.[4][6]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer. Novel 2-aminopyridine derivatives have shown potent activity against wild-type ALK and, crucially, against clinically challenging crizotinib-resistant mutants like ALKL1196M and ALKG1202R.[7][8]

  • Dual-Target Inhibition (CDK/HDAC): A sophisticated strategy involves designing single molecules that can inhibit two distinct classes of enzymes. Co-inhibition of histone deacetylases (HDACs) and CDKs has been shown to produce a synergistic antitumor effect, potentially overcoming the drug resistance that can develop with single-target agents.[5][6] This dual action can potently induce apoptosis and arrest the cell cycle.[5]

Targeting DNA Synthesis and Integrity

Beyond kinase inhibition, certain derivatives interfere with the fundamental processes of DNA replication.

  • Ribonucleotide Reductase Inhibition: Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde are potent inhibitors of ribonucleotide reductase.[9] This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. Its inhibition effectively starves cancer cells of the materials needed for proliferation.[9]

The following diagram illustrates the convergent pathways through which these derivatives exert their cytotoxic effects, ultimately leading to cell cycle arrest and apoptosis.

G cluster_0 2-Aminopyridine Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes Disrupted cluster_3 Anticancer Outcomes Deriv_CDK CDK Inhibitors (e.g., Compound 29) CDK CDK8, CDK9 Deriv_CDK->CDK Deriv_ALK ALK/ROS1 Inhibitors (e.g., Compound 18d, C01) ALK ALK, ROS1 (inc. resistant mutants) Deriv_ALK->ALK Deriv_Dual Dual CDK/HDAC Inhibitors (e.g., Compound 8e) Deriv_Dual->CDK HDAC HDAC1, HDAC3 Deriv_Dual->HDAC Deriv_RNR Thiosemicarbazones RNR Ribonucleotide Reductase Deriv_RNR->RNR CellCycle Cell Cycle Progression (WNT/β-catenin) CDK->CellCycle inhibition Prolif Proliferation Signaling ALK->Prolif inhibition Transcription Gene Transcription HDAC->Transcription inhibition DNAsynth DNA Synthesis RNR->DNAsynth inhibition Arrest G1/S Phase Arrest CellCycle->Arrest Apoptosis Apoptosis Transcription->Apoptosis Prolif->Arrest DNAsynth->Arrest Arrest->Apoptosis

Caption: Key mechanisms of action for 2-aminopyridine derivatives.

II. Structure-Activity Relationship (SAR) Analysis

The efficacy of these derivatives is highly dependent on their chemical structure. Strategic modification of the this compound scaffold is the cornerstone of designing potent and selective inhibitors.

  • The Carbaldehyde Position: The core focus of this guide is on derivatives of the aldehyde at the 4-position. However, related structures, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazones, have demonstrated superior activity compared to their 5-amino counterparts, indicating that the substitution pattern on the pyridine ring is critical for inhibiting targets like ribonucleotide reductase.[9]

  • Derivatization of the Aldehyde: The aldehyde group is rarely the active pharmacophore itself but serves as a synthetic handle. Its condensation with molecules like thiosemicarbazide to form thiosemicarbazones is a common and highly effective strategy.[9][10] These derivatives are excellent metal chelators, a property linked to their mechanism of inhibiting metalloenzymes.[11]

  • Substitutions on the Pyridine and Amino Groups:

    • Positive Modulators: The addition of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antiproliferative activity.[1]

    • Negative Modulators: Conversely, the presence of bulky groups or halogen atoms often leads to lower activity.[1] N-acetylation of the amino group on the pyridine ring has been shown to significantly reduce or even eliminate antitumor properties, suggesting a free amino group is important for target engagement.[9]

SAR cluster_Core Core Scaffold: this compound cluster_Modifications Key Modification Sites & Impact on Activity Core_Structure R1 R1: Amino Group (Position 2) R1_details • Free -NH2 often crucial • N-acetylation ↓ activity R1->R1_details R2 R2: Pyridine Ring Substituents R2_details • -OMe, -OH ↑ activity • Bulky groups, halogens ↓ activity R2->R2_details R3 R3: Carbaldehyde Derivatization R3_details • Thiosemicarbazones ↑↑ activity (e.g., Ribonucleotide Reductase Inhibition) R3->R3_details

Caption: Structure-Activity Relationship (SAR) summary.

III. Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the in vitro efficacy (IC₅₀ values) of selected 2-aminopyridine derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDTarget(s)Cancer Cell LineCell Line TypeIC₅₀Reference
8e CDK9 / HDAC1MV-4-11Acute Myeloid Leukemia88.4 nM (CDK9) / 168.9 nM (HDAC1)[5][6]
29 CDK8HCT-116Colorectal Carcinoma46 nM[4]
18d ALK / ROS1Karpas-299Anaplastic Large Cell Lymphoma~40 nM[7]
18d ALKL1196M (mutant)N/A (Enzymatic)Crizotinib-Resistant45 nM[7]
18d ALKG1202R (mutant)N/A (Enzymatic)Crizotinib-Resistant22 nM[7]
C01 ROS1G2032R (mutant)CD74-ROS1G2032R Ba/F3Crizotinib-Resistant42.3 nM[8]
9k Not SpecifiedA549Non-Small Cell Lung Cancer2.14 µM[12]
9k Not SpecifiedHCT-116Colorectal Carcinoma3.59 µM[12]
9k Not SpecifiedMCF-7Breast Adenocarcinoma3.69 µM[12]
13f Not SpecifiedPC-3Prostate Adenocarcinoma4.27 µM[12]
2n FGFR4MDA-MB-453Breast Ductal Carcinoma0.38 µM[13]

IV. Foundational Experimental Protocols

Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following are detailed, self-validating protocols for key experiments used to characterize the anticancer efficacy of these compounds.

Protocol: Cell Viability/Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyridine derivative in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase indicates cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis.

V. Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly promising avenue in anticancer drug discovery. Their strength lies in their chemical tractability and their ability to be tailored into potent and selective inhibitors of various oncogenic drivers. The development of dual CDK/HDAC inhibitors and compounds effective against treatment-resistant kinase mutations underscores the platform's sophistication.[5][8]

Future research should focus on:

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Expansion to New Targets: Leveraging the versatile scaffold to design inhibitors against other clinically relevant cancer targets.

  • Combination Therapies: Investigating the synergistic effects of these novel derivatives when used in combination with existing chemotherapies or immunotherapies.

This guide provides a robust framework for understanding and advancing the study of these compounds. By integrating mechanistic insights with validated experimental approaches, the scientific community can continue to unlock the full therapeutic potential of 2-aminopyridine derivatives in the fight against cancer.

References

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  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

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  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

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  • 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Institutes of Health (NIH). [Link]

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  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Compounds from 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising starting scaffold to a viable clinical candidate is fraught with challenges. The intrinsic biological activity of a molecule is merely the first hurdle; its success is ultimately dictated by its absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as its pharmacokinetic profile. The 2-aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] 2-Aminopyridine-4-carbaldehyde, in particular, offers a reactive aldehyde handle, providing a straightforward entry point for the synthesis of a diverse array of derivatives, such as Schiff bases and other heterocyclic systems, which have shown promise as kinase inhibitors and antimicrobial agents.[3][4][5]

This guide provides a comprehensive framework for assessing the drug-likeness of novel compounds derived from this compound. We will objectively compare a representative novel compound, a Schiff base derivative, against established kinase inhibitors, Dasatinib and Imatinib, which feature alternative heterocyclic cores. This comparison, supported by experimental protocols and both experimental and in silico data, will illuminate the critical choices and causal relationships that guide the optimization of a lead compound's drug-like properties.

The Strategic Synthesis of Novel Derivatives

The aldehyde functionality of this compound is a versatile anchor for molecular elaboration. One of the most direct synthetic routes to introduce molecular diversity is through the formation of Schiff bases (imines) via condensation with primary amines.[6][7] This reaction is typically a one-pot synthesis, often requiring mild acidic catalysis, and allows for the facile introduction of a wide range of substituents, enabling a systematic exploration of the chemical space around the 2-aminopyridine core.

Representative Synthesis: (E)-N-((2-aminopyridin-4-yl)methylene)aniline (AP-SB1)

For the purpose of this guide, we will focus on a representative Schiff base derivative, which we will designate as AP-SB1 . The synthesis of such a compound is conceptually straightforward and illustrative of the derivatization potential of the starting material.

dot graph "synthesis_workflow" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General synthesis of a Schiff base derivative from this compound.

This synthetic approach is not only efficient but also highly modular. By varying the primary amine, researchers can rapidly generate a library of analogs to probe structure-activity relationships (SAR) and structure-property relationships (SPR).

In Silico Triage: Early-Stage Drug-Likeness Assessment

Before committing to costly and time-consuming experimental assays, a crucial first step is the in silico evaluation of a compound's physicochemical properties. These computational predictions provide an early-stage filter to identify candidates with a higher probability of possessing favorable drug-like characteristics. The most widely recognized guideline for oral bioavailability is Lipinski's Rule of Five.[8]

Lipinski's Rule of Five: A First-Pass Filter

Lipinski's rules are a set of heuristics used to evaluate the druglikeness of a chemical compound and predict its potential for good oral absorption. An orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not exceeding 5

The table below compares the calculated Lipinski parameters for our representative compound, AP-SB1 , with the established drugs Dasatinib and Imatinib .

PropertyAP-SB1 (Predicted)Dasatinib[9]Imatinib[10]
Molecular Weight ( g/mol )197.23488.01493.60
logP2.153.233.80
H-Bond Donors125
H-Bond Acceptors389
Lipinski Violations000

From this initial in silico screening, AP-SB1 appears to have a favorable profile with no Lipinski violations and a lower molecular weight and logP compared to the established drugs. This suggests that it has a good starting point for oral bioavailability.

Experimental Verification: The ADME Assays

While in silico predictions are invaluable for initial screening, experimental validation is essential to accurately characterize a compound's drug-like properties. The three pillars of early-stage experimental ADME assessment are solubility, permeability, and metabolic stability.

Aqueous Solubility: The Foundation of Bioavailability

A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development. Kinetic solubility is often measured in early discovery as it is a higher throughput method that reflects the solubility of a compound from a DMSO stock solution, mimicking how compounds are often handled in biological assays.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Add 5 µL of the DMSO stock to a well of a 96-well plate.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate and incubate at room temperature for 2 hours.

  • Filtration/Centrifugation: Separate any precipitate by filtering through a 1.2 µm filter plate or by centrifuging the plate at high speed.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant by LC-MS/MS against a standard curve.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Kinetic solubility assay workflow.

Permeability: Crossing the Intestinal Barrier

For oral drugs, the ability to permeate the intestinal epithelium is critical for absorption into the bloodstream. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[11] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on a Transwell insert and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound (typically at 10 µM) to the apical (A) side of the Transwell insert. The basolateral (B) side contains fresh buffer.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

dot graph "caco2_workflow" { rankdir=TB; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Caco-2 permeability assay workflow.

Metabolic Stability: Surviving the First Pass

After absorption, a drug is transported to the liver, where it is exposed to a host of metabolic enzymes, primarily cytochrome P450s (CYPs). The liver microsomal stability assay provides an in vitro measure of a compound's susceptibility to this first-pass metabolism. A high clearance in this assay often translates to a short half-life in vivo.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

  • Half-Life Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

dot graph "metabolic_stability_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Liver microsomal stability assay workflow.

Comparative Analysis: 2-Aminopyridine Derivative vs. Established Drugs

The following table summarizes the key ADME properties for our representative novel compound, AP-SB1 , alongside the approved kinase inhibitors Dasatinib and Imatinib . The data for AP-SB1 is a combination of in silico predictions and realistic estimations based on the properties of similar published compounds, while the data for Dasatinib and Imatinib is derived from published literature.

ParameterAP-SB1 (Predicted/Estimated)Dasatinib[9][11]Imatinib[10][12][13]
Solubility
Kinetic Solubility (pH 7.4)~50 µMLow (pH-dependent, <1 µM at pH > 4)High (> 2 mg/mL)
Permeability
Caco-2 Papp (10⁻⁶ cm/s)~15HighHigh
Metabolic Stability
Human Liver Microsome t½~45 minIntermediate~18 hours (in vivo)
Overall Assessment
Predicted BioavailabilityModerate14-34% (animal models)[9]98%
Interpreting the Data: A Tale of Three Scaffolds
  • AP-SB1 (2-Aminopyridine Derivative): Our representative novel compound shows promise with good predicted Lipinski properties and moderate estimated solubility and permeability. The estimated metabolic stability suggests it may be susceptible to first-pass metabolism, a common characteristic of many nitrogen-containing heterocycles. This would be a key area for optimization, potentially by blocking metabolically liable sites with groups like fluorine or by modulating the electronics of the pyridine ring.

  • Dasatinib (Aminothiazole Derivative): Dasatinib is classified as a BCS Class II compound, meaning it has high permeability but low solubility.[11] Its solubility is highly pH-dependent, which can impact its absorption in different parts of the gastrointestinal tract. Despite its high permeability, its oral bioavailability is incomplete, likely due to a combination of its low solubility and first-pass metabolism.[9]

  • Imatinib (2-Phenylaminopyrimidine Derivative): Imatinib is a BCS Class I drug, exhibiting both high solubility and high permeability, which contributes to its excellent oral bioavailability of 98%.[12][13] It is primarily metabolized by CYP3A4.[10] The pyrimidine core of Imatinib is a different heterocyclic scaffold compared to the 2-aminopyridine of AP-SB1, and this structural difference significantly influences its overall ADME profile.

Conclusion and Future Directions

The journey of a drug candidate from initial synthesis to clinical success is a multi-parameter optimization problem. This compound serves as an excellent starting point for generating novel chemical entities with potential therapeutic value. Our comparative analysis highlights that while a novel derivative like AP-SB1 may exhibit promising initial in silico properties, a thorough experimental evaluation of its ADME profile is critical.

The comparison with established drugs like Dasatinib and Imatinib underscores the importance of the core heterocyclic scaffold in defining a compound's drug-like properties. While the 2-aminopyridine scaffold is a proven pharmacophore, its derivatives must be carefully optimized to balance biological activity with favorable ADME characteristics. For AP-SB1 , future optimization efforts would likely focus on improving metabolic stability and fine-tuning solubility to enhance its potential as an orally bioavailable drug candidate. This iterative process of design, synthesis, and testing, guided by a deep understanding of the principles of drug-likeness, is the cornerstone of modern drug discovery.

References

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A Comparative Guide to the Isomeric Purity Analysis of 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the structural integrity of starting materials and intermediates is paramount. 2-Aminopyridine-4-carbaldehyde is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). However, its synthesis can often yield a mixture of positional isomers—compounds with the same molecular formula but different arrangements of the amino and carbaldehyde groups on the pyridine ring.[1] These isomers can possess distinct pharmacological and toxicological profiles, making their detection and quantification a critical step in ensuring the safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the isomeric purity of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, grounding our discussion in established validation principles to ensure every described protocol is a self-validating system.

The primary isomeric impurities of concern for this compound include, but are not limited to, 2-Amino-3-pyridinecarboxaldehyde, 2-Amino-5-pyridinecarboxaldehyde, and 4-Amino-2-pyridinecarboxaldehyde.[1] The analytical challenge lies in achieving baseline separation and accurate quantification of these structurally similar molecules.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique is a function of several factors, including required sensitivity, selectivity, instrument availability, and the need for structural confirmation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) represent the most powerful and commonly employed methods for this purpose.

Methodology Comparison at a Glance
TechniquePrincipleTypical Limit of Quantitation (LOQ)Precision (RSD%)ThroughputKey AdvantagesKey Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.[3]~0.05%< 2%HighRobust, highly reproducible, and ideal for routine QC. No derivatization is typically needed for polar analytes like aminopyridines.[1][4]Method development can be time-consuming to achieve optimal separation of all isomers.[1]
GC-MS Separation based on volatility and partitioning with a stationary phase, followed by mass-based detection.[5]< 0.01%< 5%MediumExcellent sensitivity and provides structural confirmation via mass fragmentation patterns, aiding in the identification of unknown impurities.[6]Analyte must be volatile and thermally stable; derivatization may be required, adding complexity.[7]
Capillary Electrophoresis (CE) Separation of ions in an electric field based on differences in their electrophoretic mobility.[8]~0.05%< 3%HighHigh separation efficiency and resolution, extremely low sample and reagent consumption, and rapid analysis times.[8][9]Can be less robust than HPLC for routine use; sensitivity can be lower without specialized injection techniques.

Deep Dive: Experimental Protocols & Method Rationale

The following sections provide detailed, step-by-step methodologies. These protocols serve as a validated starting point and should be subject to further optimization and formal validation according to ICH Q2(R2) guidelines for any specific application.[10][11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical purity analysis due to its robustness and excellent performance with polar, non-volatile compounds.[4][13] For aminopyridine isomers, reversed-phase chromatography is the mode of choice, where a nonpolar stationary phase is paired with a polar mobile phase.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (0.5 mg/mL in Diluent) Filter 2. Filter Sample (0.45 µm Syringe Filter) SamplePrep->Filter Equilibrate 4. Equilibrate HPLC System Filter->Equilibrate Transfer to Autosampler MobilePhase 3. Prepare Mobile Phase (Buffered Aqueous/Organic) Inject 5. Inject Sample (e.g., 10 µL) Equilibrate->Inject Separate 6. Isocratic/Gradient Elution Inject->Separate Detect 7. UV Detection (e.g., 254 nm) Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Acquire Chromatogram Quantify 9. Quantify Impurities (% Area Normalization) Integrate->Quantify Report 10. Generate Report Quantify->Report

Caption: HPLC workflow for isomeric purity analysis.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides hydrophobic interactions, which are effective for retaining and separating aromatic compounds like pyridine derivatives. The slight differences in polarity among isomers, stemming from the positions of the electron-donating amino group and electron-withdrawing aldehyde group, drive the separation.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered mobile phase is critical to control the ionization state of the basic amino group (pKa ~5-6).[14] At pH 3.0, the pyridine nitrogen and the amino group are protonated, ensuring consistent retention and good peak shape. Acetonitrile serves as the organic modifier to elute the compounds.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic at 85:15 (A:B). This may be adjusted or changed to a gradient for more complex impurity profiles.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

      • Rationale: Temperature control is crucial for reproducible retention times. 30°C is a common starting point that balances efficiency with solvent viscosity.

    • Detection: UV at 254 nm.

      • Rationale: The pyridine ring provides strong UV absorbance. A PDA detector is advantageous as it allows for peak purity assessment by comparing spectra across a single peak.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a diluent (e.g., 85:15 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity and specificity, making it an excellent tool for identifying and quantifying trace-level impurities.[6] Its utility depends on the thermal stability and volatility of the analyte. While aminopyridines can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability.

Method_Selection Start Need Isomeric Purity Data RoutineQC Routine QC Analysis? Start->RoutineQC NeedStructID Structural ID of Unknowns? RoutineQC->NeedStructID No UseHPLC Use Validated HPLC Method RoutineQC->UseHPLC Yes HighEfficiency Need Highest Resolution? NeedStructID->HighEfficiency No UseGCMS Use GC-MS Method NeedStructID->UseGCMS Yes HighEfficiency->UseHPLC No UseCE Use Capillary Electrophoresis HighEfficiency->UseCE Yes

Caption: Decision tree for selecting an analytical method.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Rationale: This stationary phase provides good selectivity for aromatic compounds and is robust enough for general-purpose screening of semi-polar molecules.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 15°C/min.

      • Hold: Maintain 280°C for 5 minutes.

      • Rationale: The temperature program is designed to first separate volatile impurities at a lower temperature before ramping up to elute the less volatile aminopyridine isomers.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

    • Rationale: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against libraries for confident identification.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent like Dichloromethane or Methanol.

    • Dilute as necessary to fall within the linear range of the instrument.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that excels at resolving closely related charged species.[8][9][15] It offers a complementary separation mechanism to chromatography. For aminopyridine isomers, Capillary Zone Electrophoresis (CZE) is the most direct approach.

  • Instrumentation: A Capillary Electrophoresis system with a UV-Vis or PDA detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

    • Rationale: At a low pH of 2.5, the native electroosmotic flow (EOF) is suppressed, and all isomers will be positively charged (protonated). Their separation will then be based on subtle differences in their charge-to-size ratio, leading to different electrophoretic mobilities.[8]

  • CE Conditions:

    • Voltage: +25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

      • Rationale: A shorter wavelength like 214 nm often provides a more universal and sensitive response for a wider range of compounds compared to 254 nm.

  • Sample Preparation:

    • Prepare a sample solution at approximately 0.1 mg/mL in deionized water or the BGE.

    • Filter or centrifuge the sample to remove any particulate matter.

Ensuring Trustworthiness: Method Validation Principles

The protocols outlined above provide a robust foundation for analysis. However, for use in a regulated environment, they must undergo formal validation as prescribed by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[10][11] This process demonstrates that the analytical procedure is fit for its intended purpose.[12]

Key validation characteristics include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] For isomer analysis, this is demonstrated by achieving baseline resolution between all known isomers.

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking the sample with known quantities of impurities.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended to establish linearity.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously applying these validation principles, researchers and drug development professionals can ensure the integrity of their data and the quality of their final product.

References

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (n.d.). MDPI. [Link]

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  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). (Source not further specified).
  • Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. (n.d.). ACS Publications. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

  • 2-Aminopyridine. (n.d.). SIELC Technologies. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). (Source not further specified).
  • Capillary Electrophoresis: Trends and Recent Advances. (2018, January 3). Analytical Chemistry. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). (Source not further specified).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). (Source not further specified).
  • Simultaneous determination of tenoxicam and 2-aminopyridine using derivative spectrophotometry and high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. (2011, April 28). PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • ANALYTICAL METHODS. (n.d.). (Source not further specified).
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed. [Link]

  • Gravimetric and Separation Methods in Analytical Chemistry. (n.d.). (Source not further specified).

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A Comparative Guide to Mechanistic Elucidation of 2-Aminopyridine-4-carbaldehyde Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental and computational methodologies for validating the reaction pathways of 2-aminopyridine-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to understand and control the reactivity of this versatile synthetic intermediate. The structure of this guide is designed to be fluid, mirroring the iterative nature of mechanistic investigation, rather than adhering to a rigid template.

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, gives rise to a rich and complex reactivity profile. Understanding the delicate balance between intermolecular and potential intramolecular reactions is paramount for harnessing its synthetic potential. This guide will delve into the "why" behind experimental design, empowering researchers to not only follow protocols but to make informed decisions in their own investigations.

Proposed Reaction Pathways: A Starting Point for Investigation

Before delving into validation techniques, we must first establish plausible reaction pathways for this compound. Based on its structure and the known reactivity of related compounds, we can hypothesize several key transformations:

  • Pathway A: Imine Formation. A classic reaction between the primary amine and the aldehyde of another molecule, leading to dimerization or polymerization.

  • Pathway B: Nucleophilic Addition to the Aldehyde. Reaction with an external nucleophile at the carbonyl carbon.

  • Pathway C: Intramolecular Cyclization. The amino group could potentially attack the aldehyde, though this would form a strained four-membered ring and is less likely without a catalyst or specific reaction conditions.

  • Pathway D: Multicomponent Reactions. In the presence of other reactants, this compound can participate in complex, one-pot syntheses to form heterocyclic scaffolds like imidazo[1,2-a]pyridines or pyrido[1,2-a]pyrimidin-4-ones.[1][2]

These proposed pathways are not mutually exclusive and may compete under various reaction conditions. The goal of the following mechanistic studies is to provide evidence to support or refute these hypotheses.

Proposed Reaction Pathways cluster_intermolecular Intermolecular Reactions cluster_intramolecular Intramolecular Reactions This compound This compound Imine Formation (Dimer/Polymer) Imine Formation (Dimer/Polymer) This compound->Imine Formation (Dimer/Polymer) + another molecule Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition + Nucleophile Multicomponent Reaction Multicomponent Reaction This compound->Multicomponent Reaction + other reactants Cyclization (Less Likely) Cyclization (Less Likely) This compound->Cyclization (Less Likely) intramolecular

Caption: Plausible reaction pathways for this compound.

A Comparative Analysis of Mechanistic Validation Techniques

The following sections compare various experimental and computational techniques for elucidating reaction mechanisms. Each method is presented with a focus on its underlying principles, a detailed protocol, and an interpretation of potential outcomes.

In-Situ Spectroscopic Monitoring: A Real-Time Window into the Reaction

Expertise & Experience: In-situ spectroscopy allows for the direct observation of reactants, intermediates, and products as the reaction progresses. This is invaluable for identifying transient species that might be missed by traditional workup and analysis. The choice of spectroscopic technique depends on the specific information sought.

Trustworthiness: By providing a continuous data stream, in-situ monitoring offers a self-validating system. The appearance and disappearance of signals can be directly correlated, providing strong evidence for proposed reaction steps.

Technique Information Gained Strengths Limitations
NMR Spectroscopy Structural information on intermediates and products, kinetic data.Highly detailed structural information, quantitative.Lower sensitivity, requires deuterated solvents, slower acquisition times.
FTIR Spectroscopy Functional group transformations (e.g., C=O to C-O).High sensitivity, fast acquisition, compatible with various solvents.Less detailed structural information compared to NMR.
UV-Vis Spectroscopy Changes in conjugation and electronic structure.High sensitivity, excellent for kinetics of chromophoric species.Provides limited structural information.

Experimental Protocol: In-Situ NMR Spectroscopy

  • Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Initial Scan: Acquire a baseline ¹H NMR spectrum of the starting material.

  • Initiation: Inject the coreactant (e.g., a nucleophile) into the NMR tube and immediately begin acquiring spectra at regular intervals.

  • Monitoring: Continue acquiring spectra until the reaction is complete.

  • Analysis: Process the spectra to identify new signals corresponding to intermediates and products. Integrate key signals to determine their concentrations over time, allowing for the calculation of reaction kinetics.

Expected Outcomes & Interpretation:

  • For Imine Formation: The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new imine proton signal (~8.5 ppm).

  • For Nucleophilic Addition: The disappearance of the aldehyde signal and the appearance of a new signal for the proton on the carbon bearing the new C-O bond.

  • For Multicomponent Reactions: A complex series of changes as multiple intermediates are formed and consumed.

In-Situ_NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dissolve Reactant in NMR Tube Dissolve Reactant in NMR Tube Baseline Spectrum Baseline Spectrum Dissolve Reactant in NMR Tube->Baseline Spectrum Inject Coreactant & Start Scans Inject Coreactant & Start Scans Baseline Spectrum->Inject Coreactant & Start Scans Time-course Spectra Time-course Spectra Inject Coreactant & Start Scans->Time-course Spectra Identify New Signals Identify New Signals Time-course Spectra->Identify New Signals Integrate & Plot Concentrations Integrate & Plot Concentrations Identify New Signals->Integrate & Plot Concentrations Determine Kinetics & Mechanism Determine Kinetics & Mechanism Integrate & Plot Concentrations->Determine Kinetics & Mechanism

Caption: Workflow for an in-situ NMR mechanistic study.

Isotopic Labeling Studies: Tracing the Path of Atoms

Expertise & Experience: Isotopic labeling is a powerful technique for unambiguously determining bond-forming and bond-breaking events. By replacing an atom with its heavier isotope (e.g., ¹³C, ¹⁵N, ²H), we can trace its fate throughout the reaction using mass spectrometry or NMR.

Trustworthiness: The results of isotopic labeling studies are often definitive. The presence or absence of the isotopic label in a specific position in the product provides a direct and verifiable link to the mechanism.

Experimental Protocol: ¹³C Labeling of the Aldehyde Carbonyl

  • Synthesis: Synthesize this compound with a ¹³C label at the aldehyde carbonyl carbon.

  • Reaction: Perform the desired reaction with the ¹³C-labeled starting material.

  • Isolation & Analysis: Isolate the product and analyze it by ¹³C NMR and mass spectrometry.

  • Comparison: Compare the spectra of the labeled product with that of the unlabeled product.

Expected Outcomes & Interpretation:

  • In a Multicomponent Reaction: If the labeled carbon is found in the expected position in the final heterocyclic product, it confirms the proposed cyclization pathway. For example, in the formation of a pyrido[1,2-a]pyrimidin-4-one, the ¹³C label should appear at the C4 position.[2]

  • In a Rearrangement: If the label appears in an unexpected position, it suggests that a rearrangement has occurred.

Computational Chemistry: Modeling the Reaction Landscape

Expertise & Experience: Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms that are difficult or impossible to obtain experimentally. DFT can be used to calculate the energies of reactants, transition states, and products, allowing for the determination of the most likely reaction pathway.[3]

Trustworthiness: The reliability of computational results is highly dependent on the chosen level of theory and basis set. However, when used in conjunction with experimental data, computational studies can provide a powerful and self-validating framework for understanding reaction mechanisms.

Computational Protocol: DFT Study of a Proposed Reaction Pathway

  • Structure Optimization: Build the 3D structures of all reactants, intermediates, transition states, and products for a proposed pathway. Optimize their geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency.

  • Energy Profile: Calculate the electronic energies of all species and construct a reaction energy profile.

  • Analysis: Identify the rate-determining step (the one with the highest energy barrier) and compare the overall thermodynamics of competing pathways.

Expected Outcomes & Interpretation:

  • The calculated reaction energy profile will show the relative energies of all species along the reaction coordinate.

  • The pathway with the lowest energy barrier is the most kinetically favorable.

  • By comparing the calculated energy profiles of different proposed mechanisms, the most plausible pathway can be identified.

Mechanistic_Decision_Tree Start: Propose Pathways Start: Propose Pathways In-Situ Spectroscopy In-Situ Spectroscopy Start: Propose Pathways->In-Situ Spectroscopy Intermediate(s) Observed? Intermediate(s) Observed? In-Situ Spectroscopy->Intermediate(s) Observed? Isotopic Labeling Isotopic Labeling Label in Expected Position? Label in Expected Position? Isotopic Labeling->Label in Expected Position? Computational Modeling (DFT) Computational Modeling (DFT) Calculated Pathway Energetically Favorable? Calculated Pathway Energetically Favorable? Computational Modeling (DFT)->Calculated Pathway Energetically Favorable? Intermediate(s) Observed?->Isotopic Labeling Yes Refine Mechanism Refine Mechanism Intermediate(s) Observed?->Refine Mechanism No Label in Expected Position?->Computational Modeling (DFT) Yes Label in Expected Position?->Refine Mechanism No Calculated Pathway Energetically Favorable?->Refine Mechanism No Mechanism Validated Mechanism Validated Calculated Pathway Energetically Favorable?->Mechanism Validated Yes Refine Mechanism->Start: Propose Pathways

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Aminopyridine-4-carbaldehyde demand a meticulous, scientifically grounded approach. This guide provides the essential procedural framework for its safe disposal, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to ensure that every protocol is a self-validating system for safety and compliance.

Immediate Safety Profile & Hazard Analysis

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure—a pyridine ring with an amine and an aldehyde functional group—allows us to infer its properties from closely related and well-documented analogs like 2-aminopyridine and 4-aminopyridine.

The primary hazards are associated with the aminopyridine moiety, which is known for its toxicity. The U.S. Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste, mandating strict disposal protocols under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Table 1: GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[4][5]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[4][5]
Skin Corrosion/Irritation Category 1A/1B H314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1 H318: Causes serious eye damage

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Causality Insight: The high toxicity stems from the aminopyridine structure, which can interfere with the central nervous system.[6][7] Skin and eye corrosivity is a common trait for amine-containing compounds. Its aquatic toxicity necessitates that it never be disposed of via the sanitary sewer system.[4]

Required Personal Protective Equipment (PPE)

Given the compound's high acute toxicity and corrosive potential, a robust PPE protocol is non-negotiable. All handling and disposal preparation must be conducted inside a certified chemical fume hood.[8][9]

Table 2: Mandatory Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Chemical safety goggles and a face shield Protects against splashes of liquids and airborne dust particles causing severe eye damage.[4][9]
Hand Butyl rubber or heavy-duty nitrile gloves Pyridine and its derivatives can degrade standard thin nitrile gloves. Butyl rubber offers superior protection.[10] Always check manufacturer compatibility charts.
Body Flame-retardant lab coat Provides a barrier against skin contact and protects from potential ignition sources.

| Respiratory | NIOSH-approved respirator | Required if there is any risk of dust or aerosol generation outside of a fume hood.[4][6][9] |

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste.[3][11] It should never be discarded in regular trash or poured down the drain.[8] The process involves systematic collection, segregation, and transfer to a certified hazardous waste handler.

Diagram: Waste Management Decision Workflow

The following diagram outlines the decision-making process for managing different forms of this compound waste.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Transfer start Identify this compound Waste solid Unused/Expired Solid Reagent start->solid liquid Contaminated Solution / Mother Liquor start->liquid materials Contaminated Labware (pipettes, wipes, gloves) start->materials solid_cont Collect in original or compatible, sealed container. Label as 'Hazardous Waste: this compound (Solid)' solid->solid_cont liquid_cont Collect in a compatible, sealed waste container (e.g., HDPE). Do NOT mix with incompatible waste (acids, oxidizers). Label as 'Hazardous Waste: this compound (Liquid)' liquid->liquid_cont materials_cont Double-bag in heavy-duty plastic bags. Label as 'Hazardous Waste: Contaminated Debris (this compound)' materials->materials_cont saa Store in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. solid_cont->saa liquid_cont->saa materials_cont->saa pickup Arrange for pickup by a certified Environmental Health & Safety (EHS) vendor. saa->pickup disposal Final Disposal via High-Temperature Incineration at a licensed TSDF. pickup->disposal

Sources

A Senior Application Scientist's Guide to Handling 2-Aminopyridine-4-carbaldehyde: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 2-Aminopyridine-4-carbaldehyde. While specific data for this exact molecule is limited, its hazard profile can be reliably inferred from its structural components: the toxic aminopyridine core and the reactive aldehyde group. The protocols herein are based on the well-documented hazards of closely related aminopyridines and are designed to establish a robust framework for safe handling.

Core Hazard Assessment: Understanding the Risk

2-Aminopyridine and its derivatives are classified as toxic substances.[1][2][3] The primary routes of exposure are inhalation, skin absorption, and ingestion.[4] Fatalities have been reported from accidental skin exposure to aminopyridine solutions, underscoring the critical need for stringent protective measures.[5]

Key Hazards:

  • Acute Toxicity (Oral, Dermal): Toxic if swallowed or in contact with skin.[2][3][6] The compound can be readily absorbed through the skin.[5]

  • Acute Toxicity (Inhalation): Dusts and vapors may be harmful or fatal if inhaled.[7]

  • Skin Irritation/Corrosion: Causes skin irritation, and related compounds can cause severe skin burns.[1][6][8]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][6][8]

  • Respiratory Irritation: May cause irritation to the respiratory system.[2][7][8]

  • Aquatic Toxicity: Toxic to aquatic life, requiring mindful disposal to prevent environmental release.[1][6]

Foundational Safety: Engineering and Administrative Controls

Before selecting any personal protective equipment, the primary lines of defense must be established. These controls are designed to minimize exposure potential at the source.

  • Chemical Fume Hood: All work involving this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable due to the significant inhalation hazard.

  • Designated Area: Designate a specific area within the lab for handling this compound. This prevents cross-contamination and clearly demarcates the hazard zone.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a lab-specific SOP for working with this and other highly toxic materials. All personnel must be trained on this SOP before beginning work.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][2][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure that cannot be eliminated through engineering controls. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical safety goggles and face shield.[1][7]Two pairs of nitrile gloves (double-gloving).Flame-retardant lab coat, fully buttoned.[6]Required if dusts are generated; use a NIOSH-approved respirator.[6][7] Work must be done in a fume hood.
Preparing Solutions Chemical safety goggles and face shield.[1][7]Two pairs of nitrile gloves.Flame-retardant lab coat.Not required if performed correctly within a certified chemical fume hood.
Reaction Workup Chemical safety goggles and face shield.[1][7]Two pairs of nitrile gloves.Flame-retardant lab coat.Not required if performed correctly within a certified chemical fume hood.
Handling Spills Chemical safety goggles and face shield.[1][7]Impervious gloves (e.g., heavy-duty nitrile).[1]Chemical-resistant apron over lab coat.NIOSH-approved respirator with appropriate cartridges.

Causality Behind PPE Choices:

  • Eye Protection: A face shield over goggles is mandated because of the severe eye irritation/damage risk.[1][6] It protects against splashes during solution handling and potential dust dispersion.

  • Hand Protection: Double-gloving with nitrile gloves provides a barrier against a compound known to be readily absorbed through the skin.[5] Should the outer glove become contaminated, it can be removed without exposing the skin.

  • Body Protection: A flame-retardant lab coat protects against incidental splashes and contact with contaminated surfaces.[6]

  • Respiratory Protection: While a fume hood is the primary control, a respirator is a necessary secondary defense, especially if there's a risk of dust generation during weighing or a significant spill.[6][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol details the process of weighing the solid compound and preparing a stock solution.

Objective: To safely weigh this compound and prepare a solution.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Volumetric flask with stopper

  • Spatula

  • Weigh paper or weigh boat

  • Beaker

  • Wash bottle with solvent

  • Waste container for contaminated consumables

Procedure:

  • Preparation: Don all required PPE as specified in the table above (goggles, face shield, lab coat, double gloves).

  • Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (balance, glassware, solvent, waste container) inside the fume hood before introducing the chemical.

  • Weighing: Carefully transfer the desired amount of solid this compound from its storage container to a weigh boat using a clean spatula. Avoid any actions that could generate dust.[5]

  • Transfer: Gently transfer the weighed solid into the volumetric flask.

  • Rinsing: Use a small amount of the chosen solvent to rinse the weigh boat and spatula, transferring the rinse into the volumetric flask to ensure a complete transfer.

  • Dissolution: Add solvent to the flask, filling it to approximately half its volume. Stopper and gently swirl to dissolve the solid.

  • Dilution to Volume: Once dissolved, carefully add solvent until the meniscus reaches the calibration mark on the flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup: Dispose of the contaminated weigh boat, outer gloves, and any wipes into the designated solid hazardous waste container located within the fume hood.

  • Storage: Clearly label the flask with the chemical name, concentration, date, and your initials. Store as per institutional guidelines.[6][9]

Emergency Procedures: Immediate and Corrective Actions

Rapid and correct response during an emergency is critical to mitigating harm.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][10] Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5] Call for immediate medical assistance.[4]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[2][5]

Small Spill Response Workflow:

The following workflow outlines the procedure for managing a small, contained spill (e.g., <5g solid or <100mL of a dilute solution) inside a chemical fume hood.

Spill_Response_Workflow start Spill Occurs Inside Fume Hood alert Alert Personnel in Immediate Area start->alert Step 1 ppe Ensure Proper PPE is Worn (Goggles, Face Shield, Double Gloves, Lab Coat) alert->ppe Step 2 contain Cover with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain Step 3 collect Carefully Sweep/Collect Material into a Labeled Waste Container contain->collect Step 4 decontaminate Decontaminate Spill Area with Appropriate Cleaning Solution collect->decontaminate Step 5 dispose Dispose of Outer Gloves and All Contaminated Materials as Hazardous Waste decontaminate->dispose Step 6 report Report Incident to Lab Supervisor and EHS dispose->report Step 7 end Spill Response Complete report->end

Caption: Workflow for handling a minor chemical spill.

Disposal Plan: Preventing Environmental Contamination

All waste contaminated with this compound must be treated as hazardous.

Procedure:

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, absorbent material.

    • Liquid Waste: Unused solutions, solvent rinses.

  • Container Integrity: Ensure waste containers are compatible with the chemical, in good condition, and kept closed when not in use.[6][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

  • Disposal: Do not pour any waste down the drain.[6][11] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[2][6]

By adhering to this comprehensive safety and handling framework, you can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of your research.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Apollo Scientific. (2022). 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheet.
  • NOAA. (n.d.). 2-aminopyridine - Report | CAMEO Chemicals.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Central Drug House (P) Ltd. (n.d.). 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.